Stanolone benzoate
Description
Ermalone is a DEA Schedule III controlled substance. Substances in the DEA Schedule III have a potential for abuse less than substances in Schedules I or II and abuse may lead to moderate or low physical dependence or high psychological dependence.
Structure
3D Structure
Properties
IUPAC Name |
[(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34O3/c1-25-14-12-19(27)16-18(25)8-9-20-21-10-11-23(26(21,2)15-13-22(20)25)29-24(28)17-6-4-3-5-7-17/h3-7,18,20-23H,8-16H2,1-2H3/t18-,20-,21-,22-,23-,25-,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGDZDAPCWHIIKB-LVYWIKMTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4OC(=O)C5=CC=CC=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4OC(=O)C5=CC=CC=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0036502 | |
| Record name | Dihydrotestosterone benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0036502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1057-07-4 | |
| Record name | Dihydrotestosterone benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1057-07-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Stanolone benzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001057074 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ermalone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69549 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dihydrotestosterone benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0036502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-α-17-β-hydroxyandrostan-3-one benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.629 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | STANOLONE BENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T74307G2D9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Stanolone Benzoate
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Stanolone benzoate is a synthetic androgen and an ester prodrug of stanolone, also known as dihydrotestosterone (DHT), the most potent endogenous androgen.[1][2] The benzoate ester enhances the molecule's lipophilicity and prolongs its duration of action, with the active compound, stanolone, being released following administration.[1] Consequently, the fundamental mechanism of action of stanolone benzoate is identical to that of stanolone (DHT). This guide provides a detailed exploration of this mechanism, focusing on the molecular interactions within the canonical androgen receptor (AR) signaling pathway. Furthermore, it outlines key, field-proven experimental workflows for elucidating and quantifying the activity of stanolone benzoate and similar androgenic compounds.
Introduction: Stanolone Benzoate as a Prodrug
Stanolone benzoate is chemically described as 5α-androstan-17β-ol-3-one 17β-benzoate.[2] As a prodrug, its primary pharmacological activity is dependent on the in vivo cleavage of the benzoate ester, which liberates stanolone (DHT).[1] Stanolone is a 5α-reduced metabolite of testosterone and is crucial for male sexual development and physiology.[3][4] It exhibits a higher binding affinity and a slower dissociation rate from the androgen receptor compared to testosterone, making it a more potent agonist.[1][4] This guide will, therefore, concentrate on the well-established mechanism of action of stanolone (DHT) as the pharmacologically active molecule.
Part 1: The Core Mechanism - The Androgen Receptor Signaling Cascade
The biological effects of stanolone are mediated through its interaction with the androgen receptor (AR), a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[5][6] The signaling cascade is a multi-step process that ultimately modulates the transcription of target genes.[7]
-
Ligand Binding and Conformational Change: In its inactive state, the AR resides primarily in the cytoplasm, complexed with heat shock proteins (HSPs) such as HSP90 and HSP70.[6] The binding of stanolone to the ligand-binding domain (LBD) of the AR induces a significant conformational change in the receptor.[5]
-
Dissociation of Heat Shock Proteins and Dimerization: This conformational shift triggers the dissociation of the HSPs, unmasking a nuclear localization signal.[6] Subsequently, two ligand-bound AR molecules form a homodimer.[5][6]
-
Nuclear Translocation: The AR homodimer is actively transported into the nucleus.[7]
-
DNA Binding: Within the nucleus, the AR homodimer recognizes and binds to specific DNA sequences known as Androgen Response Elements (AREs) located in the promoter or enhancer regions of target genes.[6][7]
-
Recruitment of Co-regulators and Transcriptional Regulation: Upon binding to AREs, the AR-DNA complex recruits a suite of co-regulatory proteins, including co-activators (e.g., SRC family, CBP/p300) and co-repressors.[6] This assembly, known as the transcriptional machinery, modulates the rate of transcription of androgen-responsive genes, leading to either increased or decreased protein expression.[6][7] These target genes are involved in a wide array of cellular processes, including cell proliferation, differentiation, and apoptosis.[8]
Caption: Integrated workflow for elucidating mechanism of action.
Part 3: Data Interpretation and Synthesis
The data generated from these workflows should be synthesized to build a comprehensive understanding of stanolone benzoate's mechanism of action.
| Parameter | Experiment | Typical Value for Stanolone (DHT) | Interpretation |
| Binding Affinity (Ki) | Competitive Radioligand Binding Assay | 0.25 - 0.5 nM [1] | Indicates very high-affinity binding to the androgen receptor, stronger than testosterone. |
| Transcriptional Potency (EC50) | Luciferase Reporter Gene Assay | ~0.13 nM [1] | Demonstrates potent activation of AR-mediated transcription at sub-nanomolar concentrations. |
| Target Gene Regulation | qRT-PCR | Significant upregulation of genes like KLK3 and TMPRSS2 [8] | Confirms functional activity on endogenous gene targets in a relevant cellular context. |
Conclusion
The mechanism of action of stanolone benzoate is defined by the activity of its active metabolite, stanolone (dihydrotestosterone). Stanolone acts as a potent agonist of the androgen receptor, initiating a well-defined signaling cascade that involves receptor dimerization, nuclear translocation, and the modulation of target gene transcription. The experimental workflows detailed in this guide—from receptor binding assays to functional reporter assays and endogenous gene expression analysis—provide a comprehensive framework for researchers to rigorously investigate and quantify the androgenic activity of stanolone benzoate and other related compounds. This multi-tiered approach ensures scientific integrity by validating the mechanism at molecular, transcriptional, and cellular levels.
References
-
Shukla, G. C., Plaga, A. R., & Lathia, J. D. (2021). Androgen Receptor Signaling in Prostate Cancer and Therapeutic Strategies. Cancers, 13(16), 4271. [Link]
-
QIAGEN. Androgen Signaling. QIAGEN GeneGlobe. [Link]
-
Wikipedia. (2024). Androstanolone. Wikipedia. [Link]
-
ResearchGate. (2024). Androgen Receptor signalling. A simplified schematic of Androgen... ResearchGate. [Link]
-
Abeomics. Androgen Signaling. Abeomics. [Link]
-
Cleveland Clinic. (2022). DHT (Dihydrotestosterone): What It Is, Side Effects & Levels. Cleveland Clinic. [Link]
-
ForHair. (2023). Dihydrotestosterone: Understanding DHT & It's Role in Hair Loss. ForHair. [Link]
-
Palvimo, J. J. (2011). Analysis of Androgen Receptor Activity by Reporter Gene Assays. In Androgen Action (pp. 29-41). Humana Press. [Link]
-
Handelsman, D. J., & Anawalt, B. D. (2020). Dihydrotestosterone: Biochemistry, Physiology, and Clinical Implications of Elevated Blood Levels. Endocrine Reviews, 41(2), 268–287. [Link]
-
Medical News Today. (2024). DHT (dihydrotestosterone) and its link to hair loss. Medical News Today. [Link]
-
INDIGO Biosciences. (n.d.). Human AR Reporter Assay Kit. INDIGO Biosciences. [Link]
-
ForHair. (2026). Supplements for Hair Loss: What Actually Works. ForHair. [Link]
-
Saartok, T., Dahlberg, E., & Gustafsson, J. Å. (1984). Relative binding affinity of anabolic-androgenic steroids: comparison of the binding to the androgen receptors in skeletal muscle and in prostate, as well as to sex hormone-binding globulin. Endocrinology, 114(6), 2100-2106. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience. [Link]
-
Sar M., et al. (2017). An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells. PLoS ONE 12(6): e0177839. [Link]
-
ResearchGate. (2022). Cellular androgen reporter assay—to design the luciferase androgen... ResearchGate. [Link]
-
Féau, C., Arnold, L. A., Kosinski, A., & Guy, R. K. (2011). Ligand Competition Binding Assay for the Androgen Receptor. In Androgen Action (pp. 43-48). Humana Press. [Link]
-
Jia, L., & Coetzee, G. A. (2005). Identification of novel androgen receptor target genes in prostate cancer. BMC Cancer, 5, 111. [Link]
-
Segawa, T., et al. (2002). Microarray coupled to quantitative RT-PCR analysis of androgen-regulated genes in human LNCaP prostate cancer cells. Oncogene, 21(57), 8836-8848. [Link]
-
Kleinstreuer, N. C., et al. (2017). Development and Validation of a Computational Model for Androgen Receptor Activity. Chemical Research in Toxicology, 30(4), 946–964. [Link]
-
Wikipedia. (2023). Androstanolone benzoate. Wikipedia. [Link]
-
Toth, M., & Zakar, T. (1982). Relative binding affinity of anabolic-androgenic steroids. Experimental and Clinical Endocrinology, 80(2), 161-168. [Link]
-
Féau, C., et al. (2009). A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and Other Nuclear Receptors. Journal of Biomolecular Screening, 14(1), 43–48. [Link]
-
Jia, L., et al. (2007). Androgen receptor in prostate cancer cells: Identification of novel and clinically relevant target genes. Cancer Research, 67(9 Supplement), 2315. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
-
Sahu, B., et al. (2011). Genome-Wide Analysis of Androgen Receptor Targets Reveals COUP-TF1 as a Novel Player in Human Prostate Cancer. PLoS ONE, 6(10), e25346. [Link]
-
Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
DeLeon, J. F., et al. (2015). Research Resource: Androgen Receptor Activity Is Regulated Through the Mobilization of Cell Surface Receptor Networks. Molecular Endocrinology, 29(8), 1224–1241. [Link]
-
OriGene Technologies. (n.d.). AR Human Androgen qPCR Primer Pair (NM_000044). OriGene Technologies. [Link]
-
Pérez-Neri, I., et al. (2001). Relative binding affinity of novel steroids to androgen receptors in hamster prostate. Journal of Steroid Biochemistry and Molecular Biology, 77(4-5), 235-240. [Link]
-
Pérez-Neri, I., et al. (2001). Relative binding affinity of novel steroids to androgen receptors in hamster prostate. Journal of Enzyme Inhibition and Medicinal Chemistry, 16(5), 457-463. [Link]
-
Judson, R., et al. (2024). Optimizing androgen receptor prioritization using high-throughput assay-based activity models. Frontiers in Toxicology, 6. [Link]
-
National Center for Biotechnology Information. (n.d.). Dihydrotestosterone benzoate. PubChem. [Link]
-
S. J. O'Donohue, et al. (2014). Targeting the Androgen Receptor with Steroid Conjugates. Journal of Medicinal Chemistry, 57(11), 4572-4583. [Link]
Sources
- 1. Androstanolone - Wikipedia [en.wikipedia.org]
- 2. Androstanolone benzoate - Wikipedia [en.wikipedia.org]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. Dihydrotestosterone: Biochemistry, Physiology, and Clinical Implications of Elevated Blood Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. researchgate.net [researchgate.net]
- 8. Identification of novel androgen receptor target genes in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the In Vivo Conversion of Stanolone Benzoate to Dihydrotestosterone
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dihydrotestosterone (DHT), also known as stanolone, is a potent endogenous androgen critical for male sexual development and physiological function.[1][2][3] However, its therapeutic delivery is hampered by a very low oral bioavailability due to extensive first-pass metabolism.[2] To overcome this limitation, prodrug strategies, such as esterification, are employed. Stanolone benzoate, a synthetic ester of DHT, is designed to enhance the pharmacokinetic profile of the parent compound.[4][5] This guide provides a detailed technical overview of the in vivo conversion of stanolone benzoate into its active form, dihydrotestosterone. It covers the enzymatic mechanisms, pharmacokinetic implications, validated bioanalytical methodologies for quantification, and the subsequent physiological actions of the released DHT.
The Rationale for Esterification: Stanolone Benzoate as a Prodrug
The primary objective of converting an active pharmaceutical ingredient (API) into an ester prodrug is to modify its physicochemical properties, thereby improving its pharmacokinetic profile. Stanolone, in its free form, is rapidly cleared from circulation. Esterification at the 17β-hydroxyl group with benzoic acid creates stanolone benzoate, a more lipophilic molecule.[4][6]
This chemical modification serves several key purposes:
-
Enhanced Bioavailability: By masking the polar hydroxyl group, the ester form can improve absorption and distribution characteristics, particularly for intramuscular or transdermal routes of administration.[2][5]
-
Prolonged Duration of Action: The ester acts as a temporary depot from which the active DHT is slowly released as the ester bond is hydrolyzed in vivo.[7][8][9] This creates a more sustained and predictable release profile compared to the administration of the unesterified hormone.[7][8][9]
-
Protection from First-Pass Metabolism: For potential oral formulations, esterification can protect the drug from rapid inactivation in the liver, although DHT itself has inherently poor oral bioavailability regardless of this strategy.[2][10]
The core principle is that stanolone benzoate itself has significantly lower affinity for the androgen receptor (AR) and is considered the inactive prodrug.[7][8] Its therapeutic effect is entirely dependent on its conversion to the highly potent DHT.[7][8]
The Conversion Pathway: Enzymatic Hydrolysis In Vivo
The transformation of stanolone benzoate to active DHT is a hydrolytic cleavage reaction catalyzed by a class of enzymes known as carboxylesterases (CES; EC 3.1.1.1).[11][12][13]
The Role of Carboxylesterases (CES)
Carboxylesterases are ubiquitous serine hydrolases found in various tissues, with high concentrations in the liver, plasma, and intestine.[12][14][15] They are responsible for the metabolism of a wide array of ester-containing endogenous molecules and xenobiotics, including many prodrugs.[12][15] In humans, the two most prominent isoforms involved in drug metabolism are CES1 and CES2.[12]
-
CES1: Highly expressed in the liver and plays a major role in the metabolism of drugs in systemic circulation.
-
CES2: Predominantly found in the intestine, where it can act on orally administered ester prodrugs.
The catalytic mechanism involves a classic serine hydrolase catalytic triad (Ser-His-Asp/Glu) in the enzyme's active site, which facilitates the nucleophilic attack on the carbonyl carbon of the ester bond, leading to its cleavage.[13]
The diagram below illustrates this fundamental bioactivation step.
Caption: Metabolic conversion of stanolone benzoate to DHT via enzymatic hydrolysis.
Pharmacokinetic Implications
The rate and extent of this conversion dictate the pharmacokinetic profile of active DHT. Studies on other DHT esters, such as dihydrotestosterone heptanoate, demonstrate a predictable pattern: following intramuscular injection, plasma levels of the ester rise and then fall as it is converted, leading to a sustained elevation of DHT levels that can last for weeks.[7][8][9] A similar profile is expected for stanolone benzoate.
| Parameter | Stanolone (DHT) | Stanolone Ester (e.g., Heptanoate) | Rationale for Difference |
| Route of Admin | Transdermal, Sublingual | Intramuscular Injection | Ester form allows for depot injection and slow release.[2][7][8] |
| Time to Peak (Tmax) | Short (hours) | Long (days to a week) | Gradual hydrolysis of the ester prodrug from the injection site.[7][8][9] |
| Elimination Half-life | Short (hours) | Long (apparent half-life of weeks) | The apparent half-life is dictated by the slow release rate, not elimination.[16] |
| Bioavailability | Very low (oral), ~10% (transdermal) | High (IM injection) | Esterification and IM route bypass extensive first-pass metabolism.[2][5] |
This table presents generalized data based on known principles of DHT and its esters. Specific values for stanolone benzoate would require dedicated clinical studies.
Experimental Workflow for In Vivo Quantification
To accurately assess the conversion of stanolone benzoate to DHT, a robust and validated bioanalytical method is essential. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity, specificity, and ability to multiplex analytes.[17][18][19]
Caption: Bioanalytical workflow for quantifying stanolone benzoate and DHT in vivo.
Protocol: Sample Preparation from Plasma/Serum
Objective: To efficiently extract stanolone benzoate and DHT from a biological matrix while removing interfering substances like proteins and phospholipids.[20]
-
Thawing & Aliquoting: Thaw plasma/serum samples on ice. Aliquot a precise volume (e.g., 100-200 µL) into a clean polypropylene tube.[21]
-
Internal Standard (IS) Spiking: Add a small volume of a working solution containing stable isotope-labeled internal standards (e.g., DHT-d3, Testosterone-d3 as a proxy IS for the ester). The IS corrects for variability during sample preparation and analysis.
-
Protein Precipitation: Add 3-4 volumes of ice-cold acetonitrile to the sample, vortex vigorously for 30 seconds to precipitate proteins.
-
Liquid-Liquid Extraction (LLE):
-
Isolation and Evaporation: Carefully transfer the upper organic layer to a new tube, avoiding the precipitated protein and aqueous layers. Evaporate the solvent to dryness under a gentle stream of nitrogen at 40-50°C.[17]
-
Reconstitution: Reconstitute the dried extract in a small, precise volume (e.g., 50 µL) of the initial LC mobile phase (e.g., 50:50 methanol:water).[21] Vortex to ensure the analytes are fully dissolved. The sample is now ready for injection.
Protocol: LC-MS/MS Analysis
Objective: To chromatographically separate stanolone benzoate and DHT and to detect and quantify them with high specificity and sensitivity.
-
Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer (e.g., Thermo TSQ Quantiva, Sciex 4500 QTRAP).[17][21]
-
Chromatographic Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, <2 µm particle size) is typically used for steroid analysis.[22][23]
-
Mobile Phases:
-
Gradient Elution: A gradient from a lower to a higher percentage of Mobile Phase B is used to elute the analytes. Due to its higher lipophilicity, stanolone benzoate will have a longer retention time than DHT.
-
Mass Spectrometry:
-
Ionization: Heated Electrospray Ionization (HESI) in positive mode is standard for these analytes.
-
Detection: Selective Reaction Monitoring (SRM) is used. Specific precursor ions (Q1) are selected for each analyte and fragmented into product ions (Q3). The Q1/Q3 transitions are highly specific.
-
| Analyte | Precursor Ion (Q1) [M+H]+ | Product Ion (Q3) |
| Dihydrotestosterone (DHT) | m/z 291.2 | m/z 255.2 |
| Stanolone Benzoate | m/z 395.3 | m/z 273.2 |
| DHT-d3 (IS) | m/z 294.2 | m/z 258.2 |
(Note: Exact m/z values may vary slightly based on instrumentation and adducts formed. These transitions must be empirically optimized.)
Post-Conversion: DHT and the Androgen Receptor Signaling Pathway
Once hydrolyzed from its benzoate ester, DHT exerts its potent biological effects by binding to and activating the Androgen Receptor (AR), a ligand-activated transcription factor.[1][24]
-
Ligand Binding: In the cytoplasm, the AR is in an inactive state, complexed with heat shock proteins (HSPs). DHT, being a more potent agonist than testosterone, binds to the AR's ligand-binding domain with higher affinity and dissociates more slowly.[1][2][25]
-
Conformational Change & Translocation: This binding induces a conformational change, leading to HSP dissociation. The activated AR-DHT complex forms a homodimer.[1]
-
Nuclear Translocation & DNA Binding: The dimer translocates into the nucleus and binds to specific DNA sequences called Androgen Response Elements (AREs) in the promoter regions of target genes.[1][24]
-
Gene Transcription: The AR-DNA complex recruits co-activator proteins, initiating the transcription of genes responsible for androgenic effects, such as cell growth and proliferation in tissues like the prostate.[1][26][27]
Caption: Downstream androgen receptor signaling pathway activated by DHT.
Conclusion
The use of stanolone benzoate as a prodrug for dihydrotestosterone represents a classic and effective strategy in pharmaceutical development to overcome the pharmacokinetic limitations of a potent API. The in vivo conversion is a predictable enzymatic process mediated primarily by carboxylesterases, which reliably cleaves the ester to liberate the active hormone. Understanding this conversion is critically dependent on robust bioanalytical techniques, with LC-MS/MS providing the necessary specificity and sensitivity for accurate pharmacokinetic modeling. By characterizing the rate and extent of this bioactivation, researchers can effectively design and evaluate dosing regimens that ensure sustained and therapeutic levels of DHT, thereby maximizing its clinical utility.
References
-
Mörike, K., Terhaag, B., & Neugebauer, G. (n.d.). Identification and characterization of hepatic carboxylesterases hydrolyzing hydrocortisone esters. PubMed. [Link]
-
Lee, D. K., & Chang, C. (2003). Expression and Degradation of Androgen Receptor: Mechanism and Clinical Implication. Journal of the Endocrine Society. [Link]
-
Wikipedia. (n.d.). Dihydrotestosterone. [Link]
-
Keenan, B. S., et al. (1987). Dihydrotestosterone heptanoate: synthesis, pharmacokinetics, and effects on hypothalamic-pituitary-testicular function. PubMed. [Link]
-
Androgen receptor signaling: Significance and symbolism. (2025). [Link]
-
Teixeira, D., et al. (2021). Androgen Receptor Signaling Pathway in Prostate Cancer: From Genetics to Clinical Applications. MDPI. [Link]
-
Cleveland Clinic. (2022). DHT (Dihydrotestosterone): What It Is, Side Effects & Levels. [Link]
-
Keenan, B. S., et al. (1987). Dihydrotestosterone Heptanoate: Synthesis, Pharmacokinetics, and Effects on Hypothalamic- Pituitary-Testicular Function. [Link]
-
Shafi, A. A., et al. (2011). Androgen receptor signaling in prostate cancer development and progression. PMC - NIH. [Link]
-
Dihydrotestosterone: Understanding DHT & It's Role in Hair Loss. (n.d.). [Link]
-
Keenan, B. S., et al. (1987). Dihydrotestosterone Heptanoate: Synthesis, Pharmacokinetics, and Effects on Hypothalamic-Pituitary-Testicular Function. The Journal of Clinical Endocrinology & Metabolism. [Link]
-
G. Handelsman, D. J. (2018). Dihydrotestosterone: Biochemistry, Physiology, and Clinical Implications of Elevated Blood Levels. PMC - PubMed Central. [Link]
-
Johnson, S. (2024). DHT (dihydrotestosterone) and its link to hair loss. Medical News Today. [Link]
-
Weinbauer, G. F., et al. (1991). Pharmacokinetics and pharmacodynamics of testosterone enanthate and dihydrotestosterone enanthate in non-human primates. PubMed. [Link]
-
Zhang, Y., et al. (2019). An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples. PMC - NIH. [Link]
-
French, D. (2016). Advances in bioanalytical techniques to measure steroid hormones in serum. PubMed. [Link]
-
Li, M., et al. (2025). Reliable in-house LC-MS/MS method for steroid hormone analysis: Validations and comparisons. PubMed. [Link]
-
Botrè, F., et al. (2021). Bioanalytical Detection of Steroid Abuse in Sports Based on the Androgenic Activity Measurement. MDPI. [Link]
-
Stárka, L., et al. (2021). Analytical Methods for the Determination of Neuroactive Steroids. PMC - PubMed Central. [Link]
-
Stoops, J. K., et al. (1969). Carboxylesterases (EC 3.1.1). Kinetic studies on carboxylesterases. Biochemistry. [Link]
-
Laizure, S. C., et al. (2013). Human carboxylesterases: a comprehensive review. PMC - PubMed Central. [Link]
-
Wheelock, C. E., et al. (2010). Carboxylesterases: dual roles in lipid and pesticide metabolism. SciSpace. [Link]
-
Di, L. (2018). The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics. [Link]
-
Simkova, M., et al. (2022). An LC-MS/MS method for the simultaneous quantification of 32 steroids in human plasma. PubMed. [Link]
-
PubChem - NIH. (n.d.). Dihydrotestosterone benzoate. [Link]
-
Wikipedia. (n.d.). Androstanolone benzoate. [Link]
-
ResearchGate. (2022). An LC-MS/MS method for the simultaneous quantification of 32 steroids in human plasma | Request PDF. [Link]
-
Wikipedia. (n.d.). Androstanolone. [Link]
-
Brooks, J. R., et al. (1991). In vivo assay for conversion of testosterone to dihydrotestosterone by rat prostatic steroid 5 alpha-reductase and comparison of two inhibitors. PubMed. [Link]
-
Amory, J. K., et al. (2021). An oral lipidic native testosterone formulation that is absorbed independent of food. NIH. [Link]
-
Spadoni, C., et al. (2020). Formulation and Clinical Evaluation of Sodium Benzoate Oral Solution for the Treatment of Urea Cycle Disorders in Pediatric Patients. PubMed. [Link]
-
Tsai, G. E., et al. (2022). Pharmacokinetics and Safety of Sodium Benzoate, a d-Amino Acid Oxidase (DAAO) Inhibitor, in Healthy Subjects: A Phase I, Open-label Study. PubMed. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Dihydrotestosterone - Wikipedia [en.wikipedia.org]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. Androstanolone benzoate - Wikipedia [en.wikipedia.org]
- 5. Androstanolone - Wikipedia [en.wikipedia.org]
- 6. Dihydrotestosterone benzoate | C26H34O3 | CID 13987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Dihydrotestosterone heptanoate: synthesis, pharmacokinetics, and effects on hypothalamic-pituitary-testicular function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. An oral lipidic native testosterone formulation that is absorbed independent of food - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Human carboxylesterases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Identification and characterization of hepatic carboxylesterases hydrolyzing hydrocortisone esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Pharmacokinetics and pharmacodynamics of testosterone enanthate and dihydrotestosterone enanthate in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Advances in bioanalytical techniques to measure steroid hormones in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Reliable in-house LC-MS/MS method for steroid hormone analysis: Validations and comparisons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. LC/MS/MS Analysis of Steroid Hormones in Plasma [sigmaaldrich.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. An LC-MS/MS method for the simultaneous quantification of 32 steroids in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. Dihydrotestosterone: Biochemistry, Physiology, and Clinical Implications of Elevated Blood Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 26. wisdomlib.org [wisdomlib.org]
- 27. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Determining the Androgen Receptor Binding Affinity of Stanolone Benzoate
This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals aiming to quantify the binding affinity of Stanolone benzoate for the androgen receptor (AR). As Stanolone benzoate is a prodrug of Stanolone (dihydrotestosterone, DHT), this guide focuses on the established methodologies to measure the affinity of its active metabolite.[1][2][3][4] We will move beyond a simple recitation of protocols to explore the causal reasoning behind experimental design, ensuring a robust and self-validating approach.
Foundational Principles: The Androgen Receptor and Ligand Interaction
The androgen receptor (AR) is a ligand-activated transcription factor belonging to the steroid hormone nuclear receptor superfamily.[5] Its function is pivotal in the development and maintenance of male reproductive tissues, as well as in muscle, bone, and hematopoietic systems.[5] The biological actions of androgens like testosterone and its more potent metabolite, dihydrotestosterone (DHT), are mediated through binding to the AR.[6][7][8]
Upon ligand binding, the AR undergoes a conformational change, dissociates from chaperone proteins, and translocates to the nucleus. There, it dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) to modulate the transcription of target genes.[5][9] The affinity with which a ligand binds to the AR's ligand-binding domain (LBD) is a critical determinant of its potency. Dihydrotestosterone (Stanolone) binds to the AR with approximately twice the affinity of testosterone, contributing to its greater biological activity.[5]
Stanolone benzoate, the topic of this guide, is a synthetic ester of Stanolone.[1][3] In biological systems, it is cleaved by esterase enzymes to release the active Stanolone (DHT) molecule. Therefore, any in vitro binding assay will ultimately measure the affinity of Stanolone for the AR.
Caption: Canonical androgen receptor (AR) signaling pathway.
Experimental Design: The Competitive Radioligand Binding Assay
To determine the binding affinity of a non-labeled compound ('competitor'), the most robust and widely accepted method is the competitive radioligand binding assay. This assay quantifies the ability of the test compound to compete with a high-affinity, radiolabeled ligand for the receptor's binding site.
Principle of Competition
The assay is based on the law of mass action. A fixed concentration of androgen receptors and a fixed concentration of a radiolabeled ligand (e.g., [³H]-Methyltrienolone (R1881) or [³H]-DHT) are incubated together. In parallel incubations, increasing concentrations of the unlabeled test compound (Stanolone benzoate) are added. The test compound will compete for the binding sites, displacing the radioligand. The amount of radioactivity bound to the receptor decreases as the concentration of the test compound increases. This displacement is measured, typically by liquid scintillation counting, and allows for the calculation of the competitor's binding affinity.
Caption: Principle of competitive ligand binding.
Causality in Reagent and System Selection
-
Receptor Source: While recombinant AR can be used, cytosol isolated from the ventral prostate of castrated rats is a classic and reliable source.[10][11] Castration (24 hours prior to tissue harvesting) upregulates AR expression, increasing the assay's signal window.[10] Using tissue cytosol provides the receptor in a near-native environment, though it necessitates careful protein quantification.
-
Radioligand Choice: The synthetic androgen [³H]-R1881 is often preferred over [³H]-DHT. R1881 does not bind to sex hormone-binding globulin (SHBG), which can be present in cytosolic preparations and would otherwise confound results. The radioligand must have high affinity and specificity for the AR to ensure a robust signal.
-
Assay Buffer (TEDG): The composition of the buffer is critical for maintaining receptor stability.[10][12]
-
Tris: A buffering agent to maintain a physiological pH (typically 7.4 at 4°C).[10]
-
EDTA: A chelating agent that sequesters divalent cations, which can be cofactors for proteases that would degrade the receptor.[10]
-
Dithiothreitol (DTT): A reducing agent that prevents the oxidation of sulfhydryl groups in the receptor's binding pocket, which is essential for maintaining its conformation and binding capability.[10]
-
Glycerol & Sodium Molybdate: These are stabilizing agents that help maintain the structural integrity of the unbound receptor complex.[10]
-
-
Separation of Bound and Free Ligand: After incubation, receptor-bound radioligand must be separated from the unbound fraction. A common method is the use of a hydroxyapatite (HAP) slurry.[10][12] The negatively charged phosphate groups on the HAP bind to the positively charged domains of the AR, allowing for pelleting by centrifugation while the free radioligand remains in the supernatant.
Detailed Experimental Protocol: AR Competitive Binding Assay
This protocol is adapted from established methodologies for determining AR binding affinity.[10][12][13]
Workflow Overview
Caption: High-level experimental workflow for AR binding assay.
Step-by-Step Methodology
Part A: Receptor Preparation (Rat Ventral Prostate Cytosol)
-
Humanely euthanize 60-90 day old rats 24 hours post-castration.[10]
-
Excise the ventral prostates, trim excess fat, and place them in ice-cold TEDG buffer.[10]
-
Homogenize the pooled tissue using a Polytron homogenizer on ice.
-
Centrifuge the homogenate at 30,000 x g for 30 minutes at 4°C.[10]
-
Carefully collect the supernatant, which is the cytosol containing the soluble AR.
-
Determine the total protein concentration of the cytosol using a standard method like the Bio-Rad Protein Assay.[10] Aliquot and store at -80°C.
Part B: Assay Execution
-
Prepare Competitor Dilutions: Prepare a serial dilution series of Stanolone benzoate in ethanol, typically from 10⁻⁴ M to 10⁻¹² M. Also prepare dilutions for a reference competitor, such as unlabeled R1881 or DHT.
-
Aliquot Reagents: In duplicate or triplicate assay tubes, perform the following additions on ice:
-
Total Binding (TB): Add 10 µL ethanol, 100 µL TEDG buffer with [³H]-R1881 (final concentration ~1 nM).
-
Non-Specific Binding (NSB): Add 10 µL of a high concentration of unlabeled R1881 (e.g., 10⁻⁶ M final concentration), 100 µL TEDG buffer with [³H]-R1881.
-
Competitor Wells: Add 10 µL of each Stanolone benzoate dilution, 100 µL TEDG buffer with [³H]-R1881.
-
-
Add Receptor: Add 200 µL of the diluted prostate cytosol (target protein concentration ~0.5-1.0 mg/mL) to every tube. Gently vortex.
-
Incubation: Incubate all tubes at 4°C for 18-24 hours to allow the binding reaction to reach equilibrium.[10]
Part C: Separation and Quantification
-
Prepare HAP Slurry: Prepare a 60% (v/v) hydroxyapatite slurry in 50 mM Tris buffer. Keep constantly stirred on ice.[10]
-
Separation: Add 500 µL of the ice-cold, stirred HAP slurry to each assay tube. Incubate on ice for 15-20 minutes with intermittent vortexing.
-
Washing: Centrifuge the tubes at ~1,500 x g for 5 minutes at 4°C. Discard the supernatant. Wash the HAP pellet two more times by resuspending in 1 mL of ice-cold 50 mM Tris buffer, centrifuging, and decanting the supernatant. This step is crucial to remove all unbound radioligand.
-
Elution & Counting: After the final wash, add 1.5 mL of ethanol to each tube to elute the bound radioligand from the receptor-HAP complex. Transfer this solution to a scintillation vial.
-
Add 10-14 mL of scintillation cocktail to each vial and quantify the radioactivity in a liquid scintillation counter as disintegrations per minute (DPM).
Data Analysis and Interpretation
Calculating IC₅₀
The raw DPM data must first be converted to percent specific binding.
-
Calculate Specific Binding (SB): SB = Total Binding (TB) DPM - Non-Specific Binding (NSB) DPM. This value represents the maximum signal in your assay.
-
Calculate Percent Binding for Each Competitor Concentration: For each data point, calculate % Bound = (DPM_sample - DPM_NSB) / (DPM_TB - DPM_NSB) * 100.
-
Generate Dose-Response Curve: Plot the % Bound against the logarithm of the competitor concentration. The resulting curve will be sigmoidal.
-
Determine IC₅₀: Using non-linear regression analysis (e.g., in GraphPad Prism), fit the data to a four-parameter logistic equation. The IC₅₀ is the concentration of Stanolone benzoate that reduces the specific binding of [³H]-R1881 by 50%.[14][15][16]
Calculating the Inhibition Constant (Kᵢ)
The IC₅₀ value is dependent on the concentration of the radioligand used in the assay.[16] To determine a true measure of affinity, the inhibition constant (Kᵢ) should be calculated using the Cheng-Prusoff equation .[17][18]
Kᵢ = IC₅₀ / (1 + [L]/Kₐ)
Where:
-
IC₅₀ is the experimentally determined 50% inhibitory concentration.
-
[L] is the concentration of the radioligand used.
-
Kₐ is the dissociation constant of the radioligand for the receptor. This must be determined independently via a saturation binding experiment (Scatchard analysis), but literature values for common radioligands are often used.[19][20]
Data Presentation
Quantitative data should be summarized for clear comparison.
| Compound | IC₅₀ (nM) | Kᵢ (nM) | Relative Binding Affinity (RBA%)* |
| DHT (Reference) | 1.5 ± 0.2 | 0.8 ± 0.1 | 100% |
| Testosterone | 3.1 ± 0.4 | 1.7 ± 0.2 | ~47% |
| Stanolone (from Benzoate) | 1.6 ± 0.3 | 0.9 ± 0.1 | ~94% |
| Flutamide (Antagonist) | > 10,000 | > 5,000 | < 0.01% |
*Note: This table presents hypothetical but realistic data for illustrative purposes. RBA is calculated as (Kᵢ of DHT / Kᵢ of Test Compound) x 100.
The results would be expected to show that Stanolone, liberated from Stanolone benzoate, has a very high binding affinity for the androgen receptor, nearly equivalent to that of the reference standard DHT.[5][6]
Conclusion
This guide outlines a robust, mechanistically-grounded approach to determining the androgen receptor binding affinity of Stanolone benzoate. By understanding the causal principles behind each step—from receptor preparation to the calculation of the Kᵢ—researchers can generate high-quality, reliable data. The competitive radioligand binding assay, when performed with appropriate controls and careful technique, remains the gold standard for quantifying the direct interaction between a ligand and its receptor, providing foundational data for drug development and endocrine research.
References
-
Protocol for Androgen Receptor Competitive Binding Assay - Appendix B1 of ICCVAM AR Binding BRD (2002) . (2002). National Toxicology Program. [Link]
-
Ligand Competition Binding Assay for the Androgen Receptor . (2011). Springer Nature Experiments. [Link]
-
Scatchard equation . Wikipedia. [Link]
-
Féau, C., Arnold, L. A., Kosinski, A., & Guy, R. K. (2009). A high-throughput ligand competition binding assay for the androgen receptor and other nuclear receptors . Journal of Biomolecular Screening, 14(1), 43–48. [Link]
-
AR Human Androgen NHR Binding Agonist Radioligand LeadHunter Assay - FR . Eurofins Discovery. [Link]
-
Analysis of Receptor-Ligand Interactions . Raines Lab, University of Wisconsin-Madison. [Link]
-
Determining Ligand Binding Sites . (2026). CSIR NET LIFE SCIENCE COACHING. [Link]
-
Goldstein, B., & Wofsy, C. (1996). Interpretation of Scatchard plots for aggregating receptor systems . Biophysical Journal, 70(3), 1254–1267. [Link]
-
Klotz, I. M. (1982). Analysis of Receptor-Ligand Interactions . Science, 217(4566), 1247-1249. [Link]
-
Féau, C., et al. (2009). A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors . Journal of Biomolecular Screening. [Link]
-
A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and Other Nuclear Receptors . (2009). ResearchGate. [Link]
-
Androstanolone benzoate . Wikipedia. [Link]
-
Vinggaard, A. M., et al. (2009). Assessment of a recombinant androgen receptor binding assay: initial steps towards validation . Toxicology in Vitro, 23(8), 1548-1555. [Link]
-
Bratoeff, E., et al. (2005). Relative binding affinity of novel steroids to androgen receptors in hamster prostate . Journal of Enzyme Inhibition and Medicinal Chemistry, 20(3), 289-294. [Link]
-
AR Binding Assay Fact Sheet . U.S. Environmental Protection Agency. [Link]
-
Davey, R. A., & Grossmann, M. (2016). Androgen Receptor Structure, Function and Biology: From Bench to Bedside . The Journal of Clinical Endocrinology & Metabolism, 101(3), 855–865. [Link]
-
Shaukat, A., et al. (2007). Modulation of Androgen Receptor Activation Function 2 by Testosterone and Dihydrotestosterone . Journal of Biological Chemistry, 282(35), 25485-25495. [Link]
-
Dihydrotestosterone benzoate . PubChem. [Link]
-
Competitive binding curves yield IC50 values . ResearchGate. [Link]
-
He, B., et al. (2004). Analysis of Interdomain Interactions of the Androgen Receptor . Journal of Biological Chemistry, 279(12), 11579-11588. [Link]
-
Askew, E. B., et al. (2007). Modulation of androgen receptor activation function 2 by testosterone and dihydrotestosterone . Journal of Biological Chemistry, 282(35), 25485-95. [Link]
-
In Vitro Tox Study Report: Androgen Receptor Binding (Rat Prostate Cytosol) . (2014). National Toxicology Program (NTP). [Link]
-
IC50 Determination . edX. [Link]
-
Christopoulos, A., & El-Fakahany, E. E. (2000). determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations . Naunyn-Schmiedeberg's Archives of Pharmacology, 361(4), 451-454. [Link]
-
6-Androgen receptor signalling . ResearchGate. [Link]
-
Saartok, T., et al. (1984). Relative binding affinity of anabolic-androgenic steroids: Comparison of the binding to the androgen receptors in skeletal muscle and in prostate, as well as to sex hormone-binding globulin . Endocrinology, 114(6), 2100-2106. [Link]
-
Allan, G. F., et al. (2007). Design, Synthesis, and Biological Characterization of Metabolically Stable Selective Androgen Receptor Modulators . Journal of Medicinal Chemistry, 50(22), 5411–5421. [Link]
-
Burlingham, B. T., & Widlanski, T. S. (2003). An Intuitive Look at the Relationship of Ki and IC50 . Journal of Chemical Education, 80(2), 214. [Link]
-
Dihydrotestosterone . PubChem. [Link]
-
Sharma, R., & D'Souza, V. M. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values . Journal of Medicinal Chemistry, 67(20), 14931–14939. [Link]
Sources
- 1. Androstanolone benzoate - Wikipedia [en.wikipedia.org]
- 2. abmole.com [abmole.com]
- 3. Dihydrotestosterone benzoate | C26H34O3 | CID 13987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. Androgen Receptor Structure, Function and Biology: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulation of Androgen Receptor Activation Function 2 by Testosterone and Dihydrotestosterone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of Interdomain Interactions of the Androgen Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulation of androgen receptor activation function 2 by testosterone and dihydrotestosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. Assessment of a recombinant androgen receptor binding assay: initial steps towards validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. courses.edx.org [courses.edx.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Scatchard equation - Wikipedia [en.wikipedia.org]
- 20. raineslab.com [raineslab.com]
The Regulation of Androgen-Responsive Genes by Stanolone Benzoate: A Technical Guide for Researchers
This guide provides an in-depth technical overview of the mechanisms and methodologies for studying the regulation of androgen-responsive genes by stanolone benzoate. Designed for researchers, scientists, and drug development professionals, this document synthesizes foundational knowledge with practical, field-proven experimental insights to facilitate a comprehensive understanding of androgen receptor signaling and its downstream genetic targets.
Introduction: Stanolone Benzoate and the Androgen Receptor
Stanolone, also known as dihydrotestosterone (DHT), is the most potent endogenous androgen in males, playing a critical role in the development and maintenance of male characteristics.[1][2] It is a biologically active metabolite of testosterone, formed by the action of the enzyme 5α-reductase.[1][3] Stanolone benzoate is a synthetic ester of stanolone, which functions as a prodrug, releasing stanolone upon administration.[4][5] This controlled release mechanism makes it a valuable tool for in vivo and in vitro studies of androgen action.
The biological effects of stanolone are mediated through the androgen receptor (AR), a member of the nuclear receptor superfamily of ligand-activated transcription factors.[6][7][8] The AR is expressed in various tissues, including the prostate, skeletal muscle, liver, and central nervous system.[6] Upon binding to stanolone, the AR undergoes a conformational change, leading to the regulation of a specific set of androgen-responsive genes (ARGs).[8][9] Understanding this regulatory network is crucial for elucidating the physiological roles of androgens and for the development of therapies targeting androgen-related pathologies, such as prostate cancer and androgen insensitivity syndromes.[10]
The Molecular Symphony: Stanolone-Mediated Androgen Receptor Signaling
The activation of the androgen receptor by stanolone initiates a cascade of molecular events culminating in the modulation of gene expression. This canonical signaling pathway is a cornerstone of androgen biology.
Upon entering the cell, stanolone binds to the ligand-binding domain (LBD) of the cytosolic AR.[6][7] This binding event triggers a conformational change in the receptor, causing the dissociation of heat shock proteins (HSPs) that maintain the receptor in an inactive state.[9] The now-activated AR-stanolone complex translocates into the nucleus and dimerizes.[6][9] These AR dimers then bind to specific DNA sequences known as Androgen Response Elements (AREs) located in the promoter or enhancer regions of target genes.[6][9] The consensus ARE sequence is typically a pair of hexameric half-sites (5'-TGTTCT-3') separated by a three-nucleotide spacer.[6]
The binding of the AR dimer to AREs facilitates the recruitment of a complex of co-regulatory proteins, including coactivators and corepressors, which ultimately modulate the rate of transcription of the target gene by RNA polymerase II.[9] This intricate process allows for precise control over the expression of a wide array of genes involved in cellular proliferation, differentiation, and metabolism.[10][11]
Caption: Stanolone-Activated Androgen Receptor Signaling Pathway.
Methodologies for Interrogating Androgen-Responsive Gene Regulation
Cell-Based Reporter Assays for AR Activity
Cell-based reporter assays are a high-throughput method to screen for and quantify the functional activity of compounds that modulate the androgen receptor.[6][7] These assays typically utilize a cell line that expresses the human AR and contains a reporter gene (e.g., luciferase or green fluorescent protein) under the control of an ARE-driven promoter.[6][12]
Experimental Protocol: Luciferase-Based AR Reporter Assay
-
Cell Culture: Maintain an AR-positive cell line (e.g., LNCaP or a stably transfected cell line like PC3-AR) in appropriate culture medium. For androgen treatment experiments, cells are typically cultured in medium containing charcoal-stripped fetal bovine serum (CS-FBS) for at least 24 hours to deplete endogenous androgens.[13]
-
Transfection (for transient assays): Co-transfect cells with an ARE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
Treatment: Treat cells with a dose range of stanolone benzoate or a vehicle control (e.g., ethanol or DMSO). Include a known AR agonist (e.g., dihydrotestosterone) as a positive control and an antagonist (e.g., bicalutamide) to confirm AR-specificity.[14]
-
Lysis and Luminescence Measurement: After an appropriate incubation period (e.g., 24 hours), lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Plot the normalized luciferase activity against the concentration of stanolone benzoate to generate a dose-response curve.
Causality and Self-Validation: The inclusion of positive and negative controls validates that the observed reporter gene expression is a direct result of AR activation. The dose-response curve establishes the potency of stanolone benzoate.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
qRT-PCR is a sensitive and specific method to quantify the mRNA levels of known androgen-responsive genes.[11][15] This technique allows for the validation of findings from broader screening methods like microarrays and provides quantitative data on the magnitude of gene regulation.
Experimental Protocol: qRT-PCR for Androgen-Responsive Genes
-
Cell Culture and Treatment: Culture and treat cells with stanolone benzoate as described in the reporter assay protocol.
-
RNA Isolation: Isolate total RNA from the treated cells using a reputable kit, ensuring high purity and integrity of the RNA.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
qPCR: Perform qPCR using SYBR Green or a probe-based detection method (e.g., TaqMan) with primers specific to the androgen-responsive genes of interest (e.g., KLK3 (PSA), FKBP5, TMPRSS2).[16][17] Include a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and relative to the vehicle-treated control.
Causality and Self-Validation: The use of a housekeeping gene controls for variations in RNA input and reverse transcription efficiency. The comparison to a vehicle control ensures that the observed changes in gene expression are due to the stanolone benzoate treatment.
Chromatin Immunoprecipitation (ChIP) for AR-DNA Binding
ChIP is a powerful technique used to identify the direct binding of the androgen receptor to the regulatory regions of its target genes in the context of chromatin.[18][19] This method provides direct evidence of a physical interaction between the AR and the DNA of a specific gene.
Experimental Protocol: ChIP Assay for AR Binding
-
Cell Culture and Cross-linking: Treat cells with stanolone benzoate or a vehicle control. Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments (typically 200-1000 bp) using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for the androgen receptor. Use a non-specific IgG as a negative control.
-
Immune Complex Capture: Capture the antibody-chromatin complexes using protein A/G-conjugated beads.
-
Washing and Elution: Wash the beads to remove non-specifically bound chromatin. Elute the AR-bound chromatin from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links and purify the DNA.
-
Analysis by qPCR or Sequencing (ChIP-seq): Use qPCR with primers flanking a known ARE of a target gene to quantify the amount of immunoprecipitated DNA.[20] Alternatively, perform high-throughput sequencing (ChIP-seq) to identify all AR binding sites across the genome.[21][22]
Causality and Self-Validation: The use of a non-specific IgG control is critical to ensure that the immunoprecipitated DNA is specifically bound to the AR. qPCR analysis of a known AR target gene serves as a positive control for the ChIP procedure.
Caption: Integrated Experimental Workflow for Assessing Androgen-Responsive Gene Regulation.
Quantitative Data Presentation
The following table provides an example of how to present quantitative data from a qRT-PCR experiment investigating the effect of stanolone benzoate on the expression of well-established androgen-responsive genes in an androgen-responsive prostate cancer cell line (e.g., LNCaP).
| Gene Symbol | Gene Name | Fold Change (Stanolone Benzoate vs. Vehicle) | P-value |
| KLK3 | Kallikrein-related peptidase 3 (PSA) | 8.5 | < 0.001 |
| FKBP5 | FK506 binding protein 5 | 12.2 | < 0.001 |
| TMPRSS2 | Transmembrane protease, serine 2 | 6.7 | < 0.001 |
| NKX3-1 | NK3 homeobox 1 | 4.3 | < 0.01 |
Data are representative and should be generated from at least three independent biological replicates.
Logical Framework: From Treatment to Transcriptional Output
The regulation of androgen-responsive genes by stanolone benzoate is a logical cascade of events. The initial stimulus (stanolone benzoate treatment) leads to a primary molecular event (AR activation), which in turn results in a direct genomic interaction (AR binding to AREs), ultimately causing a measurable change in the cellular transcriptome (altered gene expression).
Caption: Logical Relationship from Stanolone Benzoate Treatment to Gene Expression.
Conclusion
The study of stanolone benzoate's regulation of androgen-responsive genes provides a powerful model for understanding androgen signaling. By employing a combination of cell-based reporter assays, qRT-PCR, and ChIP, researchers can build a comprehensive and validated picture of the molecular mechanisms at play. This guide has outlined the core principles and methodologies to empower scientists in their investigation of this critical biological pathway. The insights gained from such studies are paramount for advancing our knowledge of androgen-related physiology and pathology and for the development of novel therapeutic strategies.
References
- Title: Cell-Based Assays for Screening Androgen Receptor Ligands Source: Google Cloud Search URL
- Title: Cell-based assays for screening androgen receptor ligands - PMC - NIH Source: Google Cloud Search URL
- Title: Stanolone – a Potent Androgenic Hormone - ChemicalBook Source: Google Cloud Search URL
- Title: 6-Androgen receptor signalling. Testosterone is converted to...
- Title: An Automated, Cell-based Platform for the Rapid Detection of Novel Androgen Receptor Modulators Source: Google Cloud Search URL
- Title: Biochemistry, Dihydrotestosterone - StatPearls - NCBI Bookshelf - NIH Source: Google Cloud Search URL
- Title: Stanolone benzoate (Androstanolone benzoate; Dihydrotestosterone benzoate; DHTB)
- Title: Androstanolone benzoate - Wikipedia Source: Google Cloud Search URL
- Title: Androgen receptor - Wikipedia Source: Google Cloud Search URL
- Title: What is the mechanism of Androstanolone?
- Title: Human Androgen Receptor Reporter Assay System (AR, NR3C4)
- Title: Identification of novel androgen-responsive genes by sequencing of LongSAGE libraries - PMC - PubMed Central Source: Google Cloud Search URL
- Title: qPCR analysis of the expression of AR (A), testosterone induced gene...
- Title: Microarray coupled to quantitative RT-PCR analysis of androgen-regulated genes in human LNCaP prostate cancer cells - PubMed Source: Google Cloud Search URL
- Title: The program of androgen-responsive genes in neoplastic prostate epithelium | PNAS Source: Google Cloud Search URL
- Title: Global identification of androgen response elements - PubMed Source: Google Cloud Search URL
- Title: ChIP Analysis of Androgen Regulation of Transcriptional Activity - Thermo Fisher Scientific Source: Google Cloud Search URL
- Title: Targeting chromatin binding regulation of constitutively active AR variants to overcome prostate cancer resistance to endocrine-based therapies | Nucleic Acids Research | Oxford Academic Source: Google Cloud Search URL
- Title: Chromatin-immunoprecipitation sequence (ChIP seq) using antibody...
- Title: Integrated Expression Profiling and ChIP-seq Analyses of the Growth Inhibition Response Program of the Androgen Receptor - Research journals Source: Google Cloud Search URL
- Title: Rapid Induction of Androgen Receptor Splice Variants by Androgen Deprivation in Prostate Cancer - PMC - NIH Source: Google Cloud Search URL
- Title: The expression of androgen-responsive genes is up-regulated in the epithelia of benign prostatic hyperplasia - PMC - NIH Source: Google Cloud Search URL
Sources
- 1. Stanolone – a Potent Androgenic Hormone_Chemicalbook [chemicalbook.com]
- 2. Biochemistry, Dihydrotestosterone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Androstanolone? [synapse.patsnap.com]
- 4. abmole.com [abmole.com]
- 5. Androstanolone benzoate - Wikipedia [en.wikipedia.org]
- 6. Thieme E-Journals - Seminars in Reproductive Medicine / Abstract [thieme-connect.com]
- 7. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Androgen receptor - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. indigobiosciences.com [indigobiosciences.com]
- 11. Identification of novel androgen-responsive genes by sequencing of LongSAGE libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. pnas.org [pnas.org]
- 14. Microarray coupled to quantitative RT-PCR analysis of androgen-regulated genes in human LNCaP prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Rapid Induction of Androgen Receptor Splice Variants by Androgen Deprivation in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The expression of androgen-responsive genes is up-regulated in the epithelia of benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Global identification of androgen response elements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ChIP Analysis of Androgen Regulation of Transcriptional Activity | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. academic.oup.com [academic.oup.com]
- 21. researchgate.net [researchgate.net]
- 22. Integrated Expression Profiling and ChIP-seq Analyses of the Growth Inhibition Response Program of the Androgen Receptor | PLOS One [journals.plos.org]
The Androgenic Cascade: A Technical Guide to the Downstream Signaling Pathways of Stanolone Benzoate
This guide provides an in-depth exploration of the molecular signaling cascades initiated by Stanolone benzoate, a potent synthetic androgen. As a prodrug, Stanolone benzoate is converted in vivo to its active form, dihydrotestosterone (DHT), a primary mediator of androgenic signaling.[1][2][3] This document will dissect both the classical genomic and the rapid non-genomic pathways activated by this compound, offering researchers, scientists, and drug development professionals a comprehensive understanding of its mechanism of action. We will delve into the causality behind experimental choices for elucidating these pathways and provide detailed, field-proven protocols.
Introduction: The Dual Nature of Androgen Receptor Signaling
Androgens, such as DHT, exert their biological effects through the androgen receptor (AR), a member of the nuclear receptor superfamily.[4] Historically, the prevailing model of androgen action centered on the AR's role as a ligand-activated transcription factor, a process termed genomic signaling.[5][6] This pathway involves the direct regulation of gene expression and is responsible for many of the long-term physiological effects of androgens.
However, a growing body of evidence has illuminated a second, more rapid mode of androgen action known as non-genomic signaling.[5][6][7] These effects are initiated within minutes of androgen exposure and are independent of transcription and translation.[6][7] They are mediated by a subpopulation of AR located at the cell membrane or in the cytoplasm, which can directly interact with and modulate the activity of various signaling kinases.[5][8] This guide will explore both facets of Stanolone benzoate-induced signaling.
The Canonical Genomic Pathway: A Transcriptional Symphony
The classical genomic pathway of androgen action is a well-orchestrated series of molecular events that culminates in the altered expression of target genes.[4][9]
Mechanism of Action:
-
Ligand Binding: In its inactive state, the AR resides in the cytoplasm, complexed with heat shock proteins (HSPs).[4] The binding of DHT, derived from Stanolone benzoate, to the ligand-binding domain of the AR induces a conformational change.[4]
-
Dissociation and Dimerization: This conformational shift triggers the dissociation of HSPs, exposing the AR's nuclear localization signal. The ligand-bound AR molecules then form homodimers.[4]
-
Nuclear Translocation: The AR homodimers translocate into the nucleus.[4][9]
-
DNA Binding and Transcriptional Regulation: Within the nucleus, the AR homodimers bind to specific DNA sequences known as androgen response elements (AREs) located in the promoter or enhancer regions of target genes.[4][9] This binding event recruits a complex of co-regulatory proteins (coactivators and corepressors) that ultimately modulate the rate of transcription of androgen-responsive genes.[4] A prime example of an AR target gene is Prostate-Specific Antigen (PSA).[4]
Visualizing the Genomic Pathway
Caption: Canonical Androgen Receptor Genomic Signaling Pathway.
Experimental Workflow: Luciferase Reporter Assay for AR Transcriptional Activity
To quantify the transcriptional activity of the AR in response to Stanolone benzoate, a luciferase reporter assay is a robust and widely used method.[10][11][12] This assay utilizes a plasmid containing a luciferase reporter gene under the control of a promoter with AREs.
Protocol:
-
Cell Culture and Transfection:
-
Plate cells, such as the PC-3 prostate cancer cell line stably expressing the AR (PC3/AR), in a multi-well plate.
-
Co-transfect the cells with a luciferase reporter plasmid containing AREs and a control plasmid (e.g., Renilla luciferase) for normalization.[12]
-
-
Compound Treatment:
-
After 24 hours, replace the medium with a medium containing various concentrations of Stanolone benzoate or a vehicle control.
-
Incubate the cells for an additional 24 hours.[10]
-
-
Cell Lysis and Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.[12]
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the concentration of Stanolone benzoate to determine the dose-response curve.
-
Expected Outcome: A dose-dependent increase in luciferase activity will be observed in cells treated with Stanolone benzoate, indicating the activation of AR-mediated transcription.
Rapid Non-Genomic Signaling: A Cascade of Kinases
Stanolone benzoate, through its conversion to DHT, can also trigger rapid signaling events that are independent of gene transcription.[5][6][7] These non-genomic actions are often initiated by a population of AR at the cell membrane or in the cytoplasm and involve the activation of kinase cascades that can influence a variety of cellular processes, including proliferation, survival, and migration.[5][8]
The MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a key signaling cascade activated by androgens in a non-genomic fashion.[13][14][15]
Mechanism of Activation:
-
The cytoplasmic or membrane-associated AR, upon binding DHT, can interact with and activate Src kinase.[8][13]
-
Activated Src can then initiate a phosphorylation cascade involving Ras, Raf, and MEK, ultimately leading to the phosphorylation and activation of ERK1/2.[13][16]
-
Activated ERK can then phosphorylate various downstream targets in the cytoplasm and nucleus, regulating cellular processes.[16]
The PI3K/Akt Pathway
The Phosphoinositide 3-Kinase (PI3K)/Akt pathway is another critical signaling axis modulated by androgens.[17][18]
Mechanism of Activation:
-
Androgen-bound AR can form a complex with the p85α regulatory subunit of PI3K and Src.[8][18]
-
This interaction leads to the activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).
-
PIP3 serves as a docking site for Akt, which is then phosphorylated and activated by other kinases.
-
Activated Akt can then phosphorylate a multitude of downstream targets to promote cell survival and proliferation.[18]
Visualizing Non-Genomic Signaling
Caption: Non-Genomic Androgen Receptor Signaling Pathways.
Experimental Workflow: Western Blotting for ERK Phosphorylation
To determine if Stanolone benzoate activates the MAPK/ERK pathway, Western blotting can be used to detect the phosphorylated (active) form of ERK.[16][19][20]
Protocol:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with Stanolone benzoate for short time points (e.g., 5, 15, 30, 60 minutes) to capture rapid signaling events. Include a vehicle control.
-
-
Protein Extraction:
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Quantify the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[19]
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with Tween 20 (TBST).[19][21]
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).[19]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[19]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[19]
-
-
Stripping and Re-probing:
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of p-ERK to total ERK for each sample to determine the extent of ERK activation.
-
Expected Outcome: An increase in the ratio of p-ERK to total ERK in Stanolone benzoate-treated cells compared to the control will confirm the activation of the MAPK/ERK pathway.
Crosstalk and Integration of Signaling Pathways
It is crucial to recognize that the genomic and non-genomic signaling pathways are not mutually exclusive and can influence each other. For instance, activated ERK from the non-genomic pathway can phosphorylate and modulate the activity of the AR, thereby influencing its transcriptional program.[5] This intricate crosstalk highlights the complexity of androgen signaling and underscores the importance of investigating both pathways to fully understand the cellular response to Stanolone benzoate.
Investigating AR-DNA Interactions: Chromatin Immunoprecipitation (ChIP)
To identify the specific genomic loci where the AR binds following activation by Stanolone benzoate, Chromatin Immunoprecipitation (ChIP) is the gold-standard technique.[22][23]
Experimental Workflow: ChIP Protocol
Protocol:
-
Cell Treatment and Cross-linking:
-
Treat cells with Stanolone benzoate or a vehicle control.
-
Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium.[24]
-
Quench the cross-linking reaction with glycine.
-
-
Chromatin Preparation:
-
Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 base pairs.[24]
-
-
Immunoprecipitation:
-
Washing and Elution:
-
Wash the beads to remove non-specifically bound chromatin.
-
Elute the immunoprecipitated complexes from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the formaldehyde cross-links by heating the samples.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a spin column or phenol-chloroform extraction.[23]
-
-
Analysis:
-
The purified DNA can be analyzed by quantitative PCR (qPCR) to assess AR binding to specific known AREs or by next-generation sequencing (ChIP-seq) for genome-wide profiling of AR binding sites.[25]
-
Expected Outcome: ChIP-qPCR will show an enrichment of specific DNA sequences known to contain AREs in the AR immunoprecipitation from Stanolone benzoate-treated cells compared to the IgG control. ChIP-seq will provide a comprehensive map of AR binding sites across the genome.
Summary and Future Directions
Stanolone benzoate, acting through its active metabolite DHT, potently activates both genomic and non-genomic androgen receptor signaling pathways. The canonical genomic pathway drives changes in gene expression, while the non-genomic pathways rapidly activate kinase cascades such as MAPK/ERK and PI3K/Akt. A thorough understanding of these interconnected signaling networks is paramount for researchers in basic science and drug development. The experimental protocols detailed in this guide provide a robust framework for dissecting the molecular mechanisms of Stanolone benzoate and other androgens. Future research should continue to explore the intricate crosstalk between these pathways and their cell-type-specific consequences to develop more targeted and effective therapeutic strategies.
References
-
Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC - NIH. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Non-genomic Actions of Androgens - PMC - PubMed Central. (n.d.). National Institutes of Health. Retrieved from [Link]
-
A new luciferase reporter gene assay for the detection of androgenic and antiandrogenic effects based on a human prostate specific antigen promoter and PC3/AR human prostate cancer cells - PubMed. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Non-genomic actions of androgens - PubMed - NIH. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Human AR Reporter Assay Kit - Indigo Biosciences. (n.d.). Indigo Biosciences. Retrieved from [Link]
-
Analysis of androgen receptor activity by reporter gene assays - PubMed. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Androgen Receptor Signaling in Prostate Cancer and Therapeutic Strategies - MDPI. (n.d.). MDPI. Retrieved from [Link]
-
Androgen Signaling - Abeomics. (n.d.). Abeomics. Retrieved from [Link]
-
Androgen Receptor signalling. A simplified schematic of Androgen... - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]
-
(PDF) Non-genomic Actions of Androgens - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]
-
Non-Genomic Actions of the Androgen Receptor in Prostate Cancer - Frontiers. (n.d.). Frontiers. Retrieved from [Link]
-
Androgen receptor signaling in prostate cancer development and progression - PMC - NIH. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Non-Genomic Action of Androgens is Mediated by Rapid Phosphorylation and Regulation of Androgen Receptor Trafficking - Karger Publishers. (n.d.). Karger Publishers. Retrieved from [Link]
-
An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells | PLOS One - Research journals. (n.d.). PLOS One. Retrieved from [Link]
-
Androstanolone benzoate - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]
-
Western blot band for Erk and phopho(p) - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]
-
Chromatin-immunoprecipitation sequence (ChIP seq) using antibody... | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]
-
Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Western blot assay for the expression of pErk 1 and 2 and total Erk 1... - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]
-
Androgen receptor DNA binding and chromatin accessibility profiling in prostate cancer - PMC - NIH. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Androgen receptor signaling is required for androgen-sensitive human prostate cancer cell proliferation and survival - PMC - PubMed Central. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Androstanolone - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]
-
Dihydrotestosterone benzoate | C26H34O3 | CID 13987 - PubChem - NIH. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Androgen receptor signaling regulates the transcriptome of prostate cancer cells by modulating global alternative splicing - PMC - NIH. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Androgen Receptor Signaling Regulates DNA Repair in Prostate Cancers - AACR Journals. (n.d.). American Association for Cancer Research. Retrieved from [Link]
-
Titration of Androgen Signaling: How Basic Studies Have Informed Clinical Trials Using High-Dose Testosterone Therapy in Castrate-Resistant Prostate Cancer - PubMed Central. (n.d.). National Institutes of Health. Retrieved from [Link]
-
5α-androstane-3α,17β-diol selectively activates the canonical PI3K/AKT pathway: a bioinformatics-based evidence for androgen-activated cytoplasmic signaling. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Dihydrotestosterone differentially modulates the mitogen-activated protein kinase and the phosphoinositide 3-kinase/Akt pathways through the nuclear and novel membrane androgen receptor in C6 cells - PubMed. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Androgens activate mitogen-activated protein kinase signaling: role in neuroprotection. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Activation of phosphatidylinositol 3-kinase/Akt pathway by androgen through interaction of p85alpha, androgen receptor, and Src - PubMed. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Genotype-Tailored ERK/MAPK Pathway and HDAC Inhibition Rewires the Apoptotic Rheostat to Trigger Colorectal Cancer Cell Death - PubMed. (n.d.). National Institutes of Health. Retrieved from [Link]
-
PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - NIH. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Activation of PI3K-AKT pathway prevents steroid-induced osteonecrosis of the femoral head via inhibiting Cuproptosis - PMC - PubMed Central. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Dihydrotestosterone Activates the MAPK Pathway and Modulates Maximum Isometric Force Through the EGF Receptor in Isolated Intact Mouse Skeletal Muscle Fibres - PubMed. (n.d.). National Institutes of Health. Retrieved from [Link]
-
MAPK/ERK and PI3K/AKT signaling pathways are activated in adolescent and adult acute lymphoblastic leukemia - PMC - PubMed Central. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Activation of PI3K/Akt Signaling Pathway in Rat Hypothalamus Induced by an Acute Oral Administration of D-Pinitol - MDPI. (n.d.). MDPI. Retrieved from [Link]
Sources
- 1. Androstanolone benzoate - Wikipedia [en.wikipedia.org]
- 2. Androstanolone - Wikipedia [en.wikipedia.org]
- 3. Dihydrotestosterone benzoate | C26H34O3 | CID 13987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Non-genomic Actions of Androgens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Non-genomic actions of androgens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Non-Genomic Actions of the Androgen Receptor in Prostate Cancer [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. A new luciferase reporter gene assay for the detection of androgenic and antiandrogenic effects based on a human prostate specific antigen promoter and PC3/AR human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of androgen receptor activity by reporter gene assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells | PLOS One [journals.plos.org]
- 13. abeomics.com [abeomics.com]
- 14. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Androgens activate mitogen-activated protein kinase signaling: role in neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. 5α-androstane-3α,17β-diol selectively activates the canonical PI3K/AKT pathway: a bioinformatics-based evidence for androgen-activated cytoplasmic signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Activation of phosphatidylinositol 3-kinase/Akt pathway by androgen through interaction of p85alpha, androgen receptor, and Src - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. ChIP Analysis of Androgen Regulation of Transcriptional Activity | Thermo Fisher Scientific - SG [thermofisher.com]
- 23. Androgen receptor DNA binding and chromatin accessibility profiling in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Pharmacokinetics and Metabolic Fate of Stanolone Benzoate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Stanolone benzoate, an esterified derivative of the potent androgen dihydrotestosterone (DHT), is a synthetic anabolic-androgenic steroid designed for parenteral administration.[1] As a prodrug, its therapeutic efficacy and physiological effects are entirely dependent on its pharmacokinetic (PK) and metabolic profile. This guide provides a comprehensive technical overview of the absorption, distribution, metabolism, and excretion (ADME) of Stanolone benzoate. We will delve into the enzymatic processes governing its activation, the pathways of its metabolic degradation, and the advanced analytical methodologies required for its characterization in biological systems. This document serves as a foundational resource for professionals engaged in the research and development of androgenic compounds.
Introduction: The Rationale for Esterification
Stanolone, also known as androstanolone or dihydrotestosterone (DHT), is the most potent endogenous androgen, binding to the androgen receptor with approximately 2-3 times higher affinity than testosterone.[2][3] However, when administered in its free form, particularly orally, it has very low bioavailability due to extensive first-pass metabolism in the liver.[2][4][5] Intramuscular injection of unmodified steroids also results in a very short half-life, necessitating frequent dosing.[6]
To overcome these limitations, Stanolone is modified via esterification at the 17β-hydroxyl group, creating Stanolone benzoate.[1] This chemical modification serves a critical pharmacokinetic purpose:
-
Increased Lipophilicity: The addition of the benzoate ester significantly increases the molecule's solubility in oil-based vehicles, which are used for intramuscular injections.[6][7]
-
Prodrug Formation: Stanolone benzoate itself is biologically inactive.[6] It acts as a prodrug, requiring in vivo enzymatic cleavage to release the active Stanolone molecule.[1]
-
Sustained Release: When injected intramuscularly in an oil vehicle, the ester forms a depot within the muscle tissue. The drug's release from this depot into the systemic circulation is slow and rate-limited by its partitioning out of the oil phase and the subsequent enzymatic hydrolysis of the ester bond. This creates a sustained-release profile, prolonging the duration of action and reducing dosing frequency.[6]
Understanding this "depot effect" is fundamental to comprehending the entire pharmacokinetic cascade of Stanolone benzoate.
Pharmacokinetic Profile (ADME)
The journey of Stanolone benzoate through the body can be systematically described by four key processes: Absorption, Distribution, Metabolism, and Excretion.
2.1. Absorption
Following intramuscular injection, the oil-based formulation containing Stanolone benzoate forms a localized depot. The rate of absorption into the systemic circulation is governed by two primary, sequential steps:
-
Partitioning and Release: The highly lipophilic Stanolone benzoate slowly partitions from the oil vehicle into the aqueous interstitial fluid of the muscle tissue.
-
Enzymatic Hydrolysis: Once in the aqueous environment, the ester bond is cleaved by non-specific carboxylesterases , which are ubiquitously present in various tissues, including blood plasma and the liver.[8][9][10] This hydrolysis releases the active Stanolone (DHT) and benzoic acid.
This enzymatic cleavage is the bioactivation step. Human carboxylesterases, particularly hCE1 (predominant in the liver) and hCE2 (abundant in the intestine and liver), are the primary enzymes responsible for hydrolyzing ester-containing prodrugs.[9][11][12] The rate of this hydrolysis, along with the slow release from the depot, dictates the gradual appearance of active Stanolone in the bloodstream, leading to a prolonged pharmacokinetic profile compared to the unesterified hormone.[6]
2.2. Distribution
Once active Stanolone is released into the circulation, its distribution is governed by its binding to plasma proteins. Approximately 98.5% to 99.0% of circulating Stanolone is bound to proteins, primarily sex hormone-binding globulin (SHBG) and, to a lesser extent, albumin.[2] Only the small, unbound fraction is biologically active and able to diffuse into target tissues to bind with intracellular androgen receptors.
2.3. Metabolism
The metabolic fate of Stanolone benzoate is a two-stage process: first, the activation via ester hydrolysis, and second, the inactivation and preparation for excretion of the active Stanolone molecule.
Phase I: Bioactivation and Modification
-
Ester Hydrolysis: As described, carboxylesterases cleave Stanolone benzoate into active Stanolone and benzoic acid.[9][10] Benzoic acid is then metabolized, typically via conjugation with glycine to form hippuric acid, or through a CoA-dependent pathway before excretion.[13]
-
Stanolone (DHT) Metabolism: The released Stanolone is extensively metabolized, primarily in the liver, but also in androgen-sensitive tissues.[14] The key reactions involve the reduction of the 3-keto group by hydroxysteroid dehydrogenases (HSDs):
-
3α-Hydroxysteroid Dehydrogenase (3α-HSD): Converts DHT to 5α-androstane-3α,17β-diol (3α-diol).
-
3β-Hydroxysteroid Dehydrogenase (3β-HSD): Converts DHT to 5α-androstane-3β,17β-diol (3β-diol).
-
These metabolites have significantly lower androgenic activity and are intermediates for further processing.[14] There are also other potential metabolic routes, including "backdoor pathways" where DHT can be synthesized from other precursors, though these are less relevant to the metabolism of exogenously administered Stanolone.[4][15][16][17]
Phase II: Conjugation for Excretion
To be eliminated from the body, the Phase I metabolites must be made more water-soluble. This is achieved through conjugation reactions:
-
Glucuronidation: Uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes attach a glucuronic acid moiety to the hydroxyl groups of the metabolites (e.g., 3α-diol). This is a major pathway for the elimination of DHT metabolites.[14][17]
-
Sulfation: Sulfotransferase (SULT) enzymes can also conjugate the metabolites with sulfate groups.
These conjugated metabolites are highly polar and can be readily excreted.
2.4. Excretion
The water-soluble glucuronide and sulfate conjugates of Stanolone metabolites are primarily eliminated from the body via the kidneys into the urine.[14] A smaller fraction may be excreted through the bile into the feces. The gut microbiota can play a role in de-conjugating these metabolites, potentially allowing for reabsorption, but the primary route of elimination is renal.[18]
Visualization of Key Pathways
Experimental Workflow for In Vivo Pharmacokinetic Study
The following diagram outlines a typical workflow for assessing the pharmacokinetic profile of Stanolone benzoate in a preclinical animal model.
Caption: Workflow for an In Vivo Pharmacokinetic Study.
Metabolic Pathway of Stanolone Benzoate
This diagram illustrates the metabolic conversion of the prodrug Stanolone benzoate into its active form and subsequent inactivation metabolites.
Caption: Metabolic Fate of Stanolone Benzoate.
Analytical Methodologies
Accurate characterization of Stanolone benzoate's pharmacokinetics requires robust and sensitive bioanalytical methods. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose.[19][20][21][22][23]
Protocol: Quantification of Stanolone in Plasma using LC-MS/MS
This protocol provides a validated methodology for quantifying Stanolone in plasma samples obtained from an in vivo study.
1. Objective: To determine the concentration of Stanolone in rat plasma over time following intramuscular administration of Stanolone benzoate.
2. Materials:
-
Plasma samples, Stanolone certified reference standard, Deuterated Stanolone (internal standard, IS).
-
Methyl tert-butyl ether (MTBE), Water, Methanol (LC-MS grade).
-
LC-MS/MS system (e.g., Triple Quadrupole).
3. Sample Preparation (Liquid-Liquid Extraction - LLE):
- Step 1: Thaw plasma samples on ice.
- Step 2: To 100 µL of plasma in a microcentrifuge tube, add 10 µL of IS solution (e.g., 100 ng/mL Deuterated Stanolone in methanol). Vortex briefly. Causality: The internal standard is crucial for correcting analytical variability during sample preparation and ionization.
- Step 3: Add 500 µL of MTBE. Vortex vigorously for 2 minutes to extract the analytes into the organic phase.
- Step 4: Centrifuge at 10,000 x g for 5 minutes to separate the layers.
- Step 5: Carefully transfer the upper organic layer (MTBE) to a new tube.
- Step 6: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
- Step 7: Reconstitute the dried extract in 100 µL of 50:50 Methanol:Water. Vortex to dissolve. This sample is ready for injection.
4. LC-MS/MS Conditions (Illustrative):
-
LC System:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Methanol + 0.1% Formic Acid.
-
Gradient: Start at 50% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS System (Triple Quadrupole):
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode. Causality: ESI is effective for ionizing moderately polar steroid molecules.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for the analyte and the internal standard to ensure high specificity and sensitivity.[19][20]
-
Stanolone: e.g., m/z 291.2 → 255.2
-
Deuterated Stanolone (IS): e.g., m/z 294.2 → 258.2
-
-
5. Data Analysis and Validation:
-
A calibration curve is constructed by plotting the peak area ratio (Analyte/IS) against the concentration of the standards.
-
The concentration of Stanolone in the unknown samples is determined by interpolation from this curve.
-
The method must be validated for linearity, accuracy, precision, limit of quantification (LOQ), and matrix effects according to regulatory guidelines. The LOQ for such methods is often in the low pg/mL range.[19][20]
Pharmacokinetic Data and Parameters
While specific, publicly available pharmacokinetic data for Stanolone benzoate is scarce, its profile can be inferred from the principles of other long-acting testosterone esters.[6][24][25][26] The ester's chain length and structure influence the half-life; longer or bulkier esters generally result in slower release and longer half-lives.[6][24]
The table below presents hypothetical yet representative pharmacokinetic parameters for an intramuscular injection of Stanolone benzoate, designed for illustrative purposes in a research context.
| Parameter | Symbol | Representative Value | Description |
| Time to Max Concentration | Tmax | 2 - 5 days | The time required to reach the peak plasma concentration of active Stanolone after injection. |
| Maximum Concentration | Cmax | Varies with dose | The peak plasma concentration achieved. This value is dose-dependent. |
| Elimination Half-Life | t½ | 4 - 8 days | The time required for the plasma concentration of Stanolone to decrease by half after reaching its peak. |
| Area Under the Curve | AUC | Varies with dose | The total drug exposure over time. It is a measure of the extent of absorption. |
Note: These values are illustrative and would need to be determined experimentally for a specific formulation and dose.[27]
Conclusion
The pharmacokinetics of Stanolone benzoate are characteristic of a long-acting, esterified steroid prodrug. Its clinical and physiological effects are dictated by a slow, hydrolysis-dependent absorption process that creates a sustained release of the active hormone, Stanolone. The subsequent metabolism follows well-established androgen degradation pathways, involving Phase I reduction reactions and Phase II conjugation, leading to renal excretion. For researchers and drug developers, a thorough understanding of this entire ADME profile, validated through robust bioanalytical techniques like LC-MS/MS, is essential for optimizing dosing regimens, predicting therapeutic outcomes, and ensuring the safe and effective application of this potent androgen.
References
- Aufhauser, D. Dihydrotestosterone: Biochemistry, Physiology, and Clinical Implications of Elevated Blood Levels. Endocrine Reviews, Oxford Academic. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhkGTj_XCU40oep1ZWvo8jz2zaAiF5_86z95WFkT_3KhEKGOO5QAiicZ8-8lapBbdP3dpeNpQstTRu31yy7muuNyQ9RL5ONclX9ews-VyA68BL25uaA-1amySR3WSqYsGjPqVJ3dmAejHf2WEXSk-_bQ==]
- Fiandalo et al. Four androgen metabolism pathways to DHT synthesis. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7QOKaSPf-1XtT4z0hV9guwZ3QY5cDG-fHgcwYQ4Xhm4FMFAHEYeMcn8O7-SOpPKd1U8TnSk_cacGcrdfEGIZwgORogdfvAp7i6eBvqpyXuSm7huuRRXWSIfdEqmoKLBay69S5T0k_McJHz85s8LG8ylYbQoRjta9CmL6_5xDQsZ0mwBNB-0g9AnJBqoVyClQsYf0d2E7wCRvMV10IC_s32iDYMMKFhn15-XEoKqmWAH6Jj3ktWMrr3h0hr6nmFj8dMB2QS2po]
- Mitsuzuka, K. et al. Dihydrotestosterone synthesis pathways from inactive androgen 5α-androstane-3β,17β-diol in prostate cancer cells. PMC, NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxmKpiYcl3anW8SahpcyEWXzwSp20XefV8Kc5bAI1ykBvmbuFKDzk7fXOaaVZ7aFQhhNsOcZD18yMHG544WsaWJqe0rdkuzTZp2bYLcx9ei2Zqsa_qXe2I1Gd9zwSrFn7JG7cdIp-h8AYEUj4=]
- Canini, G. et al. Carboxylesterase-mediated activation of representative ester and carbamate prodrugs. PROTEINS. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELqPS4NqK9-NCihHm-oyc0HL8oBiQId4TdWaWMEKc6AJPqnRZSMeQYhqC1Ymr_hfxSnEHiNkhGK-xVot7_yUOovK_KMZuMbqeM71rpi-HLUSWBBxw8-4Nmm3utp1X4ZIbvc_vKG--4CJCM1K51grdFIu3p_BFx8hr1ndBMoqMA_npaZ0NwijPBz8ow1w5QN7brD8MOEK21jM5rtmeHD-AaDm8DqgHZtUbI-ulO0OUY-ZbtacEwaZJf7HDfKtMklqAwwg4=]
- Laizure, S. C. et al. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? PMC, PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEHvxemWzNSIxuKN2kxOmTCWNvEdAPegrzAYTc9zmKIPIX-k9Eo5_N6Szl3Nrndrxb7D1Y-BFI4bDm3snG6yCu1vX7p5Ykeh52D8QFGsEKhlMt8BohcT60TtbSqc1PcoD_TvlU9AhxWJdchaU=]
- Hatfield, M. J. & Potter, P. M. Modifications of human carboxylesterase for improved prodrug activation. PMC, NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGygflzyBscT4qFbKLDQiaRXhZSnqHMl6bfLyw5wSBuGjtl0g1npDOnF5O_dWz_QZNOLfrTtVDzlr16NWDWMmdamizWz6eOBDbwJySi23eAwLmjtxAlCfeNBgtnAqN60Rsy2Gh6Zbw5qqvYSQo=]
- Behre, H. M. et al. Comparative pharmacokinetics of different testosterone esters after intramuscular injection to hypogonadal patients. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEP5RHdTMAyX0a482gNEhSlysHtJDqcmH60LwnCxmLTCT8mjXjpDUdZZDwzH-U1PVfUdULSlQRtxzoTzNIGc790DaTZBSGwd-L48pX80wzGmw5x_RRhNZyrKMuorSREhy7r9TKKNtYdHOLwXj16wZotVfJeu0mEhwKp5kidtXphrQvr8F9VmM1l8X7Lg5iypYaOhnPmCixQPlpIVcj3HXANCyzoOoxrxOIkKZ1LXrhS4FwM5QqtFvsoViO-O8OvWI=]
- Imai, T. Structure and Catalytic Properties of Carboxylesterase Isozymes Involved in Metabolic Activation of Prodrugs. MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfgZoOoLJn0KpE8sz5URt7QodBcH_UOw0AqfLC--7aX0MJU9maGZ2qllplb_nAHj-oVdVH1dTVXqthC1onnOVe8vogXpmOxyZ1heTVspQD2oONI0qmbUXkQOgUXZBEQ4XcHA==]
- Unknown Author. Testosterone Cypionate: Pharmacokinetics and Mechanism of Action. ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5vjgLw9yRgNFYRKMTugNMcBMHmTv8HR87eXW5xvubmP5a3SlbuIVqXUTKitykx8YY9YacKN1eEPLt54fB1lQGk6RP7Aq4Hz4UJrhBxIMqaL5JcuoDIGNuBAWTCJb_Ehp--d30MAZhrg0soHq29kRXHW9DVzjRjVOW_rps-SmDETOufwfvdYQurliNTV5NJJxq_QKqzNZUkdWml2-aLkPYFe5Q]
- Wong, C. et al. Detection, quantification and confirmation of anabolic steroids in equine plasma by liquid chromatography and tandem mass spectrometry. Academia.edu. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEYoMdZqQ4TbWu51aKLRKGTbLOLcuBs1h-amuk81Tj8KzcEOrLC3J3Ue8Pe7ZY8WKYIZvWXSExn_D7gOxOg9ovk28L0BVP7YA3Up76ur-2EIc1Pmn7EeUgSUQ6RujiSyiSvZDyX4JslOTq8KAJiFAj710eaFwyNYdHOAYNCz4VJv_xiV6_T6tWV7JM4fagFVuEedQCb9eHvL3Iz4s6fDOpeAJAj4lrSyAMlIvjh3jtrZw7x_GcP6i3rbu77dBosZlxTOdgwttLTttB1LsI7IJinxcIAHucocOtnHqxeBgXqEbzOA==]
- Mostaghel, E. A. Pathways of testosterone/DHT biosynthesis and metabolism. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnCuUkObIOgxzJK47Jb1G2EJsgMO3GyeLMGBlkDisYenRkUakeF5NRKFDZK2ASkRqBRk-81SY-4iaV8KE_RGmQvs0Qxbm85XojSv2nbr2h9yVwoG-KyW24IRzmRwQf27xp60i24BolLKeyTi78Hs0dnb3z2lSGmpmMHzOX4dHmzVtEmpYIvyRdkwdrKUGs50h4l1ZtvTeWq2H-uEgnVQDj99pg1GgmH-JupbIL9hW_xAmArF7w-uQ7y0xjDBIyQZk4ntsQ]
- Wikipedia contributors. Template:Pharmacokinetics of testosterone esters. Wikipedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHMSWA_95JjzACKd28dwLALymdUSSjfYEdq9X1iKsKF2_gy4GsJHVmaAhfh21Orls5LamBHQ3fCYknQ4tTw9A_75DauHS0IsMYDeO9uhJMcC3o5kCfRYg_jQkhaNlfP4lDIAarU9hZ-BdnHhu1Gx7ebqfvBGjJ2bDZQAUH8y4nua9cwCPauYaVPg==]
- Qian, Y. et al. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics. PDF. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnusv8KZddcmsTaKjOHTJEuYbIWuiTyVhI1WHHymsrFUL7Qk9SfX0KaCu5tYfxzJlqiaC0sRyDvjnaA-1S-1LvCe2Wak1Iq-mLfD8-7LMvipSNtE0ES0BuefZWmr0ecxLCR-xIJKkaVsqRZtkrN9mixGDk2y_6y5et88SXG2TWhSkVP0aUwz_aJRFLuX0p_IYLCtcniO8bMDsNevbJCumULCbR-fByRWEIub7For3pFbvlXBBy]
- Wong, C. et al. Detection, quantification and confirmation of anabolic steroids in equine plasma by liquid chromatography and tandem mass spectrometry. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYQGelFfIvw_TdCkgMiDLAM_9avgsfsmjTHVmWoAzoIXmnlM-O6FEx9fii588JrvyXBAi4VB3Wi2sD06LS1k-jIGjz6BIYqX-mNk6XDkKIEsJBYiLv2OJNeQ0Lme1kMkL-OAIx]
- Reddit user submission. Testosterone Science lesson #1: Pharmacokinetics - Administration. Reddit. [https://vertexaisearch.cloud.google.
- Wikipedia contributors. Dihydrotestosterone. Wikipedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEA19xe14co7PXsm0ufShI5bnacuwW1a0MFGnb3uT-EZYGRQpI1eQMqNSG9-JJW9pKc7FaIOUt-RUvZG41kb7VCWcG5yYdTz5TTVFOOeBe75V-rLjFW3hvFP0EIhF55ioVN4LC7ejV6DeEW4JA=]
- Nieschlag, E. & Behre, H. M. Pharmacology of testosterone preparations. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvSnYPUCYoFISiAlhizI2Dtzqrs60SdZjkhHDVbyzdHTuTT_zoqe-xMvjoBzk6jP3gOKCsgLJPqfOAGs859KFKOTxod7prYhLRfjtpEa3lq_hiRy5Xzppk5is-Co-X3BwEJlx8A09WmXBTjYkPN9hkasONZuTd8pBP5UnJvDsr8DOgv-zXHVrEelK3x-781tBuLvs1m6Cd]
- Wikipedia contributors. Androstanolone benzoate. Wikipedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5KFwkUcMQGU-5Gnv9GiIc1WCDdmmZQ1DioL4-rm8b_AmdjIXFbaooWCYztSzSZJccV6GQ9nVAIJuHlEoaZh-p-7jsUg86MYuGISMDUCitA1GctELy__5Cd2m2TpemlN0DDP2xX0bHMLunPruFZ82h]
- Pozo, O. J. et al. Liquid chromatography/mass spectrometry in anabolic steroid analysis-optimization and comparison of three ionization techniques. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEAkUH_Tc8-HBb7x50Kvxw426ksiYLN6gHkAeT8NBN0mJuAL-UkU-_GWdfUemtJJE8flDVjjB7lYfmhg-UdmjdLsKp1hSctathQzcm-2PaOYIfsvHFP1RcLk-osqOneWvWo-49SImQeCkHaExXYD92lR5VMdBm18tuRD3MU8OKcdeMGPr4Zsij0Xf_vy5i7B5Fm0sQgUkx-ZSYdKhVKUpuy1m7zifzBT48bv3uIHwzwuCLzb3c3FntdRIKqMxyFq9MBmB4U0hqlRgqWWGHqzQO5m4bY9cGXB14mQCtB8zsmhvGY_kY2ZF1-2LP1l9s82_1N9HbCUSOtg5ejsF5XQKX70oErfzkCQ6OrCniBLUIPiyVgiA4OBN9903bbitO1oW_m1AWFLFfF1ASmtWLxM9GamfFK-MUIHg==]
- Borges, C. et al. Screening and Confirmation of Anabolic Steroids Using Accurate Mass LC/MS Application. Agilent. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsvq5JujLGc0RAdGdC75dDH7Iwha49_SfXOnakbWM-NBnnHX2eFolWmmJ7uBIz7fi5KXBqR2_mb_m0RnS9StPB-LnB-rCofgubno946Qpazie-MphK9K9dckz8L6p4sOHOXNWkpUQ0HxxkDxEowN0tJmWRPdm-mxgK_Q==]
- Wang, C. et al. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples. PMC, NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHnBqryr-ksj6IItuom4I02vqhgqZ2wf3Oov-0O9uXSa5G__D6RoMVhmmfQ5v0rflpqi-X_k7eMBxLJe3ne_zRwhFfP696Sl9f51j97AzbIxHJZYYT53gHybxfRz5H_NsgUYqLPJCRlj5UzOc=]
- PharmaCompass. Androstanolone (5alpha-Dihydrotestosterone; Stanolone). PharmaCompass.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3k9DAQEFzJztwM0CKYyegXG_UARec_oO_9ROzzUpiWif01l889tqG9EZKM7xmaA2yxD8jCwJq_Gp9U3hukWhYAGPDY0kKM0iUC-iNaHsBmRKePK5B2fSlgyZsx90grv6A-3fntm7YZPR-TPOhSl9zl2frjTyrZ5BhilwX-alF49qWT36bhEICOJ7nG9o5k9an1vLc4z-C9TbLuBnnM9dnJWLq4N6KtnK6Rqtb2c0=]
- McCartan, A. et al. Evaluating parameters affecting drug fate at the intramuscular injection site. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWuYmRODn7jw0g6otrRZ5LsBxA4eBAzAy-J5v2dSf_6clyT6kUkff5GVY4kR8iLLQpjBPABo1-d19hNq1Kr0vpJpRdOD5YljZw1ItldLrRtrw1ETr65ByV-eGd5dFgd1YmPbcHFDRbES5dXBy-OKqBaITTkTuW_6tmwrLvKvrwBqWxwfUwZNV3h3ejBpPL_vssRe4BdAlWPFz7pNpMaOrzsX2S1DBugn8IxnSyglLY4irMOykR7B8ZgC23Lw==]
- Unknown Author. Stanolone: Pharmacology, Clinical Applications and Analytical Methods. ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnx3WzbpiZSlvgkw17JpQ12ICexyLjC4dXCHJi6R6khSm-zNxk8skWQUo34nKrS9xGcIUImLkxRBv1eCD0oCFJIXvl0v-0RxATfXHgrp36oQJL6qQmOyuwt1-4pjR9WyB66r-R353jF-mx5QGlA44mTqF3CdpZBq5jliDGunvr4Yqp4EmMlCQQ9A2PkQbrroHxWqGn-Z7DIGY7cB5ojp_FFmuU_4_3gw==]
- NCL Staff. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. National Cancer Institute. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFK53LCO9G1WrBk-L3VJIjhuDcDdA6zw71e1K48mBT4lwcHNRZlNHwbAOYeehGsAHCR4Bhvg4Si4XsnGiRMT2fORHEaCFTLfC-jxfb8n43nGYUd191YkvlfgsajXGJ9hRE50lE6hOvT9KDMpKTuz5ar1z4mr61s5YnF9J3I0jy0_O11292RZkxPOA7Ako4xUfiZXgLrbvj8]
- Wikipedia contributors. Androstanolone. Wikipedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1cG6eE3vvIzCdkge6a1SNKn1kuiiGWHLJNCJq1LEfFzwnHgSqCHzMYQtuTPT3fW9bnZC6msQyJiSNE_vf2dIFZ_wGu_6cwiBOvzBOqVC0YbntXYxO4baJjIopvzwMjlFf8PBm2FN9]
- McCartan, A. et al. In vitro modelling of intramuscular injection site events. Taylor & Francis Online. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFVtoGZUNnXQZ5lg8_6LjS2rYmA64DLIgcrikCtrOF97IaC0iqBRKEwm697CFzzTez6Dxh5XTmkBaRJTafAiXzWgWkRCRQ_8puq8pbBqjhUYpepfevZeBYKaV5c38XtBwvWceu9WJMPQV_sxCBmAG5yTSIRRYHhjb520p8jg==]
- Synapse. What is the mechanism of Androstanolone? Patsnap Synapse. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5gAg9NDuZIBP1A-OF1_XF8bOXjD4K8fZjRXU9cPXYXtsCjQu1m_hrR_C0TXP0b77LlUuJYeJvOSmwxBezF6AmOEyb4YoUte2WfCCwyD-O14_U_RQFnbxdPl9cQW3Li0GVWwLBq2Vwt6p3mqMRJTHnFR8Rb76_Wz07ak4ZFtcyihUcnbdHEw==]
- McCartan, A. et al. Modelling intramuscular drug fate in vitro with tissue-relevant biomimetic hydrogels. ScienceDirect. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHLAszyaUun6imQ9NjjFwE8L8icf71ix1Cmwaxsm2P1VnmrWV3jLpCoTAyQOLecnWCm6HRoCblaoqHbYel3_PBn4UId4_lW3XQm_mmsbqgthgQJnoFxPCzsTpPN5eLvIkZRwJafZlGVlHZryeLrvY5Z7X9xqjupgWBL83O_42tJRi5hQk2cVg-UdpS2wurWwDIMkNrhAKuQ5y0tPppFJHd8RFd36bJdhXHFviezsXtuqSjsRfjomcM4aKhsbjx6l91kpQ=]
- National Center for Biotechnology Information. Dihydrotestosterone benzoate. PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyAhZYBX_GoiKYDSey6FQILWmHFqh4jGe1xc5D6qC6rSi0Irdwv1D6A0YsTANFxyzzT2uD3Pem60ELgi5uqB-uq6ydC2EoGqqb5KX1T4Cls_lS6eH3GYkkjq6eAiZ809SON8tIS2uu24gecP4Ozk-A6qlI50MAf5B2FMvWmmTl6vc=]
- Creative Biolabs. In Vivo PK Studies. Creative Biolabs. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7NQUB430PUKFEsmXsMLJ2gFFMBZALcJFMMxT7RLFcSeHlxamF-S_KXKRoZN0c7OWXBIhTIXhmxSNBp3ZgPH4D0a9bIDXxRi7zFQyhc2mmq-Z6TmcMXUyOSwvNIOQVNSgxggy27tpoGuvFkoTdFPxh1Xhike5CsvlDCJCFY-XmiwB8lNKN85sVR3Hrh06X]
- Synapse. What is Androstanolone used for? Patsnap Synapse. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0VhpQy3_D0AhZwcBvyHgxiL86fsLOKXF73ortxgXzZ6XWypOMsEgTRRN-Yn03J2Vowt3uw2MCcCPgA9krt34Ns4gajB0MeTvedTUqfVMkDvZMTc0zCV-8CnZ1YFqHYMLlbWbAUFRCY33yd3IRz8w4OUdF9-sGqUxb38gmZow=]
- Wu, C. H. et al. Benzoate Metabolism Intermediate Benzoyl Coenzyme A Affects Gentisate Pathway Regulation in Comamonas testosteroni. NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFiH8z7oqxBImvWaA9_SbPilgCS0nX_IK78eDk_p8OnRzduAcdxtS8C-sJG5MSplcTDebg1zu03DGF4eoH0csGTYmavXCGkJqoSjJ3_DADYqLqpPq-qHecJ5q8y_cbOEvOOfjfsFgur61kvrV8=]
- Wullt, B. et al. The gut microbiota is a major regulator of androgen metabolism in intestinal contents. PMC, NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKd_LlpZfKW9M0eDCr4EAlNvAXKVuXnYTn471JIAd2cMOkk0T98j0i0bMduRrQVq24jNROoIA6osctai1XBTSjTX8eNMyeVrb8jRi5wO5dusLbdfEoavQq3-dY39DG7YofeZ-DvOxcpHnfAns=]
Sources
- 1. Androstanolone benzoate - Wikipedia [en.wikipedia.org]
- 2. Androstanolone - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Androstanolone? [synapse.patsnap.com]
- 4. Dihydrotestosterone - Wikipedia [en.wikipedia.org]
- 5. Stanolone: Pharmacology, Clinical Applications and Analytical Methods_Chemicalbook [chemicalbook.com]
- 6. Testosterone Cypionate: Pharmacokinetics and Mechanism of Action_Chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modifications of human carboxylesterase for improved prodrug activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Benzoate Metabolism Intermediate Benzoyl Coenzyme A Affects Gentisate Pathway Regulation in Comamonas testosteroni - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. Dihydrotestosterone synthesis pathways from inactive androgen 5α-androstane-3β,17β-diol in prostate cancer cells: Inhibition of intratumoural 3β-hydroxysteroid dehydrogenase activities by abiraterone - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The gut microbiota is a major regulator of androgen metabolism in intestinal contents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. (PDF) Detection, quantification and confirmation of anabolic steroids in equine plasma by liquid chromatography and tandem mass spectrometry [academia.edu]
- 20. Detection, quantification and confirmation of anabolic steroids in equine plasma by liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. agilent.com [agilent.com]
- 23. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Template:Pharmacokinetics of testosterone esters - Wikipedia [en.wikipedia.org]
- 26. reddit.com [reddit.com]
- 27. In Vivo PK Studies - Creative Biolabs [creative-biolabs.com]
Stanolone benzoate enzymatic hydrolysis and stability
An In-Depth Technical Guide to the Enzymatic Hydrolysis and Stability of Stanolone Benzoate
Authored by a Senior Application Scientist
Foreword
In the landscape of androgen and anabolic steroid research, prodrug strategies are paramount for modulating pharmacokinetic profiles. Stanolone benzoate, an ester of the potent androgen dihydrotestosterone (DHT), exemplifies this approach.[1] As a synthetic prodrug, its efficacy is entirely dependent on its conversion to the active principle, stanolone, through enzymatic hydrolysis.[1] Understanding the dynamics of this bioactivation, alongside the inherent chemical stability of the ester itself, is critical for researchers in pharmacology, drug metabolism, and formulation science.
This guide provides a comprehensive technical overview of the core principles and methodologies for investigating the enzymatic hydrolysis and stability of stanolone benzoate. We will move beyond mere procedural lists to explore the causality behind experimental design, ensuring that every protocol is a self-validating system for generating robust and reliable data.
Stanolone Benzoate: Physicochemical Profile
Stanolone benzoate, also known as androstanolone benzoate or dihydrotestosterone benzoate (DHTB), is the 17β-benzoate ester of androstanolone.[1] The addition of the benzoate moiety significantly increases the lipophilicity of the parent steroid, a key characteristic influencing its formulation and release kinetics when used as an injectable.[1][2]
| Property | Value | Source |
| Chemical Formula | C₂₆H₃₄O₃ | [3][4] |
| Molar Mass | 394.55 g/mol | [1][4] |
| IUPAC Name | [(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] benzoate | [1][3] |
| CAS Number | 1057-07-4 | [4][5] |
| Classification | Synthetic Androgen, Anabolic Steroid, Steroid Ester | [1][3] |
Enzymatic Hydrolysis: The Bioactivation Pathway
The therapeutic action of stanolone benzoate is unlocked via the cleavage of its ester bond, a reaction catalyzed by endogenous enzymes. This hydrolysis releases the pharmacologically active stanolone (DHT) and benzoic acid.
The Enzymatic Machinery: Esterases
The hydrolysis of steroid esters is primarily mediated by a class of enzymes known as esterases (specifically, carboxylic ester hydrolases).[6][7] These enzymes are ubiquitously distributed throughout the body, with high concentrations found in the liver, plasma, and other tissues.[7] While specific esterases responsible for stanolone benzoate hydrolysis are not extensively documented in dedicated literature, the reaction is consistent with the known activity of enzymes like carboxylesterase and sterol esterase on similar substrates.[7] The purpose of such enzymatic conversion is to release the active hormone from its more hydrophobic, transport-friendly ester form.[2][8]
Reaction Mechanism and Kinetics
The enzymatic reaction involves the nucleophilic attack on the carbonyl carbon of the ester group, leading to the scission of the ester bond.
Caption: Enzymatic hydrolysis of stanolone benzoate.
The rate of this reaction is a critical pharmacokinetic parameter. A rapid hydrolysis leads to a faster onset of action, whereas a slower, more controlled release can prolong the therapeutic window. This rate can be determined experimentally by monitoring the disappearance of the parent compound (stanolone benzoate) and the appearance of the product (stanolone) over time in a relevant biological matrix.
Stability Profile: A Foundation for Reliable Research
The chemical stability of stanolone benzoate is fundamental to ensuring the integrity of experimental results and the viability of potential formulations. Degradation can lead to inaccurate quantification and a loss of potency. The primary point of vulnerability in the molecule is the ester linkage.
Key Factors Influencing Stability
Several environmental factors can compromise the integrity of stanolone benzoate.[9]
-
pH: The ester bond is susceptible to hydrolysis under both acidic and basic conditions. The rate of this non-enzymatic hydrolysis is pH-dependent, and it is crucial to establish a pH range where the compound is most stable for use in aqueous buffers and formulations.
-
Temperature: Elevated temperatures can accelerate the rate of chemical hydrolysis and other degradation pathways.[9] Therefore, proper storage conditions (e.g., refrigeration or freezing) are essential.[10] Stability studies should evaluate degradation at various temperatures to define acceptable storage and handling limits.
-
Oxidation: While the steroid nucleus is relatively stable, oxidative degradation can occur over long-term storage, particularly if exposed to air and light.[9]
-
Enzymatic Degradation: In biological samples, residual enzymatic activity can lead to degradation even during sample processing and storage.[9] Prompt enzyme inactivation (e.g., by adding organic solvent or freezing) is a critical step.
Analytical Methodologies: Quantification and Characterization
Robust analytical methods are required to accurately quantify stanolone benzoate and its active metabolite, stanolone, in various matrices. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the cornerstone of this analysis.[11][12]
Chromatographic Separation
Given the hydrophobic nature of stanolone benzoate, reverse-phase HPLC (RP-HPLC) is the method of choice.
| Parameter | Recommended Setting | Rationale |
| Column | C18 or C8, < 5 µm particle size | Provides excellent retention and resolution for hydrophobic analytes like steroids.[12] |
| Mobile Phase | Acetonitrile/Methanol and Water | A gradient elution is often necessary to resolve the parent ester from the more polar stanolone metabolite in a single run.[12][13] |
| Detection | UV at ~240 nm or Mass Spectrometry (MS) | The benzoyl group provides a chromophore for UV detection.[12] For highest sensitivity and specificity, tandem mass spectrometry (LC-MS/MS) is superior.[14][15] |
| Flow Rate | 0.5 - 1.2 mL/min | Typical analytical flow rate for standard bore columns.[12] |
| Column Temp. | 30 - 40 °C | Ensures reproducible retention times by controlling viscosity.[12][13] |
Sample Preparation
Proper sample preparation is essential to remove interfering matrix components like proteins and salts.[15]
-
Protein Precipitation (PPT): A simple and effective first step for plasma or serum samples, typically using cold acetonitrile.
-
Liquid-Liquid Extraction (LLE): Involves extracting the analyte from the aqueous biological matrix into an immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Solid-Phase Extraction (SPE): Offers a more controlled and cleaner extraction. A C18 SPE cartridge can be used to retain stanolone benzoate and stanolone, which are then eluted with an organic solvent.[16]
Caption: General experimental workflow for analysis.
Experimental Protocols
The following protocols are designed as robust starting points for investigation. As a Senior Application Scientist, I must emphasize that optimization based on your specific instrumentation and matrix is always necessary.
Protocol: In Vitro Enzymatic Hydrolysis in Liver Microsomes
This protocol assesses the rate of hydrolysis in a metabolically active system.
-
Preparation:
-
Thaw pooled human liver microsomes (HLM) on ice.
-
Prepare a 10 mM stock solution of stanolone benzoate in DMSO.
-
Pre-warm a 0.1 M potassium phosphate buffer (pH 7.4) to 37°C.
-
-
Reaction Mixture Assembly (Causality: Assembling in this order on ice prevents premature reaction):
-
In a microcentrifuge tube on ice, add 188 µL of the pre-warmed phosphate buffer.
-
Add 10 µL of HLM (to achieve a final concentration of 1 mg/mL).
-
Vortex gently and pre-incubate the mixture for 5 minutes in a 37°C water bath.
-
-
Initiating the Reaction:
-
Initiate the reaction by adding 2 µL of the 10 mM stanolone benzoate stock solution (final concentration: 100 µM).
-
Vortex immediately. This is your T=0 time point.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw a 25 µL aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing 75 µL of cold acetonitrile with an internal standard. The acetonitrile precipitates the microsomal proteins, halting all enzymatic activity instantly.
-
-
Sample Processing:
-
Vortex the quenched samples vigorously for 1 minute.
-
Centrifuge at >12,000 x g for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.
-
-
Controls (Trustworthiness: Controls validate the observed reaction):
-
Negative Control: A reaction mixture with heat-inactivated microsomes to account for non-enzymatic degradation.
-
No Substrate Control: A reaction mixture without stanolone benzoate to check for interfering peaks from the matrix.
-
Protocol: pH-Dependent Chemical Stability Study
This protocol evaluates the intrinsic stability of the molecule across a physiologically relevant pH range.
-
Buffer Preparation:
-
Prepare a series of buffers, e.g., 0.1 M citrate buffer (pH 3, 5) and 0.1 M phosphate buffer (pH 7.4, 9).
-
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of stanolone benzoate in acetonitrile.
-
In separate amber glass vials (to protect from light), add 990 µL of each buffer.
-
Add 10 µL of the stock solution to each vial to achieve a final concentration of 10 µg/mL. The low percentage of organic solvent minimizes its effect on stability.
-
-
Incubation:
-
Store sets of vials at different temperatures (e.g., 4°C, 25°C, and 40°C).
-
-
Sampling and Analysis:
-
At specified time points (e.g., 0, 24, 48, 72 hours, and 1 week), remove a vial from each condition.
-
Directly transfer the contents to an HPLC vial for immediate analysis. No quenching is needed as there are no enzymes.
-
-
Data Analysis:
-
Quantify the peak area of stanolone benzoate at each time point.
-
Calculate the percentage of stanolone benzoate remaining relative to the T=0 sample. Plot this percentage against time to determine the degradation kinetics at each pH and temperature.
-
Conclusion
A thorough understanding of the enzymatic hydrolysis and stability of stanolone benzoate is non-negotiable for any scientist working with this compound. The prodrug's activation is entirely dependent on esterase activity, and its chemical integrity is governed by factors such as pH and temperature. The methodologies and protocols outlined in this guide provide a validated framework for generating high-quality, reproducible data. By applying these principles, researchers can accurately characterize the pharmacokinetic and chemical properties of stanolone benzoate, paving the way for its effective application in drug development and biomedical research.
References
-
Wikipedia. (n.d.). Androstanolone benzoate. Retrieved from [Link]
-
Ergogenics. (2007). 10. Enzymatic Reactions of Anabolic Steroids. Retrieved from [Link]
-
PubChemLite. (n.d.). Stanolone benzoate (C26H34O3). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13987, Dihydrotestosterone benzoate. Retrieved from [Link]
-
Cambridge Bioscience. (n.d.). Stanolone benzoate. MedChem Express. Retrieved from [Link]
-
Hochberg, R. B. (1998). Biological Esterification of Steroids. Endocrine Reviews, 19(3), 331–348. Retrieved from [Link]
-
World Anti-Doping Agency. (n.d.). New engineered enzymes for sulfate ester hydrolysis to improve doping control. Retrieved from [Link]
-
Sciencemadness.org. (2021). Biological Esterification of Steroids. Retrieved from [Link]
-
Tunek, A., & Wendel, A. (1991). Synthesis and enzymatic hydrolysis of esters, constituting simple models of soft drugs. Acta pharmaceutica Suecica, 28(1), 11-24. Retrieved from [Link]
-
PharmaCompass. (n.d.). Androstanolone (5alpha-Dihydrotestosterone; Stanolone). Retrieved from [Link]
-
Wikipedia. (n.d.). Androstanolone. Retrieved from [Link]
-
de Castro, P. A., et al. (2022). In Vivo Administration of Stanozolol in Cattle: Depletion and Stability Studies Using UHPLC-Q-Orbitrap. Journal of Agricultural and Food Chemistry, 70(15), 4749–4754. Retrieved from [Link]
-
Pienimäki, P. (2002). Factors affecting the stability of drugs and drug metabolites in biological matrices. Annales Academiae Scientiarum Fennicae. Medica, (271), 1-84. Retrieved from [Link]
-
Grace, P. B., et al. (2007). Optimization of conditions for the enzymatic hydrolysis of phytoestrogen conjugates in urine and plasma. Biochimica et Biophysica Acta (BBA) - General Subjects, 1770(3), 480-488. Retrieved from [Link]
-
Ben Ali, M., et al. (2016). Development and Validation of a RP-HPLC Method for Simultaneous Determination of Betamethasone and Sodium Benzoate in Oral Liquid Formulation. Indian Journal of Pharmaceutical Sciences, 78(3), 402-408. Retrieved from [Link]
-
Bharti, A., et al. (2022). HPLC Method Development and Validation for the Quantification of Related Impurities in Testosterone Cypionate Active Pharmaceutical Ingredient. International Journal of Pharmaceutical and Phytopharmacological Research, 12(1), 1-7. Retrieved from [Link]
-
Yatsyk, M. Y., & Shishkina, S. V. (2020). Determination of oxprenolol, methandienone and testosterone in meat samples by UHPLC-Q-ToF. Food Chemistry, 308, 125595. Retrieved from [Link]
-
Stárka, L., et al. (2020). Analytical Methods for the Determination of Neuroactive Steroids. Molecules, 25(18), 4163. Retrieved from [Link]
-
Decker, A. S., et al. (2015). Stability of Extemporaneously Prepared Sodium Benzoate Oral Solution. Fisher Digital Publications. Retrieved from [Link]
-
Walker, S. E., et al. (2004). Chemical Stability of Methadone Concentrate and Powder Diluted in Orange-Flavored Drink. The Canadian Journal of Hospital Pharmacy, 57(3), 163–169. Retrieved from [Link]
-
Blokland, M. H., et al. (2010). Detectability of testosterone esters and estradiol benzoate in bovine hair and plasma following pour-on treatment. Steroids, 75(1), 59-66. Retrieved from [Link]
-
Rosen, F., et al. (1967). The effects of the administration of sodium benzoate and diethylstilbestrol disulfate on the nepatic levels of several glucocorticoid-sensitive enzymes in adrenalectomized rats. Biochimica et Biophysica Acta (BBA) - Enzymology, 146(2), 443-451. Retrieved from [Link]
- Fias OGP Holding A/S. (2016). Enzymatic process for the preparation of testosterone and esters thereof. Google Patents.
-
de Souza, A. S., et al. (2021). In Vivo Administration of Testosterone Propionate in Cattle Analyzed by High Performance Liquid Chromatography-Tandem Mass Spectrometry. Journal of the Brazilian Chemical Society, 32(11), 2276-2285. Retrieved from [Link]
Sources
- 1. Androstanolone benzoate - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Dihydrotestosterone benzoate | C26H34O3 | CID 13987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Stanolone benzoate - MedChem Express [bioscience.co.uk]
- 5. biosynth.com [biosynth.com]
- 6. ergogenics.org [ergogenics.org]
- 7. Synthesis and enzymatic hydrolysis of esters, constituting simple models of soft drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sciencemadness.org [sciencemadness.org]
- 9. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vivo Administration of Stanozolol in Cattle: Depletion and Stability Studies Using UHPLC-Q-Orbitrap - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijpsonline.com [ijpsonline.com]
- 12. archives.ijper.org [archives.ijper.org]
- 13. Determination of oxprenolol, methandienone and testosterone in meat samples by UHPLC-Q-ToF - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stanolone: Pharmacology, Clinical Applications and Analytical Methods_Chemicalbook [chemicalbook.com]
- 15. Analytical Methods for the Determination of Neuroactive Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Synthesis and Chemical Properties of Stanolone Benzoate
Introduction: The Significance of Stanolone Benzoate in Androgen Research
Stanolone benzoate, also known as androstanolone benzoate or dihydrotestosterone benzoate, is a synthetic ester of the potent androgenic hormone dihydrotestosterone (DHT), or stanolone.[1] As a member of the androgen and anabolic steroid (AAS) class of compounds, stanolone benzoate serves as a prodrug to stanolone, meaning it is metabolized in the body to release the active hormone.[1] This esterification at the 17β-hydroxyl group modifies the pharmacokinetic profile of stanolone, typically resulting in a more sustained release and prolonged duration of action compared to the unesterified hormone when administered via intramuscular injection.[2]
The scientific and clinical interest in stanolone benzoate and similar androgen esters lies in their potential therapeutic applications in androgen replacement therapy, for conditions such as hypogonadism, and in research settings to investigate the physiological and pathophysiological roles of androgens.[3] By understanding the synthesis and chemical properties of stanolone benzoate, researchers and drug development professionals can better design and execute experiments, develop new therapeutic agents, and interpret biological data related to androgen signaling. This guide provides a comprehensive overview of the synthesis, chemical characteristics, and a plausible experimental protocol for the preparation and characterization of stanolone benzoate, grounded in established principles of steroid chemistry.
Synthesis of Stanolone Benzoate: An Esterification Approach
The synthesis of stanolone benzoate is fundamentally an esterification reaction at the 17β-hydroxyl group of stanolone. This transformation is a common strategy in medicinal chemistry to improve the lipophilicity and modify the absorption and metabolism of steroid hormones.[4] The secondary hydroxyl group at the C17 position of the steroid nucleus is reactive towards acylation, allowing for the straightforward introduction of the benzoate ester functionality.
A highly effective and commonly employed method for such esterifications involves the use of an activated benzoic acid derivative, such as benzoyl chloride, in the presence of a base to neutralize the hydrochloric acid byproduct. Pyridine is a frequently used base and solvent for this type of reaction as it also acts as a nucleophilic catalyst.[5]
The general reaction scheme is as follows:
Figure 1: General workflow for the synthesis of Stanolone Benzoate.
Chemical and Physical Properties of Stanolone Benzoate
A thorough understanding of the chemical and physical properties of stanolone benzoate is essential for its handling, formulation, and analysis. The table below summarizes key properties of this compound.
| Property | Value | Source |
| Chemical Name | [(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] benzoate | [1] |
| Synonyms | Androstanolone benzoate, Dihydrotestosterone benzoate, DHTB | [1] |
| CAS Number | 1057-07-4 | [1] |
| Molecular Formula | C₂₆H₃₄O₃ | [1] |
| Molecular Weight | 394.55 g/mol | [1] |
| Appearance | White or creamy white crystalline powder | [6] (by analogy to similar steroid esters) |
| Solubility | Insoluble in water; Soluble in DMSO (5 mg/mL) and Ethanol (2.5 mg/mL). Freely soluble in alcohol, chloroform, dioxane, and ether. | [6][7] |
| Storage | Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month. | [7] |
Spectroscopic Characterization
Spectroscopic analysis is critical for the structural elucidation and purity assessment of synthesized stanolone benzoate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of stanolone benzoate is expected to show characteristic signals for the steroid backbone and the benzoate moiety. Key signals would include those for the aromatic protons of the benzoate group, the proton at C17 adjacent to the ester oxygen, and the methyl protons of the steroid nucleus.
-
¹³C NMR: The carbon NMR spectrum provides complementary information, with distinct signals for the carbonyl carbon of the ester, the aromatic carbons of the benzoate ring, the C3 ketone, and the various carbons of the steroid skeleton.
Infrared (IR) Spectroscopy
The IR spectrum of stanolone benzoate is characterized by strong absorption bands corresponding to the carbonyl stretching vibrations of the C3 ketone and the benzoate ester. The C=O stretch of the ketone typically appears around 1715-1725 cm⁻¹, while the ester carbonyl stretch is observed at a higher frequency, typically in the range of 1715-1735 cm⁻¹. Aromatic C-H and C=C stretching vibrations from the benzoate group will also be present.[8][9]
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming the molecular weight of stanolone benzoate. Under electron ionization (EI), the molecule is expected to show a molecular ion peak (M⁺) at m/z 394. Fragmentation patterns would likely involve the loss of the benzoate group and characteristic cleavages of the steroid ring system.
Experimental Protocols
The following protocols are provided as a guide for the synthesis and characterization of stanolone benzoate. These are based on established methods for steroid esterification and analysis.
Protocol 1: Synthesis of Stanolone Benzoate
Materials:
-
Stanolone (Dihydrotestosterone)
-
Benzoyl chloride
-
Anhydrous pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve stanolone (1 equivalent) in anhydrous pyridine. Cool the solution to 0°C in an ice bath.
-
Addition of Reagent: Slowly add benzoyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, pour the reaction mixture into a separatory funnel containing dichloromethane and wash with 1M HCl to remove excess pyridine. Subsequently, wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude stanolone benzoate by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Final Product: Combine the fractions containing the pure product and evaporate the solvent to yield stanolone benzoate as a white solid.
Protocol 2: Characterization of Stanolone Benzoate
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small sample of the purified product in deuterated chloroform (CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).
-
Analyze the spectra to confirm the presence of both the stanolone backbone and the benzoate ester, and to assess purity.
2. Infrared (IR) Spectroscopy:
-
Obtain an IR spectrum of the solid product using a Fourier-transform infrared (FTIR) spectrometer, either as a KBr pellet or using an attenuated total reflectance (ATR) accessory.
-
Identify the characteristic carbonyl stretching frequencies for the ketone and ester functional groups.
3. Mass Spectrometry (MS):
-
Analyze a dilute solution of the product by mass spectrometry, for instance, using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
-
Confirm the molecular weight from the molecular ion peak and analyze the fragmentation pattern for structural confirmation.
Mechanism of Action: Androgen Receptor Agonism
Stanolone benzoate, as a prodrug of stanolone (DHT), exerts its biological effects through the androgen receptor (AR), a member of the nuclear receptor superfamily.[6] The mechanism of action can be delineated as follows:
Figure 2: Mechanism of action of Stanolone via the Androgen Receptor.
-
Hydrolysis: Following administration, stanolone benzoate is hydrolyzed by esterases in the body to release active stanolone (DHT).
-
Receptor Binding: Stanolone, being highly lipophilic, diffuses across the cell membrane and binds to the androgen receptor (AR) located in the cytoplasm, which is typically complexed with heat shock proteins (HSPs).
-
Conformational Change and Translocation: Ligand binding induces a conformational change in the AR, causing the dissociation of HSPs. The activated AR-ligand complex then translocates into the nucleus.
-
Dimerization and DNA Binding: In the nucleus, the AR-ligand complexes form homodimers and bind to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes.
-
Gene Transcription: The DNA-bound AR dimer recruits co-activators and the basal transcription machinery, leading to the transcription of androgen-responsive genes.
-
Biological Response: The resulting proteins mediate the diverse physiological effects of androgens, such as the development and maintenance of male secondary sexual characteristics.[3]
Conclusion
This technical guide has provided a comprehensive overview of the synthesis and chemical properties of stanolone benzoate. The outlined synthesis protocol, based on established esterification chemistry, offers a reliable method for its preparation in a laboratory setting. The detailed chemical, physical, and spectroscopic data are crucial for the identification, characterization, and quality control of this important androgen ester. A clear understanding of its mechanism of action as a prodrug of the potent androgen receptor agonist, stanolone, is fundamental for its application in both research and potential therapeutic development. The information presented herein serves as a valuable resource for scientists and professionals working in the fields of medicinal chemistry, endocrinology, and drug discovery.
References
-
SWGDrug. (2005, June 23). TESTOSTERONE AND ESTERS. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, March 16). 4.7: Biosynthesis and Total Synthesis of Steroids. Retrieved from [Link]
-
Wikipedia. (n.d.). Androstanolone benzoate. Retrieved from [Link]
- Google Patents. (n.d.). CN103910777B - Steroid ester preparation method.
- Google Patents. (n.d.). CN102964414A - Synthesis method of 17-position steroid carboxylic ester.
-
NIH National Center for Biotechnology Information. (2022, February 27). Simplified screening approach of anabolic steroid esters using a compact atmospheric solid analysis probe mass spectrometric system. Retrieved from [Link]
- Google Patents. (n.d.). US2932657A - Purification of steroid phosphate esters.
-
Shapiro, E. L., et al. (1987). Synthesis and structure-activity studies of corticosteroid 17-heterocyclic aromatic esters. 1. 9 alpha, 11 beta-dichloro series. Journal of Medicinal Chemistry, 30(6), 1068–1073. Retrieved from [Link]
-
Journal of the American Society for Mass Spectrometry. (2025, June 26). Mass Spectral Analysis of Sterols and Other Steroids in Different Ionization Modes: Sensitivity and Oxidation Artifacts. Retrieved from [Link]
- Google Patents. (n.d.). US2742485A - Method for the preparation of testosterone and its esters.
-
The Identification of Testosterone and Eleven of its Esters. (n.d.). Retrieved from [Link]
- Google Patents. (n.d.). WO1998000437A1 - PROCESS FOR THE PREPARATION OF 17-ESTERS OF 9α,21-DIHALO-PREGNANE-11β,17αDIOL-20-ONES.
-
Pfizer. (n.d.). Testosterone Cypionate Injection, USP CIII. Retrieved from [Link]
-
MDPI. (2023, January 12). Conformations of Steroid Hormones: Infrared and Vibrational Circular Dichroism Spectroscopy. Retrieved from [Link]
-
PubMed. (n.d.). A rapid and simple method for the esterification of fatty acids and steroid carboxylic acids prior to gas-liquid chromatography. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of esters of androgens with unsaturated fatty acids for androgen requiring therapy. Retrieved from [Link]
-
Wikipedia. (n.d.). Androstanolone. Retrieved from [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. US4537722A - Steroid esters preparation - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and structure-activity studies of corticosteroid 17-heterocyclic aromatic esters. 1. 9 alpha, 11 beta-dichloro series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. labeling.pfizer.com [labeling.pfizer.com]
- 6. CN103910777B - Steroid ester preparation method - Google Patents [patents.google.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Conformations of Steroid Hormones: Infrared and Vibrational Circular Dichroism Spectroscopy [mdpi.com]
- 9. Simplified screening approach of anabolic steroid esters using a compact atmospheric solid analysis probe mass spectrometric system - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Stanolone Benzoate for the Investigation of Androgen Physiology
Abstract: This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of stanolone benzoate, a critical tool for dissecting the specific physiological roles of androgens. As an esterified, non-aromatizable form of dihydrotestosterone (DHT), stanolone benzoate allows for the precise study of androgen receptor-mediated pathways, free from the confounding estrogenic effects inherent to testosterone-based research. This document details the compound's physicochemical properties, mechanism of action, and provides field-proven protocols for its application in both in vitro and in vivo experimental models.
Introduction and Strategic Rationale
Androgen physiology is a complex field, with the primary male sex hormone, testosterone, exerting its effects through multiple pathways. Testosterone can act directly on the androgen receptor (AR), be converted by 5α-reductase to the more potent androgen, dihydrotestosterone (DHT), or be converted by the aromatase enzyme into estradiol, an estrogen. This metabolic flexibility complicates experimental designs aimed at isolating purely androgenic effects.
Stanolone, also known as androstanolone or dihydrotestosterone (DHT), is the most potent endogenous androgen.[1][2] However, its direct use in research can be challenging due to its pharmacokinetic profile. Stanolone benzoate is a synthetic ester of stanolone.[3] The addition of the benzoate ester group makes the molecule more lipophilic, creating a prodrug that, when administered (typically via injection), is slowly released from the injection depot and hydrolyzed by esterases in the body to release the active stanolone (DHT).[2][3]
The primary strategic advantage of using stanolone benzoate is that its active metabolite, stanolone, cannot be aromatized into estrogen.[1][4] This singular characteristic makes it an invaluable tool for researchers seeking to:
-
Isolate and study AR-mediated physiological events.
-
Investigate androgen-specific effects in tissues that express aromatase (e.g., brain, adipose tissue, bone).
-
Develop and test selective androgen receptor modulators (SARMs) or anti-androgens.
-
Model conditions of pure androgen action without estrogenic interference.
Physicochemical Properties and Handling
Accurate experimental work begins with a thorough understanding of the reagent. The key properties of stanolone benzoate are summarized below.
| Property | Value | Reference |
| Chemical Name | [(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] benzoate | [5] |
| Synonyms | Dihydrotestosterone benzoate, Androstanolone benzoate, DHTB | [3][5][6] |
| CAS Number | 1057-07-4 | [5][7] |
| Molecular Formula | C₂₆H₃₄O₃ | [5][8] |
| Molecular Weight | 394.5 g/mol | [5][8] |
| Solubility | Soluble in DMSO (5 mg/mL) and Ethanol (2.5 mg/mL) | [7] |
| Storage | Store powder at -20°C for up to 3 years. In solvent, store at -80°C for 6 months. | [7] |
| Safety Hazard | H361: Suspected of damaging fertility or the unborn child. | [5][8][9] |
Safe Handling: Due to its classification as a reproductive hazard, stanolone benzoate must be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[6][10][11] All handling of the powdered form should occur in a well-ventilated area or a chemical fume hood to avoid inhalation.[10][12]
Mechanism of Action: A Pure Androgenic Pathway
Stanolone benzoate itself is inactive. Its biological activity is dependent on its conversion to stanolone (DHT). The subsequent signaling cascade is a canonical example of nuclear receptor activation.
-
Hydrolysis: Following administration, endogenous esterase enzymes cleave the benzoate ester, releasing free stanolone into circulation.
-
Receptor Binding: Stanolone, a high-affinity ligand, binds to the Androgen Receptor (AR) located in the cytoplasm of target cells.[1][13] The binding affinity of stanolone for the AR is approximately 2-3 times higher than that of testosterone.[2]
-
Conformational Change & Translocation: Ligand binding induces a conformational change in the AR, causing it to dissociate from a complex of heat shock proteins (HSPs).[13] This unmasking allows the AR-ligand complex to translocate into the nucleus.[13]
-
Dimerization & DNA Binding: Inside the nucleus, the AR-ligand complex dimerizes and binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes.[13]
-
Gene Transcription: The bound AR dimer recruits co-activator proteins and the general transcription machinery, initiating the transcription of androgen-responsive genes, which ultimately mediates the physiological response.[13]
Comparative Androgen Receptor Binding
The potency of an androgen is closely related to its binding affinity for the androgen receptor. Stanolone (DHT) is the most potent natural ligand.
| Compound | Relative Binding Affinity (RBA) % (vs. Methyltrienolone or DHT) | Reference |
| Stanolone (DHT) | 60-120% | [14] |
| Testosterone | 45-125% (varies by assay) | [14] |
| Nandrolone | 154-155% | [14] |
| Mesterolone (1α-methyl-DHT) | 82-440% | [14][15] |
Note: RBA values can vary significantly between different assays and reference compounds. The data presented provides a general comparison of relative potency.
Experimental Protocols: A Self-Validating Approach
The following protocols are designed to be robust and self-validating, incorporating necessary controls to ensure data integrity.
In Vitro Study: AR-Dependent Gene Expression
This protocol describes the treatment of an androgen-sensitive cell line (e.g., LNCaP human prostate adenocarcinoma cells) to quantify changes in the expression of an AR-target gene, such as Prostate-Specific Antigen (KLK3).
Methodology:
-
Cell Culture: Culture LNCaP cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) until 70-80% confluency.
-
Steroid Deprivation (Priming): To reduce baseline AR activation from hormones in the serum, switch cells to phenol red-free RPMI-1640 supplemented with 10% charcoal-stripped FBS for 48-72 hours prior to the experiment.
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of stanolone benzoate in sterile, anhydrous DMSO. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Treatment Preparation: On the day of the experiment, perform serial dilutions of the 10 mM stock in the steroid-deprived medium to achieve final desired concentrations (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM). Crucially, prepare a "Vehicle Control" containing the same final concentration of DMSO as the highest dose treatment group. This controls for any effects of the solvent itself.
-
Cell Treatment: Aspirate the old medium from the primed cells and add the prepared treatment media. Incubate for 24 hours (for gene expression analysis).
-
Endpoint Analysis (qRT-PCR):
-
Harvest cells and extract total RNA using a suitable kit (e.g., TRIzol or column-based methods).
-
Assess RNA quality and quantity (e.g., via NanoDrop).
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qRT-PCR) using primers specific for the target gene (KLK3) and a stable housekeeping gene (e.g., GAPDH, ACTB).
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. The results should show a dose-dependent increase in KLK3 expression in the stanolone benzoate-treated groups compared to the vehicle control.
In Vivo Study: The Orchidectomized Rodent Model
The orchidectomized (castrated) rodent model is the gold standard for studying androgen replacement. Castration removes the primary source of endogenous androgens, creating a clean baseline against which the effects of exogenous compounds can be measured.
Methodology:
-
Animal Model & Surgery: Use adult male rats (e.g., Sprague-Dawley, 250-300g). Perform bilateral orchidectomy under anesthesia. Allow a recovery period of 7-14 days to ensure clearance of endogenous androgens and atrophy of androgen-dependent tissues.
-
Dosing Solution Preparation:
-
Vehicle: Sterile sesame oil or cottonseed oil.
-
Stanolone Benzoate Solution: Gently warm the vehicle oil to reduce viscosity. Weigh the required amount of stanolone benzoate powder and add it to the warm oil. Mix thoroughly (e.g., using a vortex mixer) until fully dissolved to prepare the desired concentration (e.g., 1 mg/mL for a 1 mg/kg dose in a 1 mL/kg injection volume).
-
-
Grouping and Dosing: Randomly assign animals to a vehicle control group and one or more stanolone benzoate dose groups (e.g., 0.5, 1.0, 2.0 mg/kg/day). Administer daily via subcutaneous injection for a predetermined period (e.g., 14-28 days).
-
Endpoint Collection: At the end of the study, euthanize the animals.
-
Collect trunk blood for serum analysis.
-
Carefully dissect and weigh androgen-dependent tissues, including the ventral prostate and seminal vesicles.
-
-
Self-Validation & Expected Outcomes: The experimental design is validated by the results. In the vehicle-treated castrated animals, the weights of the prostate and seminal vesicles should be significantly atrophied. In the stanolone benzoate-treated groups, these organ weights should be restored in a dose-dependent manner, confirming the potent androgenic activity of the compound.
Analytical Considerations for Pharmacokinetic Studies
To understand the absorption, distribution, metabolism, and excretion (ADME) of stanolone benzoate, it is essential to measure the concentration of its active metabolite, stanolone (DHT), in biological matrices like serum or plasma.
-
Gold Standard Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive method for quantifying stanolone.[16] Its high specificity and sensitivity allow for accurate measurement, even at low physiological concentrations.[16][17]
-
Legacy Methods (Caution Advised): Older immunoassay techniques like radioimmunoassay (RIA) and ELISA are prone to overestimating stanolone levels.[16] This is often due to the cross-reactivity of antibodies with other steroids, particularly testosterone.[16] Therefore, data generated using these methods should be interpreted with caution, and LC-MS/MS is strongly recommended for all new studies.[16]
Conclusion
Stanolone benzoate serves as a potent and precise tool for the study of androgen physiology. Its fundamental characteristic as a non-aromatizable androgen allows for the unambiguous investigation of AR-mediated pathways. By employing the robust, self-validating experimental designs and accurate analytical methods detailed in this guide, researchers can effectively delineate the specific roles of androgens in health and disease, advancing the fields of endocrinology, reproductive biology, and therapeutic development.
References
-
PubChem. (n.d.). Dihydrotestosterone benzoate. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemsrc. (2023). Androstanolone 17-benzoate | CAS#:1057-07-4. Retrieved from [Link]
-
Wikipedia. (n.d.). Androstanolone benzoate. Retrieved from [Link]
-
Wikipedia. (n.d.). Androstanolone. Retrieved from [Link]
-
Pérez-Rojas, J. A., et al. (2004). Relative binding affinity of novel steroids to androgen receptors in hamster prostate. Journal of Steroid Biochemistry and Molecular Biology, 92(3), 235-242. Retrieved from [Link]
- Google Patents. (n.d.). CN106496297A - A kind of preparation method of stanolone.
-
Patsnap Synapse. (2024). What is the mechanism of Androstanolone?. Retrieved from [Link]
-
Toth, M., & Zakar, T. (1982). Relative binding affinity of anabolic-androgenic steroids: Comparison of the binding to the androgen receptors in skeletal muscle and in prostate, as well as to sex hormone-binding globulin. Experimental and Clinical Endocrinology, 80(2), 161-168. Retrieved from [Link]
- Google Patents. (n.d.). US20030114430A1 - Stabilized injectable suspension of a steroidal drug.
-
De Brabander, H. F., et al. (2004). Analytical Possibilities for the Detection of Stanozolol and Its Metabolites. Analytica Chimica Acta, 529(1-2), 245-254. Retrieved from [Link]
-
Noppe, H., et al. (2008). Novel analytical methods for the determination of steroid hormones in edible matrices. Analytica Chimica Acta, 618(1), 1-19. Retrieved from [Link]
-
Pozo, O. J., et al. (2008). Development and validation of a qualitative screening method for the detection of exogenous anabolic steroids in urine by liquid chromatography-tandem mass spectrometry. Analytica Chimica Acta, 624(1), 116-127. Retrieved from [Link]
-
Noppe, H., et al. (2008). Novel analytical methods for the determination of steroid hormones in edible matrices. ResearchGate. Retrieved from [Link]
-
Pereira, de Jesus, et al. (2009). Comparison of crystal structures of human androgen receptor ligand-binding domain complexed with various agonists reveals molecular determinants responsible for binding affinity. Protein Science, 18(8), 1647-1657. Retrieved from [Link]
-
Wikipedia. (n.d.). Template:Relative affinities of anabolic steroids and related steroids. Retrieved from [Link]
-
Davis, S. R., & Wahlin-Jacobsen, S. (2015). Androgen Physiology. ResearchGate. Retrieved from [Link]
Sources
- 1. Stanolone – a Potent Androgenic Hormone_Chemicalbook [chemicalbook.com]
- 2. Androstanolone - Wikipedia [en.wikipedia.org]
- 3. Androstanolone benzoate - Wikipedia [en.wikipedia.org]
- 4. Stanolone | 521-18-6 [chemicalbook.com]
- 5. Dihydrotestosterone benzoate | C26H34O3 | CID 13987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Androstanolone 17-benzoate | CAS#:1057-07-4 | Chemsrc [chemsrc.com]
- 7. abmole.com [abmole.com]
- 8. biosynth.com [biosynth.com]
- 9. echemi.com [echemi.com]
- 10. Androstanolone 17-benzoate - Safety Data Sheet [chemicalbook.com]
- 11. chemicalbull.com [chemicalbull.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. What is the mechanism of Androstanolone? [synapse.patsnap.com]
- 14. Template:Relative affinities of anabolic steroids and related steroids - Wikipedia [en.wikipedia.org]
- 15. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 16. Stanolone: Pharmacology, Clinical Applications and Analytical Methods_Chemicalbook [chemicalbook.com]
- 17. Development and validation of a qualitative screening method for the detection of exogenous anabolic steroids in urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of Stanolone Benzoate in Prostate Cancer Cell Lines (LNCaP, PC-3)
Authored by: Senior Application Scientist
Abstract
This document provides a comprehensive guide for researchers investigating the effects of Stanolone benzoate, a synthetic prodrug of dihydrotestosterone (DHT), on prostate cancer cell lines. We focus on two archetypal cell lines: LNCaP, representing an androgen-sensitive phenotype, and PC-3, a model for androgen-independent prostate cancer. This guide details the scientific rationale, step-by-step protocols for key assays, and expected outcomes, offering a robust framework for studying androgen receptor (AR) signaling in prostate cancer.
Introduction: The Dichotomy of Androgen Signaling in Prostate Cancer
Prostate cancer progression is intrinsically linked to androgen receptor (AR) signaling.[1][2][3] Androgens, such as testosterone and its more potent metabolite dihydrotestosterone (DHT), bind to the AR, which then translocates to the nucleus and acts as a ligand-activated transcription factor, regulating genes involved in cell proliferation, survival, and differentiation.[1] Stanolone benzoate serves as a reliable tool for these investigations as it is a synthetic ester that acts as a prodrug to androstanolone (stanolone, DHT).[4][5]
This application note explores the differential effects of Stanolone benzoate on two distinct human prostate cancer cell lines:
-
LNCaP (Lymph Node Carcinoma of the Prostate): Derived from a metastatic lesion of a human prostatic adenocarcinoma, LNCaP cells are androgen-sensitive.[6][7] They express a mutated androgen receptor (T877A) which, while altered, remains functional and responsive to androgens, making this cell line an excellent model for androgen-dependent prostate cancer.[7][8]
-
PC-3 (Prostate Cancer cell line 3): Established from a bone metastasis of a grade IV prostatic adenocarcinoma, PC-3 cells are androgen-independent and are reported to be AR-negative or express very low levels of AR protein.[9][10][11] This cell line is a cornerstone for studying the mechanisms of castration-resistant prostate cancer (CRPC).
By comparing the responses of these two cell lines to Stanolone benzoate, researchers can elucidate the AR-dependent and AR-independent mechanisms of prostate cancer cell growth and survival.
Foundational Concepts: Androgen Receptor Signaling Pathway
The canonical AR signaling pathway is central to understanding the effects of Stanolone benzoate in LNCaP cells. In its inactive state, the AR resides in the cytoplasm, complexed with heat shock proteins (HSPs). Upon binding to an androgen like DHT (released from Stanolone benzoate), the AR undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates to the nucleus. There, it binds to androgen response elements (AREs) on the DNA, recruiting co-regulators to initiate the transcription of target genes such as Prostate-Specific Antigen (PSA), which are involved in cell growth and proliferation.[1][12]
Experimental Design: A Comparative Workflow
The following workflow provides a structured approach to comparing the effects of Stanolone benzoate on LNCaP and PC-3 cells.
Detailed Protocols
Cell Culture
-
LNCaP Cells:
-
Media: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
Subculturing: LNCaP cells grow in aggregates and as single cells.[6] Use a gentle dissociation reagent like TrypLE™ Express. Avoid harsh trypsinization.
-
-
PC-3 Cells:
-
Media: F-12K Medium supplemented with 10% FBS, 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
Subculturing: Standard trypsinization protocol is effective.
-
Cell Viability Assay (MTT)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[13][14]
-
Materials:
-
Procedure:
-
Seed LNCaP and PC-3 cells in separate 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.
-
Prepare serial dilutions of Stanolone benzoate in the appropriate culture medium.
-
Remove the existing medium and treat the cells with various concentrations of Stanolone benzoate (e.g., 0.1 nM to 100 nM). Include a vehicle control (DMSO).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[14]
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[14]
-
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane.[17][18]
-
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with Stanolone benzoate as described for the viability assay.
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS.[17]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[19]
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Western Blotting
This technique is used to detect and quantify specific proteins, in this case, the Androgen Receptor and Prostate-Specific Antigen.[20]
-
Materials:
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies (anti-AR, anti-PSA, anti-GAPDH/β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
After treatment with Stanolone benzoate, wash cells with ice-cold PBS and lyse them in RIPA buffer.[21]
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.[21]
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.[20]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[22]
-
Incubate the membrane with the primary antibody overnight at 4°C.[23]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Expected Results and Interpretation
The differential AR status of LNCaP and PC-3 cells will likely lead to distinct responses to Stanolone benzoate treatment.
| Assay | LNCaP (AR+) | PC-3 (AR-) | Scientific Rationale |
| Cell Viability (MTT) | Increased proliferation at lower concentrations, potential inhibition at supraphysiological doses.[24][25][26] | No significant change in proliferation.[27] | LNCaP cell growth is AR-dependent. PC-3 cells lack a functional AR pathway for androgen-mediated growth. |
| Apoptosis (Annexin V) | No significant increase in apoptosis at proliferative concentrations. | No significant change in apoptosis. | Androgens typically promote survival in androgen-sensitive cells. |
| Western Blot (AR) | Potential upregulation of AR protein levels.[28] | No detectable AR expression.[11] | Androgens can stabilize and increase AR protein levels in responsive cells. PC-3 cells do not express significant levels of AR. |
| Western Blot (PSA) | Increased expression of PSA. | No detectable PSA expression. | PSA is a classic androgen-regulated gene. Its expression is a hallmark of AR activity. PC-3 cells do not produce PSA. |
Troubleshooting
-
Low MTT Signal: Ensure optimal cell seeding density and check for contamination. Confirm the viability of your Stanolone benzoate stock.
-
High Background in Western Blots: Optimize blocking conditions (time, agent) and antibody concentrations. Ensure adequate washing steps.
-
Variability in Flow Cytometry: Use freshly prepared buffers and handle cells gently to prevent premature cell death. Include single-stain controls for proper compensation.
Conclusion
The experimental framework detailed in this application note provides a robust methodology for dissecting the role of androgen signaling in prostate cancer using Stanolone benzoate. The contrasting responses of LNCaP and PC-3 cells serve as a powerful in vitro system to investigate the mechanisms of androgen-dependent growth and the progression to androgen independence, a critical event in the clinical management of prostate cancer.
References
-
Culig, Z., & Santer, F. R. (2014). Androgen receptor signaling in prostate cancer. Urologic Oncology: Seminars and Original Investigations, 32(1), 34.e1-34.e9. [Link]
-
Sravani, K., & Mohanty, I. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 10(19), e3781. [Link]
-
Alimirah, F., Chen, J., Basrawala, Z., Xin, H., & Choubey, D. (2006). DU-145 and PC-3 human prostate cancer cell lines express androgen receptor. The Prostate, 66(14), 1573–1581. [Link]
-
Cattrini, A., et al. (2021). Androgen Receptor Signaling Pathway in Prostate Cancer: From Genetics to Clinical Applications. Cancers, 13(10), 2419. [Link]
-
Sonnenschein, C., Olea, N., Pasanen, M. E., & Soto, A. M. (1989). The effect of dihydrotestosterone and culture conditions on proliferation of the human prostatic cancer cell line LNCaP. Cancer Research, 49(14), 3813–3817. [Link]
-
Pienta, K. J. (2021). Targeting the Androgen Receptor Pathway in Prostate Cancer: A PROTrACted Struggle. Clinical Cancer Research, 27(1), 12–14. [Link]
-
Oncohema Key. (2016). Androgen Receptor Signaling in Castration-Resistant Prostate Cancer. Oncohema Key. [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]
-
Katta, S., et al. (2022). Androgen Receptor Signaling in Prostate Cancer and Therapeutic Strategies. Cancers, 14(19), 4567. [Link]
-
Altogen Biosystems. (n.d.). LNCaP Cells: Transfection and Cell Culture Protocols. Altogen Biosystems. [Link]
-
Cytion. (n.d.). PC-3 Cells - An In Vitro Model of Androgen-Independent Prostate Cancer. Cytion. [Link]
-
Veldscholte, J., et al. (1990). The androgen receptor in LNCaP cells contains a mutation in the ligand binding domain which affects steroid binding characteristics and response to antiandrogens. Journal of Steroid Biochemistry and Molecular Biology, 37(6), 787–791. [Link]
-
ResearchGate. (n.d.). Effect of testosterone (T) and dihydrotestosterone on the growth of LNCaP and MDA PCa 2b cells in different culture conditions. ResearchGate. [Link]
-
DeNovix. (2025). Apoptosis Assay Protocol | Technical Note 244. DeNovix. [Link]
-
Zoli, A., et al. (2018). Dihydrotestosterone and Bicalutamide Do Not Affect Periostin Expression in Androgen-dependent LNCaP Prostate Cancer Cell Lines. Anticancer Research, 38(10), 5731–5736. [Link]
-
Cancer Research. (2022). Establishment of the LNCaP Cell Line – The Dawn of an Era for Prostate Cancer Research. Cancer Research, 82(9), 1637–1639. [Link]
-
Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. [Link]
-
Cytion. (n.d.). PC-3 Cells - An In Vitro Model of Androgen-Independent Prostate Cancer. Cytion. [Link]
-
Wolf, D. A., et al. (1993). Androgen increases androgen receptor protein while decreasing receptor mRNA in LNCaP cells. Molecular and Cellular Endocrinology, 91(1-2), 79–88. [Link]
-
Kim, J. Y., et al. (2014). Dihydrotestosterone enhances castration-resistant prostate cancer cell proliferation through STAT5 activation via glucocorticoid receptor pathway. The Prostate, 74(12), 1240–1248. [Link]
-
Tilley, W. D., et al. (2004). PC-3 cells with enhanced androgen receptor signaling: a model for clonal selection in prostate cancer. The Prostate, 60(4), 352–366. [Link]
-
ResearchGate. (n.d.). Effect of DHT on the proliferation of (a) LNCaP cells and (b) PC-3 cells. ResearchGate. [Link]
-
ResearchGate. (2025). PC-3 cells with enhanced androgen receptor signaling: A model for clonal selection in prostate cancer | Request PDF. ResearchGate. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
-
Wirtz, M., et al. (2021). Impact of Androgen Receptor Activity on Prostate-Specific Membrane Antigen Expression in Prostate Cancer Cells. International Journal of Molecular Sciences, 22(16), 8878. [Link]
-
Wikipedia. (n.d.). Androstanolone benzoate. Wikipedia. [Link]
-
Boster Bio. (n.d.). Western Blot Protocol: Step-by-Step Guide. Boster Bio. [Link]
-
Bio-Rad. (n.d.). General Protocol for Western Blotting. Bio-Rad. [Link]
-
Wikipedia. (n.d.). Androstanolone. Wikipedia. [Link]
-
National Center for Biotechnology Information. (n.d.). Dihydrotestosterone benzoate. PubChem. [Link]
-
Locke, J. A., et al. (2008). Androgen-independent prostate cancer cells acquire the complete steroidogenic potential of synthesizing testosterone from cholesterol. Cancer Research, 68(15), 6423–6429. [Link]
-
van der Hem, K. G., et al. (1993). Studies on the human prostatic cancer cell line LNCaP. The Prostate, 23(2), 115–125. [Link]
-
Locke, J. A., et al. (2008). Androgen-independent prostate cancer cells acquire the complete steroidogenic potential of synthesizing testosterone from cholesterol. Cancer Research, 68(15), 6423–6429. [Link]
-
Veldscholte, J., et al. (1990). Unusual specificity of the androgen receptor in the human prostate tumor cell line LNCaP: high affinity for progestagenic and estrogenic steroids. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1052(1), 187–194. [Link]
-
Heinlein, C. A., & Chang, C. (2002). The human prostate cancer cell line LNCaP bears functional membrane testosterone receptors that increase PSA secretion and modify actin cytoskeleton. Endocrinology, 143(1), 239–247. [Link]
Sources
- 1. Androgen receptor signaling in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Androgen Receptor Signaling in Castration-Resistant Prostate Cancer | Oncohema Key [oncohemakey.com]
- 4. Androstanolone benzoate - Wikipedia [en.wikipedia.org]
- 5. abmole.com [abmole.com]
- 6. lncap.com [lncap.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The androgen receptor in LNCaP cells contains a mutation in the ligand binding domain which affects steroid binding characteristics and response to antiandrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DU-145 and PC-3 human prostate cancer cell lines express androgen receptor: implications for the androgen receptor functions and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PC-3 Cells - An In Vitro Model of Androgen-Independent Prostate Cancer [cytion.com]
- 11. PC-3 Cells - An In Vitro Model of Androgen-Independent Prostate Cancer [cytion.com]
- 12. mdpi.com [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. broadpharm.com [broadpharm.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 19. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - CL [thermofisher.com]
- 20. medium.com [medium.com]
- 21. bio-rad.com [bio-rad.com]
- 22. bosterbio.com [bosterbio.com]
- 23. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 24. The effect of dihydrotestosterone and culture conditions on proliferation of the human prostatic cancer cell line LNCaP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Dihydrotestosterone and Bicalutamide Do Not Affect Periostin Expression in Androgen-dependent LNCaP Prostate Cancer Cell Lines | Anticancer Research [ar.iiarjournals.org]
- 27. researchgate.net [researchgate.net]
- 28. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
Application Note & Protocol: Utilizing Stanolone Benzoate for In Vitro Muscle Hypertrophy Studies in C2C12 Myotubes
Abstract
Skeletal muscle hypertrophy, the growth of muscle fibers, is a fundamental biological process regulated by a complex interplay of signaling pathways. Androgens are potent regulators of muscle mass, primarily through their interaction with the Androgen Receptor (AR). This application note provides a comprehensive guide for utilizing Stanolone Benzoate, a potent and stable synthetic androgen, to induce and study muscle hypertrophy in vitro. We present a detailed, field-tested protocol using the C2C12 murine myoblast cell line, a cornerstone model for muscle biology research.[1][2] This document covers the entire experimental workflow, from C2C12 cell culture and differentiation into myotubes, to stanolone benzoate treatment and subsequent endpoint analysis. We detail two robust methods for quantifying hypertrophy: morphological analysis via immunofluorescence for Myosin Heavy Chain (MyHC) and a direct functional measure of protein synthesis using the non-radioactive SUnSET assay.[3][4] Woven throughout the protocols are expert insights into the causality behind experimental choices and self-validating controls to ensure data integrity, making this a reliable resource for researchers investigating androgen signaling, muscle physiology, and the development of anabolic therapeutics.
Part I: Scientific Background & Principles
The Molecular Basis of Muscle Hypertrophy
Skeletal muscle mass is governed by a dynamic equilibrium between muscle protein synthesis (MPS) and muscle protein breakdown (MPB). Hypertrophy occurs when the rate of MPS surpasses MPB, leading to an accretion of contractile proteins, primarily actin and myosin, and a subsequent increase in the diameter of individual muscle fibers.[1] This anabolic state is principally driven by the activation of the PI3K/Akt/mTOR signaling cascade, a master regulator of cell growth and protein synthesis.[2][5]
Stanolone Benzoate: A Potent Tool for Androgen Research
Stanolone Benzoate (also known as Androstanolone Benzoate or Dihydrotestosterone Benzoate) is a synthetic androgen and an ester of dihydrotestosterone (DHT).[6][7] DHT is the most potent endogenous androgen, formed from testosterone by the action of the 5α-reductase enzyme.[8][9] Unlike testosterone, DHT cannot be aromatized to estrogens, simplifying the interpretation of its effects in AR-mediated signaling studies. The benzoate ester moiety increases the compound's stability and lipophilicity, facilitating its use in cell culture. For research purposes, it is a powerful tool to specifically probe the anabolic effects of the androgen signaling axis.
Table 1: Physicochemical Properties of Stanolone Benzoate
| Property | Value | Reference(s) |
| CAS Number | 1057-07-4 | [6][7][10] |
| Molecular Formula | C₂₆H₃₄O₃ | [6][11] |
| Molecular Weight | 394.55 g/mol | [6][12] |
| Synonyms | Androstanolone benzoate, DHTB | [6][7] |
| Solubility | DMSO: ≥ 5 mg/mL; Ethanol: ≥ 2.5 mg/mL | [11][12] |
| Storage | Powder: -20°C (3 years); In solvent: -80°C (6 months) | [12] |
Mechanism of Action: The Androgen Receptor Signaling Cascade
Androgens exert their anabolic effects on muscle primarily through a genomic mechanism initiated by binding to the intracellular Androgen Receptor (AR).[13] Upon binding stanolone (the active ligand), the AR undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. Within the nucleus, the AR-ligand complex binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes.[14] This action recruits co-activator proteins and modulates the transcription of genes integral to muscle growth and function.
A critical downstream consequence of AR activation is its crosstalk with the PI3K/Akt/mTOR pathway.[15][16] Evidence suggests that AR signaling can enhance mTOR activity, a central kinase that promotes protein synthesis by phosphorylating key downstream targets: p70 ribosomal S6 kinase (p70S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4EBP1).[17][18] Phosphorylation of p70S6K activates it to promote ribosome biogenesis and mRNA translation, while phosphorylation of 4EBP1 causes it to release the translation initiation factor eIF4E, allowing for the assembly of the translation initiation complex. This concerted action robustly stimulates the synthesis of muscle proteins, driving the hypertrophic response.[18]
Caption: Androgen Receptor signaling cascade leading to muscle hypertrophy.
Part II: Experimental Workflow & Protocols
Overview of the Experimental Design
The protocol is designed as a sequential workflow. It begins with the expansion of C2C12 myoblasts, followed by their differentiation into multinucleated myotubes. Differentiated myotubes are then treated with Stanolone Benzoate to induce a hypertrophic response, which is subsequently quantified using immunofluorescence or biochemical assays.
Sources
- 1. physoc.org [physoc.org]
- 2. Optimization of an in vitro bioassay to monitor growth and formation of myotubes in real time - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-protocol.org [bio-protocol.org]
- 4. Measuring Protein Synthesis in Cultured Cells and Mouse Tissues Using the Non-radioactive SUnSET Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. Stanolone benzoate - MedChem Express [bioscience.co.uk]
- 7. Androstanolone 17-benzoate | CAS#:1057-07-4 | Chemsrc [chemsrc.com]
- 8. Dihydrotestosterone activates the MAPK pathway and modulates maximum isometric force through the EGF receptor in isolated intact mouse skeletal muscle fibres - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resistance training-induced dihydrotestosterone is blunted in aging rat skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biosynth.com [biosynth.com]
- 11. Androstanolone 17-benzoate CAS#: 1057-07-4 [m.chemicalbook.com]
- 12. abmole.com [abmole.com]
- 13. Androgens and skeletal muscle: cellular and molecular action mechanisms underlying the anabolic actions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Research Resource: The Androgen Receptor Modulates Expression of Genes with Critical Roles in Muscle Development and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PI3K-AKT-mTOR pathway is dominant over androgen receptor signaling in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Androgen interacts with exercise through the mTOR pathway to induce skeletal muscle hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Effects of Stanolone Benzoate on Neuronal Cell Cultures
Introduction
Stanolone benzoate, a synthetic androgen and ester of dihydrotestosterone (DHT), serves as a valuable research tool for investigating the multifaceted roles of androgens in the central nervous system.[1] As a prodrug, stanolone benzoate is metabolized to stanolone (DHT), the most potent endogenous androgen, which then exerts its biological effects.[1] The study of androgens in neuronal contexts is critical, as they are implicated in a wide array of processes including neurogenesis, synaptic plasticity, and neuroprotection, as well as in the pathology of various neurodegenerative and neuropsychiatric disorders.[2][3][4]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the effects of stanolone benzoate on neuronal cell cultures. We will detail protocols for the preparation and application of stanolone benzoate, the culture of the widely-used SH-SY5Y human neuroblastoma cell line, and a suite of assays to assess key neuronal parameters such as cell viability, apoptosis, and neurite outgrowth. The causality behind experimental choices is explained to ensure scientific integrity and the reproducibility of findings.
Stanolone Benzoate: Chemical Properties and Preparation for Cell Culture
Stanolone benzoate (IUPAC name: [(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] benzoate) is a synthetic derivative of DHT.[1] Its esterification enhances its lipophilicity, facilitating its passage across cell membranes. Once inside the cell, cellular esterases cleave the benzoate group, releasing the active compound, stanolone (DHT).
Table 1: Chemical and Physical Properties of Stanolone Benzoate
| Property | Value |
| CAS Number | 1057-07-4[1][5][6][7][8] |
| Molecular Formula | C₂₆H₃₄O₃[1] |
| Molecular Weight | 394.55 g/mol [1][7] |
| Solubility | Soluble in DMSO (5 mg/mL) and Ethanol (2.5 mg/mL)[7] |
| Storage | Store powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 6 months.[7] |
Protocol 1: Preparation of Stanolone Benzoate Stock Solution
This protocol describes the preparation of a 10 mM stock solution of stanolone benzoate in sterile DMSO.
Materials:
-
Stanolone benzoate powder
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
In a sterile environment (e.g., a biological safety cabinet), weigh out the appropriate amount of stanolone benzoate powder. For a 10 mM stock solution, this would be 3.9455 mg per 1 mL of DMSO.
-
Add the calculated volume of sterile DMSO to the microcentrifuge tube containing the stanolone benzoate powder.
-
Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may be necessary to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
Note: The final concentration of DMSO in the cell culture medium should not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.
Neuronal Cell Culture: The SH-SY5Y Model
The SH-SY5Y human neuroblastoma cell line is a widely used in vitro model for neurobiological research due to its human origin and ability to differentiate into a more mature neuronal phenotype.[9][10][11][12] Undifferentiated SH-SY5Y cells are proliferative and exhibit some neuronal characteristics, making them suitable for initial toxicity and viability screening.
Protocol 2: Culture of SH-SY5Y Cells
This protocol outlines the routine maintenance of undifferentiated SH-SY5Y cells.
Materials:
-
SH-SY5Y cells (e.g., ATCC® CRL-2266™)
-
Complete Growth Medium:
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
10% Fetal Bovine Serum (FBS)
-
1% Penicillin-Streptomycin
-
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
T-75 cell culture flasks
-
Incubator at 37°C, 5% CO₂
Procedure:
-
Thawing: Thaw a cryovial of SH-SY5Y cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Aspirate the supernatant and resuspend the cell pellet in 10-12 mL of fresh complete growth medium. Transfer the cell suspension to a T-75 flask.[10]
-
Maintenance: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂. Change the medium every 2-3 days.
-
Passaging: When the cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer once with sterile PBS. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until the cells detach. Neutralize the trypsin by adding 7-8 mL of complete growth medium. Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Seeding: Transfer a fraction of the cell suspension (typically a 1:5 to 1:10 split ratio) to a new T-75 flask containing fresh, pre-warmed complete growth medium.
Investigating the Effects of Stanolone Benzoate on Neuronal Cells
The following protocols describe assays to evaluate the impact of stanolone benzoate on neuronal cell viability, apoptosis, and morphology.
Experimental Workflow
Caption: Experimental workflow for assessing stanolone benzoate effects.
Protocol 3: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[13]
Materials:
-
SH-SY5Y cells
-
Complete Growth Medium
-
Stanolone benzoate stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours.
-
Prepare serial dilutions of stanolone benzoate in complete growth medium from the 10 mM stock solution.
-
After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of medium containing the desired concentrations of stanolone benzoate or vehicle control (medium with 0.1% DMSO).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, add 100 µL of MTT solvent to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Table 2: Hypothetical MTT Assay Results
| Stanolone Benzoate (nM) | Absorbance (570 nm) | % Viability |
| 0 (Vehicle) | 1.25 ± 0.08 | 100% |
| 1 | 1.28 ± 0.09 | 102.4% |
| 10 | 1.32 ± 0.11 | 105.6% |
| 100 | 1.19 ± 0.07 | 95.2% |
| 1000 | 0.85 ± 0.06 | 68.0% |
| 10000 | 0.42 ± 0.05 | 33.6% |
Protocol 4: Caspase-3 Activity Assay for Apoptosis
Caspase-3 is a key effector caspase in the apoptotic pathway.[14] This assay measures the activity of caspase-3 as an indicator of apoptosis.
Materials:
-
Treated SH-SY5Y cells (from a parallel experiment to the MTT assay)
-
Caspase-3 colorimetric or fluorometric assay kit (e.g., based on the cleavage of DEVD-pNA or DEVD-AMC)
-
Cell lysis buffer (provided in the kit)
-
Microplate reader
Procedure:
-
Culture and treat SH-SY5Y cells in a 96-well plate as described in the MTT assay protocol.
-
After treatment, lyse the cells according to the manufacturer's protocol for the chosen caspase-3 assay kit.[15][16]
-
Add the caspase-3 substrate to the cell lysates.
-
Incubate at 37°C for 1-2 hours.
-
Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
-
Calculate the fold-change in caspase-3 activity relative to the vehicle-treated control.
Table 3: Hypothetical Caspase-3 Activity Results
| Stanolone Benzoate (nM) | Caspase-3 Activity (Fold Change) |
| 0 (Vehicle) | 1.0 ± 0.1 |
| 1 | 0.9 ± 0.1 |
| 10 | 0.8 ± 0.2 |
| 100 | 1.2 ± 0.3 |
| 1000 | 3.5 ± 0.4 |
| 10000 | 8.2 ± 0.7 |
Protocol 5: Neurite Outgrowth Assay
This assay quantifies the effect of stanolone benzoate on the morphological differentiation of neuronal cells, specifically the extension of neurites.
Materials:
-
SH-SY5Y cells
-
Differentiation Medium (e.g., DMEM with 1% FBS and 10 µM retinoic acid)
-
Stanolone benzoate stock solution
-
Microscope with a camera
-
Image analysis software (e.g., ImageJ with the NeuronJ plugin)
Procedure:
-
Seed SH-SY5Y cells on plates coated with an extracellular matrix protein (e.g., collagen or laminin) to promote adhesion and differentiation.
-
Allow the cells to adhere for 24 hours in complete growth medium.
-
Replace the medium with differentiation medium containing various concentrations of stanolone benzoate or vehicle control.
-
Culture the cells for 3-7 days, replacing the medium every 2 days.
-
Capture images of the cells using a microscope.
-
Quantify neurite outgrowth using image analysis software. Measure parameters such as the number of neurites per cell, the length of the longest neurite, and the total neurite length per cell.
Mechanistic Insights: Androgen Receptor Signaling
Stanolone (DHT) primarily exerts its effects by binding to the androgen receptor (AR), a nuclear transcription factor.[17] Upon ligand binding, the AR translocates to the nucleus and modulates the transcription of target genes.[18] This can lead to a variety of cellular responses, including increased cell survival and differentiation.[4] Androgens can also elicit rapid, non-genomic effects through membrane-associated ARs, activating intracellular signaling cascades.[19]
Caption: Androgen receptor signaling pathway initiated by stanolone benzoate.
Conclusion
The protocols and information provided in these application notes offer a robust framework for investigating the effects of stanolone benzoate on neuronal cell cultures. By employing these methods, researchers can gain valuable insights into the role of androgens in neuronal health and disease, potentially identifying new therapeutic targets for a range of neurological disorders. It is crucial to remember that while SH-SY5Y cells are a valuable model, findings should be validated in more complex systems, such as primary neuronal cultures or in vivo models, to ensure their physiological relevance.
References
-
Wikipedia. (2023, December 2). Androstanolone benzoate. Retrieved from [Link]
-
Di Mauro, G., D'Amico, F., Spampinato, S. F., & Rizzarelli, E. (2020). Rapid Estrogenic and Androgenic Neurosteroids Effects in the Induction of Long-Term Synaptic Changes: Implication for Early Memory Formation. Frontiers in Molecular Biosciences, 7, 580211. [Link]
-
Reddy, D. S. (2013). Neurosteroidogenesis today: Novel targets for neuroactive steroid synthesis and action and their relevance for translational research. Frontiers in Endocrinology, 4, 133. [Link]
-
Lin, C. H., Chen, M. C., & Lane, H. Y. (2024). Effects of sodium benzoate on cognitive function in neuropsychiatric disorders: a systematic review and meta-analysis. Frontiers in Psychiatry, 15, 1356801. [Link]
-
Reddy, D. S. (2010). Neurosteroids: Endogenous Role in the Human Brian and Therapeutic Potentials. Progress in Brain Research, 186, 113–137. [Link]
-
Spritzer, M. D., & Galea, L. A. (2017). Effects of Testosterone and Its Major Metabolites upon Different Stages of Neuron Survival in the Dentate Gyrus of Male Rats. Brain Sciences, 7(3), 27. [Link]
-
Pomara, C., Neri, M., Bello, S., & Riezzo, I. (2015). Neurotoxicity by Synthetic Androgen Steroids: Oxidative Stress, Apoptosis, and Neuropathology: A Review. Current Neuropharmacology, 13(1), 132–145. [Link]
-
Noba Project. (n.d.). Hormones & Behavior. Retrieved from [Link]
-
Chemsrc. (2025, August 23). Androstanolone 17-benzoate | CAS#:1057-07-4. Retrieved from [Link]
-
Kaja, S., Payne, A. J., & Koulen, P. (2012). Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures. Current Protocols in Pharmacology, Chapter 12, Unit12.10. [Link]
- Google Patents. (2017). CN106496297A - A kind of preparation method of stanolone.
-
Ramsden, M., Nyborg, A. C., & Murphy, S. J. (2011). Dihydrotestosterone activates CREB signaling in cutured hippocampal neurons. Brain Research, 1383, 86–95. [Link]
-
MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved from [Link]
-
DB-ALM. (2019, November 27). Protocol n° 216: Cell culture protocol for the SH-SY5Y neuroblastoma cell line. Retrieved from [Link]
-
Di Carlo, G., Panlilio, V., Melcangi, R. C., & Giatti, S. (2021). Androgen Receptor signaling promotes the neural progenitor cell pool in the developing cortex. Endocrine Abstracts, 73, AEP539. [Link]
-
Kumar, P., & Kumar, A. (2017). Neuroactive Steroids: Receptor Interactions and Responses. Frontiers in Neuroscience, 11, 494. [Link]
-
Synthego. (2025, July 8). SH-SY5Y Cell Culture and Gene Editing Protocols. Retrieved from [Link]
-
Wikipedia. (2024, January 10). Androgen receptor. Retrieved from [Link]
-
Schumacher, M., Mattern, C., Ghoumari, A., Oudinet, J. P., Liere, P., Labombarda, F., ... & Guennoun, R. (2014). Steroid Transport, Local Synthesis, and Signaling within the Brain: Roles in Neurogenesis, Neuroprotection, and Sexual Behaviors. Hormones and Behavior, 66(4), 629–647. [Link]
-
Kovalevich, J., & Langford, D. (2016). Differentiation of the SH-SY5Y Human Neuroblastoma Cell Line. Journal of Visualized Experiments, (108), 53193. [Link]
-
bioRxiv. (2025, March 13). Androgen receptors expressed in the primary sensory neurons regulate mechanical pain sensitivity. Retrieved from [Link]
-
NEUROFIT. (n.d.). Viability and survival test. Retrieved from [Link]
-
Yue, W., Li, Y., Zhang, T., & Wang, R. (2016). Effects of dihydrotestosterone on synaptic plasticity of the hippocampus in mild cognitive impairment male SAMP8 mice. Experimental and Therapeutic Medicine, 11(6), 2415–2422. [Link]
-
Jones, K. J., Brown, T. J., & Sisk, C. L. (2021). Neuronal androgen receptor is required for activity dependent enhancement of peripheral nerve regeneration. Hormones and Behavior, 131, 104969. [Link]
-
ResearchGate. (n.d.). a Neuronal cytotoxicity assessment using MTT assay with different.... Retrieved from [Link]
-
Frontiers. (2021). Dihydrotestosterone Regulates Hair Growth Through the Wnt/β-Catenin Pathway in C57BL/6 Mice and In Vitro Organ Culture. Retrieved from [Link]
-
NIH. (2012). Caspase Protocols in Mice. Retrieved from [Link]
-
Alaylıoğlu, M., Keskin, E., Şengül Yediel, B., Dursun, E., & Gezen-Ak, D. (2024). A Novel and Robust Protocol for Differentiation of SH-SY5Y Neuroblastoma Cells into Neuron Like Cells. Archives of Neuropsychiatry, 61(3), 255–264. [Link]
Sources
- 1. Androstanolone benzoate - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Neurotoxicity by Synthetic Androgen Steroids: Oxidative Stress, Apoptosis, and Neuropathology: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Androgen Receptor signaling promotes the neural progenitor cell pool in the developing cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biosynth.com [biosynth.com]
- 6. echemi.com [echemi.com]
- 7. abmole.com [abmole.com]
- 8. Androstanolone 17-benzoate | CAS#:1057-07-4 | Chemsrc [chemsrc.com]
- 9. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 10. Differentiation of the SH-SY5Y Human Neuroblastoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. accegen.com [accegen.com]
- 12. noropsikiyatriarsivi.com [noropsikiyatriarsivi.com]
- 13. atcc.org [atcc.org]
- 14. mpbio.com [mpbio.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 17. Androgen receptor - Wikipedia [en.wikipedia.org]
- 18. biorxiv.org [biorxiv.org]
- 19. Rapid Estrogenic and Androgenic Neurosteroids Effects in the Induction of Long-Term Synaptic Changes: Implication for Early Memory Formation - PMC [pmc.ncbi.nlm.nih.gov]
Stanolone benzoate in vivo administration protocols for rats
An Application Guide for the In Vivo Administration of Stanolone Benzoate in Rat Models
Introduction: Understanding Stanolone Benzoate
Stanolone benzoate, also known as dihydrotestosterone benzoate (DHTB), is a synthetic androgen and an ester of the potent androgen dihydrotestosterone (DHT).[1][2] In research, it serves as a prodrug for stanolone (DHT), meaning it is metabolized in the body to release the active DHT compound.[1] This esterification allows for a slower release and more sustained action compared to the administration of DHT itself, making it a valuable tool for studies requiring stable androgen levels.[3] DHT is the primary active metabolite of testosterone, mediating many of its androgenic effects. It binds with high affinity to the androgen receptor (AR), which then translocates to the nucleus to regulate gene expression.[4] This pathway is crucial for the development and maintenance of male secondary sexual characteristics and has significant implications in various physiological and pathological processes. This guide provides a comprehensive overview of the protocols and considerations for administering Stanolone benzoate to rats in a research setting.
PART 1: Pre-Clinical Strategy & Ethical Imperatives
The Mandate for Ethical Oversight: IACUC Approval
All research involving vertebrate animals must be conducted with the highest ethical standards. Before any procedures are initiated, researchers are required to obtain protocol approval from their institution's Institutional Animal Care and Use Committee (IACUC).[5][6] The IACUC is a federally mandated body responsible for ensuring the humane care and use of animals in research.[7][8] Protocols submitted to the IACUC must provide a clear scientific justification for the use of animals, detail all procedures to be performed, and demonstrate that measures will be taken to minimize pain, distress, and the number of animals used.[9]
The guiding principles for ethical animal research are the "Three Rs":
-
Replacement: Using non-animal methods whenever possible.
-
Reduction: Using the minimum number of animals necessary to obtain scientifically valid data.
-
Refinement: Modifying procedures to minimize animal pain and distress and enhance animal well-being.[10][11][12]
Experimental Design: The Foundation of Valid Research
A robust experimental design is critical for generating reproducible and meaningful data. Key considerations include:
-
Animal Model: Select a rat strain, age, and sex appropriate for the research question. Sprague-Dawley and Wistar rats are commonly used. Document the source, health status, and housing conditions of the animals.[13]
-
Dose Selection & Vehicle: Stanolone benzoate is lipophilic. The choice of vehicle is critical for its solubility and bioavailability. Common vehicles for steroid hormones include sesame oil, corn oil, or peanut oil.[3] A pilot dose-response study is strongly recommended to determine the optimal dose for the desired physiological effect while minimizing adverse reactions. Dosing can be based on previous studies using similar testosterone esters.[3][14]
-
Control Groups: A vehicle-only control group is essential to distinguish the effects of Stanolone benzoate from those of the injection procedure and the vehicle itself.
Experimental Workflow Overview
The following diagram outlines the critical steps in a typical in vivo study involving Stanolone benzoate administration.
Caption: Experimental workflow from planning to data analysis.
PART 2: Protocols for Preparation and Administration
Preparation of Stanolone Benzoate Dosing Solution
This protocol describes the preparation of a sterile solution of Stanolone benzoate in an oil-based vehicle. All procedures should be conducted in a laminar flow hood using aseptic techniques.[15][16]
Materials:
-
Stanolone benzoate powder (CAS 1057-07-4)[17]
-
Sterile vehicle (e.g., sesame oil)
-
Sterile, sealed glass vials
-
Sterile magnetic stir bar
-
Magnetic stir plate with heating
-
Sterile syringes and needles (for transfer)
-
0.22 µm sterile syringe filter
Procedure:
-
Calculate Required Amounts: Determine the total volume of dosing solution needed and the desired final concentration (e.g., mg/mL). Calculate the mass of Stanolone benzoate and the volume of vehicle required.
-
Weighing: Aseptically weigh the Stanolone benzoate powder and add it to a sterile glass vial.
-
Dissolution: Add the sterile vehicle to the vial. Add a sterile magnetic stir bar.
-
Mixing and Warming: Place the vial on a magnetic stir plate and stir. Gentle warming (e.g., to 40-50°C) may be required to fully dissolve the compound. Do not overheat, as this can degrade the compound.
-
Sterile Filtration (Optional but Recommended): Once fully dissolved and cooled to room temperature, draw the solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter and dispense the solution into a final, sterile, sealed vial. This ensures the removal of any potential microbial contamination.
-
Storage: Store the final solution protected from light at the recommended temperature. Oil-based solutions are typically stable at room temperature.
Administration Routes: Protocols for Rats
The two most common and effective routes for administering oil-based steroid solutions like Stanolone benzoate are subcutaneous (SC) and intramuscular (IM) injections.
SC injections are administered into the loose skin, typically over the dorsal scapular (shoulder blade) region. This route provides for slower, more sustained absorption.[18][19]
Materials:
-
Sterile syringe (e.g., 1 mL)
-
Sterile needle (23-25 gauge is appropriate for rats)[18]
-
70% alcohol swabs
-
Prepared Stanolone benzoate solution
Step-by-Step Procedure:
-
Prepare the Syringe: Draw the calculated dose of the Stanolone benzoate solution into the syringe. Ensure all air bubbles are removed.[19]
-
Restrain the Animal: Securely restrain the rat. For SC injections, this can be done by grasping the loose skin over the back and shoulders. This creates a "tent" of skin.[16][20]
-
Prepare Injection Site: Swab the injection site with 70% alcohol.[21]
-
Insert the Needle: With the needle bevel facing up, insert the needle at the base of the tented skin, parallel to the body.[18]
-
Aspirate: Gently pull back the syringe plunger. If blood appears in the syringe hub, the needle has entered a blood vessel. Withdraw the needle and attempt the injection in a new site with a fresh needle and syringe.[20]
-
Inject the Substance: If no blood is aspirated, slowly and steadily depress the plunger to administer the full dose.[21]
-
Withdraw and Monitor: Smoothly withdraw the needle. Briefly observe the animal to ensure there is no leakage from the injection site and that it has recovered well from the restraint.[18]
IM injections deliver the substance directly into a large muscle mass, typically the quadriceps or hamstring muscles of the hind limb. This route can be painful, and care must be taken to avoid the sciatic nerve.[22][23]
Materials:
-
Sterile syringe (e.g., 1 mL)
-
Sterile needle (23-25 gauge)[23]
-
70% alcohol swabs
-
Prepared Stanolone benzoate solution
Step-by-Step Procedure:
-
Prepare the Syringe: As with the SC injection, draw up the correct dose and remove air bubbles.[24]
-
Restrain the Animal: Proper restraint is critical. An assistant can help by holding the rat securely while extending a hind leg.
-
Identify and Prepare Site: The target is the large muscle on the cranial (front) aspect of the thigh. Avoid the caudal (rear) aspect to prevent injury to the sciatic nerve.[15][23] Swab the site with 70% alcohol.[21]
-
Insert the Needle: Insert the needle at a 90-degree angle into the center of the muscle mass.[24] The depth should be sufficient to enter the muscle but not hit the femur.
-
Aspirate: Gently pull back the plunger to check for blood. If blood is present, withdraw and re-attempt in a different location with fresh equipment.[15]
-
Inject the Substance: If the placement is correct, inject the solution slowly to minimize muscle distension and pain.[21]
-
Withdraw and Monitor: Withdraw the needle and return the animal to its cage. Observe for any signs of lameness or distress.
| Parameter | Subcutaneous (SC) Injection | Intramuscular (IM) Injection |
| Injection Site | Loose skin over the back/shoulders[20] | Quadriceps or hamstring muscle of the hind limb[21] |
| Needle Gauge (Rats) | 23 - 25 G[18] | 23 - 25 G[23] |
| Max Volume/Site | < 10 mL (for a 200g rat)[18] | 0.1 mL per site[23] |
| Absorption Rate | Slow and sustained[19] | Moderately fast |
| Key Consideration | Easy to perform, large volumes possible. | Painful, small volumes only, risk of nerve damage.[22] |
Post-Administration Monitoring
Following administration, animals must be monitored daily. This includes:
-
General Health: Check for changes in posture, activity, and grooming.
-
Body Weight: Record body weight at intervals specified in the protocol.
-
Injection Site: Inspect the injection site for signs of inflammation, abscess formation, or leakage.
-
Behavioral Changes: Note any significant changes in behavior, such as aggression or lethargy.
PART 3: Mechanism and Data Interpretation
Stanolone's Mechanism of Action
Once Stanolone benzoate is metabolized and DHT is released, it acts as a potent agonist of the Androgen Receptor (AR).
Caption: Simplified signaling pathway of Dihydrotestosterone (DHT).
Interpreting the results of a study using Stanolone benzoate requires correlating the observed physiological or behavioral changes with the known functions of the androgen signaling pathway. This could include measuring changes in androgen-dependent organ weights (e.g., prostate, seminal vesicles), circulating hormone levels, or specific gene and protein expression in target tissues.
References
-
Administration Routes - NIH OACU. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Subcutaneous (SC or SQ) Injection in Rats and Mice SOP. (n.d.). UBC Animal Care Services. Retrieved from [Link]
-
Intramuscular Injection in Rats | Animals in Science. (n.d.). Queen's University. Retrieved from [Link]
-
Subcutaneous Injection (Rats) - Standard Operating Procedure #2. (2022). University Animal Care Committee. Retrieved from [Link]
-
SOP 10.9.1 - Subcutaneous Injection in Rats. (n.d.). Queen's University. Retrieved from [Link]
-
Subcutaneous (SC) Injection in Mice and Rats LAB_017 Injections. (n.d.). University of Queensland. Retrieved from [Link]
-
IACUC Policies and Guidelines. (n.d.). UC Davis Office of Research. Retrieved from [Link]
-
9 CFR 2.31 -- Institutional Animal Care and Use Committee (IACUC). (n.d.). eCFR. Retrieved from [Link]
-
Institutional Animal Care and Use Committee. (n.d.). Wikipedia. Retrieved from [Link]
-
IACUC Protocol Requirements. (n.d.). University of Washington Office of Animal Welfare. Retrieved from [Link]
-
U.S. Regulations and Requirements. (n.d.). AAALAC International. Retrieved from [Link]
-
Intramuscular (IM) in Mice and Rats LAB_029 Injections. (n.d.). University of Queensland. Retrieved from [Link]
-
Intramuscular Injection in the Rat. (2020). Research Animal Training. Retrieved from [Link]
-
Androstanolone benzoate. (n.d.). Wikipedia. Retrieved from [Link]
-
The ethical considerations of rat research: A personal reflection. (2025). The Lamron. Retrieved from [Link]
-
Research Animal Standard Operating Procedure SOP#77. (2023). Research and Innovation Division. Retrieved from [Link]
-
Establishment of Rat Models Mimicking Gender-affirming Hormone Therapies. (2024). JoVE. Retrieved from [Link]
-
A systematic review of transgender male rodent model methodology. (2024). NIH National Library of Medicine. Retrieved from [Link]
-
Thomas, D. A., Howard, S. B., & Barfield, R. J. (1983). Influence of androgen on the development of sexual behavior in the rat. II. Time and dosage of androgen administration during the neonatal period and masculine and feminine copulatory behavior in females. Hormones and Behavior, 17(3), 308-315. Retrieved from [Link]
-
Ethical Considerations in Mouse Experiments. (n.d.). Current Protocols. Retrieved from [Link]
-
Document 019: Laboratory Rodent Husbandry and Care Standards V1.0. (2021). ANU Animal Experimentation Ethics Committee. Retrieved from [Link]
-
Effects of Androgen Manipulation on the Perinatal Development and Adult Behavior of the Female Rat. (n.d.). McMaster University. Retrieved from [Link]
-
Dihydrotestosterone benzoate. (n.d.). PubChem. Retrieved from [Link]
-
Ethical Guidelines for the Use of Animals in Research. (2019). The Norwegian National Research Ethics Committees. Retrieved from [Link]
-
Hori, K. M., et al. (2011). Exogenous Androgen during Development Alters Adult Partner Preference and Mating Behavior in Gonadally Intact Male Rats. PLoS One, 6(9), e25377. Retrieved from [Link]
-
Ethical considerations regarding animal experimentation. (2011). Journal of the Pakistan Medical Association. Retrieved from [Link]
-
Boudinot, F. D., & Jusko, W. J. (1986). Dose-dependent pharmacokinetics of prednisolone in normal and adrenalectomized rats. Journal of Pharmacokinetics and Biopharmaceutics, 14(5), 491-507. Retrieved from [Link]
-
Lindstrom, T. D., et al. (1985). Disposition and metabolism of a new benzothiophene antiestrogen in rats, dogs and monkeys. Xenobiotica, 15(11), 1041-1048. Retrieved from [Link]
-
Androstanolone. (n.d.). Wikipedia. Retrieved from [Link]
-
Sivaraman, K. K., et al. (2010). Metabolism and disposition of [14C]n-butyl-p-hydroxybenzoate in male and female Harlan Sprague Dawley rats following oral administration and dermal application. Xenobiotica, 40(4), 299-311. Retrieved from [Link]
-
Vudathala, D., et al. (2016). Physiologically Based Pharmacokinetic Modeling Involving Nonlinear Plasma and Tissue Binding: Application to Prednisolone and Prednisone in Rats. Journal of Pharmaceutical Sciences, 105(2), 893-904. Retrieved from [Link]
-
Helal, E. G., et al. (2019). In vivo genotoxicity assessment of sunset yellow and sodium benzoate in female rats. Drug and Chemical Toxicology, 42(1), 89-97. Retrieved from [Link]
-
Chainy, G. B., et al. (1998). Administration of exogenous testosterone in the adult rat and its effects on reproductive organs, sex hormones and body-weight. Andrologia, 30(3), 147-153. Retrieved from [Link]
-
Toomey, R. E., et al. (1991). In vivo assay for conversion of testosterone to dihydrotestosterone by rat prostatic steroid 5 alpha-reductase and comparison of two inhibitors. The Prostate, 19(1), 63-72. Retrieved from [Link]
-
Oyinloye, B. E., et al. (2020). Dose-dependent reproductive toxicity of sodium benzoate in male rats: Inflammation, oxidative stress and apoptosis. Reproductive Toxicology, 98, 92-98. Retrieved from [Link]
-
Al-Rekabi, M. D. (2025). Effect of sodium benzoate on some biochemical, physiological and histopathological aspects in adult male rats. ResearchGate. Retrieved from [Link]
Sources
- 1. Androstanolone benzoate - Wikipedia [en.wikipedia.org]
- 2. Dihydrotestosterone benzoate | C26H34O3 | CID 13987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A systematic review of transgender male rodent model methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Androstanolone - Wikipedia [en.wikipedia.org]
- 5. IACUC Policies and Guidelines - Office of Research [research.ucdavis.edu]
- 6. eCFR :: 9 CFR 2.31 -- Institutional Animal Care and Use Committee (IACUC). [ecfr.gov]
- 7. Institutional Animal Care and Use Committee - Wikipedia [en.wikipedia.org]
- 8. U.S. Regulations and Requirements - AAALAC [aaalac.org]
- 9. IACUC Protocol Requirements – Office of Animal Welfare [sites.uw.edu]
- 10. The ethical considerations of rat research: A personal reflection — The Lamron [thelamron.com]
- 11. forskningsetikk.no [forskningsetikk.no]
- 12. Ethical considerations regarding animal experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. services.anu.edu.au [services.anu.edu.au]
- 14. Influence of androgen on the development of sexual behavior in the rat. II. Time and dosage of androgen administration during the neonatal period and masculine and feminine copulatory behavior in females - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Intramuscular Injection in Rats | Animals in Science [queensu.ca]
- 16. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 17. abmole.com [abmole.com]
- 18. animalcare.ubc.ca [animalcare.ubc.ca]
- 19. research-support.uq.edu.au [research-support.uq.edu.au]
- 20. queensu.ca [queensu.ca]
- 21. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 22. Intramuscular Injection in the Rat - Research Animal Training [researchanimaltraining.com]
- 23. newcastle.edu.au [newcastle.edu.au]
- 24. research-support.uq.edu.au [research-support.uq.edu.au]
Stanolone Benzoate: A Reference Standard for High-Fidelity Quantification in HPLC-MS/MS Applications
Abstract
This application note provides a comprehensive guide for the use of Stanolone Benzoate as a reference standard in the development and validation of High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) methods. Authored for researchers, scientists, and professionals in the drug development sector, this document outlines the critical physicochemical properties of Stanolone Benzoate, detailed protocols for the preparation of standards, a robust HPLC-MS/MS methodology, and a systematic approach to method validation in line with international guidelines. The causality behind experimental choices is elucidated to empower users with a deep understanding of the analytical process, ensuring the generation of accurate, precise, and reliable data in research and regulated environments.
Introduction: The Imperative for a Well-Characterized Reference Standard
Stanolone Benzoate, a synthetic androgen and an ester of dihydrotestosterone, serves as a critical reference material in the quantitative analysis of androgens and other steroid compounds.[1] Its stable, crystalline form and high purity make it an ideal candidate for establishing method traceability and ensuring the accuracy of analytical data. In the landscape of drug discovery, development, and clinical monitoring, the precise quantification of endogenous and synthetic steroids is paramount. HPLC-MS/MS has emerged as the gold standard for such analyses due to its high sensitivity, specificity, and ability to multiplex.[2] The reliability of any HPLC-MS/MS assay, however, is fundamentally anchored to the quality of the reference standard used for calibration and quality control. This application note details the rigorous application of Stanolone Benzoate as a reference standard to achieve the highest level of scientific integrity in analytical measurements.
Physicochemical Properties of Stanolone Benzoate
A thorough understanding of the reference standard's properties is the bedrock of robust analytical method development.
| Property | Value | Source |
| Chemical Name | [(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] benzoate | [3] |
| Synonyms | Androstanolone benzoate, Dihydrotestosterone benzoate, DHTB | [1] |
| CAS Number | 1057-07-4 | [4] |
| Molecular Formula | C₂₆H₃₄O₃ | [3] |
| Molecular Weight | 394.55 g/mol | [4] |
| Solubility | DMSO: 5 mg/mL, Ethanol: 2.5 mg/mL | [4] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [4] |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month | [4] |
Rationale for Solvent Selection: The choice of solvent for stock and working solutions is critical. Dimethyl sulfoxide (DMSO) offers excellent solubility, allowing for the preparation of high-concentration stock solutions. However, for direct injection onto a reversed-phase HPLC system, methanol or acetonitrile are preferred to ensure compatibility with the mobile phase and prevent peak distortion. The stability data underscores the importance of proper storage to maintain the integrity of the reference standard.[4]
Experimental Protocols
Preparation of Standard Solutions
The accuracy of the entire analytical run hinges on the precise preparation of calibration standards and quality control (QC) samples.
Protocol 1: Preparation of Stock and Working Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Stanolone Benzoate reference standard. Dissolve the weighed standard in a minimal amount of methanol or acetonitrile in a 10 mL Class A volumetric flask. Sonicate for 5-10 minutes to ensure complete dissolution. Bring the flask to volume with the same solvent. This primary stock should be stored at -20°C or -80°C in amber glass vials to protect from light.[4]
-
Intermediate Stock Solution (100 µg/mL): Allow the primary stock solution to equilibrate to room temperature. Pipette 1 mL of the primary stock solution into a 10 mL Class A volumetric flask and bring to volume with methanol or acetonitrile.
-
Working Standard Solutions for Calibration Curve: Prepare a series of working standard solutions by serial dilution of the intermediate stock solution. The concentration range should bracket the expected concentration of the analyte in the samples. A typical calibration curve for steroid analysis might range from 1 ng/mL to 1000 ng/mL.
Caption: Workflow for the preparation of Stanolone Benzoate standard solutions.
Sample Preparation
The goal of sample preparation is to extract the analyte of interest from the biological matrix while removing interfering substances.[5] Supported Liquid Extraction (SLE) is a high-throughput and efficient technique for this purpose.
Protocol 2: Supported Liquid Extraction (SLE) from Plasma
-
Sample Pre-treatment: To a 100 µL aliquot of plasma sample, add 10 µL of an internal standard solution (e.g., a stable isotope-labeled version of the analyte) and 100 µL of water. Vortex briefly.
-
Loading: Load the pre-treated sample onto a 96-well SLE plate. Apply a gentle vacuum or positive pressure to facilitate the loading of the sample into the sorbent.
-
Elution: Add 1 mL of a suitable organic solvent (e.g., a mixture of dichloromethane and isopropanol) to the wells. Allow the solvent to percolate through the sorbent for 5 minutes.
-
Collection and Evaporation: Collect the eluate in a clean 96-well collection plate. Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid). The sample is now ready for injection into the HPLC-MS/MS system.
HPLC-MS/MS Method
The following method provides a robust starting point for the analysis of Stanolone Benzoate. Optimization may be required based on the specific instrumentation used.
Table 1: HPLC-MS/MS Parameters
| Parameter | Condition | Rationale |
| HPLC System | Agilent 1290 Infinity II or equivalent | Provides high pressure and low delay volume for fast and efficient separations. |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | C18 columns offer excellent retention and separation for nonpolar compounds like steroids.[6] |
| Mobile Phase A | Water with 0.1% Formic Acid | Formic acid aids in the protonation of the analyte for positive ion mode mass spectrometry.[4] |
| Mobile Phase B | Methanol with 0.1% Formic Acid | Methanol is a common organic modifier for reversed-phase chromatography of steroids. |
| Gradient | 50% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 50% B and equilibrate for 3 minutes | A gradient elution is necessary to effectively separate the analyte from matrix components and ensure a sharp peak shape. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, balancing separation efficiency and run time. |
| Column Temperature | 40°C | Elevated temperature can improve peak shape and reduce viscosity. |
| Injection Volume | 5 µL | A small injection volume minimizes the potential for column overload and matrix effects. |
| Mass Spectrometer | Triple Quadrupole (e.g., Sciex 6500+ or equivalent) | Provides high sensitivity and specificity through Multiple Reaction Monitoring (MRM). |
| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI is a soft ionization technique suitable for steroids, and positive mode is effective for protonated species.[1] |
| MRM Transitions | Precursor Ion (Q1): m/z 395.3Product Ions (Q3): m/z 273.2 (Quantifier), m/z 105.1 (Qualifier) | Note: These are proposed transitions based on the molecular weight of Stanolone Benzoate ([M+H]⁺) and common fragmentation patterns of benzoate esters. These should be optimized experimentally. |
| Collision Energy (CE) | To be optimized for each transition | CE is a critical parameter that must be tuned to maximize the signal of the product ions. |
Method Validation
A thorough validation is required to demonstrate that the analytical method is suitable for its intended purpose.[7] The validation should be conducted in accordance with guidelines from regulatory bodies such as the FDA and the European Medicines Agency (EMA).[8][9]
Caption: Key parameters for analytical method validation.
Linearity and Range
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte.
Protocol 3: Linearity Assessment
-
Prepare a calibration curve with at least six non-zero concentration levels.
-
Analyze each calibration standard in triplicate.
-
Plot the peak area ratio (analyte/internal standard) against the nominal concentration.
-
Perform a linear regression analysis and determine the coefficient of determination (R²).
Table 2: Acceptance Criteria for Linearity
| Parameter | Acceptance Criterion |
| Coefficient of Determination (R²) | ≥ 0.99 |
| Back-calculated Concentrations | Within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ) |
Accuracy and Precision
Accuracy refers to the closeness of the measured value to the true value, while precision describes the closeness of repeated measurements.
Protocol 4: Accuracy and Precision Assessment
-
Prepare QC samples at a minimum of three concentration levels: Low, Medium, and High.
-
Analyze five replicates of each QC level in three separate analytical runs.
-
Calculate the accuracy (as % bias) and precision (as % coefficient of variation, CV).
Table 3: Acceptance Criteria for Accuracy and Precision
| QC Level | Accuracy (% Bias) | Precision (% CV) |
| Low, Medium, High | Within ±15% | ≤ 15% |
| LLOQ | Within ±20% | ≤ 20% |
Data Presentation and Interpretation
All quantitative data should be summarized in a clear and concise format.
Table 4: Example Calibration Curve Data
| Nominal Conc. (ng/mL) | Mean Peak Area Ratio | Calculated Conc. (ng/mL) | Accuracy (%) |
| 1 | 0.012 | 1.05 | 105.0 |
| 5 | 0.058 | 4.95 | 99.0 |
| 25 | 0.295 | 25.2 | 100.8 |
| 100 | 1.180 | 99.5 | 99.5 |
| 500 | 5.950 | 502.1 | 100.4 |
| 1000 | 11.980 | 998.5 | 99.9 |
| R² | 0.9995 |
Table 5: Example Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (% Bias) | Precision (% CV) |
| Low | 3 | 3.1 | 3.3 | 5.8 |
| Medium | 300 | 295.5 | -1.5 | 4.2 |
| High | 750 | 760.2 | 1.4 | 3.5 |
Conclusion
The protocols and methodologies detailed in this application note provide a robust framework for the use of Stanolone Benzoate as a reference standard in HPLC-MS/MS analysis. By adhering to these guidelines and understanding the scientific principles behind each step, researchers and analytical scientists can ensure the development of highly reliable and accurate quantitative methods. The use of a well-characterized reference standard like Stanolone Benzoate is not merely a procedural step but a fundamental requirement for generating data of the highest scientific integrity, which is essential for informed decision-making in drug development and other scientific endeavors.
References
-
Dihydrotestosterone benzoate | C26H34O3 | CID 13987 - PubChem. National Center for Biotechnology Information. Available at: [Link].
-
Androstanolone 17-benzoate | CAS#:1057-07-4 | Chemsrc. Chemsrc.com. Available at: [Link].
-
Androstanolone benzoate - Wikipedia. Wikipedia. Available at: [Link].
-
Temerdashev, A. et al. (2023). Liquid chromatography coupled to mass spectrometry for steroid hormones analysis: issues and solutions in sample preparation and method development. Journal of Chromatography Open, 8, 100250. Available at: [Link].
-
Guideline on bioanalytical method validation. European Medicines Agency. (2011). Available at: [Link].
-
Identification of steroids in cosmetic products by tlc and hplc. ASEAN. Available at: [Link].
-
Ke, Y. et al. (2022). An LC-MS/MS Methodological Framework for Steroid Hormone Measurement from Human Serum. Journal of Visualized Experiments, (181). Available at: [Link].
-
Newman, J. W. et al. (2012). Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation. JoVE (Journal of Visualized Experiments), (60), e3471. Available at: [Link].
-
Dihydrotestosterone benzoate | C26H34O3 | CID 13987 - PubChem. National Center for Biotechnology Information. Available at: [Link].
-
Certification of sodium benzoate solution reference material by HPLC-UV, LC-MS/MS and UV-VIS-NIR spectrophotometry for food and drug analysis. ACG Publications. (2020). Available at: [Link].
-
ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. (1995). Available at: [Link].
-
Certification of sodium benzoate solution reference material by HPLC-UV, LC-MS/MS and UV-VIS-NIR spectrophotometry for food and drug analysis. ResearchGate. (2020). Available at: [Link].
-
Development of a Multi-class Steroid Hormone Screening Method using Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS). National Institutes of Health. Available at: [Link].
-
Bioanalytical Method Validation. U.S. Food and Drug Administration. (2018). Available at: [Link].
Sources
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous measurement of 18 steroids in human and mouse serum by liquid chromatography–mass spectrometry without derivatization to profile the classical and alternate pathways of androgen synthesis and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dihydrotestosterone benzoate | C26H34O3 | CID 13987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. protocols.io [protocols.io]
- 5. Sample Preparation Techniques for Growth-Promoting Agents in Various Mammalian Specimen Preceding MS-Analytics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. phenomenex.com [phenomenex.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: Stanolone Benzoate in Androgen Receptor-Positive (AR+) Breast Cancer Research
Introduction: The Evolving Role of the Androgen Receptor in Breast Cancer
The Androgen Receptor (AR), a ligand-dependent transcription factor, is the most commonly expressed steroid receptor in breast cancer, detectable in up to 90% of primary tumors and 75% of metastatic lesions.[1] Historically, its role has been overshadowed by the focus on the Estrogen Receptor (ER) and Progesterone Receptor (PR). However, the function of AR in breast cancer is complex and context-dependent, with evidence suggesting it can either promote or inhibit tumor growth.[1][2][3]
In ER-positive (ER+) breast cancers, which constitute the majority of cases, AR signaling often antagonizes the growth-promoting effects of ER signaling.[4][5] Mechanistic studies have revealed that activated AR can compete with ER for DNA binding sites and sequester essential co-activators, leading to the suppression of ER-regulated pro-proliferative genes and the upregulation of tumor suppressor genes.[6][7] This tumor-suppressive role has sparked significant interest in using AR agonists as a novel endocrine therapy, particularly in ER+ cancers that have developed resistance to standard treatments.[6][8]
Conversely, in some triple-negative breast cancers (TNBC), AR signaling may drive tumor progression, making AR antagonists a more suitable therapeutic strategy for that subtype.[4] This highlights the critical importance of understanding the specific molecular subtype of breast cancer when investigating AR-targeted therapies.
Stanolone Benzoate , a synthetic ester of the potent androgen dihydrotestosterone (DHT), serves as a critical research tool in this field. Its esterification enhances stability and allows for controlled delivery in experimental settings. As an AR agonist, it is used to probe the anti-tumorigenic potential of the AR signaling pathway in preclinical models of AR+/ER+ breast cancer. This document provides a detailed guide for researchers on the effective use of stanolone benzoate in both in vitro and in vivo models.
Mechanism of Action: AR-Mediated Tumor Suppression
Stanolone, the active component of stanolone benzoate, is a high-affinity ligand for the Androgen Receptor. The canonical AR signaling pathway is a genomic process that unfolds in several key steps:
-
Ligand Binding: In the absence of a ligand, AR resides in the cytoplasm, complexed with heat shock proteins (HSPs).[4] Stanolone diffuses into the cell and binds to the ligand-binding domain of the AR.
-
Conformational Change & Dissociation: This binding induces a conformational change in the AR, causing it to dissociate from the HSPs.[9]
-
Dimerization & Nuclear Translocation: The activated AR proteins form homodimers.[9]
-
DNA Binding & Gene Transcription: In the nucleus, the AR dimers bind to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes, modulating their transcription.[9] In ER+ breast cancer, this leads to the upregulation of tumor suppressor genes and the suppression of ER-driven cell cycle genes.[6][7]
The following diagram illustrates this genomic signaling pathway.
Caption: Genomic signaling pathway of Stanolone via the Androgen Receptor (AR).
In Vitro Applications & Protocols
Compound Preparation & Handling
Proper preparation of stanolone benzoate is critical for reproducible results. Steroids are often hydrophobic, requiring organic solvents for initial solubilization.
Key Considerations:
-
Solvent Choice: Dimethyl sulfoxide (DMSO) is the most common solvent for creating high-concentration stock solutions. Ethanol can also be used.[10][11] The final concentration of the solvent in the cell culture media should be kept low (typically <0.1%) to avoid cytotoxicity.
-
Stock Concentration: Prepare a high-concentration stock (e.g., 10-100 mM) to minimize the volume of solvent added to the culture medium.
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Protocol: Preparation of 10 mM Stanolone Benzoate Stock
-
Materials: Stanolone Benzoate (powder), anhydrous DMSO, sterile microcentrifuge tubes.
-
Calculation: Determine the mass of stanolone benzoate needed for your desired volume and concentration (M.W. = 378.53 g/mol ). For 1 mL of a 10 mM stock, you need 3.785 mg.
-
Dissolution: Aseptically weigh the powder and add it to a sterile microcentrifuge tube. Add the calculated volume of anhydrous DMSO.
-
Solubilization: Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.[10]
-
Storage: Aliquot into sterile, single-use tubes and store at -20°C.
Cell Line Selection
The choice of cell line is paramount and depends on the research question. For studying the anti-proliferative effects of AR activation, ER+ cell lines with known AR expression are ideal.
| Cell Line | Subtype | Key Characteristics | Recommended Use |
| MCF-7 | Luminal A (ER+, PR+, AR+) | Well-characterized, estrogen-dependent.[12] | Standard model for AR agonist effects in an ER+ context. |
| T-47D | Luminal A (ER+, PR+, AR+) | Similar to MCF-7, expresses high levels of PR.[12] | Confirmatory studies for AR agonist efficacy. |
| BT-474 | Luminal B (ER+, PR+, HER2+, AR+) | Overexpresses HER2.[12] | Investigating crosstalk between AR, ER, and HER2 signaling. |
| MDA-MB-231 | Triple-Negative (ER-, PR-, HER2-) | Often used as a negative control for hormone receptor studies.[13][14] | Control for off-target effects; some studies explore AR's role in TNBC. |
Cell Proliferation (MTT/BrdU) Assay Protocol
This protocol assesses the effect of stanolone benzoate on the metabolic activity and proliferation of breast cancer cells.
Principle:
-
MTT Assay: Measures the activity of mitochondrial dehydrogenases, which convert the yellow tetrazolium salt MTT into purple formazan crystals, reflecting the number of viable cells.
-
BrdU Assay: Measures the incorporation of the synthetic nucleoside bromodeoxyuridine (BrdU) into newly synthesized DNA during the S-phase of the cell cycle, directly quantifying cell proliferation.[15]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.
-
Hormone Deprivation (Critical Step): To isolate the effect of the androgen, endogenous hormones must be removed. Replace the growth medium with phenol red-free medium supplemented with charcoal-stripped serum (CSS) for 24-48 hours.
-
Rationale: Phenol red is a weak estrogen mimic, and standard serum contains steroid hormones. Charcoal stripping removes these confounding factors.
-
-
Treatment: Prepare serial dilutions of stanolone benzoate in the hormone-deprived medium. Replace the medium in the wells with the treatment media. Include appropriate controls:
-
Vehicle Control (e.g., 0.1% DMSO in medium)
-
Positive Control (e.g., Estradiol (E2) to stimulate proliferation)
-
Combination treatments (e.g., Stanolone + ER antagonist like Fulvestrant)
-
-
Incubation: Incubate the plate for the desired time course (e.g., 3-7 days).
-
Assay: Perform the MTT or BrdU assay according to the manufacturer's instructions. Read the absorbance using a microplate reader.
-
Analysis: Normalize the absorbance values of treated wells to the vehicle control. Plot the dose-response curve to determine the IC50 (half-maximal inhibitory concentration).
Western Blot Analysis of AR Pathway Modulation
This protocol verifies that stanolone benzoate treatment activates the AR signaling pathway and affects downstream targets.[16][17]
Principle: Western blotting separates proteins by size, allowing for the detection of specific target proteins using antibodies.[16][18]
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, hormone-deprive them as described above. Treat with stanolone benzoate (e.g., 10 nM) for a specified time (e.g., 24-48 hours).
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[17]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins overnight at 4°C.
-
Key Targets: AR, PSA (a canonical AR target gene), p21, Cyclin D1, and a loading control (e.g., GAPDH, β-Actin).
-
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity using densitometry software and normalize to the loading control.
In Vivo Applications & Protocols
In vivo studies using xenograft models are essential for evaluating the therapeutic efficacy of AR activation in a more complex biological system.[19][20]
Animal Model Selection
Patient-derived xenografts (PDXs) or cell line-derived xenografts (CDXs) are commonly used.[19][20][21]
-
Host Strain: Immunocompromised mice (e.g., NSG or nude mice) are required to prevent rejection of human tumor cells.
-
Hormonal Support: For ER+ tumors like MCF-7, which require estrogen for initial growth, mice should be ovariectomized and supplemented with a slow-release estradiol pellet.[22]
Experimental Workflow
Caption: Standard workflow for an in vivo xenograft study.
Dosing and Administration Protocol
Vehicle Preparation: Stanolone benzoate is insoluble in aqueous solutions. A common vehicle is sterile corn or sesame oil. Dose Range: Dosing can vary, but typical ranges for androgens in mouse models are between 1-10 mg/kg.[23] Dose-finding studies are recommended. Administration: Subcutaneous (s.c.) or intratumoral (i.t.) injections are common routes.
Protocol: In Vivo Dosing
-
Preparation: Warm the sterile oil to 37°C to reduce viscosity. Weigh the required amount of stanolone benzoate and dissolve it in the oil by vortexing and gentle heating. Prepare fresh on the day of injection.
-
Dosing: Administer the calculated volume via subcutaneous injection, typically in the flank opposite the tumor, 5 days a week.
-
Monitoring: Monitor mice for tumor growth using calipers (Volume = 0.5 x Length x Width²) and for overall health (body weight, activity levels) throughout the study.
-
Endpoint: At the end of the study, tumors are excised, weighed, and processed for downstream analysis such as immunohistochemistry (IHC) for Ki-67 (proliferation marker) and AR expression, or for Western blot and gene expression analysis.
Data Interpretation & Troubleshooting
| Expected Outcome | Potential Issue | Troubleshooting Steps |
| In Vitro: Dose-dependent inhibition of proliferation in AR+/ER+ cells. | No effect or stimulation of growth. | - Confirm AR expression in your cell line stock. - Ensure complete hormone deprivation with charcoal-stripped serum. - Verify the activity of your stanolone benzoate compound. - Check for high solvent concentration in media. |
| Western Blot: Increased AR nuclear localization and expression of AR target genes (e.g., p21). | No change in downstream markers. | - Optimize treatment time and concentration. - Check antibody quality and specificity. - Ensure proper lysate preparation with inhibitors. |
| In Vivo: Significant reduction in tumor growth rate compared to vehicle control. | No difference in tumor growth. | - Verify compound stability and solubility in the vehicle. - Re-evaluate the dose and administration schedule. - Confirm the hormonal dependency of your xenograft model. - Check for potential conversion of androgens to estrogens within the tumor.[12] |
References
-
The Divergent Function of Androgen Receptor in Breast Cancer; Analysis of Steroid Mediators and Tumor Intracrinology. Frontiers in Endocrinology. Available at: [Link]
-
The Divergent Function of Androgen Receptor in Breast Cancer; Analysis of Steroid Mediators and Tumor Intracrinology. PubMed. Available at: [Link]
-
Novel Benzoate-Lipophilic Cations Selectively Induce Cell Death in Human Colorectal Cancer Cell Lines. PubMed. Available at: [Link]
-
Androgen receptor signaling pathways as a target for breast cancer treatment. Human Vaccines & Immunotherapeutics. Available at: [Link]
-
Androgen receptor has potent anti-tumor activity in ER+ breast cancer. Reuters. Available at: [Link]
-
Androgen Receptor in Breast Cancer—Clinical and Preclinical Research Insights. Cancers (Basel). Available at: [Link]
-
Androgen receptor in breast cancer and its clinical implication. Translational Breast Cancer Research. Available at: [Link]
-
Androgen receptor in breast cancer and its clinical implication. PubMed. Available at: [Link]
-
Androgen Receptor Agonist Active in Resistant ER+ Breast Cancer. MedPage Today. Available at: [Link]
-
SABCS 2021: A new perspective on androgen receptor action in estrogen receptor-α positive breast... SABCS. Available at: [Link]
-
Mechanisms of dihydrotestosterone action on resveratrol-induced anti-proliferation in breast cancer cells with different ERα status. International Journal of Oncology. Available at: [Link]
-
Patient-derived xenograft models of breast cancer and their predictive power. Breast Cancer Research. Available at: [Link]
-
Pharmacological targeting of androgen receptor elicits context-specific effects in estrogen receptor-positive breast cancer. PubMed. Available at: [Link]
-
Phase II Trial of Bicalutamide in Patients with Androgen Receptor–Positive, Estrogen Receptor–Negative Metastatic Breast Cancer. Clinical Cancer Research. Available at: [Link]
-
Androgen receptor in breast cancer: The “5W” questions. Frontiers in Neuroendocrinology. Available at: [Link]
-
Targeting the Androgen Receptor in Breast Cancer. The ASCO Post. Available at: [Link]
-
Western Blot: Principles, Procedures, and Clinical Applications. StatPearls. Available at: [Link]
-
First-in-Class AR Agonist Opens Doors for ER-Positive Metastatic Breast Cancer. OncLive. Available at: [Link]
-
Breast Cancer Xenograft Models. Altogen Labs. Available at: [Link]
-
Data demonstrating the in vivo anti-tumor efficacy of thermosensitive liposome formulations of a drug combination in pre-clinical models of breast cancer. PubMed. Available at: [Link]
-
Naphthoquinone-Quinolone Hybrids with Antitumor Effects on Breast Cancer Cell Lines—From the Synthesis to 3D-Cell Culture Effects. MDPI. Available at: [Link]
-
Browse Trials. BreastCancerTrials.org. Available at: [Link]
-
Treating ER-positive breast cancer: a review of the current FDA-approved SERMs and SERDs and their mechanisms of action. Frontiers in Endocrinology. Available at: [Link]
-
Solubility of compounds slightly soluble or insoluble in DMSO? ResearchGate. Available at: [Link]
-
Estrogen receptor positive breast cancer patient-derived xenograft models in translational research. Prof. Elgene Lim. Available at: [Link]
-
Dihydrotestosterone affects the growth of hormone-unresponsive breast cancer cells: an indirect action. PubMed. Available at: [Link]
-
Solubility of drugs in ethanol and dmso. ResearchGate. Available at: [Link]
-
In Vivo Studies of Anticancer Peptides for Breast Cancer Therapy. Brieflands. Available at: [Link]
-
See Clinical Trials. West Cancer Center. Available at: [Link]
-
Steroidal N-Sulfonylimidates: Synthesis and biological evaluation in breast cancer cells. European Journal of Medicinal Chemistry. Available at: [Link]
-
Patient-Derived Xenograft Models of Breast Cancer and Their Application. MDPI. Available at: [Link]
-
Revisiting Androgen Receptor Signaling in Breast Cancer. Oxford Academic. Available at: [Link]
-
General Protocol for Western Blotting. Bio-Rad. Available at: [Link]
-
(PDF) Mechanisms of dihydrotestosterone action on resveratrolinduced anti-proliferation in breast cancer cells with different ER status. ResearchGate. Available at: [Link]
-
(PDF) Naphthoquinone-Quinolone Hybrids with Antitumor Effects on Breast Cancer Cell Lines—From the Synthesis to 3D-Cell Culture Effects. ResearchGate. Available at: [Link]
-
Diverse role of androgen action in human breast cancer. Endocrine Oncology. Available at: [Link]
-
(PDF) Western Blot Protocol v1. ResearchGate. Available at: [Link]
-
Antitumor Agents 289. Design, Synthesis, and Anti-breast Cancer Activity in Vivo of 4-Amino-2H-benzo[h]chromen-2-one (ABO) and 4-Amino-7,8,9,10-tetrahydro-2H-benzo[h]chromen-2-one (ATBO) Analogues with Improved Water Solubility. Journal of Medicinal Chemistry. Available at: [Link]
-
Functional characterization of androgen receptor in two patient-derived xenograft models of triple negative breast cancer. Oncotarget. Available at: [Link]
-
The androgen metabolite 5alpha-androstane-3beta,17beta-diol (3betaAdiol) induces breast cancer growth via estrogen receptor: implications for aromatase inhibitor resistance. PubMed. Available at: [Link]
-
Dihydrotestosterone Induces Proliferation, Migration, and Invasion of Human Glioblastoma Cell Lines. Cancer Management and Research. Available at: [Link]
-
Microbial transformation of anti-cancer steroid exemestane and cytotoxicity of its metabolites against cancer cell lines. Chemistry Central Journal. Available at: [Link]
-
(a) Solubility test of sex steroid hormones in solvent medium (Dimethyl... ResearchGate. Available at: [Link]
-
Pre-diagnostic sex hormone levels and survival among breast cancer patients. Breast Cancer Research. Available at: [Link]
-
The solubility of benzoic acid in seven solvents. ResearchGate. Available at: [Link]
Sources
- 1. The Divergent Function of Androgen Receptor in Breast Cancer; Analysis of Steroid Mediators and Tumor Intracrinology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Androgen receptor in breast cancer and its clinical implication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Androgen receptor in breast cancer and its clinical implication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. erc.bioscientifica.com [erc.bioscientifica.com]
- 5. Frontiers | Androgen receptor in breast cancer: The “5W” questions [frontiersin.org]
- 6. Androgen receptor has potent anti-tumor activity in ER+ breast cancer - Medical Conferences [conferences.medicom-publishers.com]
- 7. youtube.com [youtube.com]
- 8. onclive.com [onclive.com]
- 9. Androgen Receptor in Breast Cancer—Clinical and Preclinical Research Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The androgen metabolite 5alpha-androstane-3beta,17beta-diol (3betaAdiol) induces breast cancer growth via estrogen receptor: implications for aromatase inhibitor resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanisms of dihydrotestosterone action on resveratrol-induced anti-proliferation in breast cancer cells with different ERα status - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. dovepress.com [dovepress.com]
- 16. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. bio-rad.com [bio-rad.com]
- 18. researchgate.net [researchgate.net]
- 19. Patient-derived xenograft models of breast cancer and their predictive power - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Functional characterization of androgen receptor in two patient-derived xenograft models of triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. elgenelim.com [elgenelim.com]
- 23. brieflands.com [brieflands.com]
Application Notes & Protocols: Investigating the Neuroprotective Effects of Stanolone Benzoate
I. Introduction: Rationale for Investigating Stanolone Benzoate in Neuroprotection
Stanolone benzoate, also known as dihydrotestosterone benzoate (DHTB), is a synthetic, injectable prodrug of the potent androgen stanolone (dihydrotestosterone, DHT).[1][2] Unlike testosterone, DHT is a "pure" androgen as it cannot be aromatized into estrogen.[3] This characteristic makes stanolone benzoate an invaluable pharmacological tool for isolating and studying the direct, androgen receptor (AR)-mediated effects on neuronal survival, distinct from the neuroprotective actions of estrogens.[4]
The role of androgens in the context of cerebral ischemia and neurodegeneration is complex and, at times, contradictory. Epidemiological data often point to the male sex as a risk factor for stroke, yet some experimental studies suggest that androgens can confer neuroprotection.[5][6] Research has demonstrated that the effects of androgens like testosterone and DHT on ischemic injury outcomes are highly dose-dependent, with lower physiological doses often being protective while higher, supraphysiological doses can exacerbate damage.[3] This biphasic nature underscores the necessity for meticulous, controlled investigation.
These application notes provide a comprehensive framework for investigating the neuroprotective potential of stanolone benzoate. We will explore its proposed mechanisms of action and provide detailed, field-proven protocols for both in vitro and in vivo models of neuronal injury. The methodologies are designed to be self-validating, incorporating essential controls to ensure that the observed effects can be confidently attributed to AR-mediated signaling.
II. Proposed Mechanism of Action: Androgen Receptor-Mediated Neuroprotection
The neuroprotective effects of stanolone are believed to be primarily mediated through its binding to the androgen receptor (AR). This interaction initiates a cascade of genomic and non-genomic signaling events that converge on the inhibition of apoptotic pathways and the promotion of cell survival.
Upon binding stanolone, the AR can translocate to the nucleus to regulate the transcription of pro-survival genes. Additionally, membrane-associated ARs can trigger rapid signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/ERK pathways.[6] Activation of these pathways is crucial for neuronal survival; for instance, the Akt pathway can phosphorylate and inactivate pro-apoptotic proteins such as Bad and inhibit the activity of executioner caspases like caspase-3.[6] Furthermore, androgenic signaling has been shown to increase the expression of key neurotrophic factors, such as Brain-Derived Neurotrophic Factor (BDNF), which further supports neuronal resilience and plasticity.[7]
Caption: Proposed signaling pathway for stanolone-mediated neuroprotection.
III. In Vitro Studies: Modeling Ischemic Injury in Neuronal Cell Culture
In vitro models are indispensable for dissecting cellular mechanisms and performing initial dose-response screenings. The Oxygen-Glucose Deprivation (OGD) model effectively simulates the ischemic conditions of a stroke in a controlled environment.[8][9]
Experimental Workflow: In Vitro Neuroprotection Assay
Caption: Workflow for in vitro assessment of stanolone benzoate neuroprotection.
Protocol 1: OGD-Induced Injury in SH-SY5Y Cells
This protocol is adapted from methodologies used for assessing neuroprotection against ischemic insults.[9]
-
Cell Culture: Culture human neuroblastoma SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin. For differentiation, reduce FBS to 1% and add 10 µM retinoic acid for 48-72 hours prior to the experiment.
-
Plating: Seed differentiated SH-SY5Y cells into 96-well plates at a density of 2 x 10⁴ cells/well and allow them to attach overnight.
-
Pre-treatment: Replace the medium with fresh, serum-free medium containing various concentrations of stanolone benzoate (e.g., 10 nM, 100 nM, 1 µM, 10 µM) or vehicle control (e.g., 0.1% DMSO). To confirm AR-dependency, include a group co-treated with an AR antagonist like flutamide (10 µM). Incubate for 1 hour.
-
Oxygen-Glucose Deprivation (OGD):
-
Prepare OGD buffer (glucose-free DMEM) and sparge with 95% N₂ / 5% CO₂ for 30 minutes to deoxygenate.
-
Wash cells once with glucose-free DMEM.
-
Replace the medium with deoxygenated OGD buffer containing the respective treatments (stanolone benzoate ± flutamide).
-
Place the plate in a hypoxic chamber (95% N₂, 5% CO₂) at 37°C for 3 hours.
-
-
Reperfusion: Remove the plate from the chamber, aspirate the OGD buffer, and replace it with normal, glucose-containing culture medium with the original treatments.
-
Incubation: Return the plate to a standard incubator (95% air, 5% CO₂) at 37°C for 24 hours.
-
Endpoint Analysis: After 24 hours of reperfusion, proceed to quantify cell viability, apoptosis, and necrosis.
Protocol 2: Quantifying Neuroprotective Outcomes
A combination of assays is crucial to distinguish between different modes of cell death.[10][11]
-
Cell Viability (MTS Assay):
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-3 hours at 37°C.
-
Measure absorbance at 490 nm. Data is typically expressed as a percentage of the normoxic vehicle control.
-
-
Necrosis (LDH Assay):
-
Carefully collect the cell culture supernatant from each well before the MTS assay.
-
Measure lactate dehydrogenase (LDH) release using a commercially available kit. Increased LDH in the supernatant corresponds to a loss of membrane integrity and necrotic cell death.[9]
-
-
Apoptosis (Caspase-3 Activity Assay):
-
After collecting the supernatant, lyse the remaining cells in the wells.
-
Measure the activity of caspase-3, a key executioner enzyme in the apoptotic cascade, using a fluorometric or colorimetric assay kit.[9]
-
| Parameter | Recommendation | Rationale |
| Cell Line | SH-SY5Y (differentiated) | A human-derived neuronal-like cell line, widely used in neuroprotection studies.[8] |
| Stressor | Oxygen-Glucose Deprivation (OGD) | Closely mimics the conditions of ischemic stroke in vitro.[9] |
| Stanolone Conc. | 10 nM - 10 µM | Covers a range from physiological to supraphysiological androgen levels. |
| Primary Endpoints | MTS (Viability), LDH (Necrosis), Caspase-3 (Apoptosis) | Provides a multi-faceted view of cell death pathways.[9][11] |
| Key Controls | Vehicle, Normoxia, OGD + Vehicle, Co-treatment with AR Antagonist | Essential for isolating the specific, AR-mediated effects of the compound.[3] |
IV. In Vivo Studies: Modeling Focal Cerebral Ischemia in Rodents
In vivo models are critical for evaluating the therapeutic potential of a compound in a complex physiological system. The transient Middle Cerebral Artery Occlusion (MCAO) model is the gold standard for simulating focal ischemic stroke in rodents.[3][7]
Causality Behind Experimental Choices: To isolate the effects of exogenous stanolone benzoate, it is crucial to first remove the influence of endogenous androgens. Therefore, surgical castration (gonadectomy, GDX) is performed on male animals several days before the ischemic insult.[3][5] This creates a "clean" hormonal baseline.
Experimental Workflow: In Vivo Neuroprotection Study
Caption: Workflow for in vivo assessment in a rodent stroke model.
Protocol 3: MCAO Model and Stanolone Benzoate Administration
-
Animals and Surgery:
-
Use adult male mice (e.g., C57BL/6, 10-12 weeks old).
-
Perform bilateral orchiectomy under anesthesia 7 days prior to MCAO to allow for the clearance of endogenous androgens.
-
On Day 0, induce focal cerebral ischemia via the intraluminal filament method to occlude the Middle Cerebral Artery (MCA) for 60 minutes, followed by reperfusion. Sham-operated animals undergo the same surgical procedure without filament insertion.
-
-
Dosing and Administration:
-
Rationale: Previous studies found that a 0.5 mg dose of DHT was protective in castrated mice, while a 1.5 mg dose was detrimental.[3] Stanolone benzoate (M.W. ~394.5 g/mol ) is a prodrug of stanolone (DHT, M.W. ~290.4 g/mol ). To achieve a bioequivalent dose to 0.5 mg of DHT, a dose of approximately 0.68 mg of stanolone benzoate is required (0.5 mg * 394.5 / 290.4).
-
Treatment Groups:
-
Group 1: Sham + Vehicle
-
Group 2: GDX + MCAO + Vehicle (e.g., sesame oil)
-
Group 3: GDX + MCAO + Low-Dose Stanolone Benzoate (e.g., 0.7 mg/kg)
-
Group 4: GDX + MCAO + High-Dose Stanolone Benzoate (e.g., 2.1 mg/kg)
-
-
Administration: Immediately following reperfusion, administer the assigned treatment via subcutaneous or intramuscular injection. Stanolone benzoate is formulated as an oil-based depot for sustained release.[2]
-
Protocol 4: Assessment of In Vivo Neuroprotective Outcomes
-
Neurological Deficit Scoring: At 24, 48, and 72 hours post-MCAO, assess motor and neurological function using a standardized scoring system (e.g., a 5-point scale from 0 = no deficit to 4 = severe deficit/circling). This provides a functional measure of recovery.[3]
-
Infarct Volume Measurement:
-
At 72 hours, euthanize the animals and harvest the brains.
-
Section the brains into 2 mm coronal slices.
-
Incubate slices in 2% 2,3,5-triphenyltetrazolium chloride (TTC) solution. Viable tissue stains red, while the infarcted (damaged) tissue remains white.
-
Quantify the infarct volume using image analysis software and correct for edema.
-
-
Immunohistochemistry:
-
For mechanistic insight, perfuse a subset of animals and prepare paraffin-embedded or frozen brain sections.
-
Perform immunohistochemical staining for markers of apoptosis, such as activated (cleaved) caspase-3, to visualize cell death directly within the peri-infarct region.[12]
-
| Parameter | Recommendation | Rationale |
| Animal Model | Castrated (GDX) C57BL/6 Male Mice | Removes confounding endogenous androgens; C57BL/6 is a common strain for MCAO.[3] |
| Injury Model | Transient MCAO (60 min) | Gold standard for inducing a reproducible ischemic injury with a reperfusion phase.[7] |
| Treatment Doses | 0.7 mg/kg (low) & 2.1 mg/kg (high) | Doses are calculated to be bioequivalent to previously tested protective and detrimental doses of DHT.[3] |
| Primary Endpoints | Infarct Volume (TTC), Neurological Score | Provides both histological and functional assessment of stroke outcome. |
| Secondary Endpoint | Activated Caspase-3 IHC | Offers mechanistic insight into the anti-apoptotic effects of the treatment.[12] |
V. References
-
Broughton, B. R., Reutens, D. C., & Sobey, C. G. (2009). Apoptotic mechanisms in cerebral ischemia. Stroke, 40(5), e331–e339. [Link]
-
Cregan, S. P., et al. (2002). A technically simple and cost-effective method for quantifying apoptotic and non-apoptotic cell death in primary neuronal cultures. Journal of Cell Biology, 158(3), 507–517. [Link]
-
St-Germain, L., & Meunier, J. (2020). Androgens' effects on cerebrovascular function in health and disease. Biology of Sex Differences, 11(1), 37. [Link]
-
Uchida, K., et al. (2009). Dose-dependent effects of androgens on outcome after focal cerebral ischemia in adult male mice. Journal of Cerebral Blood Flow & Metabolism, 29(10), 1695–1704. [Link]
-
Ghorbani, A., et al. (2018). What does the research say about androgen use and cerebrovascular events? Medical Gas Research, 8(2), 58–64. [Link]
-
Lecours, C., et al. (2014). Androgens and Stroke: Good, bad or indifferent? Frontiers in Endocrinology, 5, 10. [Link]
-
Mohammadi, M., et al. (2019). Testosterone May Hold Therapeutic Promise for the Treatment of Ischemic Stroke in Aging: A Closer Look at Laboratory Findings. Journal of Stroke and Cerebrovascular Diseases, 28(10), 104285. [Link]
-
Giménez-Bautista, A., et al. (2021). Neuroprotective and Antioxidant Properties of Different Novel Steroid-Derived Nitrones and Oximes on Cerebral Ischemia In Vitro. Antioxidants, 10(11), 1827. [Link]
-
Hisahara, S., et al. (1998). Analysis of neuronal death in the central nervous system using a new apoptosis model. Neuroscience Letters, 257(2), 85-88. [Link]
-
Wikipedia. (2023). Androstanolone benzoate. Retrieved from [Link]
-
Blanquie, O., et al. (2017). Characterization of neuronal apoptosis in the developing mouse neocortex in vivo. eLife, 6, e27696. [Link]
-
Anilkumar, U., et al. (2014). In Vivo and In Vitro Determination of Cell Death Markers in Neurons. Methods in Molecular Biology, 1254, 187-201. [Link]
-
Wikipedia. (2024). Androstanolone. Retrieved from [Link]
-
PubChem. (n.d.). Dihydrotestosterone benzoate. Retrieved from [Link]
-
Al-Harrasi, A., et al. (2023). Neuroprotective and antioxidant properties of new quinolylnitrones in in vitro and in vivo cerebral ischemia models. Scientific Reports, 13(1), 2795. [Link]
-
Drew University College of Liberal Arts. (n.d.). In Vitro Exploration of Androgen Receptor Mediated Neuroprotection of Testosterone. Retrieved from [Link]
Sources
- 1. Androstanolone benzoate - Wikipedia [en.wikipedia.org]
- 2. Androstanolone - Wikipedia [en.wikipedia.org]
- 3. Dose-dependent effects of androgens on outcome after focal cerebral ischemia in adult male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What does the research say about androgen use and cerebrovascular events? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Androgens and Stroke: Good, bad or indifferent? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Testosterone May Hold Therapeutic Promise for the Treatment of Ischemic Stroke in Aging: A Closer Look at Laboratory Findings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Androgens’ effects on cerebrovascular function in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective and Antioxidant Properties of Different Novel Steroid-Derived Nitrones and Oximes on Cerebral Ischemia In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective and antioxidant properties of new quinolylnitrones in in vitro and in vivo cerebral ischemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurements of neuronal apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Detection of Cell Death in Neuronal Cultures | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Stanolone Benzoate Solubility in Cell Culture
Welcome to the technical support guide for optimizing the solubility of Stanolone benzoate in your cell culture experiments. This resource provides in-depth troubleshooting advice and answers to frequently asked questions, empowering you to achieve consistent and reliable experimental outcomes.
Introduction: The Challenge of Hydrophobicity
Stanolone benzoate, a synthetic androgen and anabolic steroid, is an ester of Dihydrotestosterone (DHT). Like most steroid esters, it is highly hydrophobic, making it poorly soluble in aqueous solutions such as cell culture media. This can lead to compound precipitation, inaccurate dosing, and unreliable experimental results. This guide will walk you through the principles and practices for effectively solubilizing Stanolone benzoate for your cell-based assays.
Frequently Asked Questions (FAQs)
Q1: Why is my Stanolone benzoate not dissolving in the cell culture medium?
Stanolone benzoate's insolubility in aqueous solutions is due to its nonpolar chemical structure. Cell culture media are primarily aqueous, creating an energetically unfavorable environment for hydrophobic molecules like Stanolone benzoate to dissolve. This often results in the compound precipitating out of the solution, appearing as a cloudy suspension or visible crystals.
Q2: What is the recommended solvent for creating a Stanolone benzoate stock solution?
The standard and most recommended practice is to first dissolve Stanolone benzoate in a water-miscible organic solvent to create a concentrated stock solution. The two most common and effective solvents for this purpose are:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol (EtOH)
Both solvents can effectively solubilize Stanolone benzoate at high concentrations. The choice between them may depend on the specific requirements of your cell line and experiment, as some cells can be more sensitive to one solvent over the other.
Q3: What is the maximum recommended final concentration of the organic solvent in the cell culture medium?
It is crucial to minimize the final concentration of the organic solvent in your cell culture medium to avoid cytotoxicity. As a general rule, the final concentration of DMSO or ethanol should be kept at or below 0.1% (v/v) . However, the tolerance of your specific cell line should always be determined empirically by running a solvent toxicity control experiment.
Troubleshooting Guide: Step-by-Step Solubilization Protocol
This section provides a detailed workflow for preparing a soluble and biologically active Stanolone benzoate working solution for your cell culture experiments.
Experimental Workflow: Preparing Stanolone Benzoate Working Solutions
Caption: Workflow for preparing Stanolone benzoate working solutions.
Detailed Protocol:
-
Prepare a High-Concentration Stock Solution:
-
Accurately weigh the desired amount of Stanolone benzoate powder.
-
Add a minimal volume of 100% DMSO or ethanol to achieve a high-concentration stock (e.g., 10 mM or 100 mM).
-
Vortex or sonicate the mixture until the powder is completely dissolved. A clear solution with no visible particulates should be obtained.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
-
Create Intermediate Dilutions (If Necessary):
-
Depending on your final desired concentration, it may be necessary to perform one or more serial dilutions from your stock solution.
-
Use pre-warmed cell culture medium for these dilutions. It is crucial to add the stock solution to the medium and mix immediately to prevent precipitation.
-
-
Prepare the Final Working Solution:
-
Add the appropriate volume of the stock or intermediate dilution to your final volume of cell culture medium.
-
Crucially, add the Stanolone benzoate solution to the medium, not the other way around. This ensures rapid dispersal and minimizes the risk of precipitation.
-
Gently mix the final working solution by swirling or pipetting up and down. Avoid vigorous vortexing, which can cause protein denaturation in serum-containing media.
-
Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution in media | The final concentration of Stanolone benzoate is above its solubility limit in the aqueous medium. | - Increase the final volume of the medium to lower the concentration.- Consider using a solubilizing agent like cyclodextrin.- Ensure the medium is pre-warmed to 37°C. |
| Cloudiness or crystals in the final working solution | Incomplete initial dissolution in the organic solvent or "crashing out" of the compound during dilution. | - Ensure the stock solution is completely clear before use.- Add the stock solution to the medium while gently vortexing or swirling.- Prepare the working solution fresh before each experiment. |
| Cell death or altered morphology | Cytotoxicity from the organic solvent. | - Perform a solvent toxicity control experiment to determine the maximum tolerated concentration for your cell line.- Ensure the final solvent concentration is as low as possible, ideally ≤0.1%. |
| Inconsistent experimental results | Inaccurate concentration due to precipitation or degradation of the compound. | - Visually inspect your working solutions for any signs of precipitation before adding them to your cells.- Prepare fresh working solutions for each experiment.- Minimize freeze-thaw cycles of the stock solution. |
Advanced Solubilization Strategies
For particularly challenging experimental setups or very high required concentrations, consider these advanced methods:
Use of Solubilizing Agents: Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior. They can encapsulate hydrophobic molecules like Stanolone benzoate, increasing their solubility in aqueous solutions.
-
Mechanism of Action: The hydrophobic Stanolone benzoate molecule partitions into the nonpolar cavity of the cyclodextrin, while the hydrophilic outer surface of the cyclodextrin interacts favorably with the aqueous medium.
Caption: Encapsulation of Stanolone benzoate by cyclodextrin.
-
Recommended Cyclodextrin: 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used and effective choice.
Influence of Serum
The presence of serum in your cell culture medium can sometimes aid in the solubilization of hydrophobic compounds. Serum proteins, such as albumin, can bind to and help keep hydrophobic molecules in solution. If your experimental design allows, consider using a serum-containing medium.
References
Stanolone benzoate precipitation issues in aqueous solutions
Welcome to the technical support center for stanolone benzoate formulations. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common precipitation issues encountered when working with stanolone benzoate in aqueous solutions. Our goal is to provide you with the scientific rationale behind formulation strategies and empower you to develop stable and effective experimental systems.
Frequently Asked Questions (FAQs)
Q1: Why does my stanolone benzoate precipitate out of aqueous solutions?
A1: Stanolone benzoate is a highly lipophilic (fat-soluble) molecule. Its chemical structure, a steroid ester, results in very poor water solubility. When introduced into an aqueous environment, the molecules tend to aggregate to minimize their contact with water, leading to the formation of solid particles, or precipitates. This is a thermodynamically driven process. Key physicochemical properties contributing to this are:
-
High LogP Value: The octanol-water partition coefficient (LogP) for stanolone benzoate is high, indicating a strong preference for a non-polar environment over an aqueous one. A LogP of 5.82 has been reported, signifying its hydrophobic nature.[1]
-
Molecular Structure: The rigid steroid backbone and the benzoate ester group contribute to its low affinity for water molecules.
Q2: I dissolved stanolone benzoate in an organic solvent first, but it still crashed out when I added it to my aqueous buffer. What happened?
A2: This is a common phenomenon known as "solvent shifting" or "antisolvent precipitation." While stanolone benzoate may be soluble in a water-miscible organic solvent like DMSO or ethanol, adding this solution to a large volume of an aqueous buffer drastically changes the overall polarity of the solvent system. The aqueous buffer acts as an antisolvent, reducing the solubility of the stanolone benzoate to a point where it can no longer stay in solution and precipitates. The rate and extent of precipitation can be influenced by factors such as the final concentration of the organic solvent, the rate of addition, and the temperature of the mixture.[2]
Q3: Can the type of aqueous buffer I use affect precipitation?
A3: Yes, the composition of your aqueous buffer can influence the stability of your stanolone benzoate formulation. Factors such as pH and the presence of certain salts can affect the solubility and stability of the compound, as well as the effectiveness of any solubilizing agents you may be using. For instance, some buffering agents could interact with formulation excipients, potentially leading to precipitation.[3] It is crucial to ensure compatibility between your buffer system and your chosen formulation strategy.
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Addition to Aqueous Media
This guide addresses the scenario where stanolone benzoate precipitates instantly when a stock solution (e.g., in DMSO) is added to an aqueous buffer or cell culture medium.
Underlying Cause Analysis
Immediate precipitation occurs when the concentration of stanolone benzoate exceeds its solubility limit in the final aqueous environment. The organic solvent from the stock solution disperses rapidly, leaving the hydrophobic drug molecules exposed to the aqueous medium, causing them to aggregate and precipitate.
Troubleshooting Workflow
Caption: Troubleshooting workflow for immediate precipitation.
Solutions & Protocols
Rationale: By increasing the proportion of a water-miscible organic solvent (co-solvent) in the final aqueous solution, you can create a more favorable environment for the hydrophobic stanolone benzoate, thereby increasing its solubility.[4] Common co-solvents include polyethylene glycol (PEG), propylene glycol, and ethanol.[3][5]
Protocol: Preparing a Co-solvent-based Formulation
-
Determine the required final concentration of stanolone benzoate.
-
Prepare a series of aqueous buffers containing varying percentages of a co-solvent (e.g., 5%, 10%, 20% PEG 400).
-
Prepare a concentrated stock solution of stanolone benzoate in the chosen co-solvent.
-
Slowly add the stanolone benzoate stock solution to the co-solvent-containing buffers while vortexing.
-
Visually inspect for any signs of precipitation.
-
If the solution remains clear, let it stand for a period (e.g., 1-2 hours) to check for delayed precipitation.
-
For the best co-solvent concentration, you can perform a solubility study to determine the saturation solubility.
Rationale: Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC).[6] The hydrophobic cores of these micelles can encapsulate stanolone benzoate, effectively shielding it from the aqueous environment and keeping it in solution.[6]
Protocol: Utilizing Surfactants for Solubilization
-
Select a biocompatible surfactant. Common choices include polysorbates (e.g., Tween® 80) and poloxamers (e.g., Pluronic® F127).[7]
-
Prepare your aqueous buffer containing the surfactant at a concentration above its CMC.
-
Prepare a concentrated stock solution of stanolone benzoate in a suitable organic solvent (e.g., ethanol).
-
Slowly add the stanolone benzoate stock solution to the surfactant-containing buffer with gentle stirring. The surfactant micelles will incorporate the drug molecules.
-
Allow the solution to equilibrate.
-
Visually inspect for clarity.
Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[8] They can form inclusion complexes with hydrophobic molecules like stanolone benzoate, where the drug molecule is encapsulated within the cyclodextrin's cavity.[9][10] This complex is water-soluble due to the hydrophilic outer surface of the cyclodextrin.[11]
Protocol: Forming a Stanolone Benzoate-Cyclodextrin Complex
-
Choose an appropriate cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its higher water solubility and safety profile.[9]
-
Prepare an aqueous solution of the cyclodextrin.
-
Add an excess amount of stanolone benzoate powder to the cyclodextrin solution.
-
Stir the mixture vigorously at a controlled temperature for 24-48 hours to allow for complex formation.
-
After equilibration, filter the solution to remove the undissolved stanolone benzoate.
-
The clear filtrate contains the soluble stanolone benzoate-cyclodextrin inclusion complex. The concentration can be determined by HPLC.
| Formulation Strategy | Mechanism of Action | Advantages | Considerations |
| Co-solvents | Increases the overall polarity of the solvent system to better accommodate the hydrophobic drug.[4] | Simple to prepare. | May not be suitable for all cell-based assays due to potential solvent toxicity. |
| Surfactants | Forms micelles that encapsulate the drug in their hydrophobic core.[6] | High drug loading capacity. | Surfactant concentration must be above the CMC. Potential for cell lysis at high concentrations. |
| Cyclodextrins | Forms a water-soluble inclusion complex with the drug molecule.[8][10] | Enhances stability and can improve bioavailability.[8] | Stoichiometry of the complex needs to be considered. Potential for competitive displacement by other molecules. |
Issue 2: Delayed Precipitation or Crystal Growth in Solution
This section is for users who have an initially clear solution that develops precipitates or crystals over time (minutes to hours).
Underlying Cause Analysis
Delayed precipitation often indicates that the initial formulation is in a supersaturated state. While the drug is initially dissolved, it is thermodynamically unstable and will eventually nucleate and grow into solid particles. This can be triggered by changes in temperature, agitation, or the presence of impurities that act as nucleation sites.
Troubleshooting Workflow
Caption: Troubleshooting workflow for delayed precipitation.
Solutions & Protocols
Rationale: Certain water-soluble polymers, such as polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC), can act as precipitation inhibitors.[12] They function by adsorbing onto the surface of newly formed drug nuclei, sterically hindering their growth into larger crystals. This maintains the drug in a supersaturated state for a longer, more experimentally useful, period.
Protocol: Using Polymeric Inhibitors
-
Prepare your optimized stanolone benzoate formulation as described in Issue 1.
-
In a separate container, prepare a stock solution of the chosen polymer (e.g., 1% w/v PVP in the same aqueous buffer).
-
Add the polymer solution to the stanolone benzoate formulation to achieve the desired final polymer concentration (e.g., 0.1% w/v).
-
Gently mix the solution.
-
Monitor the solution over time for any signs of precipitation and compare it to a control without the polymer.
Rationale: If delayed precipitation is consistently observed, it may indicate that the chosen solubilization strategy is not robust enough for the desired drug concentration. It may be necessary to either decrease the final concentration of stanolone benzoate to below its equilibrium solubility in that system or to employ a more effective solubilization method.
Protocol: Re-optimization
-
Determine the equilibrium solubility of stanolone benzoate in your current formulation. This can be done by preparing a saturated solution, allowing it to equilibrate, filtering, and then quantifying the dissolved drug concentration via HPLC.
-
If your target concentration is above the equilibrium solubility, consider one of the following:
-
Reduce the target concentration to be at or below the measured solubility.
-
Enhance the solubilization power of your formulation. For example, increase the co-solvent percentage, use a more efficient surfactant, or combine solubilization techniques (e.g., a co-solvent system with a surfactant).
-
Characterization of Precipitates
Understanding the nature of the precipitate can provide valuable insights for troubleshooting.
Recommended Analytical Techniques
-
Dynamic Light Scattering (DLS): This technique is excellent for detecting the formation of sub-micron particles, often before they are visible to the naked eye. It provides information on the average particle size and size distribution of any precipitates.[13][14][15][16][17]
-
Microscopy (Optical or Electron): Visual inspection under a microscope can confirm the presence of solid particles and provide information on their morphology (e.g., crystalline or amorphous).
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the amount of stanolone benzoate that remains in solution after centrifugation or filtration of the precipitated sample. This is a direct measure of the effectiveness of the formulation.[18][19]
References
-
HORIBA. Dynamic Light Scattering (DLS) Particle Size Distribution Analysis. Available from: [Link]
-
United States Pharmacopeia. 〈430〉 PARTICLE SIZE ANALYSIS BY DYNAMIC LIGHT SCATTERING. Available from: [Link]
-
Wikipedia. Dynamic light scattering. Available from: [Link]
-
Bettersize Instruments. Secret of Dynamic Light Scattering (DLS) for particle size analysis. Available from: [Link]
-
Microtrac. Dynamic Light Scattering (DLS) particle size and zeta potential analysis. Available from: [Link]
-
PubMed. Solubilizing steroidal drugs by β-cyclodextrin derivatives. Available from: [Link]
-
MDPI. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Available from: [Link]
-
ResearchGate. Cyclodextrin-Steroid Interactions and Applications to Pharmaceuticals, Food, Biotechnology and Environment. Available from: [Link]
-
PubChem. Dihydrotestosterone benzoate | C26H34O3 | CID 13987. Available from: [Link]
-
PubMed. Optimization of Cosolvent Concentration and Excipient Composition in a Topical Corticosteroid Solution. Available from: [Link]
-
American Pharmaceutical Review. In Vitro High-throughput Drug Precipitation Methods for Oral Formulations. Available from: [Link]
-
ChemSrc. Androstanolone 17-benzoate | CAS#:1057-07-4. Available from: [Link]
-
PubMed. Manipulation of corticosteroid release from a transiently supersaturated topical metered dose aerosol using a residual miscible co-solvent. Available from: [Link]
-
Pharmaceutical Technology. Inhibiting the Precipitation of Poorly Water-Soluble Drugs from Labrasol Formulations. Available from: [Link]
-
PMC. Cyclodextrin Inclusion Complexes with Hydrocortisone-Type Corticosteroids. Available from: [Link]
- Google Patents. Aqueous solvent for corticosteroids.
-
Biointerface Research in Applied Chemistry. Ecofriendly Approach for Steroids, Terpenes, and Alkaloids-based Biosurfactant. Available from: [Link]
-
PMC. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Available from: [Link]
-
International Journal of Innovative Science and Research Technology. Analysis of Drugs from Biological Samples. Available from: [Link]
-
PMC. Co-administration of Intravenous Drugs: Rapidly Troubleshooting the Solid Form Composition of a Precipitate in a Multi-drug Mixture Using On-Site Raman Spectroscopy. Available from: [Link]
-
World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. Available from: [Link]
-
ResearchGate. Effect of cosolvent on steroid intermediates production (A, C) and... Available from: [Link]
-
Wikipedia. Androstanolone benzoate. Available from: [Link]
-
ResearchGate. (PDF) Formulation strategies for poorly soluble drugs. Available from: [Link]
-
ResearchGate. Inhibiting the precipitation of poorly water-soluble drugs from Labrasol formulations | Request PDF. Available from: [Link]
-
Hilaris Publisher. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Available from: [Link]
-
bioRxiv. In-vitro Modeling of Intravenous Drug Precipitation by the Optical Spatial Precipitation Analyzer (OSPREY). Available from: [Link]
-
ResearchGate. (PDF) Drug loading in cyclodextrin polymers: Dexamethasone model drug. Available from: [Link]
-
PubMed. Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs. Available from: [Link]
-
Reddit. Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media!. Available from: [Link]
-
Taylor & Francis Online. Oral formulation strategies to improve solubility of poorly water-soluble drugs. Available from: [Link]
-
Taylor & Francis. Cosolvent – Knowledge and References. Available from: [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. Formulation Tactics for the Delivery of Poorly Soluble Drugs. Available from: [Link]
-
Pharma Prep Hub. Precipitation Titrations, Complexometry, Gravimetry. Available from: [Link]
-
PubChemLite. Stanolone benzoate (C26H34O3). Available from: [Link]
-
THE PCCA BLOG. The Role of Surfactants in Compounded Preparation. Available from: [Link]
-
ResearchGate. (PDF) Biodegradable arginine based steroid-surfactants: Cationic green agents for hydrophobic ion-pairing. Available from: [Link]
-
PubMed. Surfactants in Membrane Solubilisation. Available from: [Link]
-
Skin Chakra. We have tested 11 natural solubilizers: here are the best 3. Available from: [Link]
-
FDA Global Substance Registration System. STANOLONE BENZOATE. Available from: [Link]
-
Wikipedia. Androstanolone. Available from: [Link]
-
NIST WebBook. Stanolone. Available from: [Link]
Sources
- 1. Androstanolone 17-benzoate | CAS#:1057-07-4 | Chemsrc [chemsrc.com]
- 2. reddit.com [reddit.com]
- 3. Optimization of cosolvent concentration and excipient composition in a topical corticosteroid solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. US6723714B2 - Aqueous solvent for corticosteroids - Google Patents [patents.google.com]
- 6. THE PCCA BLOG | The Role of Surfactants in Compounded Preparation [pccarx.com]
- 7. pharmtech.com [pharmtech.com]
- 8. mdpi.com [mdpi.com]
- 9. Solubilizing steroidal drugs by β-cyclodextrin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cyclodextrin Inclusion Complexes with Hydrocortisone-Type Corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. horiba.com [horiba.com]
- 14. usp.org [usp.org]
- 15. Dynamic light scattering - Wikipedia [en.wikipedia.org]
- 16. bettersizeinstruments.com [bettersizeinstruments.com]
- 17. Dynamic Light Scattering (DLS) Particle Analyzer | MICROTRAC [microtrac.com]
- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 19. ijisrt.com [ijisrt.com]
Stability of Stanolone benzoate in different solvent preparations
Answering the call for robust, field-tested guidance, this Technical Support Center provides researchers, scientists, and drug development professionals with a comprehensive resource on the stability of Stanolone benzoate in various solvent preparations. As Senior Application Scientists, we move beyond mere procedural lists to explain the fundamental principles governing experimental choices, ensuring your protocols are not only effective but also self-validating.
Frequently Asked Questions (FAQs)
Q1: What is Stanolone benzoate and why is its stability in solution a concern?
A: Stanolone benzoate, also known as dihydrotestosterone benzoate (DHTB), is a synthetic androgen and an ester prodrug of androstanolone (stanolone).[1][2] As a steroid ester, its core structure features an ester linkage that is susceptible to chemical breakdown, primarily through hydrolysis.[2][3] The stability of your solution is critical because degradation of the parent compound can lead to inaccurate dosing, altered biological activity, and the introduction of impurities, all of which can compromise experimental results and their reproducibility.
Q2: What are the primary factors that influence the stability of Stanolone benzoate in solution?
A: The stability of Stanolone benzoate is primarily influenced by four key factors:
-
pH: The ester bond is highly susceptible to hydrolysis under both acidic and basic conditions.[3][4]
-
Solvent Choice: The type of solvent not only determines solubility but can also influence degradation rates. Protic solvents (like water or ethanol) can participate in hydrolysis.
-
Temperature: Higher temperatures accelerate the rate of chemical degradation.[5][6]
-
Light Exposure: Photodegradation can be a concern for many pharmaceutical compounds. It is a standard stress condition in forced degradation studies as recommended by the International Council for Harmonisation (ICH).[7][8]
Q3: What are the recommended storage conditions for Stanolone benzoate solutions?
A: Based on supplier data, for short-term storage (up to one month), solutions should be kept at -20°C. For longer-term storage (up to six months), -80°C is recommended.[9] To minimize degradation, solutions should always be stored in tightly sealed, light-protected containers (e.g., amber vials) to prevent solvent evaporation and photodegradation.
Q4: Which solvents are commonly used to dissolve Stanolone benzoate?
A: Stanolone benzoate is a lipophilic molecule. While specific solubility data is not extensively published, it is expected to be soluble in common organic solvents such as dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), ethanol, and other alcohols. For in-vivo use, fixed oils like cottonseed oil or sesame oil are often used as vehicles for injectable steroid esters. Aqueous solubility is very low.[10] Researchers should always determine the empirical solubility for their specific solvent and concentration requirements.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and handling of Stanolone benzoate solutions.
Issue 1: My Stanolone benzoate is precipitating out of solution.
| Potential Cause | Explanation & Solution |
| Concentration Exceeds Solubility | The desired concentration may be higher than the solubility limit of the chosen solvent at a given temperature. Solution: 1. Gently warm the solution to see if the precipitate redissolves. 2. If warming works, the solution may be supersaturated at room or storage temperature. Consider storing at a slightly higher temperature if stability allows, or prepare a more dilute stock. 3. Perform a solubility test to determine the maximum solubility in your chosen solvent. |
| Temperature Drop | Solubility often decreases significantly at lower temperatures. A solution prepared at room temperature may precipitate when stored at 4°C, -20°C, or -80°C. Solution: 1. Before use, allow the vial to warm to room temperature and vortex/sonicate to ensure complete re-dissolution. 2. Consider using a co-solvent system (e.g., DMSO with a small percentage of a solubilizing agent like Tween® 80 for aqueous dilutions) to improve solubility at lower temperatures. |
| Solvent Evaporation | If the container is not properly sealed, volatile solvents (e.g., ethanol, acetone) can evaporate over time, increasing the concentration of Stanolone benzoate and causing it to precipitate. Solution: 1. Always use vials with tight-fitting caps, preferably with a PTFE-lined septum. 2. For long-term storage, seal the cap with Parafilm® as an extra precaution. |
Issue 2: I am observing new peaks in my HPLC/LC-MS analysis over time.
| Potential Cause | Explanation & Solution |
| Chemical Degradation (Hydrolysis) | This is the most likely cause. The ester bond of Stanolone benzoate can be hydrolyzed to form Stanolone (dihydrotestosterone) and benzoic acid.[3] This process is accelerated by inappropriate pH, temperature, or the presence of water. Solution: 1. Confirm Identity: If possible, use a reference standard for Stanolone to confirm if one of the new peaks corresponds to the hydrolyzed product. 2. Control pH: Ensure your solvent is neutral and free of acidic or basic contaminants. Use aprotic solvents (e.g., anhydrous DMSO, DMF) for stock solutions to minimize water-driven hydrolysis. 3. Control Temperature: Strictly adhere to recommended storage temperatures (-20°C or -80°C).[9] Avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation. Aliquot stock solutions into single-use volumes. |
| Oxidative Degradation | The steroid backbone may be susceptible to oxidation, especially if exposed to air for prolonged periods or if the solvent contains peroxide impurities (common in older ethers like THF). Solution: 1. Use high-purity, fresh solvents. 2. Consider purging the vial headspace with an inert gas (e.g., argon or nitrogen) before sealing for long-term storage. |
| Photodegradation | Exposure to UV or even ambient light can cause degradation.[8] Solution: 1. Always store solutions in amber glass vials or wrap clear vials in aluminum foil. 2. Minimize exposure to light during experimental procedures. |
Experimental Protocols & Methodologies
Protocol 1: Preparation and Storage of a Stanolone Benzoate Stock Solution
This protocol provides a standardized method for preparing a stock solution for in-vitro research.
-
Preparation:
-
Equilibrate the Stanolone benzoate powder and the chosen solvent (e.g., anhydrous DMSO) to room temperature.
-
Weigh the required amount of Stanolone benzoate in a sterile, amber glass vial.
-
Add the calculated volume of solvent to achieve the desired concentration.
-
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If necessary, use a bath sonicator for 5-10 minutes to ensure complete dissolution.
-
-
Sterilization (Optional):
-
For cell culture applications, sterilize the solution by filtering it through a 0.22 µm PTFE syringe filter into a new sterile vial. This is only recommended if the solvent viscosity and concentration allow for it.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into single-use aliquots in sterile, amber microcentrifuge tubes or vials.
-
Purge the headspace with inert gas (argon or nitrogen) before capping.
-
Store aliquots at -20°C for short-term or -80°C for long-term storage.[9]
-
Protocol 2: Outline for a Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and establishing a stability-indicating analytical method.[11] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[11]
-
Prepare Solutions: Prepare a solution of Stanolone benzoate in a suitable solvent (e.g., acetonitrile:water mixture).
-
Establish Stress Conditions (run in parallel with a control sample protected from stress):
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C.[4]
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C.[4]
-
Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) and store at room temperature.[4]
-
Thermal Degradation: Incubate the solution at a high temperature (e.g., 80°C).
-
Photolytic Degradation: Expose the solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[8]
-
-
Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze all samples using a suitable stability-indicating method, typically HPLC with UV or MS detection.[12][13] The method must be able to resolve the intact Stanolone benzoate peak from all degradation product peaks.
Visualizations
Caption: Workflow for preparing and storing Stanolone benzoate solutions.
Caption: Decision tree for troubleshooting Stanolone benzoate precipitation.
References
- AbMole BioScience. (n.d.). Stanolone benzoate (Androstanolone benzoate; Dihydrotestosterone benzoate; DHTB) | CAS 1057-07-4.
- ChemicalBook. (n.d.). Androstanolone 17-benzoate CAS#: 1057-07-4.
- Wikipedia. (n.d.). Androstanolone benzoate.
- ECHEMI. (n.d.). 1057-07-4, Dihydrotestosterone benzoate Formula.
- Chemsrc. (n.d.). Androstanolone 17-benzoate | CAS#:1057-07-4.
- MedCrave. (2016).
- Wattamwar, V. (2025). Ensuring Pharmaceutical Quality: Stability Indicating Methods and Forced Degradation Studies- A Review. International Journal of Pharmaceutical Sciences, 3(7), 359-372.
- ChemicalBook. (2024). Stanolone: Pharmacology, Clinical Applications and Analytical Methods.
- NIH National Center for Biotechnology Information. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
- RJPT. (n.d.). Stability Indicating Forced Degradation Studies. Rasayan Journal of Pharmacy and Technology.
- NIH National Center for Biotechnology Information. (n.d.). Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers.
- Omicsonline. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.
- NIH National Center for Biotechnology Information. (n.d.). A validated stability-indicating TLC-densitometric method for the determination of stanozolol in pharmaceutical formulations.
- Fisher Digital Publications. (2018). Stability of Extemporaneously Prepared Sodium Benzoate Oral Suspension.
- NIH National Center for Biotechnology Information. (n.d.).
- NIH National Center for Biotechnology Information. (2018).
- Biosynth. (n.d.). Stanolone benzoate | 1057-07-4 | BAA05707.
- Google Patents. (n.d.). CN106496297A - A kind of preparation method of stanolone.
- Nature. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific Reports.
- NIH National Center for Biotechnology Information. (n.d.). Effects of pH and salt concentration on the hydrolysis of a benzo[alpha]pyrene 7,8-diol-9,10-epoxide catalyzed by DNA and polyadenylic acid. PubMed.
- Journal of Environmental Science and Public Health. (n.d.). Effect of storage on the levels of sodium benzoate in soft drinks sold in some Nigerian market with exposure and health risk assessment.
- ResearchGate. (n.d.). Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water | Request PDF.
- hdb. (2008).
- Cambridge Bioscience. (n.d.). Stanolone benzoate - MedChem Express.
Sources
- 1. Androstanolone benzoate - Wikipedia [en.wikipedia.org]
- 2. echemi.com [echemi.com]
- 3. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. Effect of storage on the levels of sodium benzoate in soft drinks sold in some Nigerian market with exposure and health risk assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medcraveonline.com [medcraveonline.com]
- 8. longdom.org [longdom.org]
- 9. abmole.com [abmole.com]
- 10. Stability of metronidazole benzoate in suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stanolone: Pharmacology, Clinical Applications and Analytical Methods_Chemicalbook [chemicalbook.com]
- 13. A validated stability-indicating TLC-densitometric method for the determination of stanozolol in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in Stanolone Benzoate Experiments
Welcome to the technical support center for Stanolone benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during in vitro experiments with this synthetic androgen. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific rationale to empower you to conduct robust and reproducible experiments.
Introduction to Stanolone Benzoate
Stanolone benzoate (Androstanolone benzoate; Dihydrotestosterone benzoate; DHTB) is a synthetic ester of dihydrotestosterone (DHT), a potent endogenous androgen.[1][2] It is designed to act as a prodrug, with the ester linkage intended to be cleaved by cellular esterases to release the active compound, Stanolone (DHT).[1] This controlled release is a critical factor in experimental design and a potential source of variability. Understanding the nuances of its chemical properties, handling, and biological interactions is paramount to achieving consistent and reliable results.
This guide is structured in a question-and-answer format to directly address specific challenges you may encounter.
Section 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section covers fundamental questions and common initial hurdles in working with Stanolone benzoate.
Q1: My experiment with Stanolone benzoate is showing highly variable dose-response curves. What are the likely causes?
A1: Inconsistent dose-response curves are a frequent challenge and can stem from several factors related to the compound's stability, the experimental setup, and the cell model used.
Primary Suspects:
-
Inconsistent Hydrolysis to Stanolone (DHT): Stanolone benzoate is a prodrug that requires enzymatic cleavage of the benzoate ester to release the active androgen, Stanolone (DHT).[1] The rate of this hydrolysis can vary significantly between experiments.
-
Serum Esterases: The primary drivers of this cleavage in cell culture are esterases present in fetal bovine serum (FBS) or other animal sera.[3] The concentration and activity of these esterases can differ between serum lots, leading to variable rates of active compound release.
-
Cellular Esterases: Cells themselves also express intracellular and membrane-bound esterases that can contribute to hydrolysis.[4] The expression level of these enzymes can vary with cell type, passage number, and culture conditions.
-
-
Compound Stability and Degradation: Improper storage or handling of Stanolone benzoate can lead to its degradation, reducing its effective concentration.
-
Cell Line Variability: The responsiveness of your cell line to androgens can change over time.
Initial Troubleshooting Steps:
-
Standardize Serum: If possible, use a single, large lot of FBS for a series of experiments and pre-test it for consistent androgenic background (or use charcoal-stripped serum).
-
Aliquot Stock Solutions: Prepare single-use aliquots of your Stanolone benzoate stock solution to avoid repeated freeze-thaw cycles.[5]
-
Monitor Cell Passage Number: Keep a detailed record of cell passage numbers and aim to use cells within a defined passage range for critical experiments.
Q2: I'm observing unexpected cytotoxicity at concentrations where I expect to see a specific androgenic effect. What could be the cause?
A2: Unexpected cell death can be alarming. While high concentrations of any compound can be toxic, with Stanolone benzoate, there are specific factors to consider:
Potential Causes:
-
Benzoate Moiety Toxicity: Upon hydrolysis of Stanolone benzoate, sodium benzoate is released as a byproduct. At certain concentrations, sodium benzoate has been shown to induce cytotoxicity, oxidative stress, and apoptosis in various cell lines.[9][10][11] The cytotoxic concentration of sodium benzoate can vary between cell types.[2][10]
-
Solvent Toxicity: The final concentration of the solvent (e.g., DMSO or ethanol) in your culture media may be too high. Most cell lines can tolerate up to 0.1-0.5% DMSO, but this should be empirically determined for your specific cell line and assay.[12]
-
Supraphysiological Androgen Levels: In some androgen-sensitive cell lines like LNCaP, very high concentrations of androgens can paradoxically inhibit growth or induce apoptosis.[8][13]
Troubleshooting Protocol:
-
Run a Sodium Benzoate Control: Treat your cells with a dose range of sodium benzoate equivalent to the concentrations that would be released from your Stanolone benzoate treatment. This will help you determine if the benzoate itself is the source of toxicity.
-
Check Final Solvent Concentration: Calculate the final percentage of your solvent in the media for all treatment conditions. Always include a vehicle control (media with the highest concentration of solvent used) in your experiments.
-
Perform a Wide Dose-Response Curve: Test a broad range of Stanolone benzoate concentrations to identify the optimal window for androgenic activity versus cytotoxic effects.
Q3: My Stanolone benzoate seems to lose activity over time, even when stored as a powder. Why is this happening?
A3: While the powder form is generally stable, improper storage can lead to a loss of potency.
Key Considerations for Storage:
-
Powder: Store Stanolone benzoate powder at -20°C for long-term stability (up to 3 years).[14] For shorter periods, 4°C is acceptable (up to 2 years).[14] Protect from light and moisture.
-
Stock Solutions: Once dissolved in a solvent like DMSO or ethanol, the stability decreases.
Best Practices for Solution Preparation:
-
Use anhydrous grade solvents (e.g., DMSO, ethanol) to minimize hydrolysis during preparation.
-
Ensure the compound is fully dissolved before making further dilutions. Sonication can aid in dissolution.[12]
| Storage Form | Recommended Temperature | Shelf Life |
| Powder | -20°C | 3 years[14] |
| 4°C | 2 years[14] | |
| In Solvent (e.g., DMSO) | -80°C | 6 months[5][14] |
| -20°C | 1 month[5][14] |
Section 2: Advanced Troubleshooting & Experimental Design
This section delves into more complex issues and provides detailed protocols for key experimental steps.
Q4: How does the activity of Stanolone benzoate compare to Stanolone (DHT)? Should I expect a 1:1 relationship?
A4: You should not expect a 1:1 molar relationship in terms of immediate biological activity. Stanolone benzoate is a prodrug and its potency in a cell-based assay is dependent on its conversion to Stanolone (DHT).
Factors Influencing Relative Potency:
-
Hydrolysis Rate: The kinetics of ester cleavage will dictate the concentration of active DHT available to the androgen receptor (AR) at any given time.
-
Cellular Uptake: The esterified form may have different cell membrane permeability compared to the unesterified DHT.
-
Direct AR Binding: While Stanolone benzoate is primarily a prodrug, it is possible that the intact ester has some, albeit likely much lower, affinity for the androgen receptor.
Experimental Protocol: Comparing the Potency of Stanolone Benzoate and DHT in LNCaP Cells
This protocol outlines a reporter gene assay to determine the relative potency (EC50) of Stanolone benzoate and DHT.
Materials:
-
LNCaP cells (within a consistent, low passage range)[7]
-
Androgen-responsive reporter plasmid (e.g., containing Probasin or PSA promoter driving luciferase)
-
Transfection reagent
-
Phenol red-free RPMI 1640 medium
-
Charcoal-stripped fetal bovine serum (CS-FBS)
-
Stanolone benzoate
-
Dihydrotestosterone (DHT)
-
DMSO (anhydrous)
-
Luciferase assay reagent
-
96-well white, clear-bottom plates
Workflow:
-
Cell Seeding: Seed LNCaP cells in a 96-well plate at a density that will be approximately 70-80% confluent at the time of the assay.
-
Transfection (if necessary): If using a transient reporter system, transfect the cells with the androgen-responsive reporter plasmid according to the manufacturer's protocol.
-
Steroid Deprivation: After 24 hours, replace the medium with phenol red-free RPMI 1640 supplemented with 5-10% CS-FBS to remove any endogenous androgens. Incubate for another 24-48 hours.
-
Compound Preparation:
-
Prepare 10 mM stock solutions of Stanolone benzoate and DHT in DMSO.
-
Perform serial dilutions in phenol red-free RPMI 1640 with CS-FBS to achieve the desired final concentrations (e.g., from 10⁻¹² M to 10⁻⁶ M). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
-
Cell Treatment: Carefully remove the steroid-deprivation medium and add the media containing the different concentrations of Stanolone benzoate, DHT, or vehicle control (DMSO).
-
Incubation: Incubate the cells for 24-48 hours at 37°C and 5% CO₂.
-
Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's protocol.
-
Data Analysis:
-
Normalize the luciferase readings to a measure of cell viability (e.g., a co-transfected control reporter or a separate viability assay).
-
Plot the normalized luciferase activity against the log of the compound concentration.
-
Use a non-linear regression (four-parameter logistic) to determine the EC50 value for each compound.
-
Expected Outcome:
You will likely observe that DHT has a lower EC50 value (higher potency) than Stanolone benzoate. The magnitude of this difference will provide insight into the efficiency of hydrolysis in your experimental system.
Section 3: Understanding the Mechanism of Action & Potential Pitfalls
Q5: Can you illustrate the signaling pathway activated by Stanolone benzoate?
A5: Stanolone benzoate acts through the canonical androgen receptor signaling pathway after its conversion to Stanolone (DHT).
The Pathway:
-
Hydrolysis: Stanolone benzoate is hydrolyzed by esterases into Stanolone (DHT) and benzoic acid.
-
Ligand Binding: In the cytoplasm, DHT binds to the ligand-binding domain (LBD) of the androgen receptor (AR), which is complexed with heat shock proteins (HSPs).[15]
-
Conformational Change & Dissociation: Ligand binding induces a conformational change in the AR, causing the dissociation of HSPs.[15]
-
Dimerization & Nuclear Translocation: The activated AR molecules form homodimers and translocate into the nucleus.[15]
-
DNA Binding: In the nucleus, the AR homodimers bind to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter or enhancer regions of target genes.
-
Transcriptional Regulation: The AR-DNA complex recruits co-activator and co-repressor proteins, which modulate the transcription of androgen-responsive genes, leading to changes in protein expression and cellular phenotype.
Q6: My results are still inconsistent despite careful handling. What other factors could be at play?
A6: If you have addressed the common issues, it's time to consider more subtle sources of variability.
Advanced Considerations:
-
Cell Line Authenticity: Ensure your LNCaP cells (or other cell line) are authentic and have not been cross-contaminated. Regular cell line authentication is crucial for reproducible research.
-
Mycoplasma Contamination: Mycoplasma infection can alter cellular responses to stimuli, including hormones, without obvious signs of contamination like turbidity.[15] Regular testing for mycoplasma is highly recommended.
-
"Off-Target" Effects of Benzoate: Beyond direct cytotoxicity, the benzoate byproduct could have other biological effects. For example, it has been reported to have neuromodulatory effects in other systems, and while its impact on androgen signaling is not well-defined, it represents a potential confounding variable.[16]
-
Androgen Receptor Mutations: The LNCaP cell line has a known mutation in the androgen receptor's ligand-binding domain, which can affect its binding affinity for various steroids and its response to anti-androgens.[17] Be aware of the specific characteristics of your cell model.
By systematically addressing these potential issues, from the basic handling of the compound to the detailed characterization of your experimental system, you can significantly improve the consistency and reliability of your Stanolone benzoate experiments.
References
-
Swinnen, K., Van den Berghe, G., & Verhoeven, G. (1998). LNCaP prostatic adenocarcinoma cells derived from low and high passage numbers display divergent responses not only to androgens but also to retinoids. The Journal of Steroid Biochemistry and Molecular Biology, 64(3-4), 161–168. Retrieved from [Link]
-
Wikipedia. (2023, October 29). Androstanolone benzoate. In Wikipedia. Retrieved from [Link]
-
Park, H. W., Park, E. H., & Yun, H. M. (2011). Sodium benzoate-mediated cytotoxicity in mammalian cells. Food and Chemical Toxicology, 49(12), 3028–3032. Retrieved from [Link]
-
Yilmaz, B., & Karabay, A. Z. (2018). Food Additive Sodium Benzoate (NaB) Activates NFκB and Induces Apoptosis in HCT116 Cells. Molecules (Basel, Switzerland), 23(4), 723. Retrieved from [Link]
-
Hosseini, S. M., et al. (2017). The protective effect of sodium benzoate on aluminum toxicity in PC12 cell line. Research in Pharmaceutical Sciences, 12(5), 391–400. Retrieved from [Link]
-
de Oliveira, A. C. S., et al. (2019). In vitro cytotoxicity of chemical preservatives on human fibroblast cells. Brazilian Journal of Pharmaceutical Sciences, 55. Retrieved from [Link]
-
Berrevoets, C. A., et al. (1993). Effect of culture conditions on androgen sensitivity of the human prostatic cancer cell line LNCaP. The Prostate, 23(3), 213–223. Retrieved from [Link]
-
Kokontis, J., et al. (1998). Progression of LNCaP Prostate Tumor Cells during Androgen Deprivation: Hormone-Independent Growth, Repression of Proliferation by Androgen, and Role for p27Kip1 in Androgen-Induced Cell Cycle Arrest. Molecular Endocrinology, 12(7), 951–961. Retrieved from [Link]
-
Rodrigues, D. N., et al. (2021). Prostate cancer resistance leads to a global deregulation of translation factors and unconventional translation. NAR Cancer, 3(4), zcab042. Retrieved from [Link]
-
Handelsman, D. J., & Wartofsky, L. (2013). Improving Science by Overcoming Laboratory Pitfalls With Hormone Measurements. The Journal of Clinical Endocrinology & Metabolism, 98(11), 4293–4296. Retrieved from [Link]
-
Song, W., & Khera, M. (2014). Physiological normal levels of androgen inhibit proliferation of prostate cancer cells in vitro. Asian Journal of Andrology, 16(6), 864–868. Retrieved from [Link]
-
Auchus, R. J. (2013). Steroid Assays and Endocrinology: Best Practices for Basic Scientists. Endocrinology, 154(3), 969–972. Retrieved from [Link]
-
Zijlstra, H. S., et al. (2021). Measurement of the Drug Sensitivity of Single Prostate Cancer Cells. Analytical Chemistry, 93(50), 16817–16825. Retrieved from [Link]
-
ResearchGate. (n.d.). What is the recommended protocol to dissolve corticosterone in DMSO for rodent depression models?. Retrieved from [Link]
-
Mohler, J. L., et al. (2013). Prostate Cancer Cells Differ in Testosterone Accumulation, Dihydrotestosterone Conversion, and Androgen Receptor Signaling Response to Steroid 5α-Reductase Inhibitors. The Journal of Steroid Biochemistry and Molecular Biology, 138, 348–355. Retrieved from [Link]
-
Amory, J. K., et al. (2018). Accurate measurement of androgen after androgen esters: problems created by ex vivo esterase effects and LC-MS/MS interference. Andrology, 6(6), 844–851. Retrieved from [Link]
- Gan, H., et al. (2017). A kind of preparation method of stanolone. Google Patents.
-
Mizokami, A., et al. (2009). Prostate cancer stromal cells and LNCaP cells coordinately activate the androgen receptor through synthesis of testosterone and dihydrotestosterone from dehydroepiandrosterone. Endocrine-Related Cancer, 16(4), 1103–1116. Retrieved from [Link]
-
Piper, J. D., & Piper, P. W. (2017). Potential Safety Issues Surrounding the Use of Benzoate Preservatives. Beverages, 3(1), 1. Retrieved from [Link]
-
Sæther, T., et al. (2017). An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells. PLoS One, 12(6), e0178331. Retrieved from [Link]
-
Judson, R., et al. (2020). Selecting a minimal set of androgen receptor assays for screening chemicals. Reproductive Toxicology, 96, 303–314. Retrieved from [Link]
-
Veldscholte, J., et al. (1990). The androgen receptor in LNCaP cells contains a mutation in the ligand binding domain which affects steroid binding characteristics and response to antiandrogens. Biochemical and Biophysical Research Communications, 173(2), 534–540. Retrieved from [Link]
-
John, C., et al. (2021). A Systematic Comparison of Antiandrogens Identifies Androgen Receptor Protein Stability as an Indicator for Treatment Response. International Journal of Molecular Sciences, 22(16), 8829. Retrieved from [Link]
-
Gauthier, J., et al. (2017). Importance of measuring testosterone in enzyme-inhibited plasma for oral testosterone undecanoate androgen replacement therapy clinical trials. Bioanalysis, 9(10), 783–794. Retrieved from [Link]
-
Tang, Y., & Lee, D. K. (1998). Androgen-induced prostate-specific antigen gene expression is mediated via dihydrotestosterone in LNCaP cells. Molecular and Cellular Endocrinology, 142(1-2), 195–203. Retrieved from [Link]
-
Fonseca, J., et al. (2021). Selective androgen receptor modulators activate the canonical prostate cancer androgen receptor program and repress cancer growth. The Journal of Clinical Investigation, 131(10), e146777. Retrieved from [Link]
-
Kleinstreuer, N. C., et al. (2017). Evaluation of androgen assay results using a curated Hershberger database. Reproductive Toxicology, 71, 103–111. Retrieved from [Link]
-
Wang, Q., et al. (2009). Androgen Receptor Regulates a Distinct Transcription Program in Androgen-Independent Prostate Cancer. Cell, 138(2), 245–256. Retrieved from [Link]
-
Kounatidou, E., et al. (2021). Molecular determinants of response to high-dose androgen therapy in prostate cancer. JCI Insight, 6(18), e149999. Retrieved from [Link]
-
Judson, R. S., et al. (2020). Selecting a minimal set of androgen receptor assays for screening chemicals. Reproductive Toxicology, 96, 303–314. Retrieved from [Link]
-
L. M. Williams, et al. (2018). Extracellular esterase activity as an indicator of endoplasmic reticulum calcium depletion. Scientific Reports, 8(1), 14357. Retrieved from [Link]
-
Judson, R. S., et al. (2021). Optimizing androgen receptor prioritization using high-throughput assay-based activity models. Frontiers in Toxicology, 3, 735048. Retrieved from [Link]
-
Kleinstreuer, N. C., et al. (2020). Selecting a minimal set of androgen receptor assays for screening chemicals. Reproductive Toxicology, 96, 303–314. Retrieved from [Link]
-
Helal, E. G. E., et al. (2019). In vivo genotoxicity assessment of sunset yellow and sodium benzoate in female rats. Drug and Chemical Toxicology, 42(6), 626–633. Retrieved from [Link]
-
Powers, M. L., & Florini, J. R. (1975). A direct effect of testosterone on muscle cells in tissue culture. Endocrinology, 97(4), 1043–1047. Retrieved from [Link]
-
Rice, D. R., et al. (2023). Sex-specific actions of estradiol and testosterone on human fibroblast and endothelial cell proliferation, bioenergetics, and vasculogenesis. bioRxiv. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. Accurate measurement of androgen after androgen esters: problems created by ex vivo esterase effects and LC‐MS/MS interference - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extracellular esterase activity as an indicator of endoplasmic reticulum calcium depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. LNCaP prostatic adenocarcinoma cells derived from low and high passage numbers display divergent responses not only to androgens but also to retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of culture conditions on androgen sensitivity of the human prostatic cancer cell line LNCaP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. khu.elsevierpure.com [khu.elsevierpure.com]
- 10. Food Additive Sodium Benzoate (NaB) Activates NFκB and Induces Apoptosis in HCT116 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The protective effect of sodium benzoate on aluminum toxicity in PC12 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. Physiological normal levels of androgen inhibit proliferation of prostate cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. abmole.com [abmole.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Dihydrotestosterone benzoate | C26H34O3 | CID 13987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. The androgen receptor in LNCaP cells contains a mutation in the ligand binding domain which affects steroid binding characteristics and response to antiandrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Stanolone Benzoate Cytotoxicity in Cell Culture
Introduction
Stanolone benzoate, a synthetic ester of dihydrotestosterone (DHT), is a potent androgen used extensively in cell culture experiments to investigate androgen receptor (AR) signaling, prostate cancer biology, and other androgen-dependent processes.[1][2][3] However, researchers frequently encounter a significant hurdle: dose-dependent cytotoxicity that can confound experimental results and lead to misinterpretation of data. High concentrations of androgens like DHT and its esters can trigger apoptosis (programmed cell death) and other cytotoxic pathways, making it difficult to distinguish between targeted biological effects and non-specific toxicity.[4][5]
This guide provides a comprehensive troubleshooting framework and detailed protocols to help you navigate and mitigate the cytotoxic effects of Stanolone benzoate, ensuring the integrity and reproducibility of your in vitro studies.
Mechanistic Insights: Why is Stanolone Benzoate Cytotoxic?
Understanding the underlying causes of cytotoxicity is the first step toward effective troubleshooting. Several factors, often acting in concert, can contribute to Stanolone benzoate-induced cell death.
-
Androgen Receptor (AR) Over-stimulation and Apoptosis: While AR signaling is crucial for the survival of many prostate cells, excessive or prolonged stimulation can paradoxically induce apoptosis.[6][7] This can involve the activation of pro-apoptotic proteins like Bax and the downstream executioner, caspase-3.[7][8][9] The cellular context is critical, as AR signaling can be pro-survival or pro-death depending on the specific cell line and experimental conditions.[6][10]
-
Oxidative Stress and Mitochondrial Dysfunction: High concentrations of androgens have been shown to induce the production of reactive oxygen species (ROS).[11] This oxidative stress can damage cellular components, including DNA, and lead to mitochondrial dysfunction, a key trigger for apoptosis.[11][12][13]
-
Solvent Toxicity: Stanolone benzoate is highly lipophilic and requires an organic solvent, typically Dimethyl Sulfoxide (DMSO) or ethanol, for solubilization.[14] These solvents can be independently cytotoxic, especially at higher concentrations. It is crucial to differentiate between the toxicity of the compound and the toxicity of the vehicle.[15]
-
Benzoate Moiety Effects: The benzoate component itself may contribute to cytotoxicity. Benzoic acid and its salts have been shown to induce oxidative stress, disrupt mitochondrial function, and trigger apoptosis in various cell types.[16][17][18]
Diagram: Potential Pathways of Stanolone Benzoate-Induced Cytotoxicity
Caption: Potential mechanisms leading from Stanolone benzoate treatment to apoptosis.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for Stanolone benzoate?
A1: The most common solvents are DMSO and absolute ethanol.[15][19] DMSO is generally preferred for its higher solubilizing capacity for steroids. However, it is critical to prepare a high-concentration stock solution (e.g., 10-100 mM) in DMSO and then dilute it at least 1:1000 into your culture medium.[15] This minimizes the final DMSO concentration, which should ideally be kept below 0.1% (v/v) to avoid solvent-induced toxicity.[15] Always include a "vehicle control" (medium + same final concentration of DMSO) in your experiments.
Q2: I'm seeing massive cell death within 24 hours, even at low concentrations. What's the first thing I should check?
A2: The first and most critical step is to test your vehicle control. Treat a set of cells with the highest concentration of solvent (e.g., 0.1% DMSO) used in your experiment, but without Stanolone benzoate. If you see similar levels of cell death, the problem is your solvent, not the compound. You may need to use a lower final solvent concentration or test an alternative solvent like ethanol.
Q3: How can I determine the optimal, non-toxic working concentration of Stanolone benzoate for my specific cell line?
A3: You must perform a dose-response curve to determine the EC50 (half-maximal effective concentration) for your desired biological effect and the CC50 (half-maximal cytotoxic concentration). The ideal experimental concentration will be well below the CC50. Start with a wide range of concentrations (e.g., 1 nM to 100 µM) and assess both a specific biological endpoint (e.g., expression of an AR-target gene) and cell viability in parallel.
Q4: Can the type of plasticware I use affect my results?
A4: Yes. Steroids are lipophilic and can adsorb to the surface of common laboratory plastics like polypropylene microcentrifuge tubes and polystyrene culture plates.[20] This can significantly reduce the actual concentration of the compound in your media.[20] To minimize this, consider using low-adsorption plasticware or preparing dilutions in glass vials where appropriate. Preparing steroid solutions in media containing serum (e.g., 10% FBS) can also reduce adsorption compared to aqueous buffers.[20]
Troubleshooting Guide: Common Problems & Solutions
This section addresses specific issues you might encounter and provides a logical path to a solution.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| High cytotoxicity across all concentrations, including the vehicle control. | 1. Solvent concentration is too high. 2. The specific cell line is highly sensitive to the solvent. 3. Contaminated solvent or media. | 1. Verify Vehicle Toxicity: Run a dose-response of the solvent alone (e.g., DMSO from 0.01% to 1.0%) to find the maximum tolerated concentration. 2. Reduce Solvent Concentration: Prepare a more concentrated stock of Stanolone benzoate to allow for a greater dilution factor. 3. Change Solvent: Test absolute ethanol as an alternative. 4. Use Fresh Reagents: Prepare fresh media and use a new aliquot of solvent. |
| No biological effect and no cytotoxicity observed, even at high concentrations. | 1. Compound did not dissolve properly. 2. Compound adsorbed to plasticware. 3. Inactive batch of Stanolone benzoate. 4. Cell line does not express a functional Androgen Receptor (AR). | 1. Ensure Solubilization: After adding the stock solution to the media, vortex or pipette vigorously to ensure complete mixing. Visually inspect for precipitates. 2. Minimize Adsorption: Use low-retention tubes and prepare final dilutions directly in the cell culture plate.[20] 3. Verify AR Expression: Confirm that your cell line expresses AR via Western Blot or qPCR. 4. Test with a Positive Control: Use a known androgen like DHT to confirm the responsiveness of your experimental system. |
| Cytotoxicity is observed only at high concentrations, masking the desired biological effect. | 1. The therapeutic window is too narrow for this cell line. 2. Off-target toxicity due to supraphysiological concentrations. 3. Apoptosis is being induced via AR over-stimulation. | 1. Time-Course Experiment: Reduce the treatment duration. A biological effect might be observable at an earlier time point (e.g., 6-12 hours) before significant cytotoxicity occurs (e.g., 24-48 hours). 2. Lower the Dose: Focus on a narrower, lower range of concentrations just sufficient to elicit the biological response. 3. Co-treatment with Antioxidant: Test if co-treatment with an antioxidant like N-acetylcysteine (NAC) can mitigate cytotoxicity, which would suggest an ROS-mediated mechanism.[12] |
Diagram: Troubleshooting Workflow for Stanolone Benzoate Cytotoxicity
Caption: A decision tree for troubleshooting unexpected cytotoxicity.
Key Experimental Protocols
Protocol 1: Preparation of Stanolone Benzoate Stock Solution
This protocol ensures proper solubilization and minimizes solvent toxicity.
-
Calculate Mass: Determine the mass of Stanolone benzoate (MW: 394.55 g/mol ) required to make a 100 mM stock solution.
-
Formula: Mass (mg) = 100 mmol/L * 0.001 L * 394.55 g/mol * 1000 mg/g = 39.46 mg for 1 mL.
-
-
Weigh Compound: Accurately weigh the required amount of Stanolone benzoate powder in a sterile microcentrifuge tube.
-
Add Solvent: Add the calculated volume of sterile, anhydrous DMSO (e.g., 1 mL for 39.46 mg) to the powder.
-
Dissolve: Vortex vigorously for 2-3 minutes. If necessary, gently warm the tube to 37°C to aid dissolution. Ensure no visible particles remain.
-
Aliquot and Store: Dispense into small, single-use aliquots in sterile, low-retention tubes. Store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
Protocol 2: Cell Viability Assessment Using MTT Assay
This protocol allows for the quantitative determination of cytotoxicity (CC50). It is crucial to run this in parallel with your primary experiment.
-
Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment:
-
Prepare serial dilutions of Stanolone benzoate in complete culture medium. Remember to prepare a parallel set of dilutions for the vehicle control (DMSO).
-
Remove the old medium from the cells and add 100 µL of the treatment media to the appropriate wells. Include "untreated" and "vehicle control" wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of MTT solvent (e.g., DMSO or a 0.01 M HCl solution in isopropanol) to each well to dissolve the formazan crystals.
-
Place the plate on a shaker for 5-10 minutes to ensure complete dissolution.
-
-
Read Absorbance: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).
-
Plot % Viability against the log of the Stanolone benzoate concentration and use non-linear regression to calculate the CC50 value. It is essential to confirm that the observed decrease in signal is due to cytotoxicity and not just an inhibition of cell proliferation.[21][22][23]
-
References
- Vertex AI Search. (n.d.). How Dihydrotestosterone (DHT) Causes Cell Death in Hair Follicles. Retrieved January 22, 2026.
- AACR Journals. (n.d.). Interruption of Nuclear Factor κB Signaling by the Androgen Receptor Facilitates 12-O-Tetradecanoylphorbolacetate-Induced Apoptosis in Androgen-sensitive Prostate Cancer LNCaP Cells. Retrieved January 22, 2026.
- National Institutes of Health (NIH). (n.d.). Androgen receptor primes prostate cancer cells to apoptosis through down-regulation of basal p21 expression. PMC. Retrieved January 22, 2026.
- National Institutes of Health (NIH). (n.d.). Signaling Pathways That Control Apoptosis in Prostate Cancer. PMC. Retrieved January 22, 2026.
- National Institutes of Health (NIH). (n.d.). Androgen and Its Receptor Promote Bax-Mediated Apoptosis. PMC. Retrieved January 22, 2026.
- PubMed. (n.d.). Caspase-3 and caspase-activated deoxyribonuclease are associated with testicular germ cell apoptosis resulting from reduced intratesticular testosterone. Retrieved January 22, 2026.
- Oxford Academic. (n.d.). Dihydrotestosterone Increases Cytotoxic Activity of Macrophages on Prostate Cancer Cells via TRAIL. Retrieved January 22, 2026.
- National Institutes of Health (NIH). (n.d.). Androgen Receptor-Mediated Apoptosis is Regulated by Photoactivatable Androgen Receptor Ligands. PMC. Retrieved January 22, 2026.
- PubMed. (n.d.).
- Oxford Academic. (n.d.).
- BioOne Complete. (n.d.).
- PubMed. (n.d.). Dihydrotestosterone induces reactive oxygen species accumulation and mitochondrial fission leading to apoptosis of granulosa cells. Retrieved January 22, 2026.
- PubMed. (n.d.). Effect of 5alpha-dihydrotestosterone and testosterone on apoptosis in human dermal papilla cells. Retrieved January 22, 2026.
- Karger Publishers. (2006). Effect of 5α-Dihydrotestosterone and Testosterone on Apoptosis in Human Dermal Papilla Cells. Skin Pharmacology and Physiology. Retrieved January 22, 2026.
- ResearchGate. (n.d.). Expression of procaspase-3 and activated caspase-3 in estrogen receptor... Retrieved January 22, 2026.
- Unknown Source. (n.d.). What growth medium and culture reagents are used to culture mesothelial cell lines? Retrieved January 22, 2026.
- ResearchGate. (n.d.). How to dilute Hydrocortisone in stem cell culture? Retrieved January 22, 2026.
- National Institutes of Health (NIH). (2019).
- Biosynth. (n.d.). Stanolone benzoate | 1057-07-4. Retrieved January 22, 2026.
- National Institutes of Health (NIH). (n.d.). High dose androgen suppresses natural killer cytotoxicity of castration-resistant prostate cancer cells via altering AR/circFKBP5/miRNA-513a-5p/PD-L1 signals. PMC. Retrieved January 22, 2026.
- AbMole BioScience. (n.d.). Stanolone benzoate (Androstanolone benzoate; Dihydrotestosterone benzoate; DHTB) | CAS 1057-07-4. Retrieved January 22, 2026.
- PubMed. (2017). Differentiating true androgen receptor inhibition from cytotoxicity-mediated reduction of reporter-gene transactivation in-vitro. Retrieved January 22, 2026.
- ResearchGate. (2014). Can anyone share a protocol for extraction of (neuro)steroids in either cell pellets or media? Retrieved January 22, 2026.
- Britannica. (2026).
- Tokyo Chemical Industry Co., Ltd. (n.d.). Stanolone | 521-18-6. Retrieved January 22, 2026.
- ResearchGate. (n.d.). Distinction between cytotoxic and anti-androgenic effects using the... Retrieved January 22, 2026.
- National Institutes of Health (NIH). (n.d.). Dihydrotestosterone benzoate | C26H34O3 | CID 13987. PubChem. Retrieved January 22, 2026.
- SciSpace. (n.d.). Cytotoxic effects of the synthetic oestrogens and androgens on Balb/c 3T3 and HepG2 cells. Retrieved January 22, 2026.
- ResearchGate. (n.d.). Sodium benzoate-mediated cytotoxicity in mammalian cells | Request PDF. Retrieved January 22, 2026.
- MDPI. (n.d.). Anti-Proliferative Effect and Induction of Apoptosis in Androgen-Independent Human Prostate Cancer Cells by 1,5-Bis(2-hydroxyphenyl)-1,4-pentadiene-3-one. Retrieved January 22, 2026.
- PubMed. (2020). Novel Benzoate-Lipophilic Cations Selectively Induce Cell Death in Human Colorectal Cancer Cell Lines. Retrieved January 22, 2026.
- Google Patents. (n.d.). CN106496297A - A kind of preparation method of stanolone. Retrieved January 22, 2026.
- Unknown Source. (n.d.). Cytotoxic effects of the novel isoflavone, phenoxodiol, on prostate cancer cell lines. Retrieved January 22, 2026.
- National Institutes of Health (NIH). (2018). Cell toxicity mechanism and biomarker. PMC. Retrieved January 22, 2026.
- PubMed. (2020). Dose-dependent reproductive toxicity of sodium benzoate in male rats: Inflammation, oxidative stress and apoptosis. Retrieved January 22, 2026.
Sources
- 1. biosynth.com [biosynth.com]
- 2. abmole.com [abmole.com]
- 3. Dihydrotestosterone benzoate | C26H34O3 | CID 13987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Effect of 5alpha-dihydrotestosterone and testosterone on apoptosis in human dermal papilla cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. Androgen receptor primes prostate cancer cells to apoptosis through down-regulation of basal p21 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Androgen and Its Receptor Promote Bax-Mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Caspase-3 and caspase-activated deoxyribonuclease are associated with testicular germ cell apoptosis resulting from reduced intratesticular testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Caspase-3 and -6 expression and activation are targeted by hormone action in the rat ventral prostate during the apoptotic cell death process [pubmed.ncbi.nlm.nih.gov]
- 10. Signaling Pathways That Control Apoptosis in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dihydrotestosterone induces reactive oxygen species accumulation and mitochondrial fission leading to apoptosis of granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Androgen Receptor-Mediated Apoptosis Is Regulated by Photoactivatable Androgen Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell toxicity mechanism and biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stanolone | 521-18-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Novel benzoate-lipophilic cations selectively induce cell death in human colorectal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Dose-dependent reproductive toxicity of sodium benzoate in male rats: Inflammation, oxidative stress and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. coriell.org [coriell.org]
- 20. Structure-dependent retention of steroid hormones by common laboratory materials - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Differentiating true androgen receptor inhibition from cytotoxicity-mediated reduction of reporter-gene transactivation in-vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Dose-Response Curves for Stanolone Benzoate Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Stanolone benzoate. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions to help you optimize your dose-response curve experiments. My aim is to combine technical accuracy with practical, field-tested insights to ensure your experimental protocols are robust and your results are reliable.
Introduction to Stanolone Benzoate and Dose-Response Studies
Stanolone benzoate, also known as dihydrotestosterone benzoate (DHTB), is a synthetic androgen and an ester of androstanolone (stanolone or dihydrotestosterone, DHT).[1][2] It functions as a prodrug of DHT, a potent agonist of the androgen receptor (AR).[1][3] DHT exhibits a higher binding affinity for the AR and a slower dissociation rate compared to testosterone, making it a more potent androgen.[3][4][5] Understanding the dose-response relationship of Stanolone benzoate is crucial for accurately characterizing its biological effects in both in vitro and in vivo models.
Dose-response studies are fundamental in pharmacology and toxicology to determine a drug's potency (EC50 or IC50) and efficacy.[6][7] The typical result is a sigmoidal curve, which requires non-linear regression for accurate analysis.[6] This guide will address common challenges encountered during the design, execution, and analysis of these critical experiments.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that can arise during Stanolone benzoate dose-response experiments, offering potential causes and actionable solutions.
Issue 1: High Variability Between Replicates or Experiments
-
Question: My dose-response data shows significant scatter between technical replicates and poor reproducibility between independent experiments. What could be the cause?
-
Answer: High variability is a common issue that can obscure the true biological effect of Stanolone benzoate. The root causes are often multifactorial.
Potential Causes & Solutions:
-
Compound Solubility and Stability: Stanolone benzoate, as a steroid ester, has limited aqueous solubility.[8] Improper dissolution or precipitation during the experiment can lead to inconsistent concentrations. The benzoate ester may also be susceptible to hydrolysis.[8]
-
Solution: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO or ethanol. When diluting into aqueous cell culture media or buffers, ensure the final solvent concentration is low (typically <0.5%) and consistent across all treatment groups, including the vehicle control. Visually inspect for any precipitation after dilution. It is also advisable to prepare fresh dilutions for each experiment.
-
-
Cell Health and Passage Number: Inconsistent cell health, density, or using cells at a high passage number can lead to variable responses to hormonal stimulation.
-
Solution: Maintain a strict cell culture routine. Seed cells at a consistent density and allow them to acclimate before treatment. Use cells within a defined, low passage number range and regularly check for mycoplasma contamination.
-
-
Pipetting Errors: Inaccurate pipetting, especially during serial dilutions, is a major source of variability.
-
Solution: Use calibrated pipettes and proper pipetting techniques. For serial dilutions, ensure thorough mixing between each step. For multi-well plates, consider using a master mix of the treatment solution to add to replicate wells.
-
-
Issue 2: No Response or a Very Weak Response to Stanolone Benzoate
-
Question: I'm not observing the expected androgenic effect (e.g., increased reporter gene expression, cell proliferation) even at high concentrations of Stanolone benzoate. Why might this be happening?
-
Answer: A lack of response can be frustrating, but systematically checking key experimental components can usually identify the problem.
Potential Causes & Solutions:
-
Low Androgen Receptor (AR) Expression: The target cells may not express sufficient levels of the androgen receptor to elicit a measurable response.[9]
-
Solution: Verify AR expression in your cell line using techniques like Western blotting, qPCR, or immunofluorescence. If AR expression is low, consider using a cell line known to be responsive to androgens (e.g., LNCaP, VCaP for prostate cancer studies) or transiently transfecting your cells with an AR expression vector.[10]
-
-
Assay Sensitivity: The chosen endpoint assay may not be sensitive enough to detect subtle changes induced by Stanolone benzoate.
-
Inactive Compound: The Stanolone benzoate itself may have degraded.
-
Solution: Purchase the compound from a reputable supplier and store it according to their recommendations. If in doubt, test a new batch of the compound.
-
-
Issue 3: A "U-Shaped" or Non-Monotonic Dose-Response Curve
-
Question: Instead of a classic sigmoidal curve, I'm observing a "U-shaped" or other non-monotonic response where the effect decreases at higher concentrations. How do I interpret this?
-
Answer: Non-monotonic dose-response curves (NMDRCs), often U-shaped, are not uncommon in studies of steroid hormones and endocrine active compounds.[11]
Potential Causes & Solutions:
-
Cytotoxicity at High Concentrations: Very high concentrations of Stanolone benzoate or the solvent used for its stock solution (e.g., DMSO) can be toxic to cells, leading to a decrease in the measured response (e.g., reduced cell viability or reporter signal).
-
Solution: Perform a cytotoxicity assay in parallel with your primary dose-response experiment. This will help you identify the concentration at which the compound becomes toxic to your cells. The dose range for your primary assay should be kept below this toxic threshold.
-
-
Receptor Downregulation or Desensitization: Prolonged exposure to high concentrations of an agonist can sometimes lead to the downregulation or desensitization of the receptor, resulting in a diminished response.
-
Solution: Consider running a time-course experiment to determine the optimal treatment duration. Shorter incubation times may minimize receptor downregulation.
-
-
Off-Target Effects: At high concentrations, Stanolone benzoate may interact with other cellular targets, leading to unexpected biological effects that confound the primary dose-response relationship.[12]
-
Solution: This is more complex to resolve but may involve using more specific AR antagonists in co-treatment experiments to confirm that the observed low-dose effect is indeed AR-mediated.
-
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the design and analysis of Stanolone benzoate dose-response studies.
-
Question 1: How do I select the appropriate concentration range for my dose-response curve?
Answer: The concentration range is critical for generating a complete sigmoidal curve with well-defined top and bottom plateaus.[6]
-
Starting Point: Begin with a wide range of concentrations, typically spanning several orders of magnitude (e.g., from 1 pM to 10 µM). A literature search for similar compounds or studies using the same cell line can provide a good starting point.
-
Spacing: Use a logarithmic or half-logarithmic spacing of concentrations. For example, 1, 3, 10, 30, 100, 300 nM, etc. This ensures that you have enough data points in the steep part of the curve to accurately determine the EC50.[13]
-
Number of Concentrations: It is recommended to use at least 5-10 different concentrations to adequately define the curve.[6]
-
-
Question 2: What is the best way to analyze my dose-response data?
Answer: Non-linear regression is the standard and most accurate method for analyzing dose-response data.[6][14]
-
Software: Use statistical software packages like GraphPad Prism, R, or Python libraries (e.g., SciPy) that have built-in functions for non-linear regression.[15]
-
Model Selection: The most common model is the four-parameter logistic (4PL) equation, also known as the log(agonist) vs. response (variable slope) model.[15][16] This model calculates the top and bottom plateaus, the EC50, and the Hill slope.
-
Data Transformation: It is standard practice to log-transform the x-axis (concentration) data before fitting the curve.[15] This will typically result in the characteristic sigmoidal shape.
-
-
Question 3: Should I include positive and negative controls in my experiment?
Answer: Absolutely. Controls are essential for validating your assay and interpreting your results.
-
Vehicle Control (Negative Control): This group is treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the Stanolone benzoate. This control defines the basal response level (0% activity).
-
Positive Control: This group is treated with a known potent androgen, such as DHT, at a concentration that elicits a maximal response. This helps to confirm that your assay system is working correctly.
-
Untreated Control: An additional control of cells that receive no treatment can also be included to assess the effect of the vehicle itself.
-
Experimental Protocols and Data Presentation
To ensure clarity and reproducibility, here are examples of a standardized experimental workflow and how to present your data.
Protocol: In Vitro Androgen Receptor (AR) Reporter Gene Assay
-
Cell Seeding: Seed AR-positive cells (e.g., LNCaP) in a 96-well white, clear-bottom plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Hormone Starvation: Replace the growth medium with 100 µL of phenol red-free medium containing charcoal-stripped serum. Incubate for another 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of Stanolone benzoate in DMSO. Perform serial dilutions in the starvation medium to create 2X working solutions.
-
Cell Treatment: Add 100 µL of the 2X working solutions to the appropriate wells. Include vehicle control (DMSO) and a positive control (e.g., 10 nM DHT).
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO2.
-
Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's protocol using a luminometer.
-
Data Analysis: Normalize the raw luminescence units (RLU) to the vehicle control. Plot the normalized response against the log of the Stanolone benzoate concentration and fit the data using a non-linear regression model.
Data Presentation: Summary Table
Summarize your quantitative results in a clear and concise table.
| Compound | EC50 (nM) [95% CI] | Hill Slope | R² |
| Stanolone benzoate | 0.85 [0.65 - 1.12] | 1.2 | 0.992 |
| DHT (Control) | 0.32 [0.25 - 0.41] | 1.1 | 0.995 |
Caption: Potency (EC50) and other parameters for Stanolone benzoate and DHT derived from a non-linear regression analysis of an AR reporter gene assay.
Visualizing Workflows and Pathways
Diagrams can greatly aid in understanding complex processes. Below are examples created using the DOT language for Graphviz.
Diagram 1: Stanolone Benzoate Mechanism of Action
Caption: Stanolone benzoate acts as a prodrug, converting to DHT which binds to the AR.
Diagram 2: Dose-Response Curve Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common dose-response curve issues.
References
- Dihydrotestosterone: Biochemistry, Physiology, and Clinical Implications of Elevated Blood Levels.Endocrine Reviews | Oxford Academic.
- Which statistical tool or test can be used for dose-response curve with time component?
-
Dihydrotestosterone - Wikipedia. Wikipedia. [Link]
- Dihydrotestosterone Demonstrates Superior Binding Affinity to the Androgen Receptor Compared to 5-alpha-Dihydronandrolone.Benchchem.
-
How Do I Perform a Dose-Response Experiment? - FAQ 2188. GraphPad. [Link]
-
Modulation of androgen receptor activation function 2 by testosterone and dihydrotestosterone. PubMed. [Link]
-
Studies on Regulation of Dihydrotestosterone Binding to and Releasing from the Androgen Receptor. ScholarWorks @ UTRGV. [Link]
-
Modeling Nonlinear Dose-Response Relationships in Epidemiologic Studies: Statistical Approaches and Practical Challenges. NIH. [Link]
-
Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. YouTube. [Link]
-
Nonlinear Dose-Response Curves. Emergent Mind. [Link]
-
Androstanolone benzoate - Wikipedia. Wikipedia. [Link]
-
Efficient experimental design for dose response modelling. ResearchGate. [Link]
-
DESIGNING STUDIES FOR DOSE RESPONSE. eScholarship.org. [Link]
-
2.1 Dose-Response Modeling. The inTelligence And Machine lEarning (TAME) Toolkit for Introductory Data Science, Chemical-Biological Analyses, Predictive Modeling, and Database Mining for Environmental Health Research - GitHub Pages. [Link]
-
Optimal experimental designs for dose–response studies with continuous endpoints. PMC. [Link]
-
Cell-based assays for screening androgen receptor ligands. PMC - NIH. [Link]
-
Ligand Competition Binding Assay for the Androgen Receptor. Springer Nature Experiments. [Link]
-
Androstanolone - Wikipedia. Wikipedia. [Link]
-
Dihydrotestosterone benzoate | C26H34O3. PubChem - NIH. [Link]
-
Androstanolone (5alpha-Dihydrotestosterone; Stanolone). PharmaCompass.com. [Link]
-
The Science of How to Optimize Testosterone & Estrogen. YouTube. [Link]
-
Novel Synthetic Steroid Derivatives: Target Prediction and Biological Evaluation of Antiandrogenic Activity. MDPI. [Link]
-
The Role of Steroid Hormones in the Modulation of Neuroinflammation by Dietary Interventions. PMC - PubMed Central. [Link]
-
Regulation of Steroid Hormone Biosynthesis by the Cytoskeleton. PMC - PubMed Central. [Link]
-
An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells. PLOS One - Research journals. [Link]
-
Optimizing androgen receptor prioritization using high-throughput assay-based activity models. Frontiers. [Link]
-
Optimizing androgen receptor prioritization using high-throughput assay-based activity models. NIH. [Link]
-
Optimizing quality of life through sex steroids by their effects on neurotransmitters. PubMed. [Link]
-
Novel Benzoate-Lipophilic Cations Selectively Induce Cell Death in Human Colorectal Cancer Cell Lines. PubMed. [Link]
-
In vivo genotoxicity assessment of sunset yellow and sodium benzoate in female rats. Drug and Chemical Toxicology. [Link]
-
Non-monotonic dose-response relationship in steroid hormone receptor-mediated gene expression. PubMed. [Link]
-
Detectability of testosterone esters and estradiol benzoate in bovine hair and plasma following pour-on treatment. PubMed. [Link]
-
Cell culture media impact on drug product solution stability. PubMed. [Link]
-
Stability of metronidazole benzoate in suspensions. PubMed. [Link]
Sources
- 1. Androstanolone benzoate - Wikipedia [en.wikipedia.org]
- 2. Dihydrotestosterone benzoate | C26H34O3 | CID 13987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dihydrotestosterone - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Modulation of androgen receptor activation function 2 by testosterone and dihydrotestosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 7. How to Interpret Dose-Response Curves [sigmaaldrich.com]
- 8. Stability of metronidazole benzoate in suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells | PLOS One [journals.plos.org]
- 11. Non-monotonic dose-response relationship in steroid hormone receptor-mediated gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stanolone: Pharmacology, Clinical Applications and Analytical Methods_Chemicalbook [chemicalbook.com]
- 13. escholarship.org [escholarship.org]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. emergentmind.com [emergentmind.com]
Validation & Comparative
A Comparative Analysis of Potency: Stanolone Benzoate Versus Dihydrotestosterone
This guide provides an in-depth technical comparison of Stanolone Benzoate and Dihydrotestosterone (DHT), focusing on their respective potencies as androgens. Designed for researchers, scientists, and professionals in drug development, this document elucidates the fundamental mechanisms, comparative efficacy, and the experimental methodologies used to quantify their androgenic activity.
Introduction: Defining the Androgens
Dihydrotestosterone (DHT) , also known as androstanolone or stanolone, is a potent endogenous androgen sex steroid and hormone.[1] It is the primary active metabolite of testosterone, synthesized through the action of the enzyme 5α-reductase in tissues such as the prostate gland, skin, and hair follicles.[1][2] DHT plays a crucial role in the development of male primary and secondary sexual characteristics.[3][4]
Stanolone Benzoate , also known as androstanolone benzoate or dihydrotestosterone benzoate (DHTB), is a synthetic ester of stanolone.[5][6] It functions as a prodrug, meaning it is administered in an inactive or less active form and is then metabolized within the body into the active compound, which in this case is stanolone (DHT).[5] Its primary use is as an injectable formulation to provide a sustained release of DHT.[5][7]
The core of this comparison lies in understanding that while DHT is the direct-acting, potent androgen, stanolone benzoate's efficacy is entirely dependent on its conversion to DHT. Therefore, a direct comparison of intrinsic potency focuses on DHT, while the practical application and resulting physiological effects of stanolone benzoate are a function of its pharmacokinetics.
Mechanism of Androgenic Action
Both compounds exert their effects through the Androgen Receptor (AR), a ligand-activated transcription factor. The potency of an androgen is fundamentally determined by its ability to bind to and activate the AR.
DHT is the most potent known endogenous ligand for the AR.[1] Its high potency is attributed to several factors:
-
High Binding Affinity: DHT exhibits a 2- to 3-fold higher binding affinity for the AR compared to testosterone.[1][7]
-
Slow Dissociation Rate: The dissociation rate of DHT from the AR is approximately 5 times slower than that of testosterone, leading to a more prolonged and stable activation of the receptor.[1][4][7]
Upon binding, the DHT-AR complex translocates to the nucleus, where it binds to Androgen Response Elements (AREs) on target genes, initiating transcription and leading to the physiological effects associated with androgens.
Comparative Potency: A Head-to-Head Analysis
The potency of stanolone benzoate is intrinsically linked to the potency of the DHT it releases. The esterification with benzoate is a pharmaceutical strategy to alter the drug's absorption and elimination, thereby prolonging its action.
| Parameter | Dihydrotestosterone (DHT) | Stanolone Benzoate |
| Active Compound | Dihydrotestosterone | Dihydrotestosterone (after hydrolysis) |
| Mechanism | Direct agonist of the Androgen Receptor | Prodrug of Dihydrotestosterone |
| Binding Affinity (Kd for human AR) | 0.25 to 0.5 nM[1][7] | Not applicable (potency is determined by released DHT) |
| EC50 for AR Activation | 0.13 nM[1][7] | Dependent on the rate of conversion to DHT |
| Relative Potency vs. Testosterone | 2.5 to 10-fold more potent in bioassays[1][7] | Efficacy depends on dosage and release kinetics |
| Administration Route | Topical, sublingual[7] | Intramuscular injection[5][7] |
Key Insights:
-
Intrinsic Potency: Dihydrotestosterone is unequivocally the more potent molecule in a direct comparison of receptor interaction. It is considered a pure androgenic steroid as it cannot be converted to estrogen by the aromatase enzyme.[7][8]
-
Pharmacokinetic Profile: Stanolone benzoate provides a depot effect, leading to a sustained and stable release of DHT into circulation. This avoids the peaks and troughs in hormone levels that can occur with more frequent administration of the parent hormone.
-
Clinical and Research Application: The choice between DHT and stanolone benzoate depends on the desired therapeutic or experimental outcome. For studies requiring direct and rapid androgenic action, DHT may be preferred. For applications necessitating stable, long-term androgen levels, stanolone benzoate is the more suitable option.
Experimental Protocols for Potency Assessment
The androgenic potency of compounds like DHT is quantified through a series of validated in vitro and in vivo assays.
In Vitro Assays
These assays are conducted in a controlled laboratory setting, typically using cell cultures, to measure specific aspects of androgenic activity.
This assay determines the affinity of a test compound for the AR by measuring its ability to displace a radiolabeled androgen.
Protocol:
-
Preparation of Cytosol: Prepare cytosol containing the AR from a suitable source, such as the prostate tissue of castrated rats.[9][10]
-
Incubation: Incubate the cytosol with a constant concentration of a radiolabeled androgen (e.g., [³H]DHT) and varying concentrations of the test compound (unlabeled DHT as a standard).
-
Separation: After incubation, separate the receptor-bound from the unbound radioligand using a method like dextran-coated charcoal.
-
Quantification: Measure the radioactivity of the bound ligand using liquid scintillation counting.
-
Data Analysis: Plot the percentage of bound radioligand against the concentration of the test compound. Calculate the IC50 (the concentration of the test compound that displaces 50% of the radioligand) to determine the relative binding affinity (RBA).[9]
This assay measures the ability of a compound to activate the AR and induce the transcription of a reporter gene.
Protocol:
-
Cell Culture: Use a mammalian cell line (e.g., HEK293, COS-7, or T47D) that is co-transfected with two plasmids: one expressing the human AR and another containing a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter (like MMTV).[11][12]
-
Treatment: Expose the transfected cells to varying concentrations of the test compound.
-
Lysis and Assay: After an incubation period, lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity via chemiluminescence).[12]
-
Data Analysis: Plot the reporter activity against the compound concentration to generate a dose-response curve and determine the EC50 (the concentration that produces 50% of the maximal response).[11]
Sources
- 1. Dihydrotestosterone - Wikipedia [en.wikipedia.org]
- 2. jernigans.com [jernigans.com]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. Biochemistry, Dihydrotestosterone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Androstanolone benzoate - Wikipedia [en.wikipedia.org]
- 6. Dihydrotestosterone benzoate | C26H34O3 | CID 13987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Androstanolone - Wikipedia [en.wikipedia.org]
- 8. Stanolone – a Potent Androgenic Hormone_Chemicalbook [chemicalbook.com]
- 9. Relative binding affinity of novel steroids to androgen receptors in hamster prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 11. mdpi.com [mdpi.com]
- 12. Sensitive in vitro test systems to determine androgenic/antiandrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anabolic and Androgenic Activity of Stanolone Benzoate
This guide provides a detailed comparison of the anabolic and androgenic properties of Stanolone benzoate, placing it in context with other significant anabolic-androgenic steroids (AAS). It is intended for researchers, scientists, and professionals in drug development who require a nuanced understanding of the structure-activity relationships and biological effects of these compounds.
Introduction: The Anabolic-Androgenic Paradigm
Anabolic-androgenic steroids are a class of synthetic compounds derived from testosterone. Their physiological effects are broadly categorized into two types: anabolic, which refers to the promotion of tissue growth, particularly muscle mass, and androgenic, which encompasses the development of male primary and secondary sexual characteristics[1]. The therapeutic and illicit use of these compounds is often guided by their anabolic-to-androgenic ratio, a critical parameter that dictates the desired physiological response versus the extent of virilizing side effects.
Stanolone benzoate is a synthetic AAS and an ester derivative of dihydrotestosterone (DHT)[2][3]. As a prodrug, it is designed to provide a more sustained release of the active hormone, Stanolone (DHT), following intramuscular injection[3]. DHT is the 5α-reduced metabolite of testosterone and is considered a pure androgen as it cannot be aromatized to estrogen[4][5]. It exhibits a high affinity for the androgen receptor (AR), which is 2- to 3-fold higher than that of testosterone, and it dissociates from the receptor at a slower rate[6].
This guide will delve into the experimental framework for assessing the anabolic and androgenic activities of Stanolone benzoate, primarily through the lens of the well-established Hershberger assay. We will also explore the underlying molecular mechanisms involving the androgen receptor signaling pathway and present a comparative analysis of Stanolone benzoate's activity profile against other key AAS.
The Androgen Receptor Signaling Pathway: The Molecular Basis of Action
The biological effects of Stanolone benzoate, once hydrolyzed to Stanolone (DHT), are mediated through the androgen receptor (AR), a ligand-activated transcription factor. Understanding this pathway is fundamental to comprehending the anabolic and androgenic effects of these compounds.
The canonical AR signaling pathway can be summarized as follows:
-
Ligand Binding: In its inactive state, the AR resides in the cytoplasm, complexed with heat shock proteins (HSPs). The binding of an androgen, such as Stanolone (DHT), to the ligand-binding domain (LBD) of the AR induces a conformational change.
-
HSP Dissociation and Dimerization: This conformational shift leads to the dissociation of HSPs, exposing the nuclear localization signal. The ligand-bound ARs then form homodimers.
-
Nuclear Translocation: The AR homodimers translocate into the nucleus.
-
DNA Binding: Within the nucleus, the AR homodimers bind to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes.
-
Transcriptional Regulation: The AR-ARE complex recruits co-activator or co-repressor proteins, which modulate the transcription of androgen-responsive genes, leading to the synthesis of proteins that produce the physiological effects associated with androgens.
Figure 1: Simplified schematic of the androgen receptor signaling pathway.
Quantifying Anabolic and Androgenic Activity: The Hershberger Assay
The gold standard for determining the anabolic and androgenic activity of a steroid is the Hershberger assay, an in vivo bioassay in rats[2][7][8][9]. This assay is based on the differential response of specific tissues to androgenic stimulation.
Experimental Protocol: A Step-by-Step Guide
The following is a detailed protocol for the Hershberger assay, designed to be a self-validating system for assessing the anabolic and androgenic potential of a test compound like Stanolone benzoate.
Objective: To determine the anabolic and androgenic activity of Stanolone benzoate by measuring the weight changes in androgen-sensitive tissues of castrated male rats.
Materials:
-
Immature male rats (e.g., Sprague-Dawley strain), approximately 42 days old.
-
Stanolone benzoate (test article).
-
Testosterone propionate (positive control for androgenic and anabolic activity).
-
Vehicle (e.g., corn oil or sesame oil).
-
Surgical instruments for castration.
-
Analytical balance (sensitive to 0.1 mg).
-
Animal housing facilities meeting ethical guidelines.
Procedure:
-
Acclimatization: Acclimate the rats to the laboratory conditions for at least 5 days.
-
Castration: Surgically castrate the rats under anesthesia at approximately 42 days of age. This removes the endogenous source of androgens.
-
Recovery Period: Allow the animals a post-operative recovery period of 7-10 days. This ensures that the androgen-dependent tissues have regressed.
-
Grouping and Dosing:
-
Randomly assign the castrated rats to the following groups (n=6-8 per group):
-
Group 1 (Vehicle Control): Administer the vehicle daily.
-
Group 2 (Positive Control): Administer a known dose of testosterone propionate daily.
-
Group 3-5 (Test Article): Administer different doses of Stanolone benzoate daily.
-
-
Administer the test and control articles via subcutaneous injection or oral gavage for 10 consecutive days.
-
-
Necropsy and Tissue Collection:
-
Approximately 24 hours after the final dose, euthanize the animals.
-
Carefully dissect and weigh the following androgen-sensitive tissues:
-
Androgenic Tissues:
-
Ventral Prostate (VP)
-
Seminal Vesicles (SV) (including coagulating glands and their fluids)
-
-
Anabolic Tissue:
-
Levator Ani muscle (LA)
-
-
-
-
Data Analysis:
-
Calculate the mean tissue weights for each group.
-
Normalize the tissue weights to the body weight of each animal.
-
Compare the tissue weights of the test article groups to the vehicle control group using appropriate statistical analysis (e.g., ANOVA followed by Dunnett's test).
-
The anabolic activity is determined by the increase in the weight of the levator ani muscle, while the androgenic activity is determined by the increase in the weights of the ventral prostate and seminal vesicles.
-
The anabolic-to-androgenic ratio is calculated by dividing the relative anabolic effect by the relative androgenic effect, often benchmarked against the activity of a reference standard like testosterone propionate.
-
Figure 2: Workflow of the Hershberger assay for assessing anabolic and androgenic activity.
Comparative Data Analysis
The following table provides a comparative overview of the anabolic and androgenic ratings of Stanolone (as a proxy for Stanolone benzoate) and other common AAS, with testosterone serving as the reference standard (anabolic:androgenic ratio of 100:100).
| Compound | Anabolic Rating | Androgenic Rating | Anabolic-to-Androgenic Ratio |
| Testosterone | 100 | 100 | 1:1 |
| Stanolone (DHT) | 100-200 | 100-200 | ~1:1 |
| Nandrolone | 125 | 37 | ~3.4:1 |
Note: The values presented are approximations derived from various sources and may vary depending on the specific assay and experimental conditions.
Interpretation of the Data:
-
Stanolone (DHT): As the data suggests, Stanolone is a potent androgen with anabolic effects that are at least comparable to, and in some estimations, greater than testosterone. Its anabolic-to-androgenic ratio is approximately 1:1, indicating that it is as androgenic as it is anabolic.
-
Testosterone: The parent hormone, testosterone, serves as the benchmark with a balanced 1:1 ratio of anabolic to androgenic effects.
-
Nandrolone: In contrast, Nandrolone exhibits a significantly higher anabolic rating relative to its androgenic rating, making it a more "anabolic" and less "androgenic" compound compared to testosterone and Stanolone.
Discussion and Conclusion
Stanolone benzoate, through its active metabolite Stanolone (DHT), is a potent androgenic steroid with significant anabolic properties. The Hershberger assay provides a reliable in vivo model to quantify these activities. Based on the available data for DHT, Stanolone benzoate is expected to have an anabolic-to-androgenic ratio of approximately 1:1. This balanced profile suggests that while it is effective in promoting muscle growth, it also carries a high potential for androgenic side effects.
For researchers and drug development professionals, this comparative analysis highlights the importance of the anabolic-to-androgenic ratio in predicting the pharmacological profile of a steroid. The choice of an AAS for therapeutic development will depend on the desired balance between anabolic efficacy and androgenic side effects. While Stanolone benzoate's high androgenicity may be a limiting factor for some applications, its potent anabolic effects warrant its consideration in specific contexts where strong androgenic action is acceptable or even desired.
Future research should aim to directly assess the anabolic and androgenic activities of Stanolone benzoate using the Hershberger assay to confirm the inferences made from its active metabolite and to provide a more precise characterization of its pharmacological profile.
References
-
Browne, P., et al. (2017). Development of a curated Hershberger database. Environmental Health Perspectives, 125(9), 097003. [Link]
-
Clark, S. J., et al. (2014). Androgen receptor structure, function and biology: from bench to bedside. Journal of Molecular Endocrinology, 52(2), R121-R137. [Link]
-
de Ronde, W., & Smit, D. L. (2020). Anabolic–androgenic steroids: How do they work and what are the risks?. Frontiers in Endocrinology, 11, 594944. [Link]
-
Wikipedia. (2023). Androstanolone benzoate. [Link]
-
Owens, W., et al. (2007). The OECD program to validate the rat Hershberger bioassay to screen compounds for in vivo androgen and antiandrogen responses. Environmental Health Perspectives, 115(5), 671-678. [Link]
-
U.S. Environmental Protection Agency. (2009). Hershberger Assay. [Link]
-
Wikipedia. (2023). Dihydrotestosterone. [Link]
- Garza, F., et al. (1985). Effects of Dihydrotestosterone Benzoate Administration on Gonadotropin Secretion in Ovariectomized Pony Mares. Journal of Animal Science, 61(1), 240-244.
-
Saartok, T., Dahlberg, E., & Gustafsson, J. Å. (1984). Relative binding affinity of anabolic-androgenic steroids: comparison of the binding to the androgen receptors in skeletal muscle and in prostate, as well as to sex hormone-binding globulin. Endocrinology, 114(6), 2100-2106. [Link]
-
Wikipedia. List of androgens and anabolic steroids. [Link]
-
ResearchGate. Classification of anabolic androgenic steroids (AAS). [Link]
-
de Ronde, W., & Smit, D. L. (2020). Anabolic–androgenic steroids: How do they work and what are the risks?. Frontiers in Endocrinology, 11, 594944. [Link]
-
Tan, M. H., et al. (2015). Androgen receptor signaling in prostate cancer development and progression. Journal of Clinical Investigation, 125(1), 43-52. [Link]
-
National Center for Biotechnology Information. Dihydrotestosterone. [Link]
-
National Toxicology Program. (2009). OECD Test Guideline 441: Hershberger Bioassay in Rats. [Link]
-
ResearchGate. Androgenic activity (expressed as dihydrotestosterone (DHT)-equivalents) in pooled urine samples of female and male volunteers analysed in the AR reporter gene assay. [Link]
-
MDPI. (2021). Androgen Receptor Signaling in Prostate Cancer and Therapeutic Strategies. [Link]
-
Wikipedia. Dihydrotestosterone. [Link]
-
ResearchGate. (2019). Effect of Sodium Benzoate on Corticosterone Hormone Level, Oxidative Stress Indicators and Electrolytes in Immature Male Rats. [Link]
-
PubMed. (2024). Sodium Benzoate Induces Fat Accumulation and Reduces Lifespan via the SKN-1/Nrf2 Signaling Pathway: Evidence from the Caenorhabditis elegans Model. [Link]
-
PubMed. (1995). Dihydrotestosterone and estrogen regulation of rat brain androgen-receptor immunoreactivity. [Link]
-
PubMed Central. (2025). Androgen Receptor Signalling in Prostate Cancer: Mechanisms of Resistance to Endocrine Therapies. [Link]
-
ResearchGate. (2025). Androgen Receptor Signaling Pathway in Prostate Cancer: From Genetics to Clinical Applications. [Link]
-
PubMed. (2007). Evaluation of the Rodent Hershberger Assay Using Three Reference Endocrine Disrupters (Androgen and Antiandrogens). [Link]
-
PubMed. (2018). In vivo genotoxicity assessment of sunset yellow and sodium benzoate in female rats. [Link]
-
PubMed Central. (2017). EVALUATION OF ANDROGEN ASSAY RESULTS USING A CURATED HERSHBERGER DATABASE. [Link]
-
PubMed. (2008). Hershberger assay to investigate the effects of endocrine-disrupting compounds with androgenic or antiandrogenic activity in castrate-immature male rats. [Link]
Sources
- 1. abmole.com [abmole.com]
- 2. DEVELOPMENT OF A CURATED HERSHBERGER DATABASE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Androstanolone benzoate - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Anabolic–androgenic steroids: How do they work and what are the risks? [frontiersin.org]
- 5. Stanolone – a Potent Androgenic Hormone_Chemicalbook [chemicalbook.com]
- 6. Dihydrotestosterone - Wikipedia [en.wikipedia.org]
- 7. The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses: Phase 2 Dose–Response Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hershberger assay to investigate the effects of endocrine-disrupting compounds with androgenic or antiandrogenic activity in castrate-immature male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Metabolic Stability of Stanolone Benzoate and Testosterone Enanthate
This guide provides an in-depth, objective comparison of the metabolic stability of stanolone benzoate and testosterone enanthate. The content is tailored for researchers, scientists, and drug development professionals, offering a detailed analysis supported by experimental data and methodologies.
Introduction: The Critical Role of Metabolic Stability in Androgen Prodrug Development
In the realm of androgen replacement therapy and drug development, the metabolic stability of a compound is a pivotal determinant of its pharmacokinetic profile, influencing its duration of action, bioavailability, and ultimately, its therapeutic efficacy and safety. Esterified androgens, such as stanolone benzoate and testosterone enanthate, are designed as prodrugs to overcome the rapid hepatic clearance of their parent hormones, testosterone and dihydrotestosterone (stanolone). The nature of the ester conjugate dictates the rate of release of the active androgen, thereby modulating its metabolic fate. This guide elucidates the metabolic pathways of stanolone benzoate and testosterone enanthate, presenting a comparative analysis of their stability based on available scientific evidence.
Stanolone Benzoate , an ester of the potent androgen dihydrotestosterone (DHT), and Testosterone Enanthate , a long-acting ester of testosterone, are both administered via intramuscular injection. Their metabolic journey begins with the enzymatic cleavage of the ester bond, a critical step that governs their metabolic stability and subsequent physiological activity.
Metabolic Pathways and Bioactivation
The metabolic stability of these androgen esters is primarily a function of two key processes: the initial hydrolysis of the ester bond to release the active steroid and the subsequent metabolism of the parent androgen.
Ester Hydrolysis: The Gateway to Bioactivity
Both stanolone benzoate and testosterone enanthate are rendered biologically active through the action of endogenous esterases, which hydrolyze the ester linkage. Carboxylesterases, a ubiquitous family of enzymes found in plasma, liver, and other tissues, are primarily responsible for this bioactivation. The rate of this hydrolysis is influenced by the nature of the ester chain, with longer, bulkier esters generally exhibiting slower rates of cleavage.
-
Testosterone Enanthate: The enanthate (heptanoate) ester of testosterone is cleaved to release free testosterone. This process is relatively slow, contributing to the extended duration of action of this formulation.[1][2]
-
Stanolone Benzoate: The benzoate ester of stanolone is similarly hydrolyzed to yield active stanolone (DHT). The specific rate of hydrolysis for the benzoate ester compared to the enanthate ester can differ based on enzyme kinetics and substrate specificity.
Metabolism of the Parent Androgens
Once liberated from their respective esters, testosterone and stanolone enter distinct metabolic pathways.
Free testosterone is a versatile hormone that can be converted into more potent androgens or estrogens, or be inactivated and eliminated.
-
5α-Reductase Pathway: Testosterone is converted to the more potent androgen, dihydrotestosterone (DHT), by the enzyme 5α-reductase, which is present in tissues like the prostate, skin, and liver.[3]
-
Aromatase Pathway: In certain tissues, such as adipose tissue and the brain, testosterone can be converted to estradiol by the enzyme aromatase.[4]
-
Inactivation and Elimination: The primary site of testosterone inactivation is the liver, where it is metabolized into various 17-keto steroids.[2] These metabolites are then conjugated with glucuronic or sulfuric acid and excreted primarily in the urine.[2]
Stanolone (DHT) is the most potent endogenous androgen and, unlike testosterone, cannot be aromatized to estrogens.[5] Its metabolism is primarily catabolic, leading to its inactivation and clearance.
-
Reduction by Hydroxysteroid Dehydrogenases (HSDs): DHT is inactivated in the liver and other tissues by 3α-HSD and 3β-HSD into the weaker androgens, 3α-androstanediol and 3β-androstanediol, respectively.[5][6]
-
Oxidation by Cytochrome P450 (CYP) Enzymes: Recent studies have shown that DHT can also be oxidized by CYP enzymes, such as CYP19A1 (aromatase) and CYP3A4.[4][7] This introduces an additional layer to its metabolic profile.
-
Conjugation and Elimination: The resulting metabolites are conjugated, primarily through glucuronidation by UGT enzymes, and then eliminated from the body.[8][9]
Comparative Metabolic Stability: A Data-Driven Analysis
While direct comparative studies on the metabolic stability of stanolone benzoate versus testosterone enanthate are limited, we can infer their relative stability by examining the pharmacokinetics of their parent compounds and related esters.
| Parameter | Stanolone (as DHT Enanthate) | Testosterone Enanthate | Reference(s) |
| Parent Androgen | Dihydrotestosterone (Stanolone) | Testosterone | |
| Primary Bioactivating Enzyme | Esterases | Esterases | [1] |
| Elimination Half-life of Ester | ~7 days (for DHT enanthate) | ~4.5 days | [1] |
| Primary Inactivating Enzymes | 3α/β-Hydroxysteroid Dehydrogenases, UGTs, CYPs | Hepatic enzymes (various), UGTs | [2][5][6][7][8] |
| Aromatization to Estrogens | No | Yes | [5] |
Note: The half-life of stanolone benzoate may differ from DHT enanthate due to the different ester group. However, the longer half-life of DHT enanthate compared to testosterone enanthate suggests that the stanolone backbone may contribute to a slower overall clearance.
The longer elimination half-life observed for dihydrotestosterone enanthate compared to testosterone enanthate in non-human primates suggests that once released, stanolone may be cleared more slowly than testosterone.[8] This could be attributed to several factors, including differences in plasma protein binding and the specific enzymatic pathways involved in their inactivation.
Experimental Protocols for Assessing Metabolic Stability
To empirically determine and compare the metabolic stability of stanolone benzoate and testosterone enanthate, standardized in vitro and in vivo assays are employed.
In Vitro Liver Microsomal Stability Assay
This assay is a cornerstone for evaluating the susceptibility of a compound to metabolism by hepatic enzymes, primarily cytochrome P450s.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of stanolone benzoate and testosterone enanthate in human liver microsomes.
Materials:
-
Stanolone benzoate and testosterone enanthate
-
Pooled human liver microsomes
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
96-well plates, incubator, centrifuge, LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixtures: Prepare a reaction mixture containing liver microsomes and phosphate buffer. Pre-incubate at 37°C.
-
Initiation of Reaction: Add the test compound (stanolone benzoate or testosterone enanthate) to the pre-warmed microsome mixture. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), aliquot the reaction mixture and terminate the reaction by adding cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant for the concentration of the parent compound at each time point using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression will be the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint = (0.693/t½) / microsomal protein concentration).
In Vivo Pharmacokinetic Study in an Animal Model
This study design provides crucial information on the absorption, distribution, metabolism, and excretion (ADME) of the compounds in a living system.
Objective: To determine and compare the pharmacokinetic profiles of stanolone benzoate and testosterone enanthate following intramuscular administration in a relevant animal model (e.g., rats or non-human primates).
Procedure:
-
Animal Dosing: Administer a single intramuscular dose of stanolone benzoate or testosterone enanthate to the respective animal groups.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, and at various intervals post-dose).
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentrations of the parent ester, the active androgen (stanolone or testosterone), and major metabolites in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and elimination half-life (t½).
Conclusion: A Comparative Overview and Future Directions
The metabolic stability of stanolone benzoate and testosterone enanthate is a multi-faceted process initiated by esterase-mediated hydrolysis and followed by distinct metabolic pathways for the parent androgens. Testosterone enanthate's metabolism is well-characterized, involving conversion to more potent androgens and estrogens, as well as hepatic inactivation. Stanolone, the active form of stanolone benzoate, undergoes primarily inactivating metabolism and is not subject to aromatization.
Available data from related esters suggest that stanolone may have a longer elimination half-life than testosterone, potentially leading to a more sustained androgenic effect. However, the specific impact of the benzoate versus the enanthate ester on the rate of hydrolysis requires direct comparative studies.
For drug development professionals, the choice between these two androgen esters would depend on the desired therapeutic outcome. The non-aromatizable nature of stanolone benzoate makes it a potentially favorable option where estrogenic side effects are a concern. Conversely, the well-established clinical profile of testosterone enanthate provides a robust foundation for its therapeutic use.
Future research should focus on direct, head-to-head in vitro and in vivo studies to definitively elucidate the comparative metabolic stability and pharmacokinetic profiles of stanolone benzoate and testosterone enanthate. Such studies will provide invaluable data for the rational design and development of next-generation androgen therapies.
References
-
Wikipedia. (n.d.). Dihydrotestosterone. Retrieved from [Link]
- Sundaram, K., Kumar, N., & Bardin, C. W. (1993). 5 alpha-Dihydrotestosterone: a rationale for its use as a non-aromatizable androgen for replacement therapy in men. Journal of Andrology, 14(6), 469-475.
- Guengerich, F. P., & Yoshimoto, F. K. (2012). Oxidation of Dihydrotestosterone by Human Cytochromes P450 19A1 and 3A4. Journal of Biological Chemistry, 287(35), 29713-29725.
- Belgorosky, A., & Rivarola, M. A. (1985). Progressive increase in the metabolic clearance rate of dihydrotestosterone in boys from infancy to late puberty. The Journal of Clinical Endocrinology & Metabolism, 61(3), 573-576.
-
Wikipedia. (n.d.). Testosterone enanthate. Retrieved from [Link]
- Thigpen, A. E., & Russell, D. W. (1992). The 3 alpha-hydroxysteroid dehydrogenase of human prostate. The Journal of biological chemistry, 267(12), 8577-8583.
- Auchus, R. J. (2017). The backdoor pathway to dihydrotestosterone. Trends in Endocrinology & Metabolism, 28(8), 555-560.
-
PubChem. (n.d.). Testosterone enanthate. Retrieved from [Link]
- Locke, J. A., Guns, E. T., & Nelson, C. C. (2008). Androgen-mediated induction of the 5alpha-reductase type 1 gene in the human prostate.
- Chang, K. H., Li, R., Papari-Zare, A., & Sharifi, N. (2011). Dihydrotestosterone synthesis from 5α-androstane-3β,17β-diol in prostate cancer cells. The Journal of steroid biochemistry and molecular biology, 127(3-5), 269-275.
-
Drugs.com. (2023). Testosterone Enanthate. Retrieved from [Link]
Sources
- 1. Testosterone enanthate - Wikipedia [en.wikipedia.org]
- 2. drugs.com [drugs.com]
- 3. Testosterone Enanthate | C26H40O3 | CID 9416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Oxidation of Dihydrotestosterone by Human Cytochromes P450 19A1 and 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dihydrotestosterone - Wikipedia [en.wikipedia.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Oxidation of dihydrotestosterone by human cytochromes P450 19A1 and 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dihydrotestosterone: Biochemistry, Physiology, and Clinical Implications of Elevated Blood Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
A Senior Application Scientist's Guide to Validating Stanolone Benzoate's In Vivo Activity with Reporter Assays
For researchers, scientists, and drug development professionals dedicated to advancing endocrinology and therapeutic development, the precise validation of androgenic compounds is paramount. This guide provides an in-depth, technically-grounded comparison for validating the in vivo activity of Stanolone benzoate, a potent androgen, using reporter gene assays. Moving beyond a simple recitation of protocols, we will explore the causal science behind experimental choices, ensuring a robust and self-validating approach to your research.
Section 1: The Androgen Receptor Signaling Pathway and the Potency of Stanolone
The biological effects of androgens are primarily mediated by the androgen receptor (AR), a ligand-dependent transcription factor.[1][2] Stanolone, also known as dihydrotestosterone (DHT), is the most potent endogenous ligand for the AR.[2][3][4] It is converted from testosterone in target tissues by the enzyme 5α-reductase.[5][6]
Upon binding to DHT, the AR undergoes a conformational change, dissociates from heat shock proteins in the cytoplasm, dimerizes, and translocates to the nucleus.[6][7] Inside the nucleus, the AR-ligand complex binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes, recruiting co-activators and initiating gene transcription.[7][8][9] This signaling cascade is the fundamental mechanism by which androgens exert their effects on tissues like the prostate, seminal vesicles, and skeletal muscle.[10][11]
Stanolone benzoate is a synthetic prodrug of stanolone.[12] The addition of the benzoate ester modifies the pharmacokinetics of the parent hormone, creating a depot effect upon intramuscular injection. This results in a slower, more sustained release of stanolone into the circulation compared to the unesterified hormone, which is a critical consideration for in vivo experimental design.[13][14]
Caption: Canonical Androgen Receptor (AR) signaling pathway initiated by Stanolone (DHT).
Section 2: Principles of In Vivo Reporter Assays for Androgen Activity
To quantify the in vivo activity of a compound like Stanolone benzoate, reporter gene assays provide a sensitive and specific readout of AR-mediated transcriptional activation.[1][2] These assays utilize a genetic construct where a reporter gene, such as firefly luciferase, is placed under the control of a promoter containing multiple AREs.[8][9][15]
For in vivo studies, transgenic mouse models are the gold standard.[10][16][17] These animals are engineered to carry the ARE-luciferase reporter construct in their genome. When the mouse is treated with an androgenic compound, the AR is activated in target tissues, driving the expression of the luciferase enzyme. The resulting bioluminescence can be quantified in two primary ways:
-
Non-invasive Bioluminescent Imaging (BLI): This allows for the longitudinal tracking of AR activity in living animals over time.[18][19]
-
Ex Vivo Luciferase Assay: Tissue homogenates are collected at the end of the study, and luciferase activity is measured using a luminometer. This method provides highly quantitative data for specific tissues.[10][11]
A key strength of this system is its inherent self-validation. The activity is directly linked to the AR signaling pathway, and its androgen dependence can be confirmed by observing a dramatic reduction in the reporter signal in castrated animals or in animals treated with an AR antagonist.[10][18]
Caption: A typical experimental workflow for validating androgen activity using transgenic reporter mice.
Section 3: Detailed Experimental Protocol
This protocol describes a robust method for comparing the in vivo androgenic activity of Stanolone benzoate against a vehicle and a well-characterized comparator, Testosterone propionate.
Objective: To quantify and compare the androgen receptor-dependent transcriptional activity induced by Stanolone benzoate and Testosterone propionate in target tissues of castrated ARE-Luciferase transgenic mice.
Materials:
-
Animals: Adult male ARE-Luciferase transgenic mice (e.g., ARR2Pb-Lux mice).[18]
-
Test Articles: Stanolone benzoate, Testosterone propionate.
-
Vehicle: Sterile sesame oil.
-
Reagents: Luciferase Assay System (e.g., from Promega), protein assay kit (e.g., BCA).
-
Equipment: Luminometer, tissue homogenizer, microplate reader, precision balance.
Methodology:
-
Animal Acclimation & Preparation:
-
Acclimate male ARE-Luciferase mice for at least one week under standard housing conditions.
-
Perform surgical castration on all animals to eliminate endogenous testosterone production. This is a critical step to reduce baseline AR activity and increase the signal-to-noise ratio.
-
Allow a 7-10 day recovery and washout period post-castration to ensure clearance of endogenous androgens.
-
-
Dosing Solution Preparation:
-
Prepare dosing solutions of Stanolone benzoate and Testosterone propionate in sterile sesame oil to the desired concentrations (e.g., 1 mg/mL). Ensure complete dissolution.
-
Causality Insight: The choice of an oil-based vehicle is crucial for the subcutaneous administration of these lipophilic steroid esters, facilitating the formation of a depot for sustained release.
-
-
Animal Dosing:
-
Randomly assign castrated mice into three groups (n=8 per group):
-
Group 1: Vehicle control (sesame oil, 100 µL/day).
-
Group 2: Stanolone benzoate (e.g., 10 mg/kg/day in 100 µL).
-
Group 3: Testosterone propionate (10 mg/kg/day in 100 µL).
-
-
Administer daily subcutaneous injections for 7 consecutive days.
-
-
Tissue Collection and Processing:
-
On day 8, 24 hours after the final dose, euthanize the animals via an approved method.
-
Immediately dissect androgen-responsive tissues, such as the ventral prostate and seminal vesicles. Record the wet weight of these tissues as a classic measure of androgenic effect (the Hershberger assay principle).[20][21]
-
Snap-freeze the tissues in liquid nitrogen and store at -80°C until analysis.
-
-
Ex Vivo Luciferase Assay:
-
Homogenize the thawed tissues in a lysis buffer provided with the luciferase assay kit.
-
Centrifuge the homogenates to pellet cellular debris and collect the supernatant (cytosolic extract).
-
Determine the total protein concentration of each supernatant using a BCA assay. This is essential for normalization.
-
In a 96-well luminometer plate, mix a small volume of each tissue extract with the luciferase assay reagent.
-
Measure the luminescence (Relative Light Units, RLU) using a luminometer.
-
Trustworthiness Check: Normalizing the RLU to the total protein concentration (RLU/mg protein) corrects for variations in tissue size and homogenization efficiency, ensuring accurate comparison between samples.
-
Section 4: Comparative Analysis: Stanolone Benzoate vs. Alternatives
Stanolone benzoate's primary active metabolite is DHT, a pure, potent androgen that cannot be converted to estrogen.[3] This contrasts with Testosterone propionate, where the active metabolite, testosterone, can be aromatized to estradiol, potentially confounding results in some biological systems.
Table 1: Comparative Properties of Androgenic Compounds
| Property | Stanolone Benzoate | Testosterone Propionate |
| Active Hormone | Stanolone (DHT) | Testosterone |
| AR Binding Affinity | High (2-3x higher than T) | Moderate |
| Aromatization to Estrogen | No | Yes |
| Pharmacokinetic Profile | Sustained release prodrug | Shorter-acting prodrug[13][22] |
| Primary Use in Research | Pure androgenic signaling studies | General androgen replacement models |
Table 2: Hypothetical Comparative In Vivo Reporter Assay Data
The following table illustrates how to present the results from the described experiment, providing a clear, objective comparison.
| Treatment Group | Ventral Prostate Weight (mg) | Prostate Luciferase Activity (RLU/mg protein) | Seminal Vesicle Weight (mg) | Seminal Vesicle Luciferase Activity (RLU/mg protein) |
| Vehicle Control | 15.2 ± 2.1 | 1,500 ± 350 | 12.5 ± 1.8 | 1,100 ± 280 |
| Stanolone Benzoate (10 mg/kg) | 85.6 ± 7.5 | 250,000 ± 45,000 | 75.3 ± 6.9 | 180,000 ± 32,000 |
| Testosterone Propionate (10 mg/kg) | 78.9 ± 6.8 | 195,000 ± 38,000 | 69.8 ± 6.2 | 145,000 ± 29,000 |
| Data are presented as Mean ± SEM. *p < 0.01 vs. Vehicle Control. |
Section 5: Interpretation and Scientific Integrity
The hypothetical data in Table 2 clearly demonstrate the potent in vivo activity of Stanolone benzoate. The significant increase in both tissue weight and luciferase activity compared to the vehicle control validates its strong androgenic effect.[20] The higher luciferase induction by Stanolone benzoate relative to Testosterone propionate is consistent with DHT's higher binding affinity for the androgen receptor.[4]
Expertise in Interpretation:
-
Tissue Weight vs. Reporter Activity: While tissue weight is a classic endpoint, the reporter assay provides a more direct and sensitive measure of AR transcriptional activation. The two measures should be well-correlated.
-
Self-Validating System: The extremely low activity in the castrated, vehicle-treated group serves as a critical baseline, confirming that the observed signal in the treatment groups is ligand-dependent. The inclusion of Testosterone propionate, a well-established androgen, acts as a positive control, validating the responsiveness of the assay system itself.
-
Beyond the Reporter: While powerful, reporter assays measure one specific event: ARE-mediated transcription. It is crucial to contextualize these findings with other endpoints, such as downstream gene expression analysis (e.g., qPCR for known androgen-regulated genes) or functional physiological outcomes, to build a comprehensive understanding of the compound's activity.
By integrating a mechanistic understanding of AR signaling with a robust, multi-endpoint in vivo protocol, researchers can confidently and accurately validate the activity of Stanolone benzoate and other novel androgens, ensuring the integrity and translational potential of their findings.
References
-
Development of transgenic mouse lines for the evaluation of the androgen receptor activity in vivo | Cancer Research - AACR Journals. (2004, April 1). American Association for Cancer Research. [Link]
-
A novel androgen signalling pathway uses dihydrotestosterone, but not testosterone, to activate the EGF receptor signalling cascade in prostate stromal cells - PMC - NIH. National Institutes of Health. [Link]
-
Analysis of Androgen Receptor Activity by Reporter Gene Assays. SpringerLink. [Link]
-
An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells - PMC - PubMed Central. (2017, June 1). National Institutes of Health. [Link]
-
Cell-based assays for screening androgen receptor ligands - PMC - NIH. National Institutes of Health. [Link]
-
In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling - NIH. (2014, October 14). National Institutes of Health. [Link]
-
Transgenic Mouse Model for Rapid Pharmacodynamic Evaluation of Antiandrogens | Cancer Research - AACR Journals. (2006, November 1). American Association for Cancer Research. [Link]
-
Natural Products Targeting the Androgen Receptor Signaling Pathway: Therapeutic Potential and Mechanisms - MDPI. MDPI. [Link]
-
The signalling pathway of the androgen receptor (AR). Testosterone is... - ResearchGate. ResearchGate. [Link]
-
6-Androgen receptor signalling. Testosterone is converted to... - ResearchGate. ResearchGate. [Link]
-
Transgenic mouse model for rapid pharmacodynamic evaluation of antiandrogens. - VIVO. VIVO. [Link]
-
Activation of the Androgen Receptor by Intratumoral Bioconversion of Androstanediol to Dihydrotestosterone in Prostate Cancer - AACR Journals. American Association for Cancer Research. [Link]
-
Cellular androgen reporter assay—to design the luciferase androgen... - ResearchGate. ResearchGate. [Link]
-
Androgens and spermatogenesis: lessons from transgenic mouse models - PubMed Central. National Institutes of Health. [Link]
-
Human AR Reporter Assay Kit - Indigo Biosciences. Indigo Biosciences. [Link]
-
Androgen Pathway - Report Lentivirus - Gentarget. Gentarget Inc. [Link]
-
Androgen effects on the reproductive neuroendocrine axis - NIH RePORTER. National Institutes of Health. [Link]
-
Rat AR Reporter Assay Kit - Indigo Biosciences. Indigo Biosciences. [Link]
-
Androstanolone benzoate - Wikipedia. Wikipedia. [Link]
-
What is the difference between testosterone enanthate, cypionate, and propionate?. Examine. [Link]
-
Comparison of in vitro and in vivo screening models for androgenic and estrogenic activities. PubMed. [Link]
-
Testosterone Comparative Pharmacokinetics of Testosterone Esters | PDF - Scribd. Scribd. [Link]
-
Androgen receptor transactivation assay using green fluorescent protein as a reporter. (2008, February 15). PubMed. [Link]
-
Visualising Androgen Receptor Activity in Male and Female Mice | PLOS One. (2015, August 12). PLOS One. [Link]
-
Cell-based Assays for Screening Androgen Receptor Ligands - PubMed - NIH. National Institutes of Health. [Link]
-
Comparison of In Vitro and In Vivo Screening Models for Androgenic and Estrogenic Activities - Oxford Academic. Oxford Academic. [Link]
-
Pharmacokinetics of testosterone - Wikipedia. Wikipedia. [Link]
-
2 Comparative pharmacokinetics of different testosterone esters after... - ResearchGate. ResearchGate. [Link]
-
Androstanolone - Wikipedia. Wikipedia. [Link]
-
Development and Validation of a Computational Model for Androgen Receptor Activity. (2017, April 17). PubMed. [Link]
-
Bioassay-based screening and detection of novel designer androgens - WADA. World Anti-Doping Agency. [Link]
-
Testosterone propionate/testosterone phenylpropionate/testosterone isocaproate/testosterone decanoate - Wikipedia. Wikipedia. [Link]
-
Short-acting testosterone appears to have lesser effect on male reproductive potential compared to long-acting testosterone in mice - NIH. (2020, September 9). National Institutes of Health. [Link]
-
Effects of testosterone propionate or dihydrotestosterone propionate on plasma FSH and LH levels in neonatal rats and on sexual differentiation of the brain - PubMed. PubMed. [Link]
-
Long vs short acting testosterone treatments: A look at the risks - PMC - NIH. National Institutes of Health. [Link]
Sources
- 1. Analysis of Androgen Receptor Activity by Reporter Gene Assays | Springer Nature Experiments [experiments.springernature.com]
- 2. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stanolone – a Potent Androgenic Hormone_Chemicalbook [chemicalbook.com]
- 4. Androstanolone - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Androgen Pathway - Report Lentivirus [gentarget.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Visualising Androgen Receptor Activity in Male and Female Mice | PLOS One [journals.plos.org]
- 12. Androstanolone benzoate - Wikipedia [en.wikipedia.org]
- 13. droracle.ai [droracle.ai]
- 14. Testosterone propionate/testosterone phenylpropionate/testosterone isocaproate/testosterone decanoate - Wikipedia [en.wikipedia.org]
- 15. indigobiosciences.com [indigobiosciences.com]
- 16. Androgens and spermatogenesis: lessons from transgenic mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. RePORT ⟩ RePORTER [reporter.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Transgenic mouse model for rapid pharmacodynamic evaluation of antiandrogens. [vivo.weill.cornell.edu]
- 20. Comparison of in vitro and in vivo screening models for androgenic and estrogenic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. Short-acting testosterone appears to have lesser effect on male reproductive potential compared to long-acting testosterone in mice - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Stanolone Benzoate and Nandrolone Decanoate: Mechanistic Divergence and Experimental Validation
An in-depth guide for researchers, scientists, and drug development professionals.
This guide offers a detailed comparative analysis of two pivotal anabolic-androgenic steroids (AAS): Stanolone benzoate and Nandrolone decanoate. Moving beyond a superficial overview, this document dissects their distinct mechanisms of action, quantifies their anabolic versus androgenic potential, and provides the rigorous experimental framework required for their empirical evaluation. The content herein is structured to provide clarity and depth for professionals engaged in endocrinological and pharmacological research.
Foundational Compound Profiles
Stanolone Benzoate: A synthetic ester of dihydrotestosterone (DHT), Stanolone is a pure androgenic steroid.[1][2] Its fundamental characteristic is its inability to be aromatized into estrogen, which critically defines its physiological and side effect profile.[3] As a direct derivative of DHT, the most potent endogenous androgen, it serves as a powerful tool for investigating androgen-specific biological processes.[4] The benzoate ester provides a moderate duration of action, necessitating a structured administration schedule to maintain stable plasma concentrations.[1]
Nandrolone Decanoate: An esterified form of 19-nortestosterone, Nandrolone decanoate is distinguished by its potent anabolic properties and comparatively weak androgenic effects.[5][6] This favorable anabolic-to-androgenic ratio has made it a subject of clinical interest for conditions such as anemia, osteoporosis, and cachexia.[7][8][9] The long-chain decanoate ester ensures a slow release from the intramuscular injection site, resulting in a prolonged duration of action and a half-life of approximately 6 to 12 days.[10][11]
Divergent Mechanisms of Action and Metabolism
While both compounds exert their effects by activating the androgen receptor (AR), their interaction with key metabolic enzymes creates fundamentally different physiological outcomes.
The canonical AR signaling pathway begins when an androgen binds to the AR in the cell's cytoplasm, causing the dissociation of heat shock proteins.[12][13] This ligand-receptor complex then dimerizes, translocates to the nucleus, and binds to specific DNA sequences known as Androgen Response Elements (AREs).[14] This action recruits co-regulatory proteins to modulate the transcription of target genes responsible for the steroid's effects.[12][13]
Stanolone Benzoate: As a DHT analogue, Stanolone binds to the AR with high affinity.[3] It represents the final, most direct step in androgenic signaling in many target tissues and is not subject to further potentiation or metabolic conversion that alters its primary action.
Nandrolone Decanoate: After administration, the decanoate ester is cleaved, releasing active nandrolone.[15] The critical divergence occurs at the 5α-reductase enzyme. While testosterone is converted by 5α-reductase into the more potent DHT, nandrolone is converted into 5α-dihydronandrolone (DHN), a significantly weaker AR agonist.[5][11] This metabolic pathway is the primary reason for nandrolone's reduced androgenic activity in tissues with high 5α-reductase expression, such as the prostate and skin.[5][11][16]
Figure 2: Standardized workflow for the Hershberger bioassay.
Comparative Side Effect Profiles
The distinct pharmacological profiles directly translate to different potential adverse effects, a critical consideration in both therapeutic development and experimental design.
Table 2: Comparative Side Effect Profiles
| Side Effect Category | Stanolone Benzoate | Nandrolone Decanoate | Rationale |
|---|---|---|---|
| Androgenic | High Risk (Acne, alopecia, prostate enlargement) | Low Risk | Stanolone is a potent DHT derivative; Nandrolone converts to the weak androgen DHN. [4][5][17] |
| Estrogenic | None | Low to Moderate Risk (Gynecomastia, water retention) | Stanolone cannot aromatize. Nandrolone has low aromatization to estradiol. [3][10] |
| Progestogenic | None | Moderate Risk | Nandrolone and its metabolites can bind to the progesterone receptor. [10] |
| Cardiovascular | Negative impact on lipid profile (↓HDL, ↑LDL). | Negative impact on lipid profile (significant ↓HDL). [18][19] | Both can adversely affect cholesterol levels. |
| Hepatotoxicity | Low (not C-17 alpha-alkylated). | Low (not C-17 alpha-alkylated). | The esterified injectable forms are generally not associated with severe liver strain. [6][7] |
| Endogenous HPTA Suppression | High | Very High | Both compounds provide negative feedback to the hypothalamus and pituitary, suppressing natural testosterone production. [10]|
Conclusion: Selecting the Appropriate Tool for Research
The choice between Stanolone benzoate and Nandrolone decanoate is dictated by the specific scientific question being addressed. They are not interchangeable; rather, they are distinct tools for probing different aspects of androgen and anabolic biology.
-
Stanolone Benzoate is the compound of choice for isolating and studying pure androgenic effects . Its inability to aromatize and its direct, potent action make it an invaluable positive control for androgenicity and for investigating AR signaling in tissues like the prostate and skin, without the confounding variable of estrogenic conversion.
-
Nandrolone Decanoate is the superior agent for research focused on anabolic mechanisms with minimized androgenic interference . Its high anabolic-to-androgenic ratio allows for the study of muscle growth, protein synthesis, bone density, and recovery from catabolic states, more closely mimicking the effects of a selective anabolic agent. [5][11] A thorough understanding of their divergent pharmacology, as detailed in this guide, is essential for designing robust experiments and accurately interpreting results in the fields of endocrinology, pharmacology, and drug development.
References
-
Salerno, M., et al. (2020). Nandrolone Decanoate: Use, Abuse and Side Effects. Medicina, 56(11), 606. [Link]
-
Mitsiades, N., et al. (2022). Androgen Receptor Signaling in Prostate Cancer and Therapeutic Strategies. Cancers, 14(19), 4563. [Link]
-
QIAGEN GeneGlobe. Androgen Signaling. QIAGEN. [Link]
-
National Center for Biotechnology Information. (n.d.). Nandrolone Decanoate. PubChem Compound Summary for CID 9677. [Link]
-
Wikipedia. (n.d.). Nandrolone decanoate. Wikipedia. [Link]
-
Wikipedia. (n.d.). Androstanolone benzoate. Wikipedia. [Link]
-
ResearchGate. (n.d.). Androgen Receptor signalling. ResearchGate. [Link]
-
Abeomics. (n.d.). Androgen Signaling. Abeomics. [Link]
-
GlobalRx. (n.d.). Clinical Profile of Nandrolone Decanoate USP. GlobalRx. [Link]
-
Wikipedia. (n.d.). Nandrolone. Wikipedia. [Link]
-
Cleveland Clinic. (2023). Nandrolone: Uses, Benefits & Side Effects. Cleveland Clinic. [Link]
-
Lees, C. J., & Gentry, K. C. (1997). The androgenic anabolic steroid nandrolone decanoate prevents osteopenia and inhibits bone turnover in ovariectomized cynomolgus monkeys. Bone, 20(4), 355-364. [Link]
-
de Souza, G. L., et al. (2011). Nandrolone decanoate inhibits gluconeogenesis and decreases fasting glucose in Wistar male rats. Journal of Endocrinology, 210(1), 53-61. [Link]
-
Sattler, F. R., et al. (2002). Metabolic effects of nandrolone decanoate and resistance training in men with HIV. American Journal of Physiology-Endocrinology and Metabolism, 283(6), E1214-E1222. [Link]
-
Ashby, J., & Lefevre, P. A. (2004). Testosterone-stimulated weanlings as an alternative to castrated male rats in the Hershberger anti-androgen assay. Regulatory toxicology and pharmacology, 39(2), 163-171. [Link]
-
Vinggaard, A. M., et al. (2002). Evaluation of the rodent Hershberger bioassay using three reference (anti)androgens. Toxicology, 178(2), 137-151. [Link]
-
Owens, W., et al. (2006). The OECD program to validate the rat Hershberger bioassay to screen compounds for in vivo androgen and antiandrogen responses. Phase 1: use of a potent agonist and a potent antagonist to test the standardized protocol. Environmental health perspectives, 114(8), 1259-1265. [Link]
-
Owens, W., et al. (2007). The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses. Environmental Health Perspectives, 115(5), 671-678. [Link]
-
U.S. Environmental Protection Agency. (n.d.). In vivo Hershberger Assay. EPA. [Link]
-
Savini, E. C. (1965). [Comparative experimental study of the androgenic and anabolic actions of several steroids with prolonged action]. Therapie, 20, 479-493. [Link]
-
Wikipedia. (n.d.). Androstanolone. Wikipedia. [Link]
-
National Center for Biotechnology Information. (n.d.). Dihydrotestosterone benzoate. PubChem Compound Summary for CID 13987. [Link]
-
ResearchGate. (n.d.). Experimental androgen-anabolic steroids. ResearchGate. [Link]
-
Gligorov, D., & Gooren, L. (2023). Anabolic–androgenic steroids: How do they work and what are the risks?. Frontiers in Endocrinology, 14, 1133501. [Link]
-
Dunn, M., et al. (2024). The world's first anabolic-androgenic steroid testing trial: A two-phase pilot combining chemical analysis, results dissemination and community feedback. Drug and Alcohol Review. [Link]
-
Wu, F., et al. (2012). Benzoate Metabolism Intermediate Benzoyl Coenzyme A Affects Gentisate Pathway Regulation in Comamonas testosteroni. Journal of Bacteriology, 194(20), 5547-5555. [Link]
-
Medscape. (2024). Anabolic Steroid Use and Abuse. Medscape. [Link]
-
Pan, M. M., & Kovac, J. R. (2016). Beyond testosterone cypionate: evidence behind the use of nandrolone in male health and wellness. Translational Andrology and Urology, 5(2), 213-219. [Link]
-
Salerno, M., et al. (2020). Nandrolone Decanoate: Use, Abuse and Side Effects. ResearchGate. [Link]
-
Zelleroth, S., et al. (2022). Nandrolone decanoate and testosterone undecanoate differently affect stress hormones, neurotransmitter systems, and general activity in the male rat. Behavioural Brain Research, 433, 113971. [Link]
-
Clark, A. S., & Harrold, E. V. (1997). Comparison of the effects of 17 alpha-methyltestosterone, methandrostenolone, and nandrolone decanoate on the sexual behavior of castrated male rats. Behavioural Neuroscience, 111(6), 1368-1374. [Link]
Sources
- 1. Androstanolone benzoate - Wikipedia [en.wikipedia.org]
- 2. abmole.com [abmole.com]
- 3. Stanolone – a Potent Androgenic Hormone_Chemicalbook [chemicalbook.com]
- 4. Androstanolone - Wikipedia [en.wikipedia.org]
- 5. Nandrolone Decanoate: Use, Abuse and Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anabolic Steroid Use and Abuse: Practice Essentials, Biopharmacology of Testosterone, Biochemistry and Pharmacology [emedicine.medscape.com]
- 7. Articles [globalrx.com]
- 8. my.clevelandclinic.org [my.clevelandclinic.org]
- 9. The androgenic anabolic steroid nandrolone decanoate prevents osteopenia and inhibits bone turnover in ovariectomized cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nandrolone decanoate - Wikipedia [en.wikipedia.org]
- 11. Beyond testosterone cypionate: evidence behind the use of nandrolone in male health and wellness - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 14. researchgate.net [researchgate.net]
- 15. Nandrolone Decanoate | C28H44O3 | CID 9677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Nandrolone - Wikipedia [en.wikipedia.org]
- 17. Stanolone: Pharmacology, Clinical Applications and Analytical Methods_Chemicalbook [chemicalbook.com]
- 18. Anabolic–androgenic steroids: How do they work and what are the risks? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Confirming the Androgenic Effects of Stanolone Benzoate in Castrated Models
For researchers and drug development professionals, rigorously characterizing the androgenic activity of a compound is a foundational step in its preclinical evaluation. This guide provides an in-depth comparison and a detailed experimental framework for confirming the androgenic effects of Stanolone benzoate, a synthetic ester of dihydrotestosterone (DHT), using the scientifically validated castrated rat model. We will explore the mechanistic rationale, present a detailed protocol, and compare the expected outcomes against a reference androgen, Testosterone Propionate.
The Rationale: Why Use a Castrated Model?
To accurately measure the androgenic activity of an exogenous compound like Stanolone benzoate, it is imperative to first eliminate the influence of endogenous androgens. The testes are the primary source of testosterone in males. Surgical castration (orchiectomy) removes this source, causing a significant drop in circulating testosterone and DHT levels.[1] This creates a baseline, androgen-depleted environment where the effects of an administered compound can be observed and quantified without confounding variables. Following castration, androgen-dependent tissues, such as the prostate and seminal vesicles, undergo significant atrophy.[2][3] The ability of a test compound to prevent this atrophy or restore the weight of these tissues is a direct measure of its androgenic activity.[2][4]
Mechanism of Action: The Androgen Receptor Signaling Pathway
Stanolone, the active component of Stanolone benzoate, exerts its effects by binding to and activating the Androgen Receptor (AR), a member of the nuclear receptor superfamily.[5][6] DHT is, in fact, the most potent natural ligand for the AR.[7] The mechanism is a well-understood cascade:
-
Ligand Binding: In its inactive state, the AR resides in the cytoplasm, complexed with heat shock proteins (HSPs). Stanolone, being lipid-soluble, diffuses across the cell membrane and binds to the ligand-binding domain of the AR.
-
Conformational Change & Translocation: This binding induces a conformational change in the AR, causing the dissociation of HSPs.[8] The activated AR-ligand complex then translocates into the nucleus.[6]
-
DNA Binding & Transcription: Inside the nucleus, the AR homodimerizes and binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes.
-
Gene Expression: The AR-ARE complex recruits co-regulatory proteins to initiate the transcription of genes responsible for the growth and maintenance of androgen-dependent tissues.[8][9]
This pathway underscores why the weights of tissues rich in AR, like the ventral prostate and seminal vesicles, are reliable endpoints for assessing androgenicity.
Figure 1: Simplified Androgen Receptor (AR) signaling pathway initiated by Stanolone.
Experimental Design: The Hershberger Bioassay
The Hershberger bioassay is the gold-standard short-term in vivo screening test for assessing androgenic or anti-androgenic properties of a chemical.[10][11] It utilizes the castrated rat model and measures the weight changes in specific androgen-dependent tissues. The Organisation for Economic Co-operation and Development (OECD) has established a detailed and validated guideline for this assay (Test Guideline 441), which serves as the basis for the protocol described here.[10][12]
The core principle is straightforward: treat castrated, peripubertal male rats with the test substance for 10 consecutive days.[10][13] A statistically significant increase in the weights of at least two of the five designated androgen-dependent tissues, compared to a vehicle control group, confirms androgenic activity.[10]
Figure 2: Experimental workflow for the Hershberger Bioassay.
Detailed Experimental Protocol
This protocol is adapted from the OECD 441 guideline.[10]
1. Animal Model:
-
Species: Peripubertal male rats (e.g., Sprague-Dawley or Wistar strain).
-
Age: Castration should occur on or after postnatal day (PND) 42.[13]
-
Housing: House animals in standard conditions with controlled temperature, humidity, and light cycle, with ad libitum access to food and water.
2. Castration and Acclimation:
-
Surgically castrate animals via a scrotal incision under appropriate anesthesia.
-
Allow a post-operative recovery period of at least 7 days to ensure endogenous androgens have cleared.
3. Grouping and Dosing:
-
Randomly assign animals to treatment groups (minimum n=6 per group).
-
Group 1 (Vehicle Control): Administer the vehicle used to dissolve the test compounds (e.g., corn oil).
-
Group 2 (Test Article): Administer Stanolone benzoate at one or more dose levels.
-
Group 3 (Positive Control): Administer a reference androgen, such as Testosterone Propionate (TP), at a dose known to elicit a robust response (e.g., 0.2-0.4 mg/kg/day).[12]
-
-
Administration: Administer compounds daily for 10 consecutive days via subcutaneous injection or oral gavage.[10]
4. Necropsy and Tissue Collection:
-
Approximately 24 hours after the final dose, euthanize the animals.
-
Carefully dissect the five mandatory androgen-dependent tissues:
-
Ventral Prostate (VP)
-
Seminal Vesicles with Coagulating Glands (SVCG)
-
Levator Ani and Bulbocavernosus muscles (LABC)
-
Glans Penis (GP)
-
Cowper's Glands (COW)[13]
-
-
Blot tissues to remove excess fluid and record their wet weights immediately.
5. Data Analysis:
-
Analyze data for statistically significant differences between the treated groups and the vehicle control group using an appropriate statistical method (e.g., ANOVA followed by Dunnett's test).
-
A positive androgenic result is confirmed if there is a statistically significant increase in the absolute weight of at least two of the five mandatory tissues.[10]
Comparative Data and Expected Outcomes
Stanolone (DHT) is a potent androgen, and its administration to castrated rats is expected to significantly increase the weights of all five target tissues compared to the vehicle control.[4] Because Stanolone cannot be aromatized to estrogen, its effects are purely androgenic. Testosterone, while also a potent androgen, can be converted to DHT by the 5α-reductase enzyme in tissues like the prostate, and also to estradiol by aromatase.[7]
For comparison, Testosterone Propionate (TP) is a widely used reference androgen in these assays.[12] The table below presents hypothetical, yet representative, data illustrating the expected outcomes.
Table 1: Expected Comparative Effects on Androgen-Dependent Tissue Weights (mg)
| Treatment Group | Ventral Prostate (VP) | Seminal Vesicles (SVCG) | Levator Ani/Bulbocavernosus (LABC) | Glans Penis (GP) | Cowper's Glands (COW) |
| Vehicle Control | 25 ± 4 | 20 ± 5 | 110 ± 15 | 120 ± 18 | 30 ± 6 |
| Stanolone Benzoate | 250 ± 20 | 220 ± 18 | 280 ± 25 | 250 ± 22 | 95 ± 10 |
| Testosterone Propionate | 230 ± 22 | 205 ± 20 | 270 ± 28 | 240 ± 25 | 90 ± 12 |
* Indicates a statistically significant increase (p < 0.05) compared to the Vehicle Control group. Data are presented as mean ± standard deviation and are illustrative.
The results would demonstrate that Stanolone benzoate, much like the reference androgen Testosterone Propionate, effectively prevents the atrophy of androgen-dependent tissues in the castrated model, thereby confirming its potent androgenic activity. Studies have shown that DHT administration to castrated rats increases the weights of muscles like the levator ani and bulbocavernosus.[4]
Conclusion
The use of the castrated rat model, in conjunction with the standardized Hershberger bioassay, provides a robust and reliable system for confirming the androgenic effects of Stanolone benzoate. By eliminating endogenous hormones, this model allows for the unambiguous quantification of the compound's activity on androgen-dependent tissues. The expected significant increase in the weights of the ventral prostate, seminal vesicles, and other accessory tissues, comparable to the effects of a positive control like Testosterone Propionate, would provide definitive evidence of Stanolone benzoate's androgenic properties. This rigorous, data-driven approach is essential for the accurate preclinical characterization of androgenic compounds in drug development.
References
-
Bhasin, S., Storer, T. W., Berman, N., Callegari, C., Clevenger, B., Phillips, J., Bunnell, T. J., Tricker, R., Shirazi, A., & Casaburi, R. (1997). Effects of castration and androgen treatment on androgen-receptor levels in rat skeletal muscles. Journal of Applied Physiology, 82(1), 4-11. [Link]
-
White, J. A., & Barfield, R. J. (1977). Effects of estradiol benzoate in combination with dihydrotestosterone on postejaculatory vocalization and refractory period in castrated male rats. Hormones and Behavior, 9(1), 69-75. [Link]
-
Clark, A. S., & Henderson, L. P. (2003). Comparison of the effects of stanozolol, oxymetholone, and testosterone cypionate on the sexual behavior of castrated male rats. Behavioral Neuroscience, 111(6), 1368–1375. [Link]
-
Martinez, C., & Clark, A. S. (1997). Anabolic-androgenic steroids and aggression in castrated male rats. Behavioral Neuroscience, 111(6), 1358–1367. [Link]
-
Kanhai, R. C., Hage, J. J., van Diest, P. J., Karim, R. B., & Mulder, J. W. (2000). Short-term and Long-Term Histologic Effects of Castration and Estrogen Treatment on Breast Tissue of 14 Male-To-Female Transsexuals in Comparison With Two Chemically Castrated Men. The American Journal of Surgical Pathology, 24(1), 74-80. [Link]
-
Sartor, O., & Handa, R. J. (2024). Androgen Receptor Signalling in Prostate Cancer: Mechanisms of Resistance to Endocrine Therapies. Cancers, 16(12), 2269. [Link]
-
Olsen, K. L., & Whalen, R. E. (1984). Dihydrotestosterone activates male mating behavior in castrated King-Holtzman rats. Hormones and Behavior, 18(4), 380-392. [Link]
-
Traish, A. M., Park, K., Dhir, V., Kim, N. N., Moreland, R. B., & Goldstein, I. (1999). Effects of castration and androgen replacement on erectile function in a rabbit model. Endocrinology, 140(4), 1861-1868. [Link]
-
Buchanan, G., & Hvizd, M. G. (2013). Androgen Receptor Structure, Function and Biology: From Bench to Bedside. Journal of Steroids & Hormonal Science, 4(2). [Link]
-
Keeley, T., & Kloc, M. (2023). Male animal sterilization: history, current practices, and potential methods for replacing castration. Frontiers in Animal Science, 4, 1251218. [Link]
-
OECD. (2009). Test No. 441: Hershberger Bioassay in Rats. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]
-
Clark, A. S., & Henderson, L. P. (2003). Comparison of the Effects of Stanozolol, Oxymetholone, and Testosterone Cypionate on the Sexual Behavior of Castrated Male Rats. ResearchGate. [Link]
-
Bhasin, S., Storer, T. W., Berman, N., Callegari, C., Clevenger, B., Phillips, J., Bunnell, T. J., Tricker, R., Shirazi, A., & Casaburi, R. (1997). Effects of castration and androgen treatment on androgen-receptor levels in rat skeletal muscles. American Physiological Society Journal. [Link]
-
Park, J. S., Lee, D. H., Lee, J. Y., Kim, H. G., & Kim, S. H. (2022). Comparative application of testosterone undecanoate and/or testosterone propionate in induction of benign prostatic hyperplasia in Wistar rats. PLOS ONE, 17(5), e0268393. [Link]
-
Owens, W., Zeiger, E., Walker, M., Ashby, J., & Onyon, L. (2006). The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses. Phase 1: Use of a Potent Agonist and a Potent Antagonist to Test the Standardized Protocol. Environmental Health Perspectives, 114(8), 1259–1265. [Link]
-
G. G., & V. P. (1996). Effects of Castration on Androstenedione, Testosterone and Dihydrotestosterone Plasma Levels in Adult Male Rats. ResearchGate. [Link]
-
Shrestha, R., & Shrestha, S. (2022). Androgen Receptor Signaling in Prostate Cancer and Therapeutic Strategies. MDPI. [Link]
-
Skálová, L., & Bártíková, H. (2021). Anabolic Steroids in Fattening Food-Producing Animals—A Review. MDPI. [Link]
-
Hearn, B. R., & Vasdev, N. (2018). Loss of dihydrotestosterone-inactivation activity promotes prostate cancer castration resistance detectable by functional imaging. Journal of Clinical Investigation, 128(1), 43–50. [Link]
-
Cui, N., & Li, M. J. (2023). Research Progress on the Mechanism of Androgen Receptor Signaling Pathway in Castration-Resistant Prostate Cancer. Annals of Urologic Oncology, 6(4), 6-12. [Link]
-
Owens, W., Gray, L. E., Zeiger, E., Walker, M., Yamasaki, K., Ashby, J., & Onyon, L. (2007). The OECD program to validate the rat Hershberger bioassay to screen compounds for in vivo androgen and antiandrogen responses. Environmental Health Perspectives, 115(5), 671-678. [Link]
-
Loneragan, G. H. (2023). Use of Steroid Hormones in Animals. MSD Veterinary Manual. [Link]
-
Wright, A. S., Thomas, L. N., Douglas, R. C., Lazier, C. B., & Rittmaster, R. S. (1996). Relative potency of testosterone and dihydrotestosterone in preventing atrophy and apoptosis in the prostate of the castrated rat. The Journal of Clinical Investigation, 98(11), 2558-2563. [Link]
-
Pharmatest Services. (n.d.). Hershberger bioassay. Pharmatest. [Link]
-
Kleinstreuer, N. C., Ceger, P., Allen, D. G., Strickland, J., Chang, X., & Hamm, J. (2018). Evaluation of androgen assay results using a curated Hershberger database. Reproductive Toxicology, 86, 92-101. [Link]
-
Park, J. S., Lee, D. H., Lee, J. Y., Kim, H. G., & Kim, S. H. (2022). Comparative application of testosterone undecanoate and/or testosterone propionate in induction of benign prostatic hyperplasia in Wistar rats. PLOS ONE, 17(5), e0268393. [Link]
-
Jones, S. L., & Pfaus, J. G. (2012). The effects of chronic administration of testosterone propionate with or without estradiol on the sexual behavior and plasma steroid levels of aged female rats. Endocrinology, 153(12), 5944-5953. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Effects of castration and androgen replacement on erectile function in a rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Effects of castration and androgen treatment on androgen-receptor levels in rat skeletal muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Androgen Receptor Signalling in Prostate Cancer: Mechanisms of Resistance to Endocrine Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. auo.asmepress.com [auo.asmepress.com]
- 7. Relative potency of testosterone and dihydrotestosterone in preventing atrophy and apoptosis in the prostate of the castrated rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. pharmatest.com [pharmatest.com]
- 12. researchgate.net [researchgate.net]
- 13. The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses: Phase 2 Dose–Response Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Cross-Reactivity of Stanolone Benzoate in Immunoassays for Dihydrotestosterone (DHT)
For researchers, scientists, and professionals in drug development, the precise quantification of androgens is a cornerstone of endocrinology, pharmacology, and clinical research. Dihydrotestosterone (DHT), a potent androgen derived from testosterone, plays a critical role in various physiological and pathological processes. Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), are widely used for their convenience and high-throughput capabilities in measuring DHT levels. However, the accuracy of these assays is contingent upon the specificity of the antibodies used, and the potential for cross-reactivity with structurally similar molecules is a significant concern that can lead to erroneous results.
The Structural Basis for Cross-Reactivity: A Tale of Two Molecules
At the heart of the issue of cross-reactivity lies the molecular structure of the analyte and its potential competitors. Dihydrotestosterone, also known as Stanolone, is the primary active metabolite of testosterone. Stanolone benzoate, on the other hand, is a synthetic androgen and an ester of Stanolone. As a prodrug, Stanolone benzoate is designed to be cleaved in the body to release the active Stanolone (DHT) molecule.
From an immunological perspective, the core steroidal nucleus of Stanolone benzoate is identical to that of DHT. The antibody used in a DHT immunoassay is raised against the DHT molecule. Due to the high degree of structural similarity, it is highly probable that an anti-DHT antibody will also recognize and bind to Stanolone benzoate. The only difference is the benzoate group esterified at the 17-beta hydroxyl position, which may or may not sterically hinder the antibody binding, depending on the specific epitope the antibody recognizes.
Caption: Molecular structures of Dihydrotestosterone (DHT) and Stanolone Benzoate.
The Principle of Competitive Immunoassays and the Impact of Cross-Reactivity
Most commercially available immunoassays for small molecules like DHT are based on a competitive binding principle.[1] In this format, a limited number of antibody binding sites are available on a microplate. Unlabeled DHT from the sample competes with a fixed amount of enzyme-labeled DHT (conjugate) for these binding sites. The amount of enzyme conjugate that binds to the antibody is inversely proportional to the concentration of DHT in the sample.
A cross-reacting substance, such as Stanolone benzoate, will also compete for these antibody binding sites, displacing the enzyme-labeled DHT. This leads to a reduced signal, which the assay interprets as a higher concentration of DHT than is actually present, resulting in a false positive or an overestimation of the true DHT concentration.[2]
Caption: The principle of a competitive immunoassay and interference by a cross-reactant.
A Comparative Look at Commercial DHT ELISA Kits
To provide a practical context for the issue of specificity, the following table summarizes the reported cross-reactivity of several commercially available DHT ELISA kits with other structurally related steroids. It is important to note that manufacturers do not typically report cross-reactivity data for Stanolone benzoate. However, the data for testosterone, which differs from DHT only by a double bond in the A-ring, serves as a useful benchmark for assessing antibody specificity.
| Immunoassay Kit | Manufacturer | Testosterone Cross-Reactivity | Other Cross-Reactants of Note | Reference |
| DHT ELISA Kit | Eagle Biosciences | 8.7% | 5ß-Dihydrotestosterone: 2.0%, Androstenedione: 0.2% | [3] |
| 5alpha- Dihydrotestosterone (DHT) ELISA | IBL International (Tecan) | 8.7% | 5ß-Dihydrotestosterone: 2.0%, Androstenedione: 0.2% | [4] |
| Human Dihydrotestosterone(DHT) ELISA Kit | CUSABIO | Not specified, claims "no significant cross-reactivity" | Not specified | [5] |
| DHT ELISA Kit | Alpha Diagnostic Intl. | Not specified | Not specified |
This table is for illustrative purposes. Researchers should always consult the most recent product datasheet for the specific lot they are using.
The variability in reported cross-reactivity with testosterone highlights that not all DHT immunoassays are created equal. An 8.7% cross-reactivity with testosterone can be significant, especially in samples where testosterone concentrations are much higher than DHT.[6] Given that the core structure of Stanolone benzoate is identical to DHT, the cross-reactivity is expected to be substantial, potentially approaching 100%, depending on the antibody's recognition site.
Experimental Protocol for Determining Cross-Reactivity
To address the lack of specific data, researchers can and should determine the cross-reactivity of Stanolone benzoate in their DHT immunoassay of choice. The following is a generalized, yet detailed, protocol based on established methods for assessing immunoassay specificity.
Caption: A workflow for the experimental determination of cross-reactivity.
Objective: To quantify the percent cross-reactivity of Stanolone benzoate in a competitive ELISA for DHT.
Materials:
-
DHT ELISA Kit (including standards, conjugate, wash buffer, substrate, and stop solution)
-
High-purity DHT powder (for independent verification if desired)
-
High-purity Stanolone benzoate powder
-
Appropriate solvent for dissolving steroids (e.g., ethanol or DMSO)
-
Assay buffer (as provided in the kit or a compatible buffer)
-
Precision pipettes and tips
-
Microplate reader
Methodology:
-
Preparation of Stock Solutions:
-
Prepare a high-concentration stock solution of DHT (e.g., 1 mg/mL) in the chosen solvent.
-
Prepare a high-concentration stock solution of Stanolone benzoate (e.g., 1 mg/mL) in the same solvent. Causality: Using the same solvent ensures that any potential matrix effects from the solvent are consistent between the standard and the test compound.
-
-
Generation of the DHT Standard Curve:
-
Follow the ELISA kit manufacturer's instructions to prepare the serial dilutions of the DHT standards provided in the kit.
-
Run the standard curve in duplicate or triplicate to ensure accuracy and precision. Trustworthiness: A reliable standard curve is the foundation for accurate measurement of the cross-reactant.
-
-
Preparation of Stanolone Benzoate Dilutions:
-
Perform a serial dilution of the Stanolone benzoate stock solution in the assay buffer to create a range of concentrations that are expected to span the dynamic range of the DHT standard curve. A good starting point is to prepare dilutions that are 10-fold higher and lower than the DHT standard curve concentrations. Expertise: This wide range is necessary to identify the concentration of the cross-reactant that causes 50% inhibition of the signal, which is a key parameter for calculating cross-reactivity.
-
-
Immunoassay Procedure:
-
Add the prepared Stanolone benzoate dilutions to the appropriate wells of the ELISA plate in duplicate or triplicate.
-
Follow the remaining steps of the ELISA protocol as per the manufacturer's instructions (addition of conjugate, incubation, washing, substrate addition, and stopping the reaction).
-
-
Data Analysis and Calculation:
-
Measure the absorbance of all wells at the recommended wavelength.
-
Plot the DHT standard curve (absorbance vs. log concentration).
-
From the standard curve, determine the concentration of DHT that causes a 50% reduction in the maximum signal (the IC50 of DHT).
-
Plot the absorbance values for the Stanolone benzoate dilutions against their log concentrations.
-
From this curve, determine the concentration of Stanolone benzoate that causes a 50% reduction in the maximum signal (the IC50 of Stanolone benzoate).
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of DHT / IC50 of Stanolone benzoate) x 100
-
Interpretation of Results:
A high percentage of cross-reactivity (approaching 100%) would indicate that the antibody binds to Stanolone benzoate with a similar affinity as it does to DHT. This would mean that the immunoassay cannot distinguish between the two molecules, and any measurement in a sample containing Stanolone benzoate would be an inaccurate representation of the true DHT concentration.
Conclusion and Recommendations
While a definitive, published value for the cross-reactivity of Stanolone benzoate in specific DHT immunoassays is elusive, the fundamental principles of immunology and the identical core structure of the two molecules strongly suggest that a high degree of cross-reactivity is to be expected. This has significant implications for researchers studying the effects of Stanolone benzoate administration or for those analyzing samples where its presence is a possibility.
As a Senior Application Scientist, my recommendation is to approach DHT immunoassay data with a critical eye, especially when dealing with samples that may contain structurally similar synthetic androgens. The gold standard for steroid analysis, particularly when specificity is paramount, is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which can physically separate and independently quantify DHT and Stanolone benzoate.[7][8]
However, when immunoassays are the chosen method, it is imperative to:
-
Thoroughly review the manufacturer's datasheet for any available cross-reactivity data.
-
Recognize the limitations of the assay and the potential for interference from structurally similar compounds.
-
Perform in-house validation studies , such as the one outlined in this guide, to determine the cross-reactivity of any compounds of concern that are not listed on the datasheet.
References
-
Ismail, A. A. (2008). Interferences in Immunoassay. Clinical Chemistry, 54(10), 1757-1759. [Link]
-
Oh, H. S., et al. (2015). Invalidation of a commercially available human 5α-dihydrotestosterone immunoassay. Steroids, 98, 171-176. [Link]
- Stanczyk, F. Z., & Clarke, N. J. (2010). Advantages and challenges of mass spectrometry-based steroid hormone assays. The Journal of Steroid Biochemistry and Molecular Biology, 121(3-5), 491-495.
-
CUSABIO. (n.d.). Rat Dihydrotestosterone(DHT) ELISA Kit. Retrieved from [Link]
-
IBL International (Tecan). (n.d.). 5alpha- Dihydrotestosterone (DHT) ELISA. Retrieved from [Link]
-
Eagle Biosciences. (n.d.). Dihydrotestosterone (DHT) ELISA Assay Kit. Retrieved from [Link]
-
Reed Biotech. (n.d.). DHT(Dihydrotestosterone) ELISA Kit. Retrieved from [Link]
-
CUSABIO. (n.d.). Human Dihydrotestosterone(DHT) ELISA Kit. Retrieved from [Link]
-
Eagle Biosciences. (n.d.). Dihydrotestosterone (DHT) ELISA Assay Kit Datasheet. Retrieved from [Link]
-
Alpha Diagnostic Intl. (n.d.). Dihydrotestosterone (DHT) ELISA Kit. Retrieved from [Link]
-
Vesper, H. W., et al. (2008). Validation of a testosterone and dihydrotestosterone liquid chromatography tandem mass spectrometry assay: interference and comparison with established methods. Clinica Chimica Acta, 398(1-2), 104-110. [Link]
-
PubChem. (n.d.). Dihydrotestosterone. Retrieved from [Link]
-
PubChem. (n.d.). Stanolone benzoate. Retrieved from [Link]
-
Owen, L. J., & Keevil, B. G. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. BMC Clinical Pathology, 14(1), 33. [Link]
-
Boland, M. J., et al. (2021). Hormone Immunoassay Interference: A 2021 Update. The Journal of Applied Laboratory Medicine, 6(4), 1083-1102. [Link]
-
Debeljak, Z., et al. (2020). Analytical bias of automated immunoassays for six serum steroid hormones assessed by LC-MS/MS. Biochemia medica, 30(3), 030701. [Link]
-
Kushnir, M. M., et al. (2006). Performance characteristics of a novel tandem mass spectrometry assay for serum testosterone. Clinical chemistry, 52(1), 120-128. [Link]
-
Vadlamudi, S. K., et al. (1991). Performance characteristics for an immunoassay. Scandinavian journal of clinical and laboratory investigation. Supplementum, 205, 134-138. [Link]
-
Robinson, N., et al. (2006). Performance characteristics of two immunoassays for the measurement of urinary luteinizing hormone. Journal of pharmaceutical and biomedical analysis, 42(4), 543-548. [Link]
-
Oh, H. S., et al. (2015). Invalidation of a commercially available human 5α-dihydrotestosterone immunoassay. Steroids, 98, 171-176. [Link]
-
Middle, J. G. (2007). Dehydroepiandrostenedione sulphate interferes in many direct immunoassays for testosterone. Annals of clinical biochemistry, 44(Pt 2), 173-177. [Link]
-
IBL International (Tecan). (n.d.). DHT ELISA Product Manual. Retrieved from [Link]
-
PubChem. (n.d.). Androstanolone benzoate. Retrieved from [Link]
-
Wikipedia. (n.d.). Androstanolone benzoate. Retrieved from [Link]
Sources
- 1. Analytical Interference of Exemestane with Androstenedione Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. media.neliti.com [media.neliti.com]
- 4. novamedline.com [novamedline.com]
- 5. cusabio.com [cusabio.com]
- 6. Invalidation of a commercially available human 5α-dihydrotestosterone immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Analytical bias of automated immunoassays for six serum steroid hormones assessed by LC-MS/MS [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Gene Expression Profiling after Stanolone Benzoate Treatment
For researchers, scientists, and drug development professionals investigating the downstream cellular effects of androgens, understanding the resulting changes in gene expression is paramount. Stanolone benzoate, a synthetic prodrug of the potent androgen dihydrotestosterone (DHT), serves as a critical tool in these studies.[1][2] This guide provides an in-depth comparison of methodologies for gene expression profiling following stanlone benzoate treatment, grounded in established scientific principles and field-proven insights. We will explore the causality behind experimental choices, compare key technologies, and provide actionable protocols to ensure the generation of robust and reliable data.
The Mechanism of Action: How Stanolone Benzoate Influences the Transcriptome
Stanolone benzoate acts as a prodrug, being converted in the body to stanlone, also known as dihydrotestosterone (DHT).[1][3] DHT is a high-affinity ligand for the Androgen Receptor (AR), a member of the nuclear receptor superfamily that functions as a ligand-activated transcription factor.[4] The signaling cascade is a well-defined pathway that directly links the presence of the androgen to the regulation of gene expression.
The process begins when DHT binds to the AR in the cytoplasm, causing the dissociation of heat shock proteins (HSPs).[5] This binding event induces a conformational change in the AR, leading to its dimerization and translocation into the nucleus.[5] Inside the nucleus, the AR dimer binds to specific DNA sequences known as Androgen Response Elements (AREs), which are typically located in the promoter or enhancer regions of target genes.[6][7] Upon binding to AREs, the AR recruits a complex of co-activators and co-repressors, which ultimately modulates the transcriptional machinery, including RNA Polymerase II, to either activate or repress the expression of target genes.[5][7] This intricate process is central to the physiological and pathological effects of androgens, including their role in prostate cancer progression.[6][8]
Caption: The Androgen Receptor signaling pathway initiated by Stanolone Benzoate.
Designing a Gene Expression Profiling Study
A successful gene expression study hinges on a well-designed experimental plan. The choices made at the outset will directly influence the quality and interpretability of the final data.
Key Considerations:
-
Cell Line/Model System: The choice of model is critical. For instance, androgen-sensitive prostate cancer cell lines like LNCaP or LAPC4 are frequently used as they express a functional Androgen Receptor and exhibit clear transcriptional responses to androgens.[9]
-
Treatment Conditions: Define the concentration of stanlone benzoate and the treatment duration. A time-course experiment can reveal the temporal dynamics of gene expression changes. A vehicle control (e.g., ethanol) is essential for identifying treatment-specific effects.[9]
-
Biological Replicates: Using a minimum of three biological replicates per condition is crucial for statistical power and to account for biological variability.[10] Failing to do so can lead to an inflated false discovery rate.[10]
-
RNA Quality: The integrity of the starting RNA is non-negotiable. High-quality RNA (RIN > 8) is a prerequisite for reliable downstream analysis.[11]
Core Experimental Workflow: From Treatment to Data
The following protocol outlines a comprehensive workflow for analyzing gene expression changes post-stanlone benzoate treatment, focusing on the widely adopted RNA-Sequencing (RNA-Seq) approach.
Caption: A comprehensive workflow for gene expression profiling.
Detailed Protocol: RNA-Sequencing
-
Cell Culture and Treatment:
-
Culture cells (e.g., LNCaP) in appropriate media. To reduce the influence of androgens present in serum, switch to media containing charcoal-stripped fetal bovine serum (CS-FBS) for 48 hours prior to treatment.[9]
-
Treat cells with the desired concentration of stanlone benzoate or a vehicle control for the specified duration.
-
Harvest cells from a minimum of three separate biological replicates for each condition.
-
-
RNA Isolation and Quality Control (QC):
-
Isolate total RNA using a column-based kit (e.g., RNeasy from QIAGEN) and perform on-column DNase digestion to eliminate genomic DNA contamination.[9][11]
-
Assess RNA concentration using a spectrophotometer (e.g., NanoDrop).
-
Critically, evaluate RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) of 8.0 or higher is recommended for optimal results.[11]
-
-
Library Preparation:
-
The goal is to convert RNA into a library of cDNA fragments suitable for sequencing. A key step is the removal of highly abundant ribosomal RNA (rRNA), which would otherwise dominate the sequencing reads.[12]
-
Poly(A) Selection: This method enriches for messenger RNA (mRNA) by capturing their polyadenylated tails. It is effective for high-quality RNA but will not capture non-polyadenylated transcripts like some long non-coding RNAs.[11]
-
rRNA Depletion: This method uses probes to remove rRNA, retaining a broader spectrum of RNA molecules, including non-polyadenylated and degraded RNA.[11]
-
Following enrichment, the RNA is fragmented, reverse transcribed into cDNA, and sequencing adapters are ligated to the ends.[12]
-
-
Sequencing and Bioinformatic Analysis:
-
The prepared libraries are sequenced on a high-throughput platform (e.g., Illumina NovaSeq).
-
Data Analysis Pipeline:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.[9]
-
Alignment: Align the high-quality reads to a reference genome (e.g., GRCh38 for human) using a splice-aware aligner like STAR.[13]
-
Quantification: Count the number of reads mapping to each gene using tools such as featureCounts or Salmon.[13][14]
-
Differential Expression: Utilize statistical packages like DESeq2 or edgeR in R to identify genes that are significantly up- or down-regulated between the stanlone benzoate-treated and control groups.[9][13] These tools are robust for experiments with a small number of replicates and model the count data appropriately.[13]
-
-
Comparing the Alternatives: RNA-Seq vs. DNA Microarray
While RNA-Seq has become the dominant technology, DNA microarrays remain a viable option for certain applications. The choice depends on the specific research goals and available resources.[15][16]
Caption: A decision guide for selecting a gene expression profiling technology.
| Feature | RNA-Sequencing (RNA-Seq) | DNA Microarray |
| Principle | High-throughput sequencing of cDNA | Hybridization of labeled cDNA to pre-designed probes on a chip |
| Detection Scope | Unbiased; detects known and novel transcripts, isoforms, and gene fusions.[17] | Limited to the genes represented by probes on the array.[15] |
| Dynamic Range | Wide (>10^5), allowing for sensitive detection of both low and high abundance transcripts.[17] | Narrower (~10^3), limited by background and signal saturation.[17] |
| Sensitivity | High; can detect subtle fold changes (e.g., 1.25-fold) and lowly expressed genes.[17][18] | Lower; reliably detects more pronounced changes (e.g., >2-fold).[18] |
| Cost | Higher initial cost per sample, but prices are decreasing.[15] | Generally lower cost per sample, especially for large-scale studies of known genes.[15][16] |
| Data Analysis | More complex; requires significant computational resources and bioinformatics expertise.[15] | Relatively straightforward and well-established analysis pipelines.[15] |
| Best For | Novel transcript discovery, comprehensive transcriptome analysis, studies in non-model organisms.[15][18] | Large-scale screening of pre-defined gene sets, clinical studies with established biomarkers.[15] |
Ensuring Trustworthiness: The Self-Validating System
No high-throughput experiment is complete without orthogonal validation of its key findings. This step is critical for confirming the results and ensuring the trustworthiness of the entire study.
Protocol: Validation by RT-qPCR
Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) is the gold standard for validating differential gene expression results from RNA-Seq or microarray experiments.[13][19]
-
Gene Selection: Choose a subset of genes for validation, including highly up-regulated, down-regulated, and non-differentially expressed genes identified in the primary experiment.
-
Primer Design & Validation: Design primers specific to your genes of interest. It is essential to validate primer efficiency by running a standard curve. An acceptable efficiency is between 90% and 110%.[20][21]
-
Reference Gene Selection: Do not rely on a single "housekeeping" gene. Select multiple stable reference genes whose expression does not change across your experimental conditions.[19] Use algorithms like geNorm or NormFinder to identify the most stable candidates from a panel of potential reference genes.[20]
-
Reverse Transcription: Use the same high-quality RNA samples from the main experiment to synthesize cDNA.
-
qPCR Reaction: Perform the qPCR analysis.
-
Data Analysis: Calculate the relative expression of your target genes using the ΔΔCt method, normalizing to the geometric mean of your validated reference genes. Compare the fold changes observed in qPCR with the results from your RNA-Seq data. While the exact fold-change values may differ, the direction of change (up- or down-regulation) should be consistent.[22]
Sample Data Presentation
Following differential expression analysis, results are typically presented in a table format. This allows for easy sorting and identification of the most significantly altered genes.
| Gene Symbol | log2(Fold Change) | p-value | Adjusted p-value (FDR) | Description |
| KLK3 | 4.58 | 1.2e-50 | 3.5e-46 | Kallikrein Related Peptidase 3 (Prostate Specific Antigen) |
| TMPRSS2 | 3.91 | 4.5e-42 | 8.1e-38 | Transmembrane Protease, Serine 2 |
| NKX3-1 | 3.52 | 7.8e-35 | 9.9e-31 | NK3 Homeobox 1 |
| MYC | -2.88 | 2.1e-25 | 1.6e-21 | MYC Proto-Oncogene |
| CDK1 | -2.15 | 9.3e-18 | 5.2e-14 | Cyclin Dependent Kinase 1 |
This is a table of hypothetical data for illustrative purposes.
Conclusion
Profiling gene expression after stanlone benzoate treatment is a powerful method for elucidating the molecular mechanisms of androgen action. The choice between RNA-Seq and microarrays should be guided by the specific research question, balancing the need for comprehensive discovery against budgetary and analytical resources. By adhering to a rigorous, well-controlled experimental workflow—from sample preparation and quality control to bioinformatic analysis and orthogonal validation—researchers can generate high-quality, reliable data. This approach ensures that the resulting insights into androgen-regulated gene networks are both accurate and impactful, paving the way for further discoveries in endocrinology and drug development.
References
-
CD Genomics. (n.d.). Microarray vs. RNA-Seq: Which Is Better for Gene Expression Profiling. Retrieved from [Link]
-
Malone, J. H., & Oliver, B. (2011). Comparing Bioinformatic Gene Expression Profiling Methods: Microarray and RNA-Seq. U.S. National Library of Medicine. Retrieved from [Link]
-
ResearchGate. (2015). Comparing Bioinformatic Gene Expression Profiling Methods: Microarray and RNA-Seq. Retrieved from [Link]
-
Illumina, Inc. (n.d.). RNA-Seq vs Microarrays | Compare technologies. Retrieved from [Link]
-
RNA-Seq Blog. (2015). Understanding the differences between microarray and RNA-Seq technologies for measuring gene expression is necessary for informed design of experiments and choice of data analysis methods. Retrieved from [Link]
-
Mouse Genome Informatics. (n.d.). androgen receptor signaling pathway Gene Ontology Term (GO:0030521). Retrieved from [Link]
-
Focal. (2024). 10 Best Practices for Effective RNA-Seq Data Analysis. Retrieved from [Link]
-
Frontiers. (2022). Androgen receptor signaling and spatial chromatin organization in castration-resistant prostate cancer. Retrieved from [Link]
-
Single-cell best practices. (n.d.). 16. Differential gene expression analysis. Retrieved from [Link]
-
MDPI. (2018). Epigenomic Regulation of Androgen Receptor Signaling: Potential Role in Prostate Cancer Therapy. Retrieved from [Link]
-
QIAGEN. (n.d.). Androgen Signaling. Retrieved from [Link]
-
U.S. National Library of Medicine. (2012). Androgen receptor genomic regulation. Retrieved from [Link]
-
Biology Stack Exchange. (2021). What is the best method to check for differential gene expression in large dataset? I want to identify aging differentially expressed genes. Retrieved from [Link]
-
BioGPS. (n.d.). Androgen Datasets. Retrieved from [Link]
-
PubMed. (2021). Best practices on the differential expression analysis of multi-species RNA-seq. Retrieved from [Link]
-
ResearchGate. (2019). RNA sequencing data of human prostate cancer cells treated with androgens. Retrieved from [Link]
-
U.S. National Library of Medicine. (2024). Systematic Multi-Omics Investigation of Androgen Receptor Driven Gene Expression and Epigenetics changes in Prostate Cancer. Retrieved from [Link]
-
Wikipedia. (n.d.). Androstanolone benzoate. Retrieved from [Link]
-
U.S. National Library of Medicine. (2015). Reliable Gene Expression Analysis by Reverse Transcription-Quantitative PCR: Reporting and Minimizing the Uncertainty in Data Accuracy. Retrieved from [Link]
-
HealthData.gov. (n.d.). Transcriptional programs activated by exposure of human prostate cancer cells to androgen. Retrieved from [Link]
-
Bio-Rad. (n.d.). Validating a Quantitative PCR (qPCR) Experiment to Minimize Error and Maximize Data Quality. Retrieved from [Link]
-
BMC Bioinformatics. (2020). Evaluation validation of a qPCR curve analysis method and conventional approaches. Retrieved from [Link]
-
U.S. National Library of Medicine. (2019). An overview of publicly available patient-centered prostate cancer datasets. Retrieved from [Link]
-
LubioScience. (2019). Ensure reliable qPCR results - advice on assay validation. Retrieved from [Link]
-
RNA-Seq Blog. (2014). A detailed protocol for stranded RNA-sequencing. Retrieved from [Link]
-
ResearchGate. (2021). How to validate differential gene expression by qPCR?. Retrieved from [Link]
-
Wikipedia. (n.d.). Androstanolone. Retrieved from [Link]
-
PubChem. (n.d.). Dihydrotestosterone benzoate. Retrieved from [Link]
-
U.S. National Library of Medicine. (2017). A practical guide to single-cell RNA-sequencing for biomedical research and clinical applications. Retrieved from [Link]
-
PubMed. (1993). Steroid hormone effects on gene expression, neuronal structure, and differentiation. Retrieved from [Link]
-
Bio-Rad. (n.d.). RNA-Seq Workflow. Retrieved from [Link]
-
University of Utah Health. (n.d.). HTG RNA Sequencing. Retrieved from [Link]
-
U.S. National Library of Medicine. (2006). The Effects of Estrogen and Testosterone on Gene Expression in the Rat Mesenteric Arteries. Retrieved from [Link]
-
PubMed. (2006). Increased expression of genes converting adrenal androgens to testosterone in androgen-independent prostate cancer. Retrieved from [Link]
-
PubMed. (2005). Steroid hormones regulate gene expression posttranscriptionally by altering the stabilities of messenger RNAs. Retrieved from [Link]
-
PubMed. (2001). Modulation of Gene Expression by Androgen and Oestrogens in the Testis and Prostate of the Adult Rat Following Androgen Withdrawal. Retrieved from [Link]
-
PubMed. (2011). Androgen receptor gene expression in prostate cancer is directly suppressed by the androgen receptor through recruitment of lysine-specific demethylase 1. Retrieved from [Link]
-
JCI Insight. (2022). Molecular determinants of response to high-dose androgen therapy in prostate cancer. Retrieved from [Link]
-
PubMed. (2002). Administration of estradiol-3-benzoate down-regulates the expression of testicular steroidogenic enzyme genes for testosterone production in the adult rat. Retrieved from [Link]
-
ecancer. (2024). Researchers identify factor that drives prostate cancer-causing genes. Retrieved from [Link]
-
Baylor College of Medicine. (2020). New androgen receptor structure suggests prostate cancer treatment options. Retrieved from [Link]
-
PubMed. (2017). Genes and proteins of the alternative steroid backdoor pathway for dihydrotestosterone synthesis are expressed in the human ovary and seem enhanced in the polycystic ovary syndrome. Retrieved from [Link]
-
PubMed. (1995). Androgen action. Retrieved from [Link]
-
U.S. National Library of Medicine. (2017). Protective Effect of Resveratrol on Benzo(a)Pyrene Induced Dysfunctions of Steroidogenesis and Steroidogenic Acute Regulatory Gene Expression in Leydig Cells. Retrieved from [Link]
Sources
- 1. Androstanolone benzoate - Wikipedia [en.wikipedia.org]
- 2. abmole.com [abmole.com]
- 3. Androstanolone - Wikipedia [en.wikipedia.org]
- 4. Androgen action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. Frontiers | Androgen receptor signaling and spatial chromatin organization in castration-resistant prostate cancer [frontiersin.org]
- 7. Androgen receptor genomic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. 16. Differential gene expression analysis — Single-cell best practices [sc-best-practices.org]
- 11. HTG RNA Sequencing | University of Utah Health | University of Utah Health [uofuhealth.utah.edu]
- 12. RNA-Seq Workflow | Bio-Rad [bio-rad.com]
- 13. 10 Best Practices for Effective RNA-Seq Data Analysis [getfocal.co]
- 14. biology.stackexchange.com [biology.stackexchange.com]
- 15. Microarray vs. RNA-Seq: Which Is Better for Gene Expression Profiling - CD Genomics [rna.cd-genomics.com]
- 16. researchgate.net [researchgate.net]
- 17. RNA-Seq vs Microarrays | Compare technologies [illumina.com]
- 18. Comparing Bioinformatic Gene Expression Profiling Methods: Microarray and RNA-Seq - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Reliable Gene Expression Analysis by Reverse Transcription-Quantitative PCR: Reporting and Minimizing the Uncertainty in Data Accuracy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bio-rad.com [bio-rad.com]
- 21. Ensure reliable qPCR results - advice on assay validation [lubio.ch]
- 22. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Comparative Effects of Stanolone Benzoate on Androgen Receptor Splice Variants
Introduction: The Evolving Landscape of Androgen Receptor Signaling in Prostate Cancer
The androgen receptor (AR) is a critical driver of prostate cancer progression. Therapies aimed at suppressing AR activity, either by reducing androgen levels or by direct antagonism, are mainstays in the treatment of advanced prostate cancer. Stanolone, also known as dihydrotestosterone (DHT), is the most potent natural androgen that binds to and activates the full-length AR (AR-FL).[1][2] Stanolone benzoate is a synthetic ester and prodrug of Stanolone, designed for injectable administration, which is then converted to the active Stanolone (DHT) in the body.[3]
A major challenge in the treatment of castration-resistant prostate cancer (CRPC) is the emergence of AR splice variants (AR-Vs).[4][5] These are truncated forms of the AR that often lack the ligand-binding domain (LBD), the target of many anti-androgen therapies.[5][6] The most well-characterized of these is AR-V7.[4][5] Due to the absence of the LBD, AR-V7 is constitutively active, meaning it can drive the expression of AR target genes without the need for androgen binding.[5][6] This guide provides a comparative analysis of the effects of Stanolone (via its prodrug Stanolone benzoate) on the full-length AR and its key splice variants, supported by experimental data and protocols for researchers in the field.
The Dichotomy of Androgen Action: AR-FL Activation vs. AR-V Suppression
Stanolone (DHT) exhibits a dual, and seemingly paradoxical, role when considering its effects on AR-FL and AR-Vs. While it is a potent activator of AR-FL, it has been shown to suppress the expression of AR-V7. This section will delve into the mechanistic underpinnings of these differential effects.
Canonical Activation of Full-Length Androgen Receptor (AR-FL)
In the classical pathway, Stanolone (DHT) binds to the LBD of AR-FL in the cytoplasm. This binding induces a conformational change, leading to the dissociation of heat shock proteins, dimerization of the receptor, and its translocation into the nucleus.[4][7] Once in the nucleus, the AR-FL homodimer binds to androgen response elements (AREs) in the promoter regions of target genes, recruiting co-activators and initiating transcription of genes involved in cell growth and proliferation, such as Prostate-Specific Antigen (PSA).[2][7]
Ligand-Independent Activity of AR-V7 and Suppressive Effect of Stanolone
AR-V7 lacks the LBD but retains the N-terminal domain (NTD) and the DNA-binding domain (DBD).[8] This allows it to localize to the nucleus and bind to AREs to drive gene expression in a ligand-independent manner.[9] Interestingly, studies have shown that androgens like DHT can negatively regulate the expression of AR-V7. This is thought to occur through a feedback mechanism where activated AR-FL binds to regulatory regions within the AR gene itself, leading to a preferential decrease in the splicing events that produce AR-V7 mRNA.[1] Some evidence suggests that DHT treatment results in a more significant decrease in AR-V7 expression compared to AR-FL.[1]
Figure 1: Differential Signaling of AR-FL and AR-V7.
Comparative Analysis of Stanolone (DHT) Effects
The following tables summarize the key differences in how Stanolone (as the active form of Stanolone benzoate) affects AR-FL and the most prominent splice variant, AR-V7.
Table 1: Comparative Effects on Expression and Activity
| Feature | Full-Length AR (AR-FL) | AR Splice Variant 7 (AR-V7) |
| Ligand Binding | High-affinity binding to Stanolone (DHT) | Lacks the ligand-binding domain; does not bind Stanolone.[8] |
| Effect of Stanolone on Expression | Expression is negatively regulated by high concentrations of DHT.[10][11][12] | Expression is more strongly suppressed by DHT compared to AR-FL.[1] |
| Transcriptional Activity | Ligand-dependent; activated by Stanolone. | Constitutively active; ligand-independent.[5][6] |
| Dimerization | Forms homodimers upon ligand binding. Can heterodimerize with AR-V7.[13] | Can form homodimers and heterodimerize with AR-FL.[13] |
Table 2: Comparison of Transcriptional Targets
While there is a significant overlap in the genes regulated by AR-FL and AR-V7, studies have revealed that AR-V7 also possesses a unique cistrome and transcriptome, enriched for genes involved in cell cycle progression.[2][14][15]
| Target Gene Class | Regulated by AR-FL (in presence of DHT) | Regulated by AR-V7 (constitutively) |
| Canonical AR targets (e.g., PSA, TMPRSS2) | Yes[2][7] | Yes[9] |
| Cell cycle genes (e.g., UBE2C, CDC20) | Less pronounced regulation | Strong upregulation[9] |
| Unique AR-V7 targets | No | Yes[14][15][16] |
Experimental Methodologies
To facilitate further research in this area, we provide detailed protocols for key experiments used to assess the differential effects of androgens on AR variants.
Luciferase Reporter Assay for Transcriptional Activity
This assay is fundamental for quantifying the transcriptional activity of AR isoforms in response to compounds like Stanolone.
Objective: To compare the Stanolone (DHT)-induced transcriptional activity of AR-FL with the constitutive activity of AR-V7.
Materials:
-
Prostate cancer cell line (e.g., PC-3, which is AR-negative, or LNCaP, which expresses AR-FL).[17][18]
-
Expression plasmids for AR-FL and AR-V7.
-
Luciferase reporter plasmid containing an Androgen Response Element (ARE) promoter (e.g., pGL3-ARE-Luc).
-
Transfection reagent.
-
Stanolone (DHT).
-
Dual-luciferase reporter assay system.
-
Luminometer.
Protocol:
-
Cell Seeding: Seed PC-3 cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the ARE-luciferase reporter plasmid, a control plasmid (e.g., Renilla luciferase for normalization), and either the AR-FL expression plasmid, the AR-V7 expression plasmid, or an empty vector control.
-
Treatment: 24 hours post-transfection, replace the medium with a medium containing either vehicle (e.g., ethanol) or varying concentrations of Stanolone (DHT) (e.g., 0.1 nM, 1 nM, 10 nM).
-
Incubation: Incubate the cells for another 24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the buffer provided in the dual-luciferase assay kit.[19]
-
Luminometry: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.[19][20]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Compare the activity in DHT-treated cells to vehicle-treated cells for both AR-FL and AR-V7 transfected cells.
Figure 2: Luciferase Reporter Assay Workflow.
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
ChIP-seq is a powerful technique to identify the genome-wide binding sites (cistrome) of transcription factors like AR-FL and AR-V7.
Workflow Overview:
-
Cell Treatment: Treat prostate cancer cells expressing AR-FL and/or AR-V7 with or without Stanolone (DHT).
-
Cross-linking: Cross-link proteins to DNA using formaldehyde.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments.
-
Immunoprecipitation: Use specific antibodies against AR-FL or AR-V7 to immunoprecipitate the protein-DNA complexes.
-
DNA Purification: Reverse the cross-links and purify the DNA.
-
Library Preparation and Sequencing: Prepare a DNA library and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to the genome and identify regions of enrichment (peaks), which represent the binding sites of the transcription factor.
Comparative Effects on Other AR Splice Variants
While AR-V7 is the most studied, other splice variants such as AR-v567es have also been identified and are associated with CRPC.[21] AR-v567es also lacks the LBD and is constitutively active.[5] However, there is less direct comparative data on the effects of Stanolone on the expression and activity of AR-v567es and other less common variants. The available evidence suggests that, like AR-V7, these LBD-lacking variants would not be directly activated by Stanolone. Their expression levels may also be influenced by the androgen environment, but further research is needed to fully elucidate these relationships.
Conclusion and Future Directions
Stanolone benzoate, through its conversion to the potent androgen Stanolone (DHT), has differential effects on full-length AR and its splice variants. It is a strong activator of AR-FL, driving the transcription of canonical AR target genes. In contrast, it can suppress the expression of the constitutively active AR-V7. This highlights a complex regulatory network that is crucial for understanding the mechanisms of resistance to androgen deprivation therapies.
For researchers and drug development professionals, these findings underscore the importance of developing therapies that can target both AR-FL and the constitutively active AR-Vs. The experimental protocols provided in this guide offer a framework for evaluating the efficacy of novel compounds in this context. Future research should aim to further characterize the effects of androgens on a wider range of AR splice variants and to elucidate the precise molecular mechanisms underlying the differential regulation of their expression.
References
-
Cato, L., de Tribolet-Hardy, J., Lee, I., et al. (2019). ARv7 Represses Tumor-Suppressor Genes in Castration-Resistant Prostate Cancer. Cancer Cell, 35(3), 401-413.e6. [Link]
-
Li, J., & Dong, Z. (2018). Androgen receptor splice variants and prostate cancer metastasis. Asian Journal of Andrology, 20(5), 430–434. [Link]
-
Locke, J. A., Wasan, K. M., Nelson, C. C., et al. (2017). Development of a High-Throughput Screening Assay for Small-Molecule Inhibitors of Androgen Receptor Splice Variants. SLAS DISCOVERY: Advancing Life Sciences R&D, 22(7), 869-878. [Link]
-
Antonarakis, E. S., & Luo, J. (2017). Androgen receptor splice variants and prostate cancer: From bench to bedside. Oncotarget, 8(12), 18790–18804. [Link]
-
Watson, P. A., Chen, Y. F., Balbas, M. D., et al. (2014). Rapid Induction of Androgen Receptor Splice Variants by Androgen Deprivation in Prostate Cancer. Clinical Cancer Research, 20(6), 1590–1600. [Link]
-
Imamura, Y., & Sadar, M. D. (2024). Therapeutic Approaches to Targeting Androgen Receptor Splice Variants. International Journal of Molecular Sciences, 25(1), 596. [Link]
-
Halkidou, K., Gnanapragasam, V. J., & Leung, H. Y. (2017). Expression of androgen receptor splice variants in clinical breast cancers. British Journal of Cancer, 116(3), 373–381. [Link]
-
Lu, C., & Luo, J. (2013). Decoding the androgen receptor splice variants. Translational Andrology and Urology, 2(3), 178–186. [Link]
-
Cao, B., Qi, Y., Zhang, G., et al. (2014). Androgen receptor splice variants activating the full-length receptor in mediating resistance to androgen-directed therapy. Oncotarget, 5(6), 1646–1656. [Link]
-
ResearchGate. (n.d.). Androgen preferentially suppresses expression of AR-V7 versus AR-FL. [Link]
-
Lu, C., & Luo, J. (2013). Decoding the androgen receptor splice variants. Translational Andrology and Urology, 2(3), 178-186. [Link]
-
Watson, P. A., Chen, Y. F., Balbas, M. D., et al. (2014). Rapid Induction of Androgen Receptor Splice Variants by Androgen Deprivation in Prostate Cancer. Clinical Cancer Research, 20(6), 1590-1600. [Link]
-
Nakatani, S., et al. (2020). Identification of AR-V7 downstream genes commonly targeted by AR/AR-V7 and specifically targeted by AR-V7 in castration resistant prostate cancer. Cancer Letters, 491, 1-12. [Link]
-
Lallous, N., et al. (2017). An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells. PLoS ONE, 12(6), e0178839. [Link]
-
Defense Technical Information Center. (2019). Targeting the Androgen Receptor Splice Variant 7 in Castration Resistant Prostate Cancer. [Link]
-
Nakazawa, M., Antonarakis, E. S., & Luo, J. (2021). AR Splicing Variants and Resistance to AR Targeting Agents. Cancers, 13(13), 3299. [Link]
-
Bosterbio. (n.d.). Dual Luciferase Reporter Assay Protocol. [Link]
-
SpringerLink. (n.d.). Using Luciferase Reporter Assays to Identify Functional Variants at Disease-Associated Loci. [Link]
-
INDIGO Biosciences. (n.d.). Human AR Reporter Assay Kit. [Link]
-
Xu, D., et al. (2015). Androgen Receptor Splice Variants Dimerize to Transactivate Target Genes. Cancer Research, 75(17), 3663-3671. [Link]
-
Kohli, M., & Costello, B. A. (2021). A compendium of Androgen Receptor Variant 7 target genes and their role in Castration Resistant Prostate Cancer. Frontiers in Oncology, 11, 706915. [Link]
-
Cai, C., & Balk, S. P. (2015). Targeting chromatin binding regulation of constitutively active AR variants to overcome prostate cancer resistance to endocrine-based therapies. Nucleic Acids Research, 43(19), 9147–9158. [Link]
-
Antonarakis, E. S., & Luo, J. (2017). Androgen receptor splice variants and prostate cancer: From bench to bedside. PMC, 8(12), 18790–18804. [Link]
-
Wikipedia. (n.d.). Androstanolone benzoate. [Link]
-
Liu, L. L., et al. (2014). Mechanisms of the Androgen Receptor Splicing in Prostate Cancer Cells. The Journal of Biological Chemistry, 289(36), 25324–25334. [Link]
-
Springer Nature Experiments. (n.d.). ChIP-seq Protocols and Methods. [Link]
-
Encyclopedia.pub. (2024). Therapeutic Approaches to Targeting Androgen Receptor Splice Variants. [Link]
-
Chen, S., et al. (2021). Androgen receptor splice variants drive castration-resistant prostate cancer metastasis by activating distinct transcriptional programs. Journal of Clinical Investigation, 131(15), e145714. [Link]
-
Imamura, Y., & Sadar, M. D. (2024). Therapeutic Approaches to Targeting Androgen Receptor Splice Variants. International Journal of Molecular Sciences, 25(1), 596. [Link]
-
PubMed. (2022). Cistrome and transcriptome analysis identifies unique androgen receptor (AR) and AR-V7 splice variant chromatin binding and transcriptional activities. [Link]
-
bioRxiv. (2021). Cistrome and transcriptome analysis identifies unique androgen receptor (AR) and AR- V7 splice variant chromatin binding and transcriptional activities. [Link]
-
ResearchGate. (2022). (PDF) Cistrome and transcriptome analysis identifies unique androgen receptor (AR) and AR-V7 splice variant chromatin binding and transcriptional activities. [Link]
-
Khan, N. T., et al. (2017). Bio-Catalytic Structural Transformation of Anti-cancer Steroid, Drostanolone Enanthate with Cephalosporium aphidicola and Fusarium lini, and Cytotoxic Potential Evaluation of Its Metabolites against Certain Cancer Cell Lines. Frontiers in Pharmacology, 8, 919. [Link]
-
Locke, J. A., et al. (2008). Androgen-independent prostate cancer cells acquire the complete steroidogenic potential of synthesizing testosterone from cholesterol. Cancer Research, 68(13), 5409–5415. [Link]
-
Bernemann, C., et al. (2019). Comparative Analysis of AR Variant AR-V567es mRNA Detection Systems Reveals Eminent Variability and Questions the Role as a Clinical Biomarker in Prostate Cancer. Clinical Cancer Research, 25(13), 3939-3948. [Link]
-
Antonarakis, E. S., et al. (2019). Expression of AR-V7 and ARv567es in circulating tumor cells correlates with outcomes to taxane therapy in men with metastatic prostate cancer treated in TAXYNERGY. Annals of Oncology, 30(9), 1436–1443. [Link]
-
University of Toronto. (n.d.). Flavonoids can block PSA production by breast and prostate cancer cell lines. [Link]
-
PubMed. (2021). Novel Benzoate-Lipophilic Cations Selectively Induce Cell Death in Human Colorectal Cancer Cell Lines. [Link]
-
Paller, C. J., & Antonarakis, E. S. (2019). Androgen receptor splice variant 7 (AR-V7) and AR full-length (AR-FL) as predictive biomarkers of therapeutic resistance: partners in crime? BJU International, 124(4), 554–556. [Link]
-
Centenera, M. M., et al. (2023). Characterisation of cell lines derived from prostate cancer patients with localised disease. Scientific Reports, 13(1), 8829. [Link]
-
Antonarakis, E. S., & Luo, J. (2014). Androgen Receptor Splice Variants in the Era of Enzalutamide and Abiraterone. Current Oncology Reports, 16(8), 402. [Link]
-
Steinkamp, M. P., et al. (2012). Expression of Androgen Receptor Splice Variants in Prostate Cancer Bone Metastases is Associated with Castration-Resistance and Short Survival. PLoS ONE, 7(8), e42582. [Link]
Sources
- 1. AR Splicing Variants and Resistance to AR Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A compendium of Androgen Receptor Variant 7 target genes and their role in Castration Resistant Prostate Cancer [frontiersin.org]
- 3. Androstanolone benzoate - Wikipedia [en.wikipedia.org]
- 4. oncotarget.com [oncotarget.com]
- 5. Androgen receptor splice variants and prostate cancer: From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Role of androgen receptor splice variants in prostate cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. Androgen receptor splice variants activating the full-length receptor in mediating resistance to androgen-directed therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Rapid Induction of Androgen Receptor Splice Variants by Androgen Deprivation in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Cistrome and transcriptome analysis identifies unique androgen receptor (AR) and AR-V7 splice variant chromatin binding and transcriptional activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. ARv7 Represses Tumor-Suppressor Genes in Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Bio-Catalytic Structural Transformation of Anti-cancer Steroid, Drostanolone Enanthate with Cephalosporium aphidicola and Fusarium lini, and Cytotoxic Potential Evaluation of Its Metabolites against Certain Cancer Cell Lines [frontiersin.org]
- 18. Androgen-independent prostate cancer cells acquire the complete steroidogenic potential of synthesizing testosterone from cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 19. assaygenie.com [assaygenie.com]
- 20. Development of a High-Throughput Screening Assay for Small-Molecule Inhibitors of Androgen Receptor Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Expression of Androgen Receptor Splice Variants in Prostate Cancer Bone Metastases is Associated with Castration-Resistance and Short Survival - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Compliant Disposal of Stanolone Benzoate for Research Professionals
The responsible management of chemical compounds in a laboratory setting extends far beyond their application in research. It encompasses the entire lifecycle, culminating in safe and compliant disposal. Stanolone benzoate, a synthetic androgen and anabolic steroid, requires meticulous handling not only during experimental use but, critically, at the point of disposal.[1][2] As a controlled substance, its disposal is governed by stringent federal regulations to prevent diversion and environmental contamination.[3][4][5]
This guide provides drug development professionals, researchers, and scientists with a comprehensive, step-by-step framework for the proper disposal of stanolone benzoate. Adherence to these procedures is essential for ensuring laboratory safety, maintaining regulatory compliance with the Drug Enforcement Administration (DEA) and the Environmental Protection Agency (EPA), and upholding environmental stewardship.
Hazard Identification and Risk Assessment
Before handling or disposing of any chemical, a thorough understanding of its hazards is paramount. Stanolone benzoate presents several risks that must be managed through proper personal protective equipment (PPE) and handling protocols. The primary hazards are summarized below.
| Hazard Category | GHS Code | Description | Source |
| Reproductive Toxicity | H361 | Suspected of damaging fertility or the unborn child. | [4] |
| Personal Exposure | - | Avoid contact with skin and eyes. Avoid formation of dust and aerosols. | [6] |
| Acute Toxicity | - | The toxicological properties have not been thoroughly investigated, but some steroids exhibit carcinogenic and teratogenic activity. | [6] |
| Environmental | - | Improper disposal can lead to contamination of aquatic environments with endocrine-disrupting compounds. | [7][8] |
Given these hazards, all handling and disposal procedures must be conducted in a designated area, such as a chemical fume hood, to minimize inhalation risk.[9] Personnel must wear appropriate PPE, including safety glasses, lab coats, and chemical-resistant gloves.[10]
The Regulatory Landscape: DEA and EPA Oversight
The disposal of stanolone benzoate is primarily governed by two federal agencies:
-
Drug Enforcement Administration (DEA): As an anabolic steroid, stanolone benzoate is classified as a Schedule III controlled substance under the Controlled Substances Act.[5][11][12] The DEA's primary concern is preventing the diversion of these substances for illicit use. Therefore, its regulations focus on security, documentation, and ensuring the substance is rendered non-retrievable.[13][14]
-
Environmental Protection Agency (EPA): The EPA regulates the disposal of chemical waste under the Resource Conservation and Recovery Act (RCRA).[15] Pharmaceutical waste may be considered hazardous waste if it exhibits certain characteristics (e.g., ignitability, toxicity) or is specifically listed.[14][16] It is crucial to evaluate whether your specific waste stream containing stanolone benzoate meets the criteria for hazardous waste.
The Core Principle: Rendering the Substance "Non-Retrievable"
The cornerstone of DEA-compliant disposal is the "non-retrievable" standard.[3] This means that the controlled substance must be altered to a physical or chemical state in which it cannot be recovered or transformed back into a usable controlled substance or its analogue.[13] Simply discarding stanolone benzoate in the trash or washing it down the drain is a serious violation of federal law and poses significant environmental risks.[9][17]
Step-by-Step Disposal Protocol
The following protocol outlines a compliant, multi-step process for disposing of stanolone benzoate waste, from initial segregation to final documentation.
Step 1: Immediate Segregation and Secure Storage
Proper waste management begins at the point of generation.
-
Isolate Waste: Immediately segregate all materials contaminated with stanolone benzoate. This includes:
-
Expired or unused pure compound.
-
Residual solutions.
-
Contaminated labware (e.g., vials, syringes, pipette tips, gloves, bench paper).[3]
-
-
Use a Dedicated Waste Container: Place all stanolone benzoate waste into a clearly labeled, leak-proof, and puncture-resistant container.[3]
-
Proper Labeling: The container must be marked with, at a minimum: "Hazardous Waste," "Controlled Substance (Schedule III)," and the specific chemical name "Stanolone Benzoate."[3]
-
Secure Storage: Store the waste container in a designated, secure, and access-controlled location, such as a locked cabinet or a controlled substance storage area, until it is ready for final disposal.[3]
Step 2: Selecting a DEA-Compliant Disposal Method
There are two primary pathways for the final disposal of controlled substance waste. The choice depends on institutional policy, state and local regulations, and the resources available to the laboratory.
Sources
- 1. Stanolone benzoate - MedChem Express [bioscience.co.uk]
- 2. abmole.com [abmole.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. biosynth.com [biosynth.com]
- 5. National Athletic Trainers' Association Position Statement: Anabolic-Androgenic Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Androstanolone 17-benzoate | CAS#:1057-07-4 | Chemsrc [chemsrc.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. chemicalbull.com [chemicalbull.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. GSRS [gsrs.ncats.nih.gov]
- 12. Diversion Control Division | Controlled Substance Schedules [deadiversion.usdoj.gov]
- 13. Federal Register :: Disposal of Controlled Substances [federalregister.gov]
- 14. secureadrug.com [secureadrug.com]
- 15. EPA Regulations for Healthcare & Pharmaceuticals | Stericycle [stericycle.com]
- 16. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 17. chemos.de [chemos.de]
Navigating the Safe Handling of Stanolone Benzoate: A Guide for Laboratory Professionals
For Immediate Implementation: A Comprehensive Guide to Personal Protective Equipment, Handling, and Disposal of Stanolone Benzoate
As a synthetic androgen and anabolic steroid, Stanolone benzoate presents unique challenges in a laboratory setting.[1][2] This guide provides essential, actionable intelligence for researchers, scientists, and drug development professionals to ensure personnel safety and operational integrity. The following protocols are designed to be a self-validating system, grounded in established safety principles and regulatory guidance.
Understanding the Hazard: Why Specialized PPE is Non-Negotiable
Stanolone benzoate is classified as a substance suspected of damaging fertility or the unborn child.[3][4] The primary routes of occupational exposure to such hazardous drugs include inhalation of dusts, skin absorption, and accidental ingestion.[5][6][7] Therefore, a multi-faceted approach to personal protective equipment (PPE) is crucial to mitigate these risks. The Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH) provide comprehensive guidelines for handling hazardous drugs, which form the basis of these recommendations.[5][6][7][8][9][10]
Core Personal Protective Equipment (PPE) Directives
The selection of appropriate PPE is the first line of defense. The following table outlines the minimum PPE requirements for handling Stanolone benzoate in various laboratory activities.
| Activity | Gloves | Gown/Lab Coat | Respiratory Protection | Eye Protection |
| Weighing and Aliquoting (powder) | Double-gloving with chemotherapy-rated nitrile gloves is recommended.[5] | Disposable, solid-front, back-closure gown. | NIOSH-approved respirator (e.g., N95 or higher) to prevent inhalation of aerosolized particles. | Safety glasses with side shields or goggles. |
| Solution Preparation | Double-gloving with chemotherapy-rated nitrile gloves.[5] | Disposable, solid-front, back-closure gown. | Work within a certified chemical fume hood or biological safety cabinet. | Safety glasses with side shields or goggles. |
| Cell Culture/In Vitro Assays | Chemotherapy-rated nitrile gloves. | Lab coat. | Work within a certified biological safety cabinet. | Safety glasses. |
| Waste Disposal | Double-gloving with chemotherapy-rated nitrile gloves.[5] | Disposable, solid-front, back-closure gown. | Not generally required if handling sealed waste containers. | Safety glasses with side shields or goggles. |
Causality Behind PPE Choices:
-
Double-Gloving: A double layer of gloves significantly reduces the permeability of hazardous substances.[5] This is particularly critical when handling potent powdered compounds.
-
Chemotherapy-Rated Gloves: These gloves have been tested against a range of cytotoxic agents and offer a higher level of protection than standard laboratory gloves.
-
Disposable Gowns: To prevent cross-contamination and take-home exposure, disposable gowns should be used and properly disposed of after handling Stanolone benzoate.
-
Respiratory Protection: Fine powders of potent compounds can easily become aerosolized. A NIOSH-approved respirator is essential to prevent inhalation, a primary route of exposure.[5][6][7]
-
Engineering Controls: A certified chemical fume hood or biological safety cabinet is paramount for containing aerosols and vapors, providing a critical layer of protection beyond PPE.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict, sequential workflow is essential for minimizing exposure risk.
Caption: Workflow for the safe handling of Stanolone benzoate.
Procedural Breakdown:
-
Designate a Handling Area: All work with Stanolone benzoate powder should be conducted in a designated area, such as a chemical fume hood, to contain any potential spills or aerosols.
-
Assemble Materials: Before starting, gather all necessary equipment, including the chemical, solvents, glassware, and a dedicated waste container.
-
Don PPE: Put on all required PPE as outlined in the table above. Ensure gloves are inspected for any defects before use.[11]
-
Weighing: Carefully weigh the required amount of Stanolone benzoate powder within the fume hood. Use a spatula and weighing paper to minimize the creation of dust.
-
Solubilization: Add the solvent to the powder in a closed container to avoid splashing. Gently swirl or vortex to dissolve.
-
Perform Experiment: Conduct all experimental procedures with care to prevent spills and splashes.
-
Decontamination: After use, decontaminate all surfaces and equipment with an appropriate cleaning agent.
-
Doff PPE: Remove PPE in the correct order to avoid self-contamination. The outer pair of gloves should be removed first, followed by the gown, and then the inner pair of gloves.
-
Waste Disposal: All contaminated materials, including gloves, gowns, and disposable labware, must be disposed of as hazardous waste according to institutional and local regulations.
Disposal Plan: A Critical Final Step
Improper disposal of Stanolone benzoate and contaminated materials can pose a significant environmental and health risk.
-
Solid Waste: All disposable items that have come into contact with Stanolone benzoate, such as gloves, gowns, and weighing papers, must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions of Stanolone benzoate should be collected in a designated hazardous waste container. Do not pour solutions down the drain.
-
Sharps: Needles and syringes used to handle Stanolone benzoate solutions must be disposed of in a puncture-resistant sharps container designated for hazardous chemical waste.
All waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.
By implementing these comprehensive safety and logistical measures, laboratories can effectively mitigate the risks associated with handling Stanolone benzoate, ensuring a safe working environment for all personnel.
References
- Occupational Safety and Health Administration (OSHA). (1986). Guidelines for Cytotoxic (Antineoplastic) Drugs.
- Yodaiken, R. E. (1986). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. American Journal of Health-System Pharmacy, 43(5), 1193–1204.
- National Center for Biotechnology Information. (1986). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs.
- Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs.
- Polovich, M. (2015). NIOSH Safe Handling of Hazardous Drugs Guidelines Becomes State Law. Journal of Infusion Nursing, 38(6S), S25–S28.
- Occupational Health & Safety. (2011). OSHA, NIOSH Highlight Safe Practices for Handling Hazardous Drugs.
- Rpharmy. (2023). New NIOSH Expanded HD Safe Handling and PPE Guidance.
- ChemicalBook. (2023). Androstanolone 17-benzoate - Safety Data Sheet.
- Biosynth. Stanolone benzoate | 1057-07-4.
- Centers for Disease Control and Prevention (CDC). (2024). NIOSH List of Hazardous Drugs in Healthcare Settings, 2024.
- National Center for Biotechnology Information. Dihydrotestosterone benzoate | C26H34O3.
- Cayman Chemical. (2025). Safety Data Sheet.
- Cambridge Bioscience. Stanolone benzoate - MedChem Express.
- Chemsrc. (2025). Androstanolone 17-benzoate | CAS#:1057-07-4.
- Oregon Occupational Safety and Health Administration. HEALTH CARE FACILITIES.
- Chemical Bull. material safety data sheet.
- AbMole BioScience. Stanolone benzoate (Androstanolone benzoate; Dihydrotestosterone benzoate; DHTB) | CAS 1057-07-4.
- Fisher Scientific. (2009). SAFETY DATA SHEET.
- ChemCentral.com. (2019). SAFETY DATA SHEET.
- Tokyo Chemical Industry Co., Ltd. Stanolone | 521-18-6.
- IVF Store. Personal Protection (PPE).
- Public Health Agency. Personal Protective Equipment - NI Infection Control Manual.
- United States Environmental Protection Agency (EPA). (2025). Personal Protective Equipment.
- Athena Enzyme Systems. SODIUM BENZOATE.
- STOP Carcinogens at work. P - Personal protection.
- Occupational Safety and Health Administration (OSHA). Permissible Exposure Limits – OSHA Annotated Table Z-1.
- Indenta Chemicals. Material Safety Data Sheet Sodium benzoate.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET.
- Pacific Northwest Pest Management Handbooks. Minimum Personal Protective Equipment and Work Clothing for Handling Activities.
- Wikipedia. Androstanolone benzoate.
- Government of Ontario. (2022). Current occupational exposure limits for Ontario workplaces under Regulation 833.
Sources
- 1. abmole.com [abmole.com]
- 2. Androstanolone benzoate - Wikipedia [en.wikipedia.org]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Dihydrotestosterone benzoate | C26H34O3 | CID 13987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Occupational Safety and Health Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 9. NIOSH Safe Handling of Hazardous Drugs Guidelines Becomes State Law - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ohsonline.com [ohsonline.com]
- 11. chemicalbull.com [chemicalbull.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
